molecular formula C6H10O6 B1210275 D-(+)-Glucono-1,5-lactone CAS No. 54910-68-8

D-(+)-Glucono-1,5-lactone

Numéro de catalogue: B1210275
Numéro CAS: 54910-68-8
Poids moléculaire: 178.14 g/mol
Clé InChI: PHOQVHQSTUBQQK-SQOUGZDYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-glucono-1,5-lactone is an aldono-1,5-lactone obtained from D-gluconic acid. It has a role as an animal metabolite and a mouse metabolite. It is a gluconolactone and an aldono-1,5-lactone. It is functionally related to a D-gluconic acid.
Gluconolactone is a naturally-occurring food additive used as a sequestrant, an acidifier, or a curing, pickling, or leavening agent. It is a cyclic ester of D-gluconic acid. Pure gluconolactone is a white odorless crystalline powder.
Gluconolactone is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Gluconolactone is a Calculi Dissolution Agent. The mechanism of action of gluconolactone is as an Irrigation.
Gluconolactone is a natural product found in Tetranychus urticae, Lotus burttii, and other organisms with data available.
Gluconolactone is a naturally occurring polyhydroxy acid (PHA) with metal chelating, moisturizing and antioxidant activity. Gluconolactone can be produced by enzymatic oxidation of D-glucose oxidation. Its ability in free radicals scavenging accounts for its antioxidant property. It is used in cosmetic product and as a coagulant in tofu processing. (NCI05)

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOQVHQSTUBQQK-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Record name GLUCONO-DELTA-LACTONE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026549
Record name Gluconolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid
Record name D-Gluconic acid, .delta.-lactone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name GLUCONO-DELTA-LACTONE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Gluconolactone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14411
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Gluconolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL
Record name Gluconolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUCONO-DELTA-LACTONE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name GLUCONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gluconolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.610 g/cu cm at -5 °C
Record name GLUCONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystals

CAS No.

90-80-2
Record name δ-Gluconolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gluconolactone [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gluconolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Gluconic acid, .delta.-lactone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gluconolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glucono-1,5-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ29KQ9POT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLUCONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gluconolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 °C /decomposes/, 151 - 155 °C
Record name GLUCONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gluconolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of D-(+)-Glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of D-(+)-Glucono-1,5-lactone (GDL), a naturally occurring cyclic ester of D-gluconic acid. This document consolidates key data, outlines detailed experimental protocols for property determination, and visualizes its interactions in biochemical pathways, serving as an essential resource for professionals in research and development.

Chemical and Physical Properties

This compound, also known as gluconolactone, is a white, crystalline, and virtually odorless powder.[1] It is the 1,5-intramolecular ester of D-gluconic acid and is widely used in the food, cosmetic, and pharmaceutical industries.[2]

Table 1: General and Physical Properties of this compound

PropertyValue
Chemical Name D-Glucono-1,5-lactone
Synonyms Glucono delta-lactone (GDL), Gluconolactone, D-Gluconic acid δ-lactone
CAS Number 90-80-2
Molecular Formula C₆H₁₀O₆
Molecular Weight 178.14 g/mol
Appearance White crystalline powder
Melting Point 150-160 °C (decomposes)[2][3][4]
Taste Initially sweet, followed by a mild acidic taste[5]
Specific Optical Rotation [α]²⁰/D: +61.7° (c=1 in water, initial)[5] Mutarotatory, changes to +6.2° upon hydrolysis[6]
pH (1% aqueous solution) Initially ~3.6, dropping to ~2.5 within 2 hours as hydrolysis proceeds[5][6]
Bulk Density ~750 kg/m ³[4]

Table 2: Solubility Profile of this compound

SolventSolubility
Water Freely soluble; 59 g/100 mL at 20°C[5]
Ethanol (B145695) Sparingly soluble; ~1 g/100 g[5]
Diethyl Ether Insoluble[5]

Chemical Behavior: The Hydrolysis of GDL

The most critical chemical property of GDL is its hydrolysis in aqueous solutions. Upon dissolution in water, GDL, which is a neutral cyclic ester, slowly and progressively hydrolyzes to form an equilibrium mixture of D-gluconic acid and its δ- and γ-lactones.[2] This reaction results in a gradual decrease in the solution's pH. The rate of this hydrolysis is influenced by temperature and pH, accelerating at higher temperatures and pH levels.[7]

This slow acidification is a key feature exploited in many of its applications, such as a leavening agent in baking and a controlled acidulant in dairy products.

GDL_Hydrolysis cluster_info Equilibrium Reaction GDL This compound (GDL, Neutral) GA D-Gluconic Acid (Acidic) GDL->GA + H₂O (Hydrolysis) GA->GDL - H₂O (Lactonization)

Figure 1: Hydrolysis equilibrium of GDL in an aqueous solution.

Experimental Protocols

This section provides detailed methodologies for determining the core properties of GDL.

3.1. Melting Point Determination (USP <741> Method)

This protocol follows the principles outlined in the U.S. Pharmacopeia for Class Ia apparatus.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

  • Sample Preparation:

    • Ensure the GDL sample is completely dry.

    • Place a small amount of the crystalline powder on a clean, dry watch glass.

    • Load a capillary tube (sealed at one end) by pressing the open end into the sample until a small amount of powder enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2.5–3.5 mm is achieved.[8]

  • Procedure:

    • Calibrate the apparatus using appropriate USP melting point reference standards.

    • Insert the packed capillary tube into the heating block of the apparatus.

    • If the approximate melting point is known (around 155°C), heat the block rapidly to about 5°C below the expected onset of melting.[8]

    • Reduce the heating rate to approximately 1°C per minute.

    • Record the temperature at which the substance begins to collapse or the first droplet of liquid appears (onset point).

    • Continue heating at the same rate and record the temperature at which the sample is completely molten (clear point).

    • The melting range is the interval between the onset and clear points. For GDL, decomposition is typically observed.

3.2. Solubility Determination (Shake-Flask Method)

This is the standard method for determining equilibrium solubility, as described in USP <1236>.[9][10]

  • Materials: GDL powder, selected solvent (e.g., purified water, ethanol), flasks with stoppers, thermostatically controlled shaker bath, analytical balance, filtration system (e.g., syringe filters, 0.45 µm), and a suitable quantitative analysis method (e.g., HPLC, UV-Vis spectrophotometry).

  • Procedure:

    • Add an excess amount of GDL powder to a known volume of the solvent in a flask. The excess solid is crucial to ensure saturation is reached.

    • Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 25°C).

    • Agitate the flask for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be established by preliminary experiments ensuring the concentration does not change over subsequent time points.

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the sample to remove any undissolved solids.

    • Quantitatively analyze the concentration of GDL in the filtrate using a validated analytical method. This concentration represents the equilibrium solubility.

3.3. Hydrolysis Rate Constant Determination (pH-Stat Method)

This method allows for the kinetic study of GDL hydrolysis by maintaining a constant pH and measuring the rate of base consumption required to neutralize the gluconic acid formed.[1]

  • Apparatus: pH-stat system (including a pH meter, controller, and automated burette), thermostated reaction vessel, and a stirrer.

  • Reagents: GDL powder, deionized water, and a standardized solution of NaOH (e.g., 0.1 M).

  • Procedure:

    • Set the reaction vessel in a water bath to maintain a constant temperature (e.g., 25°C).

    • Add a known volume of deionized water to the vessel and begin stirring. Deaerate the solution with nitrogen to prevent CO₂ absorption.

    • Calibrate the pH electrode and set the pH-stat to the desired pH value (e.g., 7.0).

    • Dissolve a precisely weighed amount of GDL in the water to achieve a known initial concentration (e.g., 0.01 M).

    • Start the pH-stat titration. As GDL hydrolyzes to gluconic acid, the pH will drop. The instrument will automatically add NaOH from the burette to maintain the set pH.

    • Record the volume of NaOH added as a function of time.

    • The rate of reaction can be determined from the rate of titrant addition. Since the hydrolysis of the lactone is a first-order reaction, the rate constant (k) can be calculated from the data.

3.4. Specific Optical Rotation Determination

This protocol measures the change in the angle of plane-polarized light as it passes through a solution of GDL, a characteristic property of chiral molecules.

  • Apparatus: A calibrated polarimeter with a sodium lamp (D-line, 589.3 nm) and a thermostated sample cell (typically 1 dm in length).

  • Procedure:

    • Prepare a solution of GDL in water at a precise concentration (c), for example, 1 g per 100 mL (c = 0.01 g/mL).

    • Maintain the solution and the polarimeter cell at a constant temperature (t), typically 20°C or 25°C.[11]

    • First, calibrate the polarimeter by filling the cell with the pure solvent (water) and setting the reading to zero.

    • Rinse and fill the cell with the GDL solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and measure the observed angle of rotation (α). Take multiple readings and average them.

    • The specific rotation [α] is calculated using Biot's law: [α]ᵗλ = α / (l × c) Where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration in g/mL

    • To observe mutarotation, take readings immediately after preparing the solution and at subsequent time intervals until a stable reading is achieved.

Figure 2: General experimental workflow for property determination.

Biochemical Pathways and Mechanisms of Action

GDL and its hydrolyzed form, gluconic acid, participate in and influence several biochemical pathways.

4.1. Inhibition of β-Glucosidase

This compound is a well-known competitive inhibitor of β-glucosidases.[12] These enzymes catalyze the hydrolysis of β-glycosidic bonds. GDL's structure, particularly its half-chair conformation, mimics the transition state of the natural substrate (a glucoside) during the enzymatic reaction.[12] By binding to the enzyme's active site, GDL prevents the substrate from binding, thereby inhibiting the enzyme's catalytic activity. This inhibitory effect is significant in fields like biofuel research, where β-glucosidase activity is crucial for cellulose (B213188) degradation.

Beta_Glucosidase_Inhibition Enzyme β-Glucosidase (E) Active Site ES_Complex ES Complex Enzyme:f0->ES_Complex EI_Complex EI Complex (Inactive) Enzyme:f0->EI_Complex Substrate β-Glucoside (S) Substrate->Enzyme:f1 Binds GDL GDL (Inhibitor, I) GDL->Enzyme:f1 Competes & Binds Products Glucose + Aglycone (P) ES_Complex->Products Catalysis Products->Enzyme:f0 Releases

Figure 3: Competitive inhibition of β-glucosidase by GDL.

4.2. Metabolism in Saccharomyces

In certain yeasts, such as Saccharomyces bulderi, GDL can be metabolized through a novel anaerobic pathway that involves both glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[13][14] This pathway is distinct from the typical metabolism of glucose. GDL is first reduced to glucose, which then enters the central carbon metabolism. A portion of this glucose is funneled through the PPP to generate NADPH, which is required for the initial reduction of GDL, creating a cyclic dependency. The remaining glucose is metabolized via glycolysis to produce ethanol and CO₂.[13][15]

GDL_Yeast_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) GDL This compound Glucose Glucose GDL->Glucose Glucose Dehydrogenase (requires NADPH) G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Glycolysis_Intermediates ... G6P->Glycolysis_Intermediates To Glycolysis PPP_Intermediates ... G6P->PPP_Intermediates To PPP Pyruvate Pyruvate Ethanol Ethanol + CO₂ Pyruvate->Ethanol NADPH_gen 2 NADP⁺ → 2 NADPH NADPH_gen->GDL Provides reducing power

Figure 4: Proposed metabolic pathway of GDL in Saccharomyces bulderi.

References

An In-depth Technical Guide to the Chemical Structure of D-(+)-Glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of D-(+)-Glucono-1,5-lactone. The information is presented to support research, development, and application of this versatile molecule.

Core Chemical Identity

This compound, also known as gluconolactone, is a cyclic ester (lactone) of D-gluconic acid.[1][2] It is a naturally occurring polyhydroxy acid (PHA) found in honey, fruit juices, and wine.[1][3][4] The molecule is formed from the intramolecular esterification of the carboxyl group on C1 and the hydroxyl group on C5 of D-gluconic acid.

Nomenclature and Identifiers
IdentifierValue
IUPAC Name (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one[5][6][7]
Systematic IUPAC Name (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one[6]
CAS Number 90-80-2[1][2][3][8]
Molecular Formula C6H10O6[1][2][3][8]
Molecular Weight 178.14 g/mol [1][2][3][8]
Synonyms Gluconic Acid Anhydride, Gluconic Acid δ-Lactone, D-glucono-δ-lactone[2][5]

Physicochemical Properties

This compound is a fine, white, crystalline powder that is practically odorless.[2][7]

Tabulated Physical Data
PropertyValue
Melting Point 150–160 °C (decomposes)[3][6]
Solubility in Water 500 - 590 g/L (at 20-25 °C)[3][7][9]
Solubility in Ethanol Sparingly soluble[4][7]
Appearance White to off-white crystalline powder[3]
pH (10g/L solution) 3.6 (at 20 °C)[3][9]
Optical Rotation [α]D +60.0 to +67.0° (c=10, H2O)[10]

Structural Elucidation Data

The structure of this compound has been confirmed through various spectroscopic methods.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the structure of this compound.

¹H NMR Spectral Data (DMSO-d6)

Chemical Shift (ppm)MultiplicityAssignment
~3.7mH-6a, H-6b, H-5
~4.0mH-2, H-3, H-4

Note: Specific peak assignments can vary slightly depending on the solvent and experimental conditions. Data derived from publicly available spectra.[11]

¹³C NMR Spectral Data (D₂O)

Chemical Shift (ppm)Assignment
181.23C-1 (C=O)
73.86C-5
65.30C-6

Note: Data from the Biological Magnetic Resonance Bank (BMRB).[12]

Chemical Properties and Reactivity

Hydrolysis

In aqueous solutions, this compound is neutral but undergoes spontaneous, reversible hydrolysis to form an equilibrium mixture containing D-gluconic acid and the 1,4-lactone.[1][6][13][14] This hydrolysis is accelerated by heat and high pH.[1][6] The formation of gluconic acid results in a decrease in the pH of the solution.[3][4]

Hydrolysis_of_GDL GDL This compound GluconicAcid D-Gluconic Acid GDL->GluconicAcid Hydrolysis H2O H₂O GluconicAcid->GDL Lactonization

Caption: Reversible hydrolysis of this compound to D-gluconic acid.

Experimental Protocols

Synthesis of this compound

A common laboratory and industrial method for the synthesis of this compound is the oxidation of D-glucose.[9][15]

Protocol: Oxidation of D-Glucose

  • Reaction Setup: A solution of D-glucose in water is prepared in a reaction vessel equipped with a stirrer and a means to control the temperature.

  • Catalyst/Oxidizing Agent: An appropriate catalyst, such as glucose oxidase or a chemical oxidizing agent like bromine water, is added to the glucose solution.[9][15]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 20-40 °C) and pH. If using glucose oxidase, the reaction is aerobic, requiring a supply of oxygen.[6]

  • Monitoring: The progress of the reaction can be monitored by measuring the consumption of glucose or the formation of gluconic acid.

  • Work-up and Purification: Upon completion, the product mixture is worked up to isolate the this compound. This may involve filtration to remove the catalyst, followed by concentration of the solution under reduced pressure. The lactone is then crystallized from the concentrated solution.

  • Drying: The crystalline product is dried under vacuum to remove any residual solvent.

Characterization by Titration

The purity of this compound can be determined by titration, taking advantage of its hydrolysis to gluconic acid.

Protocol: Assay by Titration

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of standardized sodium hydroxide (B78521) solution (e.g., 0.1 N NaOH).

  • Hydrolysis: Allow the solution to stand for a specified period (e.g., 20 minutes) to ensure complete hydrolysis of the lactone to sodium gluconate.

  • Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the excess sodium hydroxide with a standardized solution of a strong acid (e.g., 0.1 N sulfuric acid).

  • Blank Determination: Perform a blank titration without the sample to determine the initial amount of sodium hydroxide.

  • Calculation: The amount of this compound in the sample can be calculated from the difference in the volume of titrant used for the sample and the blank. Each mole of lactone consumes one mole of NaOH.[16]

Logical Workflow for Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a sample suspected to be this compound.

Characterization_Workflow start Unknown Sample phys_char Physical Characterization (Appearance, Melting Point) start->phys_char solubility Solubility Tests (Water, Ethanol) start->solubility spectroscopy Spectroscopic Analysis (NMR, IR) phys_char->spectroscopy solubility->spectroscopy hydrolysis_test Hydrolysis Test (pH change in water) spectroscopy->hydrolysis_test titration Purity Assay (Titration) hydrolysis_test->titration identification Identification Confirmed titration->identification

Caption: Workflow for the identification of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-(+)-Glucono-1,5-lactone (CAS: 90-80-2)

This technical guide provides a comprehensive overview of this compound (GDL), a versatile polyhydroxy acid. The document details its physicochemical properties, synthesis, mechanism of action, and applications, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

This compound, also known as gluconolactone, is a neutral cyclic ester of D-gluconic acid.[1][2] It is a naturally occurring organic compound that can be found in honey, fruit juices, and wine.[3][4] Pure GDL is a fine, white, odorless crystalline powder with an initially sweet taste that becomes mildly acidic.[5][6]

PropertyValueReference
CAS Number 90-80-2[1]
Molecular Formula C₆H₁₀O₆[1]
Molecular Weight 178.140 g·mol⁻¹[1]
Melting Point 150–153 °C (decomposes at ~153 °C)[1][7]
Solubility in Water ~590 g/L at 20-25 °C (freely soluble)[5][8]
Solubility in Alcohol Sparingly soluble[7]
pH (1% w/w in water) ~2.7[8]
Partition Coefficient (logP) -2.38 (Calculated)[8]

Synthesis and Manufacturing

GDL is commercially produced from renewable carbohydrate sources, primarily through the microbial fermentation of glucose.[3][7] The most common method involves the oxidation of D-glucose by microorganisms such as Aspergillus niger or by enzymes derived from them.[7][9] This process yields gluconic acid, which is then crystallized from its aqueous solution to form the lactone.[7][9]

Mechanism of Action: Hydrolysis

The primary mechanism underlying GDL's functionality is its slow hydrolysis in the presence of water to form an equilibrium mixture of D-gluconic acid and its δ- and γ-lactones.[1][5] This gradual conversion provides a controlled and progressive decrease in pH.[7] The rate of this hydrolysis is influenced by temperature, concentration, and pH, with heat accelerating the process.[1][3][4]

GDL_Hydrolysis GDL This compound (GDL) Equilibrium Equilibrium Mixture GDL->Equilibrium Slow Hydrolysis H2O Water (H₂O) H2O->Equilibrium Gluconic_Acid D-Gluconic Acid Equilibrium->Gluconic_Acid Acidification (pH ↓)

Caption: Hydrolysis of GDL to D-Gluconic Acid in an aqueous solution.

Applications

GDL's unique property of gradual acidification makes it a valuable additive in various industries.

  • Food Industry : It is widely used as a sequestrant, a gentle acidifier, a curing and pickling agent, and a leavening agent.[1][4][9] In tofu production, it acts as a coagulant.[9] In processed meats and dairy products like cheese, it ensures a slow pH drop, which is crucial for texture and preservation.[5][9] As a leavening agent in baked goods, it reacts slowly with sodium bicarbonate, providing a controlled release of carbon dioxide.[3]

  • Pharmaceuticals : In drug development, GDL is used as an excipient to help stabilize active ingredients and ensure their controlled release.[2] It is also an ingredient in medications for dissolving kidney stones.[10]

  • Cosmetics : GDL is utilized in personal care products for its pH-adjusting and mild exfoliating properties.[11] It can also serve as a moisturizer and skin buffer in creams.[12][13]

Experimental Protocols

Quantification of GDL by Titration

This method determines the purity of a GDL sample by measuring the amount of sodium hydroxide (B78521) consumed during the hydrolysis of the lactone to gluconic acid.

Methodology:

  • Accurately weigh approximately 600 mg of the GDL sample.

  • Dissolve the sample in 100 mL of deionized water in a 300-mL conical flask.

  • Add 50.0 mL of 0.1 N sodium hydroxide (NaOH) solution to the flask.

  • Allow the solution to stand for 15-20 minutes to ensure complete hydrolysis of the lactone.[14][15]

  • Add a few drops of phenolphthalein (B1677637) indicator to the solution.

  • Titrate the excess (unreacted) NaOH with a standardized 0.1 N hydrochloric acid (HCl) or sulfuric acid solution until the pink color disappears.[14][15]

  • Perform a blank titration using the same volumes of reagents but without the GDL sample.

  • Calculate the percentage of GDL in the sample. Each mL of 0.1 N NaOH consumed is equivalent to 17.81 mg of C₆H₁₀O₆.[14][15]

Determination of GDL in Food Products by Gas Chromatography (GC)

This protocol outlines the determination of GDL in food matrices.

Methodology:

  • Sample Preparation : Homogenize the food sample with water heated to 60-70°C and filter the mixture.[16]

  • Purification : Buffer the filtrate to pH 10 with an ammonium (B1175870) hydroxide-ammonium chloride solution and pass it through a QAE-Sephadex A25 anion-exchange column.[16]

  • Elution : Wash the column with water, then elute the GDL with 0.1 N HCl.[16]

  • Derivatization : Evaporate an aliquot of the eluate to dryness. Add pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS) to the residue to form the trimethylsilyl (B98337) (TMS) derivative of GDL.[16]

  • GC Analysis : Inject the derivatized sample into a gas chromatograph equipped with a 2% OV-17 column. The column temperature is maintained at 180°C.[16]

  • Quantification : Compare the peak area of the GDL-TMS derivative to a standard curve prepared from known concentrations of GDL. Recoveries from fortified food samples typically range from 92% to 106%.[16]

Quantification of GDL by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining GDL content, for instance, as an impurity in pharmaceutical substances like Canagliflozin.

Methodology:

  • Chromatographic System : Utilize an HPLC system equipped with a Charged Aerosol Detector (CAD).[17]

  • Column : A Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 μm) is used.[17]

  • Mobile Phase : A mixture of acetonitrile (B52724) and water (90:10, v/v) is used at a flow rate of 0.5 mL/min.[17]

  • Column Temperature : Maintain the column at 30°C.[17]

  • Injection Volume : 10 μL.[17]

  • Detector Settings : The CAD nebulization temperature is set to 50°C with a carrier gas pressure of 427.5 kPa.[17]

  • Quantification : A calibration curve is constructed using standard solutions of GDL. The linear range is typically 1.05-22.5 mg/L, with a detection limit of approximately 0.32 ng.[17]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization (e.g., with water) Filtration 2. Filtration / Extraction Homogenization->Filtration Purification 3. Purification (e.g., SPE, Column Chromatography) Filtration->Purification Derivatization 4. Derivatization (for GC) (Optional) Purification->Derivatization Injection 5. Injection into Instrument (GC/HPLC) Derivatization->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Detection (e.g., FID, CAD) Separation->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification vs. Standard Curve Integration->Quantification

Caption: Generalized workflow for the chromatographic analysis of GDL.

Safety and Toxicology

GDL is generally recognized as safe (GRAS) for its intended use in foods by the U.S. Food and Drug Administration (FDA).[6] It is metabolized in the body like a carbohydrate.[3] Toxicological studies have shown a low potential for harm.

Toxicological EndpointResultSpeciesMethodReference
Acute Oral Toxicity (LD₅₀) 6,060 mg/kgRatOECD Test Guideline 401[18]
Acute Dermal Toxicity (LD₅₀) > 2,000 mg/kgRatOECD Test Guideline 402[18]
Skin Irritation No skin irritationRabbitOECD Test Guideline 404[18]
Eye Irritation No eye irritationRabbitOECD Test Guideline 405[18]
Sensitization Did not cause sensitizationMouseOECD Test Guideline 429[18]
Mutagenicity Not mutagenic in bacterial or mammalian cell culture testsIn vitro-[18]
Carcinogenicity No carcinogenic or teratogenic effects observed in animal experiments--[18]

Logical Relationships: GDL as a Leavening Agent

The function of GDL as a slow-acting leavening acid is a key application in the baking industry. Its controlled reaction with a base, like sodium bicarbonate, provides lift to doughs and batters, especially those that are refrigerated or frozen.[7]

Leavening_Agent GDL Glucono-delta-lactone (GDL) (Slightly Sweet) Gluconic_Acid Gluconic Acid (Acidulant) GDL->Gluconic_Acid Slow Hydrolysis (Accelerated by heat) Water Water (Added to dough/batter) Water->Gluconic_Acid Reaction Acid-Base Reaction Gluconic_Acid->Reaction Baking_Soda Sodium Bicarbonate (NaHCO₃) Baking_Soda->Reaction CO2 Carbon Dioxide Gas (CO₂) (Leavening) Reaction->CO2 Result Dough Rises CO2->Result

Caption: Logical pathway of GDL acting as a chemical leavening agent.

References

A Comprehensive Technical Guide to D-(+)-Glucono-1,5-lactone and Its Synonyms in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of D-(+)-Glucono-1,5-lactone, a versatile and naturally occurring compound with significant applications in pharmaceutical research and development. This document delves into its various synonyms, quantitative data from key experiments, detailed experimental protocols, and its involvement in crucial biochemical pathways.

Nomenclature and Synonyms of this compound

This compound is known by a multitude of synonyms in scientific literature and chemical databases. A comprehensive list is provided below to aid in literature searches and material sourcing.

Common Name Systematic Name Abbreviation CAS Number Other Synonyms
Gluconolactone[1][2][3](3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one[1]GDL[1][2]90-80-2[1]delta-Gluconolactone[1], D-Glucono-delta-lactone[1], Gluconic acid lactone[1], D-Gluconic acid delta-lactone[1]
D-(+)-Gluconic acid δ-lactone[4]1,5-D-Gluconolactone[1]
Gluconic Acid Anhydride[5]Gluconic Acid δ-Lactone[5]
D-glucono-d-lactone[6]Fujiglucon[1]
D-Delta-gluconolactone[7]Lysactone[1]

Quantitative Data in Research Applications

This compound and its derivatives have been the subject of various quantitative studies, particularly in enzyme inhibition and chemical kinetics. The following tables summarize key data from this research.

Table 2.1: Enzyme Inhibition Data
Enzyme Inhibitor Inhibition Constant (Ki) Notes
Almond β-glucosidaseδ-gluconolactone0.1 mMCompetitive inhibitor.[8]
Human O-linked β-N-acetylglucosaminidase (hOGA)2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone27 nMPotent competitive inhibitor.[9][10]
Human lysosomal hexosaminidases (hHexA and hHexB)2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazonesNanomolar rangeCompetitive inhibition.[9][10]
Table 2.2: Hydrolysis Kinetics of Glucono-δ-lactone

The hydrolysis of Glucono-δ-lactone to gluconic acid is a critical aspect of its functionality.

Catalyst Rate Constant Temperature Activation Energy (Ea/R)
WaterkH₂O = 4.59 x 10-5 s⁻¹25°C7360 K⁻¹
Hydroxide ionkOH⁻ = 2.76 x 10³ M⁻¹s⁻¹25°C8880 K⁻¹
Data sourced from a pH-static study on the hydrolysis of glucono-d-lactone.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of Poly(glucono-δ-lactone) (PGDL) Nanoparticles for Drug Delivery

This protocol describes the synthesis of PGDL nanocarriers using a water-in-oil emulsification approach for the controlled release of therapeutic agents like 5-fluorouracil.[12]

Materials:

  • This compound (GDL)

  • Span-80

  • Liquid paraffin

  • 5-Fluorouracil (5-FU)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Preparation of the organic phase: Dissolve a specific amount of Span-80 in liquid paraffin.

  • Preparation of the aqueous phase: Dissolve GDL and 5-FU in deionized water.

  • Emulsification: Add the aqueous phase dropwise to the organic phase under continuous stirring to form a water-in-oil emulsion.

  • Polymerization: Initiate the ring-opening polymerization of GDL within the aqueous droplets of the emulsion. This can be achieved by heating the emulsion at a controlled temperature for a specific duration.

  • Nanoparticle isolation: After polymerization, centrifuge the emulsion to separate the PGDL nanoparticles.

  • Washing: Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted monomers and surfactant.

  • Drying: Lyophilize the washed nanoparticles to obtain a dry powder.

Direct Compression Tableting with Gluconolactone (B72293) as an Excipient

This protocol outlines the use of gluconolactone as a direct compression excipient in tablet manufacturing, highlighting its advantages in drug stability, as demonstrated with aspirin.[13][14]

Materials:

  • Active Pharmaceutical Ingredient (API), e.g., Aspirin

  • Gluconolactone (direct compression grade)

  • Lubricant (e.g., magnesium stearate)

  • Glidant (e.g., colloidal silicon dioxide)

Procedure:

  • Pre-blending: Mix the API and gluconolactone in a suitable blender for a predetermined time to ensure homogeneity.

  • Lubrication: Add the lubricant and glidant to the pre-blend and mix for a shorter duration.

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

  • Evaluation: Evaluate the tablets for physical properties such as hardness, friability, weight variation, and dissolution profile.

β-Glucosidase Inhibition Assay

This protocol details a method to determine the inhibitory effect of this compound on β-glucosidase activity.[8][15]

Materials:

  • β-glucosidase enzyme solution

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

  • This compound (inhibitor)

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the sodium acetate buffer.

  • Assay setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of reaction: Add the substrate (pNPG) to each well to start the enzymatic reaction.

  • Measurement: Measure the absorbance at 405 nm at regular time intervals. The product of the reaction, p-nitrophenol, is yellow and its formation can be monitored spectrophotometrically.

  • Data analysis: Determine the initial reaction velocities from the absorbance data. Plot the reciprocal of the velocity against the reciprocal of the substrate concentration (Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).

Signaling Pathways and Logical Relationships

This compound and its metabolites are involved in fundamental cellular processes. The following diagrams, generated using the DOT language, illustrate these relationships.

Pentose (B10789219) Phosphate (B84403) Pathway

This compound is an intermediate in the oxidative phase of the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide synthesis.[1][3][16]

PentosePhosphatePathway Glucose-6-Phosphate Glucose-6-Phosphate 6-Phospho-glucono-δ-lactone 6-Phospho-glucono-δ-lactone Glucose-6-Phosphate->6-Phospho-glucono-δ-lactone G6PD (NADP+ -> NADPH) 6-Phosphogluconate 6-Phosphogluconate 6-Phospho-glucono-δ-lactone->6-Phosphogluconate 6PGL Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD (NADP+ -> NADPH) Nucleotide Synthesis Nucleotide Synthesis Ribulose-5-Phosphate->Nucleotide Synthesis

Caption: Oxidative phase of the Pentose Phosphate Pathway.

Regulation of T-helper Cell Differentiation

Recent research has implicated gluconolactone in the regulation of immune responses by influencing the differentiation of T-helper cells, specifically promoting regulatory T cells (Tregs) and inhibiting T helper 17 (Th17) cells, which is significant in the context of autoimmune diseases like lupus.[17]

TCellDifferentiation cluster_0 Factors Influencing Differentiation cluster_1 T-helper Cell Lineages Gluconolactone Gluconolactone Treg Treg Gluconolactone->Treg Promotes Th17 Th17 Gluconolactone->Th17 Inhibits Naive T-cell Naive T-cell Naive T-cell->Treg TGF-β Naive T-cell->Th17 TGF-β + IL-6

Caption: Influence of Gluconolactone on Treg/Th17 cell differentiation.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The compiled data and protocols are intended to facilitate further investigation and application of this versatile compound.

References

The Intrinsic Presence of Glucono Delta-Lactone in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucono Delta-Lactone (GdL) is a naturally occurring cyclic ester of D-gluconic acid.[1] While widely utilized as a food additive for its properties as a gentle acidulant, sequestrant, and leavening agent, its origins are firmly rooted in the natural world.[2][3] This technical guide delves into the core of GdL's natural sources, providing a comprehensive overview for researchers, scientists, and professionals in drug development. This document outlines the natural reservoirs of GdL, presents available quantitative data, details experimental methodologies for its analysis, and visualizes the key biochemical pathways and analytical workflows.

Natural Sources of Glucono Delta-Lactone

GdL is a natural constituent of a variety of food products, primarily arising from the enzymatic oxidation of glucose.[4][5] Its presence is most notable in honey, fruit juices, wine, and a range of fermented products.[3][6][7]

  • Honey: Honey is a significant natural source of GdL. It is formed through the action of the enzyme glucose oxidase, which is introduced by bees into the nectar. This enzyme catalyzes the oxidation of glucose to gluconic acid, which then exists in equilibrium with its lactones, including GdL.[5] The concentration of GdL in honey can be up to 1%.

  • Fruit Juices and Wine: GdL is naturally present in fruit juices and wine.[2][3] Its formation is a consequence of the natural fermentation process of glucose present in the fruits. In wine, GdL can be found at concentrations of up to 0.5%.

  • Fermented Products: Various fermented foods naturally contain GdL as a byproduct of microbial metabolism.[6][7] This includes products like some cheeses and fermented sausages where the fermentation of carbohydrates leads to the production of gluconic acid and its subsequent conversion to GdL.[8]

Quantitative Data on Glucono Delta-Lactone in Natural Sources

The concentration of GdL in natural sources can vary depending on factors such as the specific type of fruit, the floral source for honey, and the conditions of fermentation. The following table summarizes the available quantitative data.

Natural SourceReported Concentration of GdL
HoneyUp to 1%
WineUp to 0.5%
Fruit JuicesVariable
Fermented SausagesVariable

Biosynthesis of Glucono Delta-Lactone

The formation of GdL in nature is a two-step process involving the enzymatic oxidation of D-glucose to D-gluconic acid, which then undergoes intramolecular esterification to form the cyclic lactone.

Glucono Delta-Lactone Biosynthesis Glucose D-Glucose GluconicAcid D-Gluconic Acid Glucose->GluconicAcid Glucose Oxidase / Glucose Dehydrogenase GdL Glucono Delta-Lactone (GdL) GluconicAcid->GdL Spontaneous Intramolecular Esterification (Lactonization) GdL->GluconicAcid Hydrolysis

Biosynthesis of Glucono Delta-Lactone.

Experimental Protocols for the Analysis of Glucono Delta-Lactone

The determination of GdL in natural sources typically involves extraction followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques employed for its quantification.[9][10]

Sample Preparation and Extraction

A general procedure for the extraction of GdL from a solid or semi-solid food matrix is as follows:

  • Homogenization: A representative sample of the food product is homogenized with deionized water. For honey and juices, simple dilution may be sufficient.

  • Clarification: The homogenate is centrifuged or filtered to remove solid particles.

  • Purification (Optional): Depending on the complexity of the matrix, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method coupled with a Charged Aerosol Detector (CAD) has been described for the determination of GdL.[9]

  • Chromatographic Conditions:

    • Column: Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 μm)

    • Mobile Phase: Acetonitrile-water (9:1, v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 μL

  • Detector:

    • Type: Charged Aerosol Detector (CAD)

    • Nebulization Temperature: 50 °C

    • Carrier Gas Pressure: 427.5 kPa

Gas Chromatography (GC) Method

A GC method for GdL analysis involves derivatization to increase its volatility.[10]

  • Extraction and Cleanup: The sample is homogenized with warm water, filtered, and passed through a QAE-Sephadex A25 column. GdL is eluted with 0.1N HCl.

  • Derivatization: The eluate is evaporated to dryness, and the residue is derivatized with a mixture of pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS) at room temperature to form the trimethylsilyl (B98337) (TMS) derivative of GdL.

  • GC Conditions:

    • Column: 2% OV-17 column

    • Column Temperature: 180 °C

    • Detector: Flame Ionization Detector (FID)

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of GdL from natural sources.

GdL Analysis Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis Homogenization Homogenization in Water Clarification Centrifugation / Filtration Homogenization->Clarification Purification Solid-Phase Extraction (Optional) Clarification->Purification HPLC HPLC-CAD/UV Purification->HPLC Direct Injection GC GC-FID (after derivatization) Purification->GC Derivatization Quantification Quantification HPLC->Quantification GC->Quantification

Workflow for GdL Extraction and Analysis.

Conclusion

Glucono Delta-Lactone is a naturally occurring compound found in a variety of foods as a result of the enzymatic oxidation of glucose. Honey, fruit juices, wine, and fermented products are its primary natural reservoirs. Understanding the natural occurrence and biosynthesis of GdL, along with robust analytical methods for its quantification, is essential for researchers and professionals in the fields of food science, biochemistry, and drug development. The methodologies and data presented in this guide provide a foundational understanding of GdL from its natural origins.

References

A Technical Guide to the Mechanism of Action of D-(+)-Glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Glucono-1,5-lactone (GDL), also known as glucono-delta-lactone, is a naturally occurring cyclic ester of D-gluconic acid.[1][2] It is widely utilized in the food and cosmetic industries as an acidifier, sequestrant, and moisturizing agent.[3][4] Beyond these applications, GDL serves as a critical tool in biochemical and pharmacological research due to its potent and specific mechanism of action as an enzyme inhibitor. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning GDL's biological activity, with a focus on its role as a transition-state analog inhibitor of glycosidases. Detailed experimental protocols and quantitative data are provided to support researchers in the practical application of this compound.

In aqueous solutions, GDL exists in a pH- and temperature-dependent equilibrium with D-gluconic acid.[1][3] This hydrolysis is a key feature of its chemistry, but it is the lactone form that is predominantly responsible for its most significant biochemical activity: the inhibition of glycoside hydrolases (glycosidases).[5]

Core Mechanism of Action: Competitive Inhibition of Glycosidases

The primary and most well-characterized mechanism of action for this compound is its function as a potent competitive inhibitor of various glycosidase enzymes, with a particular specificity for β-glucosidases.[6][7]

Transition-State Analogy

Glycosidases catalyze the hydrolysis of glycosidic bonds by stabilizing a highly transient, high-energy intermediate known as the oxocarbenium ion.[6][8] This transition state is characterized by a planar, sp²-hybridized anomeric carbon within a half-chair or boat conformation of the sugar ring.[8]

This compound's inhibitory power stems from its remarkable structural and electronic resemblance to this oxocarbenium ion transition state.[6] The planar geometry of the ester group in the lactone ring mimics the planar nature of the oxocarbenium ion. This structural mimicry allows GDL to bind with high affinity to the enzyme's active site, effectively competing with the natural substrate. By occupying the active site, GDL prevents the binding and subsequent hydrolysis of the substrate, leading to potent enzyme inhibition.[6][8]

GDL_Mechanism cluster_Enzyme β-Glucosidase Active Site cluster_Reaction Standard Enzymatic Reaction cluster_Inhibition Inhibition Pathway Enzyme Enzyme Substrate Glycoside Substrate Substrate->Enzyme TransitionState Oxocarbenium Ion Transition State Substrate->TransitionState Binding & Catalysis TransitionState->Enzyme Products Products (e.g., Glucose) TransitionState->Products Hydrolysis GDL This compound (Transition-State Analog) GDL->Enzyme InhibitedComplex Enzyme-Inhibitor Complex (Stable) GDL->InhibitedComplex High-Affinity Binding InhibitedComplex->Enzyme

Hydrolysis in Aqueous Solution

Upon dissolution in water, GDL undergoes spontaneous, reversible hydrolysis to form D-gluconic acid.[9] This reaction establishes an equilibrium between the lactone form and the open-chain acid form.[2][3] The rate of hydrolysis is accelerated by increases in temperature and pH.[1][3] While gluconic acid can also exhibit some inhibitory effects, the cyclic lactone is the significantly more potent inhibitor of glycosidases due to its conformational similarity to the transition state.[5][10]

GDL_Hydrolysis GDL This compound (Cyclic Ester) GluconicAcid D-Gluconic Acid (Open-Chain) GDL->GluconicAcid H₂O (Equilibrium)

Quantitative Inhibition Data

GDL has been shown to inhibit various β-glucosidases across a range of concentrations. The tables below summarize key quantitative findings from the literature.

Table 1: Inhibition of β-Glucosidases by GDL

Enzyme Source Substrate GDL Concentration (mM) Remaining Activity (%) Reference
BGL1 pNPG 0.1 ~75 [10]
BGL1 pNPG 0.2 ~60 [10]
BGL1 pNPG 0.5 ~40 [10]
BGL1 pNPG 1.0 ~25 [10]
BGL1 pNPG 2.0 ~15 [10]
BGL1 pNPG 5.0 ~5 [10]
AnBG pNPG 0.1 ~80 [10]
AnBG pNPG 0.2 ~70 [10]
AnBG pNPG 0.5 ~50 [10]
AnBG pNPG 1.0 ~35 [10]
AnBG pNPG 2.0 ~20 [10]
AnBG pNPG 5.0 ~10 [10]
Amygdalin β-glucosidase Amygdalin 1.0 0 (Complete Inhibition) [1][6]

Data for BGL1 and AnBG are estimated from graphical representations in the cited source.

Table 2: Cellular Effects of GDL on Neonatal Rat Cardiomyocytes (NRCMs)

Condition GDL Concentration Effect Reference
Hypoxia/Reoxygenation Injury 1 µM Cardioprotective [11][12]
Hypoxia/Reoxygenation Injury 10 µM Cardioprotective [11][12]
Hypoxia/Reoxygenation Injury 100 µM Cardioprotective [11][12]
Hypoxia/Reoxygenation Injury 1 mM Cardioprotective [11][12]

| Normoxia | >100 µM | Cytotoxic |[11] |

Cellular Signaling Pathways

Recent research has uncovered roles for GDL beyond direct enzyme inhibition, implicating it in cellular signaling cascades, particularly in cardioprotection.

PKCε/ERK Signaling Pathway

In studies involving myocardial ischemia/reperfusion injury, GDL has been shown to confer protective effects.[11] This protection is associated with the activation of Protein Kinase C epsilon (PKCε) and the downstream Extracellular signal-regulated kinase (ERK).[11][12] The activation of this pro-survival pathway helps to mitigate apoptosis and reduce tissue damage following oxidative stress.[11]

GDL_Signaling GDL GDL PKCe PKCε GDL->PKCe Activates ERK ERK PKCe->ERK Activates CellSurvival Cell Survival (Cardioprotection) ERK->CellSurvival Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits

Key Experimental Protocols

The following section details a generalized protocol for determining the inhibitory activity of this compound against β-glucosidase using a chromogenic substrate.

Protocol: β-Glucosidase Inhibition Assay

This protocol is based on the widely used method employing p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate.[13][14] β-glucosidase cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at ~405 nm under alkaline conditions.

Materials:

  • β-Glucosidase enzyme (e.g., from almonds)[15]

  • This compound (GDL)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)[13]

  • Assay Buffer: 50 mM Sodium Acetate or Citrate Buffer, pH 5.0[14]

  • Stop Solution: 0.5-1.0 M Sodium Carbonate (Na₂CO₃) or 0.4 M NaOH-Glycine buffer, pH 10.8[14][16]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagent Solutions:

    • Enzyme Stock: Prepare a stock solution of β-glucosidase in assay buffer to a desired concentration (e.g., 0.1 U/mL).

    • Substrate Solution: Prepare a 10 mM stock solution of pNPG in assay buffer.

    • Inhibitor Solutions: Prepare a series of dilutions of GDL in assay buffer (e.g., final concentrations ranging from 0.1 mM to 5 mM).

  • Assay Setup (in 96-well plate):

    • Blank Wells: Add 75 µL of assay buffer and 25 µL of stop solution.

    • Control Wells (No Inhibitor): Add 50 µL of assay buffer and 25 µL of enzyme solution.

    • Inhibitor Wells: Add 50 µL of the respective GDL dilution and 25 µL of enzyme solution.

  • Pre-incubation:

    • Incubate the plate at the desired temperature (e.g., 37°C or 50°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14][15]

  • Initiate Reaction:

    • Add 25 µL of the pNPG substrate solution to the control and inhibitor wells to start the reaction. The final volume should be 100 µL.

  • Reaction Incubation:

    • Incubate the plate at the same temperature for a fixed time (e.g., 10-30 minutes).[14] The time should be within the linear range of the reaction.

  • Stop Reaction:

    • Add 100 µL of Stop Solution to all control and inhibitor wells to terminate the reaction and develop the yellow color of p-nitrophenol.

  • Measurement:

    • Read the absorbance of the plate at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percent inhibition for each GDL concentration using the formula: % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100

    • Plot % Inhibition vs. GDL concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental_Workflow Start Prepare Reagents (Enzyme, GDL, pNPG) Setup Set up 96-well Plate (Controls & GDL dilutions) Start->Setup Preincubation Pre-incubate Enzyme + GDL (10-15 min) Setup->Preincubation Initiate Add Substrate (pNPG) to start reaction Preincubation->Initiate Incubate Incubate Reaction (10-30 min) Initiate->Incubate Stop Add Stop Solution (e.g., Na₂CO₃) Incubate->Stop Read Measure Absorbance (405 nm) Stop->Read Analyze Calculate % Inhibition and IC₅₀ Read->Analyze

Conclusion and Future Directions

This compound operates primarily as a high-affinity competitive inhibitor of glycosidases by mimicking the oxocarbenium-ion transition state of glycosidic bond hydrolysis. This well-defined mechanism makes it an invaluable tool for studying enzyme kinetics and for screening novel therapeutic agents. Furthermore, emerging evidence of its role in activating pro-survival signaling pathways, such as PKCε/ERK, suggests that its biological activities may be more diverse than previously understood, opening new avenues for research in areas like cardioprotection and oxidative stress mitigation. Future work should focus on elucidating the precise molecular interactions between GDL and these signaling proteins and exploring the therapeutic potential of GDL derivatives with enhanced specificity and potency.

References

The Hydrolysis of D-(+)-Glucono-1,5-lactone to Gluconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrolysis of D-(+)-Glucono-1,5-lactone (GDL) into gluconic acid. This reaction is of significant interest in various fields, including the food industry, pharmaceuticals, and biotechnology, due to the controlled and gradual acidification it provides. This document details the underlying chemistry, kinetics, and influential factors of this process, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to this compound and its Hydrolysis

This compound, a cyclic ester of D-gluconic acid, is a naturally occurring food additive (E575) used as a sequestrant, acidifier, and curing and leavening agent.[1] It is a white, odorless, crystalline powder that is freely soluble in water.[2][3] Upon dissolution in an aqueous solution, GDL slowly hydrolyzes to D-gluconic acid, leading to a gradual decrease in pH.[2][3][4] This slow hydrolysis is a key characteristic that distinguishes GDL from other food acids.[2][4]

The hydrolysis of GDL is a reversible reaction that eventually reaches an equilibrium between the lactone and gluconic acid.[1][5] This equilibrium is also influenced by the presence of the gamma-lactone isomer.[6] The rate of hydrolysis is significantly affected by factors such as temperature and pH.[1][5]

Chemical Equilibrium and Reaction Pathway

In an aqueous solution, this compound is in equilibrium with D-gluconic acid and its other isomeric form, D-glucono-1,4-lactone (gamma-lactone).[6][7][8] The equilibrium between these species is dynamic and influenced by concentration and temperature.[6] Higher temperatures favor the formation of the gamma-lactone.[6]

The overall hydrolysis reaction can be visualized as follows:

Hydrolysis_Pathway GDL This compound GA D-Gluconic Acid GDL->GA + H₂O GGL D-Glucono-1,4-lactone GA->GGL - H₂O

Caption: Equilibrium of this compound in aqueous solution.

Kinetics of Hydrolysis

The hydrolysis of this compound follows pseudo-first-order kinetics with respect to the lactone concentration.[9] The rate of this reaction is significantly influenced by temperature and pH.

Factors Affecting the Rate of Hydrolysis

The primary factors that govern the rate of GDL hydrolysis are temperature and pH.[1][5]

  • Temperature: An increase in temperature accelerates the rate of hydrolysis.[4][5] This is a critical consideration in applications where the rate of acidification needs to be controlled, such as in baking or refrigerated food products.[3][4]

  • pH: The hydrolysis rate is also pH-dependent. The reaction is catalyzed by both hydrogen and hydroxide (B78521) ions.[10][11] Therefore, the rate is faster at both low and high pH values.

The interplay of these factors is crucial for the effective application of GDL.

Factors_Affecting_Hydrolysis cluster_factors Influencing Factors Temperature Temperature HydrolysisRate Rate of Hydrolysis Temperature->HydrolysisRate Increases rate pH pH pH->HydrolysisRate Increases rate at extremes

Caption: Key factors influencing the rate of GDL hydrolysis.

Quantitative Kinetic Data

The following table summarizes key quantitative data related to the hydrolysis of this compound, compiled from various studies.

ParameterValueConditionsReference
Rate Constant (k) 4.59 x 10⁻⁵ s⁻¹ (water catalysis)25°C[10]
2.76 x 10³ M⁻¹s⁻¹ (hydroxide ion catalysis)25°C[10]
2.26 x 10⁻⁴ s⁻¹25°C, pH 3-5 (polarimetry)[9]
1.31 x 10⁻⁴ s⁻¹25°C, pH 3-5 (coulometry)[9]
8.8 x 10⁻⁴ s⁻¹pH 6.4 (phosphate buffer)[9]
Activation Energy (Ea) 15 kcal/mol20-25°C[9]
7360 K⁻¹ (water catalysis)25-37°C[10]
8880 K⁻¹ (hydroxide ion catalysis)25-37°C[10]
Equilibrium Composition 55-60% Gluconic Acid, 40-45% LactonesCold water[5]

Experimental Protocols for Studying Hydrolysis

Several methods can be employed to monitor the hydrolysis of this compound. The choice of method depends on the specific research question and available instrumentation.

pH-Stat Titration Method

This method allows for the direct measurement of the rate of gluconic acid formation by continuously neutralizing the produced acid with a standard base solution.

Objective: To determine the rate of hydrolysis of GDL by maintaining a constant pH.

Materials:

  • This compound

  • Deionized water (degassed)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a combination electrode

  • Automatic titrator or pH-stat apparatus

  • Thermostated reaction vessel with a magnetic stirrer

  • Nitrogen gas supply

Procedure:

  • Preparation:

    • Calibrate the pH meter using standard buffer solutions.

    • Prepare a solution of GDL of known concentration in deionized water within the thermostated reaction vessel.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

  • Hydrolysis Monitoring:

    • Set the desired pH on the pH-stat controller.

    • Initiate the hydrolysis by adding the GDL to the water or by bringing the pre-made solution to the target temperature.

    • The pH-stat will automatically add the NaOH solution to the reaction vessel to maintain the set pH as gluconic acid is formed.

    • Record the volume of NaOH added as a function of time.

  • Data Analysis:

    • The rate of hydrolysis is directly proportional to the rate of addition of the NaOH solution.

    • Plot the volume of NaOH added versus time. The initial slope of this curve can be used to determine the initial rate of reaction.

pH_Stat_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Data Analysis A Calibrate pH Meter B Prepare GDL Solution A->B C Purge with N₂ B->C D Set pH on pH-Stat C->D E Initiate Hydrolysis D->E F Record NaOH Volume vs. Time E->F G Plot NaOH Volume vs. Time F->G H Determine Initial Rate G->H

Caption: Workflow for the pH-stat titration method.

Polarimetry Method

This technique relies on the change in the optical rotation of the solution as the optically active GDL is converted to gluconic acid, which has a different specific rotation.

Objective: To monitor the hydrolysis of GDL by measuring the change in optical rotation over time.

Materials:

  • This compound

  • Deionized water or buffer solution

  • Polarimeter with a thermostated sample cell

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Prepare a solution of GDL of known concentration in the desired solvent.

    • Allow the polarimeter to warm up and stabilize at the desired temperature.

  • Measurement:

    • Quickly transfer the freshly prepared GDL solution to the polarimeter cell.

    • Record the optical rotation at time zero and then at regular intervals until the rotation becomes constant, indicating that equilibrium has been reached.

  • Data Analysis:

    • The concentration of GDL at any given time can be calculated from the observed optical rotation using the known specific rotations of GDL and gluconic acid.

    • Plot the concentration of GDL versus time and fit the data to a first-order rate equation to determine the rate constant.

Enzymatic Assay for Gluconic Acid

This method can be used to determine the concentration of gluconic acid at different time points during the hydrolysis.

Objective: To quantify the amount of gluconic acid produced during the hydrolysis of GDL.

Principle: D-Gluconic acid is phosphorylated by ATP to D-gluconate-6-phosphate in a reaction catalyzed by gluconate kinase. The D-gluconate-6-phosphate is then oxidized by NADP⁺ to ribulose-5-phosphate with the formation of NADPH, catalyzed by 6-phosphogluconate dehydrogenase. The amount of NADPH formed is stoichiometric with the amount of D-gluconic acid and can be measured by the increase in absorbance at 340 nm.[12]

Procedure: A detailed procedure for the enzymatic determination of D-gluconic acid can be found in commercially available test kits, such as those from Megazyme.[12] To determine the concentration of GDL, the sample is first treated with alkali to ensure complete hydrolysis to gluconic acid before performing the assay.[12]

Conclusion

The hydrolysis of this compound to gluconic acid is a well-characterized reaction with significant practical applications. A thorough understanding of its kinetics and the factors that influence the reaction rate is essential for its effective utilization in research and development. The experimental protocols provided in this guide offer robust methods for studying this important chemical transformation. The quantitative data presented can serve as a valuable reference for scientists and professionals working with this compound.

References

D-(+)-Glucono-1,5-lactone: A Comprehensive Technical Guide to its Role as a Beta-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Glucono-1,5-lactone (GDL) is a naturally occurring cyclic ester of D-gluconic acid, widely recognized for its potent and competitive inhibition of β-glucosidases. These enzymes play crucial roles in various biological processes, including carbohydrate metabolism, cellular signaling, and pathogenesis. Consequently, the inhibition of β-glucosidase activity is a significant area of research in the development of therapeutic agents for a range of diseases, including diabetes, Gaucher's disease, and viral infections. This technical guide provides an in-depth overview of this compound as a β-glucosidase inhibitor, detailing its mechanism of action, quantitative inhibition data, experimental protocols for its characterization, and its relevance in key signaling pathways.

Introduction to this compound and Beta-Glucosidases

This compound is a polyhydroxy acid that exists in equilibrium with D-gluconic acid in aqueous solutions.[1][2][3] Its structural similarity to the transition state of the glycosidic bond cleavage reaction catalyzed by β-glucosidases makes it a powerful competitive inhibitor.[4]

Beta-glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing glucose from various glycosides and oligosaccharides.[5][6] In mammals, these enzymes are involved in the metabolism of glycolipids and dietary glucosides.[5] Dysfunctional β-glucosidase activity is implicated in several human diseases. For instance, a deficiency in the lysosomal enzyme acid β-glucosidase (GBA1) leads to Gaucher disease, a lysosomal storage disorder.[7]

Mechanism of Inhibition

This compound acts as a transition-state analogue inhibitor of β-glucosidases. The catalytic mechanism of these enzymes typically involves a two-step, double-displacement reaction proceeding through a charged oxocarbenium ion-like transition state. The lactone structure of GDL, with its sp2-hybridized carbon at the anomeric center, mimics the planar geometry of this transition state. This structural resemblance allows GDL to bind with high affinity to the active site of the enzyme, thereby competitively inhibiting the binding and hydrolysis of the natural substrate.

Inhibition_Mechanism cluster_Enzyme β-Glucosidase Active Site cluster_Reaction Catalytic Reaction Enzyme Enzyme TransitionState Oxocarbenium Ion Transition State Enzyme->TransitionState Binds Substrate β-Glucoside Substrate Substrate->TransitionState Forms GDL This compound (Inhibitor) GDL->Enzyme Competitively Binds (Mimics Transition State) Products Glucose + Aglycone TransitionState->Products Yields Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents assay_setup Set up Reaction Mixtures (with and without Inhibitor) prep_reagents->assay_setup incubation Incubate at Controlled Temperature assay_setup->incubation stop_reaction Stop Reaction (e.g., add Na2CO3) incubation->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs analyze_data Analyze Data (e.g., Lineweaver-Burk Plot) measure_abs->analyze_data determine_ki Determine Ki and Inhibition Type analyze_data->determine_ki Gaucher_Disease_Pathway GlcCer Glucosylceramide (GlcCer) GBA1 GBA1 (Acid β-glucosidase) (Deficient in Gaucher Disease) GlcCer->GBA1 Hydrolyzed by GBA2 GBA2 (Non-lysosomal β-glucosidase) GlcCer->GBA2 Hydrolyzed by Lysosome_Accumulation GlcCer Accumulation in Lysosomes GBA1->Lysosome_Accumulation Deficiency leads to Ceramide_Glucose Ceramide + Glucose GBA1->Ceramide_Glucose Lysosome_Accumulation->GBA2 Increased Substrate for GBA2->Ceramide_Glucose Sphingosine (B13886) Sphingosine GBA2->Sphingosine Leads to production of Sphingosine->GBA2 Feedback Inhibition Cytotoxicity Cellular Cytotoxicity Sphingosine->Cytotoxicity

References

An In-depth Technical Guide to the Enzymatic Synthesis of D-(+)-Glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of D-(+)-Glucono-1,5-lactone, the cyclic 1,5-intramolecular ester of D-gluconic acid. The primary focus is on the highly specific and efficient conversion of D-glucose using the glucose oxidase enzyme system. This document details the core biochemical reaction, experimental protocols, quantitative data, and a general workflow for production and isolation.

Core Reaction Pathway: Glucose to this compound

The enzymatic synthesis of this compound is primarily achieved through the oxidation of β-D-glucose. This reaction is efficiently catalyzed by the enzyme glucose oxidase (GOD), which is highly specific for the β-anomer of D-glucopyranose.[1] The enzyme utilizes molecular oxygen as an electron acceptor to oxidize the C-1 aldehyde group of glucose, yielding D-Glucono-1,5-lactone and hydrogen peroxide (H₂O₂) as a byproduct.[1][2][3]

The lactone is the immediate product of this enzymatic step.[2] However, in aqueous solutions, it undergoes spontaneous, non-enzymatic hydrolysis to form an equilibrium mixture containing D-gluconic acid.[1][4] To mitigate the inhibitory effects of the hydrogen peroxide byproduct on the glucose oxidase enzyme, catalase is often employed in a coupled reaction to decompose H₂O₂ into water and oxygen.[4][5][6]

Enzymatic_Synthesis_Pathway cluster_main Core Enzymatic Reaction cluster_side Side Reactions cluster_catalase Byproduct Decomposition Glc β-D-Glucose GDL This compound Glc->GDL Glucose Oxidase (GOD) H2O2 Hydrogen Peroxide (H₂O₂) GA D-Gluconic Acid GDL->GA Spontaneous Hydrolysis H2O2_dec 2H₂O₂ O2_in O₂ (Molecular Oxygen) O2_in->GDL H2O_hydrolysis H₂O H2O_hydrolysis->GA H2O_cat 2H₂O O2_cat O₂ H2O2_dec->H2O_cat Catalase H2O2_dec->O2_cat

Caption: Enzymatic oxidation of glucose and subsequent reactions.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and isolation of this compound. The following protocols are synthesized from various established methods.

Protocol 1: Small-Scale Aqueous Synthesis

This protocol is adapted from a method using a buffered aqueous solution at room temperature.[5]

  • Materials:

    • D-Glucose

    • Phosphate-Buffered Saline (PBS)

    • Glucose Oxidase (GOD) (e.g., from Aspergillus niger)

    • Catalase

    • Deionized Water

  • Procedure:

    • Prepare a 1 mM D-glucose solution in PBS buffer.

    • Place 200 mL of the glucose solution into a stirred reaction vessel at room temperature.

    • Initiate the reaction by adding a known quantity of Glucose Oxidase.

    • Simultaneously, add Catalase to the solution to decompose the hydrogen peroxide generated.[5]

    • Monitor the reaction progress by measuring the decrease in dissolved oxygen concentration or the transient increase in hydrogen peroxide concentration.[3][5]

    • Once the reaction reaches completion (indicated by the stabilization of O₂ levels), proceed to purification.

Protocol 2: Synthesis in Mixed Organic-Aqueous Solvent

This protocol, adapted from a patented method, uses an ethanol-water mixture, which may aid in subsequent crystallization steps.[7]

  • Materials:

    • D-Glucose

    • Ethanol (50% aqueous solution)

    • Glucose Oxidase (GOD)

    • Catalase

    • Pure Oxygen source

  • Procedure:

    • Prepare a solution of D-glucose in a 50% ethanolic solution.

    • Transfer the solution to a temperature-controlled reactor. Maintain the temperature between 35-37°C.

    • Adjust the pH of the solution to 6.0.

    • Add Glucose Oxidase and Catalase to the reaction mixture.

    • As the reaction consumes oxygen, replenish the headspace with pure oxygen to maintain the reaction rate.[7]

    • Monitor the conversion of glucose using appropriate analytical methods (e.g., HPLC).

    • Upon completion, proceed to the isolation and purification stages.

Quantitative Data Summary

The efficiency of the enzymatic synthesis can be evaluated based on substrate conversion, reaction rates, and final product yield. The table below summarizes key quantitative data reported in the literature.

ParameterValueConditionsSource
Substrate Concentration1 mMPBS buffer, Room Temperature[5]
O₂ Consumption~63 µM200 mL reaction volume[5]
H₂O₂ Production (transient)~57 µMMeasured before decomposition by catalase[5]
Glucose Conversion Rate> 97.5%UV/H₂O₂ catalytic oxidation method[8]
Final Product Yield80.3% - 87.9%After concentration and crystallization[8]
Final Product Yield> 90%Method involving dehydration of gluconic acid[7]

General Experimental and Purification Workflow

The overall process, from reactant preparation to the isolation of the final crystalline product, follows a structured workflow. The key stages involve the enzymatic reaction, removal of biocatalysts, and purification of the target lactone, primarily through concentration and crystallization.

Experimental_Workflow A 1. Substrate Preparation (D-Glucose in Buffer/Solvent) B 2. Enzymatic Reaction (Add GOD + Catalase, Control T, pH, O₂) A->B C 3. Reaction Termination & Enzyme Removal (e.g., Ultrafiltration) B->C D 4. Solution Concentration (Reduced Pressure Evaporation) C->D E 5. Crystallization (Cooling & Seeding) D->E F 6. Product Isolation (Filtration / Centrifugation) E->F G 7. Drying (Vacuum Oven) F->G H Final Product This compound G->H

Caption: General workflow for enzymatic synthesis and isolation.

Workflow Step-by-Step Description:

  • Substrate Preparation: D-glucose is dissolved in an appropriate solvent system, such as a buffered aqueous solution or a mixed solvent system, to the desired concentration.[5][7]

  • Enzymatic Reaction: The enzymes (Glucose Oxidase and Catalase) are introduced into the substrate solution. Critical reaction parameters like temperature, pH, and oxygen supply are carefully controlled to ensure optimal enzyme activity and product formation.[7]

  • Reaction Termination & Enzyme Removal: Once the desired glucose conversion is achieved, the reaction is stopped. The enzymes, being proteins, are typically removed through methods like ultrafiltration to prevent further reactions and contamination of the final product.

  • Solution Concentration: The resulting aqueous solution of gluconic acid and gluconolactone (B72293) is concentrated under reduced pressure. This step removes excess water and solvent, increasing the product concentration to facilitate crystallization.[8] Temperatures are typically kept moderate (e.g., 70-80°C) to prevent product degradation.[8]

  • Crystallization: The concentrated syrup is cooled to induce crystallization. The process is often aided by adding a small quantity of pure D-Glucono-1,5-lactone seed crystals.[8][9] This step is critical for obtaining a high-purity solid product.

  • Product Isolation: The crystallized product is separated from the mother liquor using standard laboratory techniques such as filtration or centrifugation.[8]

  • Drying: The isolated wet product is dried, often under vacuum, to remove any residual solvent, yielding the final, stable crystalline this compound.[8]

References

D-(+)-Glucono-1,5-lactone solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of D-(+)-Glucono-1,5-lactone

Introduction

This compound (GDL), also known as gluconolactone, is a naturally occurring cyclic ester of D-gluconic acid.[1][2][3][4] It is a white, odorless, crystalline powder.[2][5][6][7] Commonly found in honey, fruit juices, and wine, GDL is widely utilized across the food, cosmetic, and pharmaceutical industries.[8] In aqueous solutions, GDL hydrolyzes to form an equilibrium mixture of gluconic acid and its delta- and gamma-lactones, a reaction that is influenced by temperature, concentration, and pH.[1][3][6][8] This property makes it valuable as a sequestrant, an acidifier, a curing and pickling agent, and a leavening agent.[1][4][6][9] Understanding its solubility in various solvents is critical for its effective application in research, formulation, and product development.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent system. It is characterized by high solubility in water and limited solubility in most organic solvents. The following table summarizes the available quantitative data.

SolventSolubilityTemperature
Water59 g / 100 mL[1][5][6][9][10]20 °C
Water500 g / L (equivalent to 50 g / 100 mL)[1][2][6][11][12]20 °C
Water590 g / L (equivalent to 59 g / 100 mL)[1][12][13]25 °C
Ethanol (B145695)1 g / 100 mL[5]Not Specified
Ethanol1 g / 100 g[6][13]Not Specified
AcetoneInsoluble[13]Not Specified
EtherInsoluble[2][5][6][13]Not Specified
DMSOSlightly Soluble[14]Not Specified

Note: this compound is generally described as "freely soluble in water"[2][3][7][13] and "sparingly soluble in ethanol".[3][7][13]

Factors Influencing Solubility and Hydrolysis

The solubility and behavior of GDL in solution are governed by several factors, primarily its interaction with the solvent and its tendency to hydrolyze.

  • Polarity: As a polyhydroxy compound, GDL is polar and thus exhibits high solubility in polar solvents like water. Its solubility decreases significantly in less polar solvents such as ethanol and it is insoluble in non-polar solvents like ether.

  • Temperature: The rate of GDL's hydrolysis into gluconic acid is accelerated at higher temperatures.[1][6][8]

  • pH: The hydrolysis rate is also increased at high pH.[8] In aqueous solutions, GDL itself creates an acidic environment. A freshly prepared 1% aqueous solution has an initial pH of approximately 3.6, which decreases to 2.5 within two hours as gluconic acid is formed.[5][6][12]

The following diagram illustrates the key relationships influencing the state of GDL in a solvent.

cluster_factors Influencing Factors cluster_state GDL State in Solution Temperature Temperature HydrolysisRate Hydrolysis Rate Temperature->HydrolysisRate Increases SolventPolarity Solvent Polarity Solubility Solubility SolventPolarity->Solubility Determines pH pH pH->HydrolysisRate Increases (at high pH) Concentration Concentration Concentration->HydrolysisRate Affects Equilibrium Equilibrium (GDL <=> Gluconic Acid) HydrolysisRate->Equilibrium Shifts

Factors affecting GDL solubility and hydrolysis.

General Experimental Protocol for Solubility Determination

While specific experimental details from the cited literature are not available, a standard protocol for determining the solubility of a solid compound like this compound involves the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical instrumentation for quantification (e.g., HPLC, gravimetric analysis)

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 20°C or 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle for several hours at the constant temperature.

  • Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved micro-particles. This step must be performed quickly to prevent temperature changes that could alter solubility.

  • Quantification:

    • Gravimetric Method: Accurately weigh a portion of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained. Calculate the solubility based on the mass of the solute and the initial mass of the solution.

    • Chromatographic Method (e.g., HPLC): Dilute an accurately measured volume of the filtered saturated solution with a suitable mobile phase. Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.

  • Data Reporting: Express the solubility in standard units, such as g/100 mL, g/L, or mg/mL, specifying the temperature at which the measurement was made.

The workflow for this protocol is visualized in the diagram below.

arrow arrow start Start prep 1. Preparation Add excess GDL to solvent in a sealed vial. start->prep equil 2. Equilibration Agitate at constant temperature (24-72h). prep->equil settle 3. Settling Allow undissolved solid to settle. equil->settle filter 4. Filtration Filter supernatant through a 0.45µm filter. settle->filter quant 5. Quantification Analyze filtrate (e.g., Gravimetric, HPLC). filter->quant report 6. Data Reporting Express solubility (e.g., g/100mL) at specified T. quant->report end_node End report->end_node

Generalized workflow for solubility determination.

References

Stability of D-(+)-Glucono-1,5-lactone in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of D-(+)-Glucono-1,5-lactone (GDL) in aqueous solutions. GDL, a neutral cyclic ester of D-gluconic acid, is widely utilized in the food, pharmaceutical, and chemical industries as a controlled-release acidulant, chelating agent, and leavening agent.[1][2] Its efficacy in these roles is intrinsically linked to its hydrolysis into gluconic acid upon dissolution in water.[2][3] Understanding the kinetics and equilibrium of this transformation is critical for product formulation, ensuring desired performance, and maintaining stability.

Core Principles of GDL Hydrolysis

In an aqueous environment, GDL undergoes a reversible hydrolysis reaction to form D-gluconic acid.[1][3][4] This process establishes a chemical equilibrium between the lactone form and the open-chain acid form.[1][5] The reaction is spontaneous and results in a gradual decrease in the pH of the solution as the acidic gluconic acid is formed.[1][4][6]

The primary reaction is the hydrolysis of the delta-lactone (1,5-lactone) to gluconic acid.[5][7][8] In concentrated solutions, an equilibrium also exists with the gamma-lactone (1,4-lactone).[8][9] The position of this equilibrium and the rate of hydrolysis are significantly influenced by several factors, most notably temperature and pH.[1][3][8] Higher temperatures and higher pH levels accelerate the rate of GDL hydrolysis.[1][3]

The hydrolysis reaction follows first-order kinetics with respect to the lactone concentration.[7] Between pH 3 and pH 5, the reaction rate is independent of pH.[7]

GDL_Hydrolysis GDL This compound (GDL) GA D-Gluconic Acid GDL->GA Hydrolysis (k_h) GA->GDL Lactonization (k_l)

Figure 1: Equilibrium between GDL and Gluconic Acid.
Quantitative Stability Data

The stability of GDL in aqueous solution has been quantified through various studies. The following tables summarize key kinetic and equilibrium data.

Table 1: Hydrolysis Rate Constants and Equilibrium Data for this compound

ParameterValueConditionsMethod
Hydrolysis Rate Constant (k) 2.26 × 10⁻⁴ sec⁻¹25°C, pH 3-5Optical Rotation
1.31 × 10⁻⁴ sec⁻¹25°CCoulometry
8.8 × 10⁻⁴ s⁻¹pH 6.4, Phosphate BufferNot Specified
Activation Energy (Ea) 15 kcal/mole20°C to 25°CNot Specified
Equilibrium Constant (K) K = (H⁺)·(GH₄⁻)/[(HGH₄) + (L)] = 1.76 ± 0.05 × 10⁻⁴25°CpH and Optical Rotation
Acid Dissociation Constant (KA) KA = (H⁺)(GH₄⁻)/(HGH₄) = 1.99 ± 0.07 × 10⁻⁴25°CpH and Optical Rotation
Lactone Equilibrium Constant (KL) KL = (HGH₄)/(L) = 7.725°CpH and Optical Rotation

L represents D-glucono-δ-lactone, HGH₄ represents gluconic acid, and GH₄⁻ represents the gluconate ion.[7]

Table 2: Specific Optical Rotations [α]²⁵D

SpeciesSpecific Rotation
D-glucono-δ-lactone +66.0°
Gluconic Acid +5.40°
Sodium Gluconate +12.0°

These values are crucial for polarimetric studies of GDL hydrolysis.[7]

Experimental Protocols for Stability Assessment

Several analytical techniques can be employed to monitor the stability of GDL in aqueous solutions. The choice of method often depends on the specific requirements of the study, such as the need for real-time monitoring, quantification of multiple species, or the available instrumentation.

Polarimetry

This classical method leverages the difference in specific optical rotation between GDL and its hydrolysis product, gluconic acid.[7] By monitoring the change in the optical rotation of a GDL solution over time, the rate of hydrolysis can be determined.

  • Sample Preparation: A solution of this compound of a known concentration is prepared in the desired aqueous medium (e.g., purified water or a specific buffer system). The temperature of the solution should be strictly controlled.

  • Instrumentation: A polarimeter is used to measure the optical rotation of the solution at a specific wavelength, typically the sodium D-line (589 nm).

  • Methodology:

    • Immediately after dissolving the GDL, the initial optical rotation is measured.

    • The optical rotation is then measured at regular time intervals.

    • The reaction is monitored until no significant change in rotation is observed, indicating that equilibrium has been reached.

    • The rate constant is calculated from the first-order rate equation by plotting the natural logarithm of the difference between the rotation at time t and the rotation at equilibrium versus time.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying GDL, gluconic acid, and other related compounds in a mixture.[10][11]

  • Sample Preparation: Samples are taken from the GDL solution at various time points. Depending on the column and mobile phase used, samples may need to be diluted or quenched to stop the hydrolysis reaction before analysis.

  • Instrumentation: An HPLC system equipped with a suitable column (e.g., ion exchange or reversed-phase for organic acids) and detector (e.g., refractive index, UV, or pulsed amperometric detection) is required.[10][11][12]

  • Methodology:

    • A suitable mobile phase is selected to achieve good separation between GDL and gluconic acid. For instance, an anion exchange column with a NaOH solution as the mobile phase can be effective.[10]

    • The HPLC method is validated for linearity, accuracy, and precision using standards of known concentrations for both GDL and gluconic acid.

    • Aliquots of the reaction mixture are injected into the HPLC system at predetermined time intervals.

    • The peak areas of GDL and gluconic acid are used to determine their respective concentrations at each time point.

    • This data is then used to calculate the kinetic parameters of the hydrolysis reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that allows for the simultaneous monitoring of the disappearance of the reactant (GDL) and the appearance of the product (gluconic acid) in real-time.[13][14][15]

  • Sample Preparation: A solution of GDL is prepared in a deuterated solvent (e.g., D₂O) directly within an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Methodology:

    • A ¹H NMR spectrum is acquired immediately after sample preparation to determine the initial concentrations.

    • Spectra are then acquired at regular intervals to monitor the changes in the signals corresponding to GDL and gluconic acid.[13]

    • The concentration of each species at a given time is determined by integrating the characteristic peaks.

    • This time-course data is then used to determine the rate constants for the hydrolysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_monitoring 2. Monitoring & Analysis cluster_data 3. Data Processing Prep Prepare Aqueous Solution of GDL Controls Set Temperature & pH Prep->Controls Sampling Sample at Time Intervals (t=0, t=1, t=2...) Controls->Sampling Analysis Analytical Measurement (HPLC, NMR, Polarimetry) Sampling->Analysis Quantify Quantify Concentrations [GDL] and [Gluconic Acid] Analysis->Quantify Kinetics Plot Concentration vs. Time Quantify->Kinetics Rate Calculate Rate Constants (k) and Half-life (t½) Kinetics->Rate

Figure 2: General workflow for a GDL stability study.
Conclusion

The stability of this compound in aqueous solutions is governed by a well-understood, reversible hydrolysis reaction that forms D-gluconic acid. The rate of this conversion is primarily dependent on temperature and pH, following first-order kinetics. A thorough understanding of these parameters, quantified through established analytical protocols such as HPLC, NMR, and polarimetry, is essential for professionals in research, development, and formulation. This knowledge enables the precise control of acidification, ensuring the optimal performance and stability of products containing GDL.

References

The Antioxidant Profile of D-(+)-Glucono-1,5-lactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Glucono-1,5-lactone (GDL), a naturally occurring cyclic ester of D-gluconic acid, is widely recognized for its versatile applications in the food, cosmetic, and pharmaceutical industries. Beyond its primary functions as a sequestrant, acidifier, and moisturizing agent, GDL exhibits significant antioxidant properties. This technical guide provides a comprehensive overview of the free radical scavenging activity of GDL, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. While direct quantitative data on the radical scavenging activity of GDL from standardized assays is limited in publicly available literature, this guide synthesizes the current understanding of its antioxidant effects, primarily attributed to its metal-chelating properties and its role in cellular metabolic pathways that combat oxidative stress.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the body, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, there is a growing interest in the identification and characterization of compounds with antioxidant potential. This compound, a polyhydroxy acid (PHA), has emerged as a compound of interest due to its demonstrated ability to mitigate oxidative damage.[1][2] This guide delves into the scientific basis of GDL's antioxidant activity, providing a valuable resource for researchers and professionals in the field of drug development and life sciences.

Mechanisms of Antioxidant Activity

The antioxidant activity of this compound is believed to be multifactorial, stemming from both direct and indirect mechanisms.

Metal Chelating Activity

One of the primary proposed mechanisms for GDL's antioxidant effect is its ability to chelate metal ions. Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals (•OH). By sequestering these metal ions, GDL can inhibit the initiation of these damaging chain reactions. This chelating ability is a key aspect of its function as a sequestrant in various industrial applications and contributes significantly to its antioxidant profile.[1]

Role in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

GDL plays a crucial role in cellular metabolism, particularly in the pentose phosphate pathway (PPP).[2][3] The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is a major source of NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) in cells. NADPH is a critical reducing equivalent that is essential for the regeneration of reduced glutathione (B108866) (GSH) from its oxidized form (GSSG) by the enzyme glutathione reductase. GSH is a major intracellular antioxidant that directly neutralizes ROS and is a cofactor for various antioxidant enzymes. By potentially increasing the flux through the PPP, GDL can enhance the cellular pool of NADPH, thereby bolstering the antioxidant defense system.[2][4]

Signaling Pathways

The antioxidant effects of this compound may be mediated through the modulation of specific cellular signaling pathways.

Pentose Phosphate Pathway and NADPH Production

As previously mentioned, the pentose phosphate pathway is central to the indirect antioxidant activity of GDL. The entry of glucose-6-phosphate into the PPP leads to the production of NADPH, which is vital for maintaining a reduced intracellular environment and protecting against oxidative damage.

PPP_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Redox Redox Homeostasis G6P Glucose-6-Phosphate GDL_intermediate 6-Phospho-glucono- δ-lactone G6P->GDL_intermediate G6PD SixPG 6-Phosphogluconate GDL_intermediate->SixPG 6PGL Ru5P Ribulose-5-Phosphate SixPG->Ru5P 6PGD NADPH NADPH SixPG->NADPH produces NADP NADP+ GSSG GSSG GSH GSH GSSG->GSH Glutathione Reductase H2O H2O GSH->H2O Glutathione Peroxidase ROS ROS ROS->GSSG oxidizes GDL D-(+)-Glucono- 1,5-lactone GDL->GDL_intermediate can enter pathway

Caption: Role of GDL in the Pentose Phosphate Pathway for NADPH production.

Potential Involvement of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[5][6] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of numerous antioxidant and detoxification genes. While direct evidence linking GDL to Nrf2 activation is still emerging, it is plausible that the metabolic shifts induced by GDL could indirectly influence this critical protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription GDL D-(+)-Glucono- 1,5-lactone GDL->ROS may influence

Caption: General overview of the Nrf2 antioxidant response pathway.

Quantitative Data on Free Radical Scavenging Activity

A thorough review of the existing scientific literature reveals a notable scarcity of quantitative data from direct free radical scavenging assays for this compound. Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl radical scavenging assays are commonly used to determine the IC50 (half-maximal inhibitory concentration) or Trolox equivalent antioxidant capacity (TEAC) of compounds. However, specific values for GDL in these assays are not widely reported.

One study has indicated that D-gluconic acid lactone can effectively decrease 3-nitrotyrosine (B3424624) formation and inhibit peroxynitrite-induced plasma lipid peroxidation, demonstrating its protective effects against specific reactive nitrogen species.[1]

Table 1: Summary of Reported Antioxidant Effects of this compound

Assay/Model SystemObserved EffectReference
Peroxynitrite-induced plasma protein and lipid damageDecreased 3-nitrotyrosine formation and inhibited lipid peroxidation[1]
Cellular metabolismPotential to increase NADPH/NADP+ ratio[3]
Metal-induced oxidative stressFunctions as a metal chelator[1]

Experimental Protocols for Evaluating Free Radical Scavenging Activity

For researchers wishing to quantify the direct free radical scavenging activity of this compound, the following standard experimental protocols are provided.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

DPPH_Workflow start Start prepare_gdl Prepare GDL solutions (various concentrations) start->prepare_gdl mix Mix GDL solution with DPPH solution prepare_gdl->mix prepare_dpph Prepare DPPH solution in methanol prepare_dpph->mix incubate Incubate in the dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., water or methanol).

    • A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the GDL solution (or standard/blank) to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the reaction mixture.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.

ABTS_Workflow start Start prepare_abts Prepare ABTS radical cation (ABTS•⁺) solution start->prepare_abts mix Mix GDL solution with ABTS•⁺ solution prepare_abts->mix prepare_gdl Prepare GDL solutions (various concentrations) prepare_gdl->mix incubate Incubate in the dark (e.g., 6 minutes) mix->incubate measure Measure absorbance at ~734 nm incubate->measure calculate Calculate % inhibition and TEAC value measure->calculate end End calculate->end

Caption: Workflow for the ABTS radical scavenging assay.

Protocol:

  • Preparation of Reagents:

    • Prepare the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

    • Prepare a series of dilutions of this compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add the GDL solution (or standard/blank) to a microplate well.

    • Add the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at approximately 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the equivalent antioxidant activity as a 1 mM solution of the sample.

Hydroxyl Radical Scavenging Assay

This assay typically involves the generation of hydroxyl radicals via a Fenton-like reaction (e.g., Fe²⁺/H₂O₂) and the measurement of the inhibition of a detector molecule's degradation by the antioxidant.

Hydroxyl_Workflow start Start prepare_reagents Prepare reagents: FeSO₄, H₂O₂, detector molecule (e.g., deoxyribose) start->prepare_reagents mix Mix GDL, FeSO₄, and detector prepare_reagents->mix prepare_gdl Prepare GDL solutions (various concentrations) prepare_gdl->mix initiate Initiate reaction with H₂O₂ mix->initiate incubate Incubate at a specific temperature initiate->incubate stop_reaction Stop reaction and develop color incubate->stop_reaction measure Measure absorbance at a specific wavelength stop_reaction->measure calculate Calculate % scavenging activity measure->calculate end End calculate->end

Caption: Workflow for the hydroxyl radical scavenging assay.

Protocol:

  • Preparation of Reagents:

    • Prepare solutions of Fenton's reagent components (e.g., FeSO₄ and H₂O₂).

    • Prepare a solution of a detector molecule, such as deoxyribose.

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • The reaction mixture typically contains the GDL sample, the detector molecule, and the iron salt in a buffer.

    • The reaction is initiated by the addition of H₂O₂.

    • The mixture is incubated for a specific time at a controlled temperature.

  • Measurement and Calculation:

    • The extent of degradation of the detector molecule is measured, often by a colorimetric reaction (e.g., with thiobarbituric acid for deoxyribose degradation products) and subsequent spectrophotometric reading.

    • The hydroxyl radical scavenging activity is calculated by comparing the degradation of the detector molecule in the presence and absence of the GDL sample.

Conclusion and Future Directions

This compound exhibits promising antioxidant properties that are primarily attributed to its metal-chelating ability and its role in enhancing the cellular antioxidant defense system through the pentose phosphate pathway. While direct free radical scavenging activity has not been extensively quantified in the literature, the established mechanisms provide a strong basis for its classification as an antioxidant.

Future research should focus on conducting systematic in vitro studies using standardized assays such as DPPH, ABTS, and hydroxyl radical scavenging to determine the specific IC50 and TEAC values for GDL. Furthermore, elucidating the potential interaction of GDL with key antioxidant signaling pathways, such as the Nrf2 pathway, will provide a more complete understanding of its mode of action. Such studies will be invaluable for the continued development and application of this compound in the pharmaceutical and cosmetic industries for its health-promoting benefits.

References

biological role of D-(+)-Glucono-1,5-lactone in cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Role of D-(+)-Glucono-1,5-lactone in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GDL) is a naturally occurring cyclic ester of D-gluconic acid. While widely utilized in the food and cosmetic industries, its multifaceted biological roles at the cellular level are of increasing interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of GDL's functions within the cell, focusing on its impact on enzyme activity, cell signaling, and metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

This compound, a derivative of glucose oxidation, exists in equilibrium with D-gluconic acid in aqueous solutions.[1][2] This dynamic interplay is crucial to its biological activity. In recent years, research has unveiled GDL's involvement in several key cellular processes, positioning it as a molecule of interest for therapeutic applications. This guide will delve into the core aspects of GDL's cellular functions, including its well-established role as an enzyme inhibitor and its emerging roles in signal transduction and metabolic regulation.

Enzyme Inhibition

This compound is a well-characterized competitive inhibitor of several glycosidases, most notably β-glucosidases.[3][4] Its structural similarity to the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction allows it to bind tightly to the active site of these enzymes, preventing substrate hydrolysis.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of GDL varies depending on the specific enzyme and its source. The following table summarizes available quantitative data on the inhibition of various enzymes by GDL and its derivatives.

EnzymeSource Organism/TissueInhibitorSubstrateInhibition TypeK_i_ Value (mM)IC_50_ Value (mM)Reference
β-GlucosidaseAlmondThis compoundp-nitrophenyl-β-D-glucosideCompetitive0.120-[3]
Glycogen (B147801) Phosphorylase bRabbit MuscleD-Gluconohydroximo-1,5-lactoneGlucose 1-phosphateCompetitive0.92-[5]
Glycogen Phosphorylase aRabbit MuscleD-Gluconohydroximo-1,5-lactoneGlucose 1-phosphateCompetitive0.76-[5]
Amygdalin β-glucosidase-This compoundAmygdalinComplete-~1[6]
Experimental Protocol: Determination of β-Glucosidase Inhibition by this compound

This protocol outlines a general method for determining the inhibition kinetics of β-glucosidase by GDL using a chromogenic substrate.

Materials:

  • β-glucosidase from almonds (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • This compound (GDL)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Sodium carbonate (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve β-glucosidase in sodium acetate buffer to a final concentration of 6.5 nM.

    • Prepare a stock solution of pNPG (e.g., 10 mM) in sodium acetate buffer.

    • Prepare a stock solution of GDL (e.g., 10 mM) in sodium acetate buffer. Prepare serial dilutions of GDL to obtain a range of inhibitor concentrations.

  • Enzyme Assay:

    • In a 96-well plate, add 50 µL of sodium acetate buffer to blank wells.

    • To the experimental wells, add 25 µL of β-glucosidase solution and 25 µL of the corresponding GDL dilution (or buffer for the control).

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes.

    • Initiate the reaction by adding 50 µL of pre-warmed pNPG solution at various concentrations to all wells.

    • Incubate the plate at the same temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 100 µL of 1 M sodium carbonate to each well. This will also develop the yellow color of the p-nitrophenol product.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Determine the initial reaction velocities (V₀) from the absorbance values.

    • To determine the type of inhibition and the inhibition constant (K_i_), plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, the data will fit the equation: 1/V₀ = (K_m_ / V_max_)(1 + [I]/K_i_)(1/[S]) + 1/V_max_, where [I] is the inhibitor concentration and [S] is the substrate concentration.[3]

Workflow for β-Glucosidase Inhibition Assay:

G cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis P1 Prepare β-glucosidase solution A1 Add buffer, enzyme, and GDL to wells P1->A1 P2 Prepare pNPG (substrate) solutions A3 Add pNPG to initiate reaction P2->A3 P3 Prepare GDL (inhibitor) solutions P3->A1 A2 Pre-incubate at 37°C A1->A2 A2->A3 A4 Incubate at 37°C A3->A4 A5 Stop reaction with Na2CO3 A4->A5 D1 Measure absorbance at 405 nm A5->D1 D2 Calculate initial velocities (V₀) D1->D2 D3 Plot data (e.g., Lineweaver-Burk) D2->D3 D4 Determine Ki and inhibition type D3->D4

Caption: Workflow for determining β-glucosidase inhibition kinetics.

Role in Cellular Signaling

Recent evidence highlights a crucial role for GDL in cardioprotective signaling pathways, particularly through the activation of the Protein Kinase C epsilon (PKCε) and Extracellular Signal-Regulated Kinase (ERK) cascade.

The PKCε/ERK Signaling Pathway

In cardiomyocytes, GDL has been shown to protect against ischemia/reperfusion injury by activating the PKCε/ERK signaling pathway.[7] Activation of PKCε, a calcium-independent novel PKC isoform, leads to the downstream phosphorylation and activation of ERK1/2. Activated ERK1/2 then phosphorylates various targets, promoting cell survival and mitigating apoptosis. The precise mechanism by which GDL activates PKCε is still under investigation, but it is hypothesized to involve either direct interaction or indirect modulation of upstream signaling molecules.

Signaling Pathway of GDL-induced Cardioprotection:

G GDL This compound PKCe PKCε GDL->PKCe Activates ERK ERK1/2 PKCe->ERK Phosphorylates & Activates Survival Cell Survival (Cardioprotection) ERK->Survival Promotes

Caption: GDL-mediated activation of the PKCε/ERK cardioprotective pathway.

Experimental Protocol: Western Blot Analysis of ERK Phosphorylation

This protocol describes the detection of ERK1/2 phosphorylation in cardiomyocytes treated with GDL.

Materials:

  • Neonatal rat ventricular cardiomyocytes (NRVMs) or other suitable cardiac cell line

  • This compound (GDL)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cardiomyocytes to the desired confluency. Treat cells with various concentrations of GDL for the desired time points. Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for total ERK levels, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK as a ratio to total ERK.[1][8]

Workflow for Western Blot Analysis of ERK Phosphorylation:

G cluster_cell_prep Cell Preparation & Treatment cluster_wb Western Blotting cluster_analysis Data Analysis C1 Culture Cardiomyocytes C2 Treat with GDL C1->C2 C3 Lyse cells C2->C3 C4 Quantify protein C3->C4 W1 SDS-PAGE C4->W1 W2 Transfer to PVDF W1->W2 W3 Block membrane W2->W3 W4 Incubate with anti-phospho-ERK W3->W4 W5 Incubate with secondary Ab W4->W5 W6 Detect signal W5->W6 A1 Strip and re-probe for total ERK W6->A1 A2 Quantify band intensities A1->A2 A3 Normalize phospho-ERK to total ERK A2->A3

Caption: Workflow for analyzing GDL-induced ERK phosphorylation.

Metabolic Role

In aqueous solution, this compound hydrolyzes to gluconic acid, which can then be phosphorylated to 6-phospho-D-gluconate.[9] This metabolite is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for the production of NADPH and the precursor for nucleotide biosynthesis.

Entry into the Pentose Phosphate Pathway

The conversion of GDL to 6-phospho-D-gluconate channels glucose-derived carbons into the PPP. This has significant implications for cellular redox balance, as the PPP is the primary source of NADPH, which is essential for regenerating the reduced form of glutathione, a major cellular antioxidant. By potentially increasing the flux through the PPP, GDL may contribute to the cellular defense against oxidative stress.

Metabolic Fate of this compound:

G GDL This compound GA Gluconic Acid GDL->GA Hydrolysis G6P 6-Phospho-D-gluconate GA->G6P Phosphorylation PPP Pentose Phosphate Pathway G6P->PPP NADPH NADPH PPP->NADPH Biosynthesis Nucleotide Biosynthesis PPP->Biosynthesis

Caption: Metabolic conversion of GDL and its entry into the Pentose Phosphate Pathway.

Role in Oxidative Stress

Consistent with its metabolic fate, GDL has been shown to exhibit antioxidant properties and to attenuate oxidative stress.[10] Studies have indicated that GDL treatment can lead to the activation of the Nrf2 antioxidant pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The activation of Nrf2 by GDL may be linked to the increased production of NADPH via the PPP, which can influence the redox state of the cell and thereby modulate Nrf2 activity.

Other Potential Cellular Roles

The biological activities of this compound are likely not limited to the roles described above. Its ability to hydrolyze and lower intracellular pH could have broad effects on cellular processes. Furthermore, preliminary studies suggest that GDL may influence gene expression in neuronal cells, opening up new avenues for research into its function in the nervous system.[13][14]

Conclusion

This compound is a molecule with diverse and significant biological roles within the cell. Its function as a competitive inhibitor of glycosidases is well-established and has clear implications for drug development. Furthermore, its emerging roles in cardioprotective signaling through the PKCε/ERK pathway and in the modulation of cellular metabolism and oxidative stress highlight its potential as a therapeutic agent. This technical guide provides a foundation for further research into the multifaceted activities of GDL and its potential applications in medicine and biotechnology. Further investigation is warranted to fully elucidate the molecular mechanisms underlying its various effects and to explore its full therapeutic potential.

References

D-(+)-Glucono-1,5-lactone: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: D-(+)-Glucono-1,5-lactone, a naturally occurring cyclic ester of D-gluconic acid, has emerged as a versatile and economically attractive chiral precursor in modern organic synthesis. Its rich stereochemistry, derived from glucose, coupled with its unique chemical reactivity, makes it an invaluable starting material for the synthesis of a diverse array of complex molecules, particularly in the realm of drug development. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of bioactive iminosugars and C-aryl glycosides. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate its practical application in the laboratory.

Core Synthetic Applications

This compound serves as a pivotal building block for the stereoselective synthesis of several classes of biologically active compounds. Its lactone functionality and multiple hydroxyl groups offer numerous handles for chemical manipulation, allowing for the construction of intricate molecular architectures.

Iminosugar Synthesis: The Gateway to Glycosidase Inhibitors

Iminosugars, in which the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom, are potent inhibitors of glycosidases, enzymes that play crucial roles in various biological processes.[1][2] Consequently, iminosugars are of significant interest for the treatment of diseases such as diabetes, viral infections, and lysosomal storage disorders.[3][4] this compound is a key precursor for the synthesis of important iminosugars like 1-deoxynojirimycin (B1663644) (DNJ) and isofagomine.

1-Deoxynojirimycin (DNJ): A potent α-glucosidase inhibitor, DNJ is used in the management of type 2 diabetes.[5][6] Its synthesis from this compound typically involves the introduction of an amino group and subsequent reductive cyclization.

Isofagomine: This iminosugar is a powerful inhibitor of β-glucosidases and is under investigation for the treatment of Gaucher's disease. While direct synthesis from this compound is less common, multi-step sequences originating from this precursor are feasible.

C-Aryl Glycoside Synthesis: Building Stable Glycomimetics

C-Aryl glycosides are a class of glycomimetics where the anomeric oxygen is replaced by a carbon-carbon bond to an aromatic ring. This modification imparts significant metabolic stability against enzymatic hydrolysis, making them attractive candidates for drug development.[7] this compound is a widely used starting material for the synthesis of C-aryl glycosides, including the SGLT2 inhibitor dapagliflozin (B1669812), which is used to treat type 2 diabetes.[8][9]

Dapagliflozin: The synthesis of this anti-diabetic drug often commences with the protection of the hydroxyl groups of this compound, followed by the addition of an organometallic aryl species to the lactone carbonyl.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of compounds derived from this compound.

Table 1: Synthesis of Dapagliflozin from Protected this compound

StepReactantsReagentsProductYield (%)Reference
1This compoundTrimethylsilyl chloride, N-methylmorpholine, THF2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactoneHigh[12]
25-iodo-2-chloro-4'-ethoxydiphenylmethane, Protected Gluconolactonen-BuLi, Toluene (B28343)/THFMethoxy (B1213986) oxo dapagliflozin intermediate35[10]
3Methoxy oxo dapagliflozin intermediateEt3SiH, BF3·Et2OCrude DapagliflozinHigh[9]
4Crude DapagliflozinAcetyl chloride, followed by LiOH hydrolysisDapagliflozin40 (overall)[9]

Table 2: α-Glucosidase Inhibitory Activity of 1-Deoxynojirimycin (DNJ) and Derivatives

CompoundEnzyme SourceIC50 (µM)Inhibition TypeReference
1-Deoxynojirimycin (DNJ)Saccharomyces cerevisiae~1.8 - 35Competitive[2]
1-Deoxynojirimycin (DNJ)Not specified8.15 ± 0.12-[1]
DNJ-Chrysin Derivative 6Not specified0.51 ± 0.02Mixed[1]
N-alkyl-DNJ Derivative 43Not specified30.0 ± 0.60Competitive[5]
Acarbose (standard)Not specified822.0 ± 1.5-[5]

Experimental Protocols

Synthesis of Dapagliflozin from 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone

Step 1: Lithiation and Coupling To a stirred solution of 5-iodo-2-chloro-4'-ethoxydiphenylmethane (9 g, 0.233 mol) in a 1:4 mixture of THF/toluene (90 mL) at -75 to -80 °C under a nitrogen atmosphere, n-BuLi (15% w/v in hexanes, 16 mL, 0.256 mol) is added while maintaining the temperature. After 30 minutes, a solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (13.3 g, 0.256 mol) in toluene (54 mL) is added, keeping the temperature at -75 to -80 °C.[10]

Step 2: Methyl Etherification and Deprotection After 60 minutes, a solution of methanesulfonic acid (4.9 g, 0.406 mol) in methanol (B129727) (54 mL) is added, and the reaction is allowed to warm to 20–30 °C and stirred for 16 hours. The reaction is then quenched with saturated aqueous NaHCO3 (90 mL).[10] Following extraction with an organic solvent, the crude product is purified to yield the methoxy oxo dapagliflozin intermediate.

Step 3: Reduction The intermediate is then subjected to reduction using triethylsilane (Et3SiH) and boron trifluoride etherate (BF3·Et2O) to afford crude dapagliflozin.[9]

Step 4: Purification The crude dapagliflozin is purified by etherification with acetyl chloride followed by hydrolysis with a base such as lithium hydroxide (B78521) (LiOH) to yield pure dapagliflozin.[9] The overall yield is reported to be around 40% with a purity of 99.9%.[9]

High-Throughput Screening of α-Glucosidase Inhibitors

This protocol is adapted for a 96-well plate format for the efficient screening of compound libraries.[13][14][15]

1. Reagent Preparation:

  • α-Glucosidase Assay Buffer: Phosphate buffer (pH 7.0).

  • Enzyme Solution: α-Glucosidase from Saccharomyces cerevisiae (2 U/mL) in assay buffer.

  • Substrate Solution: p-Nitrophenyl-α-D-glucopyranoside (pNPG) (1 mM) in assay buffer.

  • Stop Solution: Sodium carbonate (Na2CO3) (0.1 M).

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations with assay buffer.

  • Inhibitor Control: A known α-glucosidase inhibitor (e.g., Acarbose).

2. Assay Procedure:

  • Add 120 µL of assay buffer to each well of a 96-well plate.

  • Add 20 µL of the enzyme solution to each well.

  • Add 20 µL of the test compound solution (or inhibitor control/solvent control) to the respective wells.

  • Incubate the plate at 37 °C for 15 minutes.

  • Add 20 µL of the substrate solution to each well to start the reaction.

  • Incubate the plate at 37 °C for another 15 minutes.

  • Stop the reaction by adding 20 µL of the stop solution to each well.

3. Data Analysis:

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Determine the IC50 value for active compounds by plotting the percentage of inhibition against a range of compound concentrations.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the α-glucosidase inhibition pathway and a typical experimental workflow for inhibitor screening.

Glycosidase_Inhibition_Pathway cluster_Enzyme α-Glucosidase Active Site Enzyme Enzyme TransitionState Oxocarbenium Ion-like Transition State Enzyme->TransitionState Catalysis InhibitedComplex Enzyme-Inhibitor Complex (Inactive) Enzyme->InhibitedComplex Substrate Disaccharide (Substrate) Substrate->Enzyme Binding DNJ 1-Deoxynojirimycin (DNJ) (Iminosugar Inhibitor) DNJ->Enzyme Competitive Binding DNJ->InhibitedComplex Products Monosaccharides (Glucose) TransitionState->Products Hydrolysis

α-Glucosidase inhibition by 1-deoxynojirimycin.

HTS_Workflow start Start: Compound Library primary_screen Primary Screening (Single Concentration) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification hit_identification->primary_screen Inactive Compounds dose_response Dose-Response Assay (Multiple Concentrations) hit_identification->dose_response Active Compounds ('Hits') ic50 IC50 Determination dose_response->ic50 sar_studies Structure-Activity Relationship (SAR) Studies ic50->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization end End: Lead Candidates lead_optimization->end

High-throughput screening workflow for inhibitors.

Conclusion

This compound stands as a testament to the power of leveraging natural chiral pools for the efficient synthesis of complex and medicinally relevant molecules. Its application as a precursor for iminosugars and C-aryl glycosides has already made a significant impact on the treatment of diabetes and holds immense promise for future drug discovery efforts. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile and valuable starting material.

References

The Discovery and Enduring Utility of Glucono Delta Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucono Delta Lactone (GDL), a cyclic ester of D-gluconic acid, is a naturally occurring food additive with a rich history of scientific inquiry and a broad spectrum of applications.[1] This white, crystalline powder, known for its unique slow hydrolysis to gluconic acid, has transitioned from a subject of early carbohydrate chemistry to a versatile ingredient in the food, pharmaceutical, and cosmetic industries.[1][2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of GDL, with a focus on the experimental methodologies and quantitative data relevant to researchers and drug development professionals.

I. Discovery and Historical Context

The journey of Glucono Delta Lactone is intrinsically linked to the study of gluconic acid. Historically, gluconic acid was first produced through the chemical oxidation of glucose using bromine water.[1] This early method laid the groundwork for understanding the chemical transformations of glucose. The subsequent discovery that gluconic acid in an aqueous solution exists in equilibrium with its lactones, primarily the delta and gamma forms, was a significant step forward.[3] It was established that GDL could be prepared by the direct crystallization from an aqueous solution of gluconic acid.[1]

The mid-20th century saw a shift towards more efficient and scalable production methods. The advent of microbial fermentation, particularly using the fungus Aspergillus niger, revolutionized the production of gluconic acid and, consequently, GDL.[1][4] This biotechnological approach offered a more controlled and cost-effective alternative to chemical synthesis. Today, microbial fermentation and enzymatic oxidation are the predominant commercial methods for GDL production.[1]

II. Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of GDL is crucial for its application in various scientific and industrial settings. The following tables summarize key quantitative data for Glucono Delta Lactone.

Table 1: General Physicochemical Properties of Glucono Delta Lactone [5][6]

PropertyValue
Chemical Formula C₆H₁₀O₆
Molecular Weight 178.14 g/mol
Appearance Fine, white, nearly odorless crystalline powder
Melting Point 153 °C (decomposes)[1]
Solubility in Water (25 °C) 590 mg/mL[5]
Solubility in Ethanol Sparingly soluble[3]
CAS Number 90-80-2[3]
E Number E575[1]

Table 2: Thermodynamic and Kinetic Properties of Glucono Delta Lactone

PropertyValue
Standard Solid Enthalpy of Combustion (ΔcH°solid) -2533.80 ± 3.30 kJ/mol[6]
Enthalpy of Fusion (ΔfusH°) 30.19 kJ/mol (Joback Calculated Property)[6]
Hydrolysis Equilibrium In aqueous media, it hydrolyzes to an equilibrium mixture of D-gluconic acid (55-66%) and the delta- and gamma-lactones.[3]
Hydrolysis Rate Slow hydrolysis at room temperature, accelerated by heat.[2]

III. Experimental Protocols

This section details the methodologies for the historical chemical synthesis and the modern microbial production of Glucono Delta Lactone, as well as a standard analytical procedure for its quantification.

A. Historical Synthesis: Oxidation of D-Glucose with Bromine Water

This method, while largely replaced by fermentation, is of significant historical and academic interest.

Experimental Protocol:

  • Reaction Setup: Dissolve D-glucose in distilled water in a reaction vessel equipped with a stirrer and a dropping funnel. The vessel should be placed in a temperature-controlled bath.

  • Oxidation: Slowly add bromine water to the glucose solution while maintaining a constant temperature. The reaction is typically carried out in a slightly acidic medium.

  • Neutralization and Removal of Bromide: After the reaction is complete, neutralize the excess bromine.

  • Concentration: Concentrate the resulting gluconic acid solution under reduced pressure.

  • Crystallization: Allow the concentrated solution to cool, which will induce the crystallization of Glucono Delta Lactone. Seeding with existing GDL crystals can facilitate this process.[7]

  • Purification: The crude GDL crystals can be purified by recrystallization from a suitable solvent, such as ethylene (B1197577) glycol monomethyl ether.[2] The purified crystals are then dried.

B. Modern Production: Microbial Fermentation using Aspergillus niger

This is the most common industrial method for GDL production.

Experimental Protocol:

  • Strain and Media Preparation:

    • Microorganism: A high-yielding strain of Aspergillus niger.

    • Seed Culture Medium: Prepare a suitable medium for the growth of the inoculum.

    • Fermentation Medium: Prepare a production medium rich in glucose. The pH is typically maintained between 4.5 and 6.5.[8]

  • Fermentation Process:

    • Inoculation: Inoculate the sterile fermentation medium with the prepared seed culture.

    • Incubation: Maintain the fermentation under controlled conditions of temperature, pH, and aeration. The process is aerobic and requires a high oxygen supply.[8] The fungus produces glucose oxidase, which oxidizes glucose to gluconic acid (in equilibrium with GDL).

  • Downstream Processing:

    • Mycelial Separation: After fermentation, separate the fungal mycelia from the fermentation broth by filtration or centrifugation.[9]

    • Decolorization and Ion Exchange: Decolorize the broth using activated carbon and then pass it through ion-exchange resins to remove impurities.[10]

    • Concentration: Concentrate the purified gluconic acid solution using vacuum evaporation.[10]

    • Crystallization: Induce crystallization of GDL from the concentrated solution by controlling the temperature (typically between 48-54 °C) and seeding with GDL crystals.[10]

    • Drying: Separate the crystals by centrifugation, wash with cold water or ethanol, and dry at approximately 50 °C to obtain the final product.[10]

C. Analytical Quantification of GDL

A common method for the assay of GDL involves its hydrolysis to gluconic acid followed by titration.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of GDL and dissolve it in a known volume of distilled water.

  • Hydrolysis: Add a standardized solution of sodium hydroxide (B78521) to the GDL solution to facilitate its complete hydrolysis to sodium gluconate. Allow the reaction to proceed for a defined period (e.g., 20 minutes).[3]

  • Titration: Titrate the excess sodium hydroxide with a standardized solution of a strong acid (e.g., sulfuric acid) using a suitable indicator such as phenolphthalein.[3]

  • Calculation: The amount of GDL in the original sample can be calculated based on the amount of sodium hydroxide consumed during the hydrolysis.

High-Performance Liquid Chromatography (HPLC) coupled with a charged aerosol detector (CAD) is another modern and sensitive method for the determination of GDL.[11]

IV. Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate important aspects of GDL chemistry and production.

GDL_Hydrolysis GDL Glucono Delta Lactone (C₆H₁₀O₆) Gluconic_Acid Gluconic Acid (C₆H₁₂O₇) GDL->Gluconic_Acid Hydrolysis H2O Water (H₂O) H2O->Gluconic_Acid

Caption: Hydrolysis of Glucono Delta Lactone to Gluconic Acid.

GDL_Production_Workflow cluster_fermentation Fermentation cluster_purification Downstream Processing Glucose Glucose Fermentation_Broth Fermentation Broth (Gluconic Acid) Glucose->Fermentation_Broth Aspergillus_niger Aspergillus niger Aspergillus_niger->Fermentation_Broth Filtration Filtration/ Centrifugation Fermentation_Broth->Filtration Decolorization Decolorization & Ion Exchange Filtration->Decolorization Concentration Concentration Decolorization->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying GDL_Product Pure GDL Drying->GDL_Product

Caption: Modern Production Workflow of Glucono Delta Lactone.

V. Conclusion

From its early discovery through chemical synthesis to its current large-scale production via microbial fermentation, Glucono Delta Lactone has remained a compound of significant scientific and commercial interest. Its unique property of slow, controlled hydrolysis provides a distinct advantage in a multitude of applications. For researchers, scientists, and drug development professionals, a deep understanding of its history, synthesis, and physicochemical properties is essential for leveraging its potential in novel formulations and applications. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for furthering research and development involving this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for D-(+)-Glucono-1,5-lactone Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Glucono-1,5-lactone, also known as glucono delta-lactone (GDL), is a naturally occurring cyclic ester of D-gluconic acid.[1][2] In aqueous solutions, it exists in equilibrium with gluconic acid.[1] GDL is a well-established competitive inhibitor of various glucosidases, particularly β-glucosidases.[3][4] Its structural similarity to the pyranose transition state of the substrate allows it to bind to the active site of these enzymes, thereby preventing the hydrolysis of their natural substrates.[4] This inhibitory action makes this compound a valuable tool in studying the function of glucosidases and for screening potential therapeutic agents that target these enzymes. Glucosidases are involved in numerous biological processes, and their dysregulation is implicated in diseases such as diabetes, Gaucher's disease, and viral infections.[5][6]

These application notes provide a detailed protocol for conducting an enzyme inhibition assay using this compound, focusing on β-glucosidase as a model enzyme. The protocol is adaptable for other glucosidases and for screening other potential inhibitors.

Data Presentation

The inhibitory effect of this compound on various glucosidases can be quantified and compared. The following tables summarize key inhibition parameters from published studies.

Table 1: Inhibition of β-Glucosidases by this compound

Enzyme SourceSubstrateInhibition ParameterValue
Almond Emulsinp-Nitrophenyl-β-D-glucopyranoside (pNPG)Ki0.1 mM
Almond Emulsinp-Nitrophenyl-β-D-glucopyranoside (pNPG)Kd12.7 µM
Penicillium oxalicum (BGL1)p-Nitrophenyl-β-D-glucopyranoside (pNPG)% Remaining Activity (at 0.1 mM inhibitor)~75%
Penicillium oxalicum (BGL1)p-Nitrophenyl-β-D-glucopyranoside (pNPG)% Remaining Activity (at 0.5 mM inhibitor)~40%
Penicillium oxalicum (BGL1)p-Nitrophenyl-β-D-glucopyranoside (pNPG)% Remaining Activity (at 1.0 mM inhibitor)~25%
Aspergillus niger (AnBG)p-Nitrophenyl-β-D-glucopyranoside (pNPG)% Remaining Activity (at 0.1 mM inhibitor)~60%
Aspergillus niger (AnBG)p-Nitrophenyl-β-D-glucopyranoside (pNPG)% Remaining Activity (at 0.5 mM inhibitor)~20%
Aspergillus niger (AnBG)p-Nitrophenyl-β-D-glucopyranoside (pNPG)% Remaining Activity (at 1.0 mM inhibitor)~10%

Data compiled from multiple sources.[3][4][7] The percentage of remaining activity for BGL1 and AnBG were estimated from graphical data.[3]

Table 2: Inhibition of Other Glycoside Hydrolases by D-Glucono-1,5-lactone Derivatives

EnzymeInhibitorSubstrateInhibition ParameterValue
Glycogen Phosphorylase bD-gluconohydroximo-1,5-lactoneGlucose 1-phosphateKi0.92 mM
Glycogen Phosphorylase aD-gluconohydroximo-1,5-lactoneGlucose 1-phosphateKi0.76 mM

This table includes data for a derivative of D-glucono-1,5-lactone to illustrate its broader inhibitory potential.[8]

Experimental Protocols

This section provides a detailed methodology for a β-glucosidase inhibition assay using this compound. The protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.

Protocol: β-Glucosidase Inhibition Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)

1. Materials and Reagents

  • β-glucosidase (from almond emulsin or other sources)

  • This compound (inhibitor)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) (substrate)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Sodium carbonate (Na₂CO₃) solution (1 M)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Multichannel pipette

2. Preparation of Solutions

  • Enzyme Solution: Prepare a stock solution of β-glucosidase in sodium acetate buffer. The final concentration in the assay well should be determined empirically to yield a linear reaction rate for at least 30 minutes. A typical starting concentration is 0.1 U/mL.

  • Substrate Solution: Prepare a 10 mM stock solution of pNPG in sodium acetate buffer.

  • Inhibitor Stock Solution: Prepare a 100 mM stock solution of this compound in sodium acetate buffer. Prepare a series of dilutions from this stock solution to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 mM to 10 mM).

  • Stopping Reagent: Prepare a 1 M solution of Na₂CO₃ in deionized water.

3. Assay Procedure

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Blank: 50 µL of sodium acetate buffer.

    • Control (No Inhibitor): 25 µL of sodium acetate buffer and 25 µL of enzyme solution.

    • Inhibitor Test: 25 µL of this compound solution (at various concentrations) and 25 µL of enzyme solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the pNPG substrate solution to all wells. The total reaction volume will be 75 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be within the linear range of the enzyme reaction.

  • Stop Reaction: Terminate the reaction by adding 100 µL of 1 M Na₂CO₃ solution to each well. The addition of the alkaline solution will stop the enzymatic reaction and induce a color change in the liberated p-nitrophenol.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

4. Data Analysis

  • Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

  • Calculate Percent Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [ (Acontrol - Ainhibitor) / Acontrol ] * 100

    Where:

    • Acontrol is the absorbance of the control (enzyme + substrate, no inhibitor).

    • Ainhibitor is the absorbance of the test sample (enzyme + substrate + inhibitor).

  • Determine IC50 Value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC50, plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve. The IC50 can then be interpolated from the curve.

Visualizations

Enzymatic Reaction and Inhibition Pathway

The following diagram illustrates the competitive inhibition of β-glucosidase by this compound.

G cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition Enzyme Enzyme Enzyme-Substrate Complex Enzyme-pNPG Complex Enzyme->Enzyme-Substrate Complex Binds Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme-Inhibitor Complex Binds Substrate pNPG Substrate->Enzyme-Substrate Complex Enzyme-Substrate Complex->Enzyme Dissociates Products p-Nitrophenol (Colored Product) + Glucose Enzyme-Substrate Complex->Products Hydrolysis Inhibitor This compound Inhibitor->Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex->Enzyme Reversible

Caption: Competitive inhibition of β-glucosidase by this compound.

Experimental Workflow

The following diagram outlines the key steps in the this compound enzyme inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Enzyme Solution - Substrate (pNPG) - Inhibitor (GDL) - Buffer B Dispense Reagents into 96-Well Plate: - Controls - Inhibitor Dilutions A->B C Pre-incubate with Inhibitor (10 min @ 37°C) B->C D Initiate Reaction with Substrate C->D E Incubate (30 min @ 37°C) D->E F Stop Reaction with Na2CO3 E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve and Determine IC50 H->I

Caption: Workflow for the this compound enzyme inhibition assay.

References

Application Notes and Protocols for Studying Enzyme Kinetics with D-(+)-Glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Glucono-1,5-lactone is a naturally occurring cyclic ester of D-gluconic acid, commonly found in honey, fruit juices, and wine.[1] In the field of enzyme kinetics, it is a well-established competitive inhibitor of several glycoside hydrolases. Its structural similarity to the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction makes it a potent inhibitor of enzymes that process glucose-containing substrates. These application notes provide detailed protocols for utilizing this compound and its derivatives to study the kinetics of key enzymes, offering insights into their mechanisms and roles in various biological pathways.

This compound is a powerful tool for differentiating between glucosidases and related enzymes like exo-glucanases.[2] In aqueous solutions, it is important to note that this compound hydrolyzes to an equilibrium mixture of D-gluconic acid and the delta- and gamma-lactones.[3][4] The rate of this hydrolysis is influenced by pH and temperature.[5]

Application 1: Inhibition of β-Glucosidases

β-Glucosidases (EC 3.2.1.21) are ubiquitous enzymes that catalyze the hydrolysis of terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides.[6] They play crucial roles in biomass degradation, plant defense, and human glycolipid metabolism.[7][8] this compound is a potent competitive inhibitor of β-glucosidases and can be used to probe the active site and reaction mechanism of these enzymes.

Quantitative Data: Inhibition of β-Glucosidases
Enzyme SourceSubstrateInhibitorInhibition Constant (Ki)IC50Reference
Almondp-Nitrophenyl-β-D-glucopyranoside (pNPG)This compound0.1 mMNot Reported[9]
Penicillium oxalicum BGL1pNPGThis compoundNot Reported~0.5 mM[7]
Aspergillus niger AnBGpNPGThis compoundNot Reported~1.0 mM[7]
Amygdalin β-glucosidaseAmygdalinThis compoundNot ReportedComplete inhibition at 1 mM[6][10]
Experimental Protocol: Determination of Ki for β-Glucosidase Inhibition

This protocol describes a colorimetric assay using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), which upon hydrolysis by β-glucosidase, releases p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically at 405 nm.

Materials:

  • β-Glucosidase (e.g., from almonds)

  • This compound

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Sodium carbonate (Na₂CO₃, 0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of β-glucosidase in 0.1 M sodium acetate buffer (pH 5.0). The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of pNPG in 0.1 M sodium acetate buffer (pH 5.0).

    • Prepare a stock solution of this compound in 0.1 M sodium acetate buffer (pH 5.0). Prepare fresh daily due to hydrolysis in aqueous solution.

  • Assay Setup:

    • In a 96-well microplate, set up reactions containing varying concentrations of the substrate (pNPG) and inhibitor (this compound). A typical setup would involve a matrix of at least five substrate concentrations and five inhibitor concentrations.

    • For each reaction, add the following to a well:

      • Sodium acetate buffer (to make up the final volume)

      • This compound solution (at desired final concentrations, e.g., 0, 0.1, 0.2, 0.5, 1.0 mM)

      • pNPG solution (at desired final concentrations, e.g., ranging from 0.5 to 5 times the Km value)

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Start the reaction by adding the β-glucosidase solution to each well.

  • Incubation and Termination:

    • Incubate the plate at 37°C for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of 0.2 M Na₂CO₃ to each well. This will also enhance the yellow color of the p-nitrophenol product.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the absorbance values.

    • Determine the inhibition constant (Ki) by generating a Dixon plot (1/V₀ vs. [I]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. The data can also be fitted to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock Solution setup Set up reactions in 96-well plate (Vary [S] and [I]) prep_enzyme->setup prep_substrate Prepare Substrate (pNPG) Stock prep_substrate->setup prep_inhibitor Prepare Inhibitor (Gluconolactone) Stock prep_inhibitor->setup pre_incubate Pre-incubate at 37°C for 5 min setup->pre_incubate initiate Initiate reaction with enzyme pre_incubate->initiate incubate Incubate at 37°C for 10 min initiate->incubate terminate Terminate reaction with Na2CO3 incubate->terminate measure Measure Absorbance at 405 nm terminate->measure calculate Calculate Initial Velocities (V₀) measure->calculate plot Generate Dixon or Lineweaver-Burk Plots calculate->plot determine_ki Determine Ki value plot->determine_ki

Caption: Workflow for determining the Ki of this compound for β-glucosidase.

Application 2: Probing the O-GlcNAc Signaling Pathway through O-GlcNAcase (OGA) Inhibition

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. O-GlcNAcylation is a critical regulator of numerous cellular processes, including insulin (B600854) signaling, transcription, and cell cycle progression.[11][12] Derivatives of this compound are potent inhibitors of OGA.

Quantitative Data: Inhibition of Human OGA (hOGA) and Hexosaminidase B (HexB)
CompoundTarget EnzymeInhibition Constant (Ki)Reference
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazonehOGA27 nM[10][13]
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazonehHexB6.8 nM[10][13]
Experimental Protocol: Determination of Ki for OGA Inhibition

This protocol describes a fluorometric assay using the substrate 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc). OGA-mediated hydrolysis of 4-MU-GlcNAc releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be detected with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

Materials:

  • Recombinant human OGA (hOGA)

  • This compound derivative (inhibitor)

  • 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.0)

  • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of hOGA in assay buffer.

    • Prepare a stock solution of 4-MU-GlcNAc in assay buffer.

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

  • Assay Setup:

    • In a black 96-well microplate, set up reactions with varying concentrations of substrate and inhibitor, similar to the β-glucosidase assay.

    • Add assay buffer, inhibitor solution, and substrate solution to each well.

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Start the reaction by adding the hOGA solution.

  • Incubation and Termination:

    • Incubate at 37°C for a suitable time (e.g., 15-30 minutes).

    • Stop the reaction by adding the stop solution.

  • Measurement:

    • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Calculate the initial reaction velocities from the fluorescence readings.

    • Determine the Ki value using Dixon or Lineweaver-Burk plots, or non-linear regression analysis.

O-GlcNAc Cycling and its Role in Insulin Signaling

G cluster_pathway Insulin Signaling Pathway cluster_oglucnac O-GlcNAc Cycling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 P IRS1->IRS1 PI3K PI3K IRS1->PI3K OGA OGA IRS1->OGA O-GlcNAc AKT Akt PI3K->AKT Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake OGT OGT OGT->IRS1 O-GlcNAc note O-GlcNAcylation of IRS-1 can attenuate insulin signaling OGA->IRS1 Removal UDP_GlcNAc UDP-GlcNAc (from Glucose) UDP_GlcNAc->OGT Inhibitor Gluconolactone (B72293) Derivative Inhibitor->OGA Inhibition

Caption: OGA inhibition by gluconolactone derivatives increases O-GlcNAcylation, impacting insulin signaling.

Application 3: Investigating Glycogen (B147801) Metabolism through Glycogen Phosphorylase Inhibition

Glycogen phosphorylase (EC 2.4.1.1) is a key enzyme in glycogenesis, catalyzing the rate-limiting step in glycogenolysis. It exists in two forms, the less active phosphorylase b and the more active phosphorylase a. D-gluconohydroximo-1,5-lactone, a derivative of this compound, has been shown to be a competitive inhibitor of glycogen phosphorylase.[2][13]

Quantitative Data: Inhibition of Glycogen Phosphorylase
Enzyme FormSubstrateInhibitorInhibition Constant (Ki)Reference
Phosphorylase bGlucose 1-phosphateD-gluconohydroximo-1,5-lactone0.92 mM[2][13]
Phosphorylase aGlucose 1-phosphateD-gluconohydroximo-1,5-lactone0.76 mM[2][13]
Experimental Protocol: Determination of Ki for Glycogen Phosphorylase Inhibition (Synthesis Direction)

This protocol measures the activity of glycogen phosphorylase in the direction of glycogen synthesis by monitoring the release of inorganic phosphate (Pi) from glucose 1-phosphate.

Materials:

  • Glycogen phosphorylase b (from rabbit muscle)

  • D-gluconohydroximo-1,5-lactone

  • Glucose 1-phosphate (G1P)

  • Glycogen

  • Buffer (e.g., 50 mM Tris-HCl, pH 6.8, containing 100 mM KCl and 1.5 mM MgCl₂)

  • Reagents for phosphate detection (e.g., Malachite Green-based assay)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of glycogen phosphorylase b, G1P, glycogen, and the inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up reactions with varying concentrations of G1P and the inhibitor. Keep the glycogen concentration constant and saturating.

  • Initiate the Reaction:

    • Pre-incubate the plate at 30°C for 5 minutes.

    • Start the reaction by adding the enzyme solution.

  • Incubation and Termination:

    • Incubate at 30°C for a defined period (e.g., 15 minutes).

    • Stop the reaction by adding the Malachite Green reagent, which also initiates color development for phosphate detection.

  • Measurement:

    • After a short incubation for color development, measure the absorbance at ~620 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of Pi released in each reaction and determine the initial velocities.

    • Determine the Ki value using graphical methods or non-linear regression as described previously.

Logical Relationship of Inhibition

G cluster_reaction Glycogen Synthesis Reaction G1P Glucose 1-Phosphate GPb Glycogen Phosphorylase b G1P->GPb Glycogen_n Glycogen (n residues) Glycogen_n->GPb Glycogen_n1 Glycogen (n+1 residues) GPb->Glycogen_n1 Pi Inorganic Phosphate GPb->Pi Inhibitor D-gluconohydroximo- 1,5-lactone Inhibitor->GPb Competitive Inhibition

Caption: Inhibition of glycogen phosphorylase by a gluconolactone derivative in the synthesis direction.

References

Application Note: Quantification of D-(+)-Glucono-1,5-lactone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Glucono-1,5-lactone (GDL) is a naturally occurring cyclic ester of D-gluconic acid.[1] It finds wide application in the food, pharmaceutical, and cosmetic industries as a sequestrant, acidifier, curing agent, and leavening agent.[1] Accurate quantification of GDL is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a versatile and reliable platform for the determination of GDL in various matrices. This application note provides detailed protocols and a comparative summary of different HPLC methods for the quantification of GDL.

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For GDL analysis, various HPLC modes can be employed, including reversed-phase, ion-exchange, and hydrophilic interaction chromatography (HILIC). Detection can be achieved using several types of detectors, such as Ultraviolet (UV), Charged Aerosol Detector (CAD), or Pulsed Amperometric Detector (PAD), depending on the analyte's properties and the required sensitivity. Given that GDL is unstable in aqueous solutions and can hydrolyze to gluconic acid, sample preparation and chromatographic conditions must be carefully controlled.

Experimental Protocols

General Sample Preparation

The sample preparation protocol for GDL analysis is matrix-dependent. The primary goal is to extract GDL and remove interfering substances. Due to the hydrolysis of GDL to gluconic acid, it is often recommended to perform the analysis in a way that quantifies both forms or to convert all GDL to gluconic acid before analysis.

For Pharmaceutical and Food Samples (General Protocol):

  • Sample Weighing and Dissolution: Accurately weigh a representative amount of the homogenized sample. Dissolve the sample in a suitable solvent. For direct analysis of GDL, an organic solvent like an alcohol and acetonitrile (B52724) mixture may be used to prepare the sample to minimize hydrolysis.

  • Extraction (if necessary): For solid or semi-solid matrices, an extraction step may be required. This can involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Clarification: Centrifuge the sample solution to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Derivatization (optional): In some methods, derivatization is employed to enhance the detectability of GDL, especially for UV detection. For instance, derivatization with phenylisocyanate to form phenylurethanes allows for detection at 240 nm.[2]

Considerations for Specific Matrices:

  • Meat Products: An initial homogenization followed by acid precipitation (e.g., with perchloric acid) can be used to remove proteins and fats.[3]

  • Urine: A lyophilization step followed by reconstitution and derivatization may be necessary to concentrate the analyte and improve sensitivity.[2]

  • Wine: Direct injection after filtration is often possible, though dilution may be required.[4]

HPLC Instrumentation and Conditions

The choice of HPLC column, mobile phase, and detector is critical for achieving good separation and sensitivity. Below is a summary of various reported methods.

Quantitative Data Summary

The following tables summarize different HPLC methods for the quantification of this compound.

Table 1: HPLC Methods for this compound Quantification

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Column Thermo Hypersil Gold Aq (250 mm x 4.6 mm, 5 µm)[5]Agilent SB-Aq (4.6 mm x 250 mm, 5 µm)[6]YMC-Pack Polyamine II[6]Reversed-Phase Column (details not specified)[2]Lichrosorb RP18[7]
Mobile Phase Acetonitrile:Water (90:10, v/v)[5]0.025 mol/L KH₂PO₄ (pH 2.5)[6]100 mM Ammonium dihydrogen phosphate (B84403) (containing 10% acetonitrile)[6]Acetonitrile:Water (60:40, v/v)[2]Acetonitrile:Acetone:Water (50:40:10, v/v/v)[7]
Flow Rate 0.5 mL/min[5]0.5 mL/min[6]0.5 mL/min[6]2.0 mL/min[2]Not Specified
Detector Charged Aerosol Detector (CAD)[5]UV at 210 nm[6]UV at 210 nm[6]UV at 240 nm (after derivatization)[2]Not Specified
Column Temp. 30 °C[5]30 °C[6]30 °C[6]Room Temperature[2]Not Specified
Injection Vol. 10 µL[5]10 µL[6]25 µL[6]Not SpecifiedNot Specified
Application Quantification in Canagliflozin[5]Analysis of fermentation broth[6]Analysis of fermentation broth[6]Quantification in urine[2]Analysis of enzymatic esterification products[7]

Table 2: Performance Characteristics of a Selected HPLC-CAD Method [5]

Parameter Value
Linearity Range 1.05 - 22.5 mg/L
Detection Limit (S/N=3) 0.32 ng
Recovery 96.2% - 103%
Precision (RSD) 1.3% - 1.8%
Sample/Reference Stability Stable for 12 hours at room temperature

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the HPLC quantification of this compound.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Weighing and Homogenization Dissolution Dissolution/Extraction Sample->Dissolution Clarification Centrifugation/Clarification Dissolution->Clarification Filtration Filtration (0.22/0.45 µm) Clarification->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization If required Injection HPLC Injection Filtration->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (CAD, UV, etc.) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis of this compound.

Logical Relationship of GDL and Gluconic Acid

The following diagram illustrates the equilibrium between this compound and D-gluconic acid in an aqueous solution.

G GDL This compound GluconicAcid D-Gluconic Acid GDL->GluconicAcid + H₂O (Hydrolysis) GluconicAcid->GDL - H₂O (Lactonization)

Caption: Equilibrium between GDL and D-gluconic acid.

Conclusion

The HPLC methods outlined in this application note provide robust and reliable approaches for the quantification of this compound. The selection of a specific method will depend on the sample matrix, required sensitivity, and available instrumentation. Proper sample preparation is critical to ensure accurate and reproducible results, with particular attention paid to the potential for hydrolysis of the lactone. The provided data and workflows serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own analytical procedures for GDL.

References

Application Notes and Protocols for Preparing Stable Solutions of D-(+)-Glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stable aqueous solutions of D-(+)-Glucono-1,5-lactone (GDL), a widely used reagent in various scientific and pharmaceutical applications. Understanding the hydrolysis of GDL into gluconic acid is critical for ensuring the stability and reproducibility of experiments.

This compound is a neutral, cyclic ester of D-gluconic acid.[1][2] Upon dissolution in water, it undergoes spontaneous hydrolysis to form D-gluconic acid, leading to a decrease in the pH of the solution.[1][3][4][5] This equilibrium is influenced by temperature, concentration, and pH.[1][3]

Key Properties of this compound
PropertyValueReference
Molecular Formula C₆H₁₀O₆[6]
Molecular Weight 178.14 g/mol [6]
Appearance White crystalline powder[2][7]
Solubility in Water 59 g/100 mL (20°C)[7][8]
Solubility in Ethanol 1 g/100 mL[7]
Melting Point 150-153 °C (with decomposition)[7]
pH of 1% solution Initially ~3.5, dropping to ~2.5 after 2 hours[7]

Hydrolysis of this compound

The hydrolysis of GDL to gluconic acid is the primary factor affecting the stability of its solutions. This reaction is catalyzed by water and hydroxide (B78521) ions and is also subject to general acid-base catalysis.[9] The rate of hydrolysis increases with higher temperatures and pH.[1]

Hydrolysis Pathway

The hydrolysis process involves the opening of the lactone ring to form the linear gluconic acid. This process is reversible, and an equilibrium is established between the lactone and the acid forms.[1][3]

Hydrolysis GDL This compound GA D-Gluconic Acid GDL->GA Hydrolysis (H₂O, OH⁻) GA->GDL Lactonization

Caption: Hydrolysis equilibrium of this compound.

Quantitative Data on Hydrolysis

The rate of hydrolysis is crucial for understanding the stability of GDL solutions over time. The pseudo-first-order rate constant for hydrolysis varies with conditions.

ConditionRate Constant (k)Reference
Phosphate buffer, pH 6.48.8 × 10⁻⁴ s⁻¹[10]
pH 3 to 5, 25°C (optical rotation)2.26 × 10⁻⁴ s⁻¹[10]
pH 3 to 5, 25°C (coulometry)1.31 × 10⁻⁴ s⁻¹[10]
Pure water, 25°C4.59 x 10⁻⁵ s⁻¹[9]
Hydroxide ion catalysis, 25°C2.76 × 10³ M⁻¹s⁻¹[9]

Note: The hydrolysis reaction is first order with respect to the lactone concentration.[10] The activation energy for the hydrolysis is approximately 15 kcal/mol.[10]

Protocols for Preparing Stable Solutions

To minimize hydrolysis and maintain a stable concentration of this compound for experimental use, it is recommended to prepare fresh solutions and control the temperature and pH.

Protocol 1: Preparation of a Fresh, Unbuffered Aqueous Solution

This protocol is suitable for applications where the immediate use of the lactone form is required and a subsequent pH drop is acceptable or desired.

Materials:

  • This compound powder

  • High-purity, cold (4°C) deionized or distilled water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of this compound powder accurately.

  • Measure the required volume of cold (4°C) deionized water. Using cold water slows the initial rate of hydrolysis.[1]

  • Add the GDL powder to the cold water while gently stirring to facilitate dissolution. Avoid vigorous stirring that could introduce excessive heat.

  • Once dissolved, immediately use the solution for your experiment.

  • If immediate use is not possible, store the solution on ice and use it within a short period (e.g., less than 30 minutes) to minimize hydrolysis.

Protocol 2: Preparation of a pH-Stabilized Stock Solution

For experiments requiring a more stable pH and a known concentration of the lactone over a longer period, preparing the solution in an appropriate acidic buffer is recommended. The hydrolysis rate is independent of pH in the range of 3 to 5.[10]

Materials:

  • This compound powder

  • Pre-chilled (4°C) acidic buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.0)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Prepare the desired acidic buffer and adjust the pH to the target value (e.g., pH 4.0).

  • Chill the buffer to 4°C.

  • Weigh the required amount of this compound.

  • Slowly dissolve the GDL powder in the cold buffer with gentle stirring.

  • Verify the final pH of the solution.

  • Store the solution at low temperatures (2-8°C) to further decrease the rate of hydrolysis. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[1] Stock solutions can be stable for up to 1 year at -20°C and 2 years at -80°C.[1]

  • Before use, thaw the solution rapidly and keep it on ice.

Experimental Workflow for Solution Preparation and Use

The following diagram outlines the recommended workflow for preparing and using GDL solutions to ensure experimental consistency.

Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh GDL Powder dissolve Dissolve GDL with Gentle Stirring weigh->dissolve prepare_solvent Prepare Cold (4°C) Aqueous Solvent (Water or Buffer) prepare_solvent->dissolve immediate_use Immediate Use (< 30 min on ice) dissolve->immediate_use For immediate applications short_term Short-term (2-8°C) dissolve->short_term For use within a few hours long_term Long-term (-20°C / -80°C) dissolve->long_term For stock solutions experiment Perform Experiment immediate_use->experiment short_term->experiment thaw Rapid Thawing (if frozen) long_term->thaw thaw->experiment

Caption: Recommended workflow for GDL solution preparation and handling.

General Recommendations and Best Practices

  • Purity of GDL: Always use high-purity this compound for reproducible results.

  • Fresh is Best: Whenever possible, prepare solutions fresh before each experiment.

  • Temperature Control: Maintain low temperatures during preparation and storage to minimize hydrolysis.

  • pH Monitoring: For unbuffered solutions, be aware that the pH will decrease over time. If a stable pH is critical, use an appropriate buffer system.

  • Avoid High pH: The rate of hydrolysis is significantly increased at high pH.[1] Avoid preparing or storing GDL solutions in alkaline conditions unless complete and rapid conversion to gluconate is desired.

  • Sterilization: If sterile solutions are required, filter sterilization using a 0.22 µm filter is recommended after dissolving the GDL in a pre-sterilized solvent.[1]

By following these guidelines and protocols, researchers can prepare stable and reliable solutions of this compound for a variety of experimental applications, ensuring the integrity and reproducibility of their results.

References

Application Notes: D-(+)-Glucono-1,5-lactone in Protein Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-(+)-Glucono-1,5-lactone (GDL) is a naturally occurring cyclic ester of D-gluconic acid. A key characteristic of GDL is its slow hydrolysis in aqueous solutions to form gluconic acid. This property makes it a valuable tool in protein studies, particularly as a slow and controlled acidulant. The gradual decrease in pH initiated by GDL hydrolysis can induce conformational changes in proteins, leading to aggregation and the formation of cross-linked networks. This controlled acidification is advantageous over the direct addition of acid, which can cause rapid, localized protein precipitation and non-uniform gel formation.

The primary application of GDL in protein cross-linking is in the food industry for inducing the gelation of proteins in products like tofu, meat batters, and dairy items. The mechanism involves the slow, homogenous reduction of pH, which destabilizes protein structures, exposing hydrophobic regions and promoting protein-protein interactions that result in a three-dimensional, cross-linked gel network.

Mechanism of Action

The process of GDL-induced protein cross-linking can be broken down into two main stages:

  • GDL Hydrolysis: In the presence of water, GDL slowly hydrolyzes, breaking the ester bond to form D-gluconic acid. This reaction is time and temperature-dependent, allowing for precise control over the rate of acidification.

  • Protein Denaturation and Gelation: The gluconic acid produced gradually lowers the pH of the solution. As the pH approaches the isoelectric point of the proteins, their net charge decreases, reducing electrostatic repulsion. This, combined with acid-induced unfolding, exposes reactive groups and hydrophobic interiors, leading to the formation of both non-covalent and covalent cross-links that create a stable gel matrix.

Quantitative Data Summary

The effectiveness of GDL in protein cross-linking is influenced by several factors, including its concentration, the temperature of the system, and the type of protein. The following tables summarize quantitative data from various studies on GDL-induced protein gelation.

Table 1: Effect of GDL Concentration on Gel Strength and pH

Protein SourceProtein Conc. (%)GDL Conc. (%)Temperature (°C)Final pHGel Strength (g)
Soy Protein100.3805.2150
Soy Protein100.6804.8250
Myofibrillar Protein50.5405.5320
Myofibrillar Protein51.0405.1480
Ricotta Cheese-1.2855.8-

Table 2: Influence of Temperature on GDL-Induced Gelation

Protein SourceProtein Conc. (%)GDL Conc. (%)Temperature (°C)Time to Gel (min)
Soy Protein Isolate81.525120
Soy Protein Isolate81.55045
Pork Myofibrillar60.86030
Pork Myofibrillar60.87015

Experimental Protocols

Protocol 1: Preparation of a GDL-Induced Soy Protein Gel

This protocol describes a general method for creating a cross-linked soy protein gel using GDL.

Materials:

  • Soy Protein Isolate (SPI)

  • This compound (GDL)

  • Deionized water

  • pH meter

  • Water bath or incubator

  • Beakers and stirring equipment

  • Texture analyzer (for gel strength measurement)

Methodology:

  • Protein Dispersion: Prepare a 10% (w/v) soy protein isolate dispersion in deionized water by stirring for 2 hours at room temperature to ensure full hydration.

  • GDL Addition: Add GDL to the protein dispersion at a concentration of 0.3% (w/v). Stir gently for 5 minutes to ensure uniform distribution. Avoid vigorous mixing to prevent excessive air incorporation.

  • Incubation: Transfer the mixture to a container (e.g., a beaker or a mold) and place it in a water bath pre-heated to 80°C.

  • Gel Formation: Allow the mixture to incubate at 80°C for 40 minutes. During this time, the GDL will hydrolyze, the pH will drop, and a gel network will form.

  • Cooling and Storage: After incubation, cool the gel to room temperature and then store it at 4°C for at least 2 hours before analysis.

  • Analysis:

    • Measure the final pH of the gel.

    • Evaluate the gel strength using a texture analyzer by performing a compression test.

Visualizations

Below are diagrams illustrating the mechanism of action and a typical experimental workflow for GDL-induced protein cross-linking.

GDL_Mechanism cluster_hydrolysis Stage 1: GDL Hydrolysis cluster_gelation Stage 2: Protein Gelation GDL D-(+)-Glucono- 1,5-lactone (GDL) GluconicAcid Gluconic Acid GDL->GluconicAcid Slow Hydrolysis H2O Water (H₂O) H2O->GluconicAcid Protons H⁺ Release GluconicAcid->Protons Dissociation Proteins Native Soluble Proteins Protons->Proteins pH Decrease Denatured Unfolded Proteins (Denatured) Proteins->Denatured Denaturation Gel Cross-linked Protein Gel Denatured->Gel Aggregation & Cross-linking

Caption: Mechanism of GDL-induced protein cross-linking.

Experimental_Workflow A 1. Prepare Protein Dispersion (e.g., 10% SPI) B 2. Add GDL to the Dispersion (e.g., 0.3%) A->B C 3. Stir Gently to Mix Uniformly B->C D 4. Transfer to Mold and Incubate (e.g., 80°C, 40 min) C->D E 5. Cool to Room Temperature D->E F 6. Store at 4°C for 2 hours E->F G 7. Analyze Gel Properties F->G H Measure Final pH G->H Characterization I Measure Gel Strength (Texture Analysis) G->I Characterization

Caption: Workflow for GDL-induced protein gel formation.

Application Notes: Synthesis and Utility of D-(+)-Glucono-1,5-lactone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-(+)-Glucono-1,5-lactone, a cyclic ester of D-gluconic acid, serves as a versatile and crucial scaffold in medicinal chemistry and drug discovery.[1][2][3] As an oxidized derivative of glucose, its structure is a key starting point for the synthesis of various carbohydrate mimetics and enzyme inhibitors.[2][4] The inherent stability of the lactone ring, combined with its multiple hydroxyl groups, provides a rich platform for chemical modifications to develop targeted therapeutic agents.[5] These derivatives have shown significant potential as inhibitors of glycosidases, a class of enzymes involved in numerous pathological conditions, including neurodegenerative disorders, type 2 diabetes, and cancer.[6][7]

One of the most promising applications of this compound derivatives is in the development of inhibitors for human O-linked β-N-acetylglucosaminidase (hOGA).[6][7] This enzyme is responsible for the removal of O-GlcNAc from proteins, a post-translational modification that plays a critical role in cellular signaling. Aberrant O-GlcNAc cycling is implicated in various diseases, making hOGA a significant therapeutic target.[8] Consequently, the synthesis of potent and selective hOGA inhibitors from this compound is an active area of research. These notes provide detailed protocols for the synthesis of a series of 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) sulfonylhydrazones, their biological evaluation, and relevant pathway diagrams.[6]

Experimental Workflow for Synthesis and Evaluation

The overall process for developing this compound derivatives involves a multi-step synthesis, followed by purification, characterization, and biological screening to determine their inhibitory potency against target enzymes.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation cluster_outcome Outcome start D-Glucosamine Precursor step1 Acetylation of Precursor start->step1 step2 Condensation with Arenesulfonylhydrazines step1->step2 step3 Oxidation to Glucono-1,5-lactone step2->step3 step4 Deprotection (Removal of O-acetyl groups) step3->step4 step5 Purification (e.g., Chromatography) step4->step5 char Structural Characterization (NMR, MS) step5->char eval Enzyme Kinetic Assays (hOGA, hHexB) char->eval data Data Analysis (Ki, IC50 determination) eval->data sar Structure-Activity Relationship (SAR) Studies data->sar

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Sulfonylhydrazones

This protocol details a multi-step synthesis adapted from methodologies developed for creating potent inhibitors of human OGA (hOGA) and human lysosomal hexosaminidases (hHexB).[6][7] The synthetic pathway involves the condensation of a protected glucosamine (B1671600) derivative with various arenesulfonylhydrazines, followed by oxidation and deprotection.[6]

Materials:

Procedure:

Step 1: Preparation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine

  • Begin with D-glucosamine hydrochloride as the starting material.

  • Perform a two-step known procedure to obtain 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose.[8] This typically involves N-acetylation followed by O-acetylation using acetic anhydride in pyridine.

Step 2: Condensation with Arenesulfonylhydrazines

  • Dissolve the acetylated glucosamine from Step 1 in an appropriate solvent like methanol.

  • Add an equimolar amount of the desired arenesulfonylhydrazine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude condensation product.

Step 3: Oxidation to the Glucono-1,5-lactone Core

  • Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of activated manganese dioxide (MnO₂) to the solution.

  • Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the MnO₂.

  • Wash the filter cake with DCM.

  • Combine the filtrates and evaporate the solvent to yield the crude protected 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazone.

Step 4: Deprotection of O-acetyl Groups

  • Dissolve the crude lactone from Step 3 in a solution of ammonia in methanol (typically 7N NH₃/MeOH).

  • Stir the solution at room temperature until deprotection is complete (monitor by TLC).

  • Evaporate the solvent under reduced pressure.

Step 5: Purification

  • Purify the final compound using silica gel column chromatography. A typical eluent system is a gradient of methanol in ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone derivative as a solid.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Quantitative Data: Inhibitory Activity of Synthesized Derivatives

The synthesized compounds were evaluated as competitive inhibitors against human OGA (hOGA) and human lysosomal hexosaminidase B (hHexB).[6] The inhibition constants (Kᵢ) are summarized in the table below.

Compound IDAryl SubstituenthOGA Kᵢ (nM)hHexB Kᵢ (nM)
5a Phenyl10025
5b 4-Methylphenyl11024
5c 4-Methoxyphenyl12028
5d 4-Chlorophenyl6214
5e 4-Bromophenyl6511
5f 1-Naphthyl276.8
5g 2-Naphthyl367.1

Data sourced from a study on 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones.[6][7]

Signaling Pathway: O-GlcNAc Cycling and Inhibition

This compound derivatives are potent inhibitors of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc modifications from nuclear and cytoplasmic proteins. This modification is dynamically regulated by OGA and O-GlcNAc transferase (OGT). Inhibiting OGA leads to an accumulation of O-GlcNAcylated proteins, which can have therapeutic effects in diseases characterized by aberrant protein aggregation or signaling, such as Alzheimer's disease and cancer.[6][8]

G Simplified O-GlcNAc Cycling Pathway UDP_GlcNAc UDP-GlcNAc OGT OGT (O-GlcNAc Transferase) UDP_GlcNAc->OGT substrate Protein Substrate Protein Protein->OGT substrate GlcNAcylated_Protein O-GlcNAcylated Protein (Altered Function) OGT->GlcNAcylated_Protein adds O-GlcNAc OGA OGA (O-GlcNAcase) GlcNAcylated_Protein->OGA substrate OGA->Protein removes O-GlcNAc Inhibitor Glucono-1,5-lactone Derivative Inhibitor->OGA inhibits

Caption: Inhibition of OGA by gluconolactone (B72293) derivatives increases protein O-GlcNAcylation.

Protocol 2: Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory potency (Kᵢ) of the synthesized this compound derivatives against a target glycosidase, such as hOGA.

Materials:

  • Purified enzyme (e.g., hOGA, hHexB)

  • Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Assay buffer (e.g., citrate (B86180) or phosphate (B84403) buffer at optimal pH for the enzyme)

  • Synthesized inhibitor compounds at various concentrations

  • Microplate reader

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

    • Prepare a solution of the enzyme in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the substrate solution to each well.

    • Add varying concentrations of the inhibitor to the test wells. For control wells, add buffer instead of the inhibitor.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the enzyme solution to all wells.

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate. The rate of substrate hydrolysis is indicative of enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration.

    • To determine the inhibition constant (Kᵢ) for competitive inhibitors, perform the assay with multiple substrate concentrations in the presence of different inhibitor concentrations.

    • Analyze the data using non-linear regression with the Michaelis-Menten equation or by using a Lineweaver-Burk plot to determine the mode of inhibition and calculate the Kᵢ value. The most efficient inhibitors will exhibit low nanomolar Kᵢ values.[6]

References

Application Notes and Protocols for D-(+)-Glucono-1,5-lactone (GDL) in Soymilk Gelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

D-(+)-Glucono-1,5-lactone (GDL) is a widely used coagulant in the food industry, particularly for the production of tofu and other soy-based gelled products. Its application in food research is crucial for developing products with controlled textures and for studying the physicochemical properties of soy proteins. GDL is a cyclic ester of D-gluconic acid. Upon addition to an aqueous solution like soymilk, it slowly hydrolyzes to gluconic acid, leading to a gradual and uniform decrease in pH. This controlled acidification is key to inducing the gelation of soy proteins, resulting in a homogeneous and fine-textured gel. This document provides detailed application notes, experimental protocols, and quantitative data on the use of GDL in soymilk gelation.

The mechanism of GDL-induced gelation involves a two-step process: heat-induced denaturation of soy proteins followed by acid-induced aggregation.[1][2] Heating soymilk unfolds the protein structures, exposing hydrophobic groups.[1] The subsequent hydrolysis of GDL releases protons, which neutralize the negative charges on the surface of the soy proteins.[1] As the pH of the soymilk approaches the isoelectric point of the proteins (around pH 4.5), the electrostatic repulsion between protein molecules decreases, leading to aggregation and the formation of a three-dimensional gel network.[3][4] The driving forces behind this gel formation are primarily non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and van der Waals forces.[3][4][5]

Key Experimental Parameters and Their Effects

The properties of the final soy gel are significantly influenced by several key parameters, including GDL concentration, temperature, and soymilk composition.

ParameterEffect on GelationResulting Gel PropertiesReference
GDL Concentration Higher concentrations lead to a faster rate of acidification and a lower final pH.Can result in a firmer gel, but excessive amounts may lead to a sour taste. Optimal concentrations are crucial for desired texture.[3][4]
Temperature Higher temperatures (70°C - 95°C) promote the exposure and binding of reactive groups, leading to a faster gelation rate. Lower temperatures (40°C - 70°C) require higher enthalpy and result in a slower gelation.High-temperature gelation produces a rough, porous, and stiff gel network. Low-temperature gelation forms a fine, soft, and tender gel.[6]
Soy Protein Concentration Higher protein content generally leads to a stronger and firmer gel.Affects gel stiffness and water holding capacity.[3]
11S/7S Ratio A higher ratio of glycinin (11S) to β-conglycinin (7S) in soybeans is associated with the formation of a firmer tofu gel.Gels with a higher 11S/7S ratio exhibit greater breaking stress.[7]

Experimental Protocols

Protocol 1: Preparation of Soymilk

Materials:

  • Dried soybeans

  • Distilled water

  • Blender

  • Cheesecloth or filtering system

  • Beakers and other standard laboratory glassware

  • Heating plate with magnetic stirrer

Procedure:

  • Soaking: Soak dried soybeans in distilled water at a 1:3 (w/v) ratio for 8-12 hours at room temperature.

  • Grinding: Drain the soaked soybeans and rinse with fresh water. Grind the soybeans with distilled water at a 1:6-1:10 (w/w) ratio in a blender at high speed for 3-5 minutes to obtain a smooth slurry.[8]

  • Filtering: Separate the soymilk from the soy pulp (okara) by filtering the slurry through multiple layers of cheesecloth or using a centrifuge.[8]

  • Heating: Heat the filtered soymilk to 100-110°C and maintain this temperature for 3-10 minutes to denature the soy proteins and inactivate anti-nutritional factors.[1][2][8] Cool the soymilk to the desired temperature for gelation (e.g., 80-90°C for silken tofu).[8]

Protocol 2: GDL-Induced Gelation of Soymilk

Materials:

  • Prepared soymilk

  • This compound (GDL) powder

  • Water bath or incubator

  • Molds or containers for gel formation

  • pH meter

Procedure:

  • GDL Preparation: Dissolve the desired amount of GDL powder in a small amount of cool water. A typical concentration of GDL used is 0.3% (w/w) of the soymilk.[1]

  • Coagulation: Cool the heated soymilk to the target gelation temperature (e.g., 80-90°C).[8] Quickly and thoroughly mix the GDL solution into the soymilk.[9]

  • Molding: Immediately pour the soymilk-GDL mixture into molds.[9]

  • Incubation: Place the filled molds in a water bath or incubator set at the desired gelation temperature (e.g., 80-90°C) for 40-60 minutes to allow for complete gel formation.[8] During this time, the GDL will hydrolyze, causing the pH to drop and the soymilk to coagulate into a gel.

  • Cooling: After incubation, cool the gels to room temperature and then store them at 4°C.

Quantitative Data Summary

GDL Concentration (w/w)Incubation Temperature (°C)Final pHGelation Time (min)ObservationsReference
0.3%42~5.6~240 (for LAB comparison)Used as a control for comparison with lactic acid bacteria fermentation.[1]
4 mM (~0.71 g/L)Not specified5.9Not specifiedInduced aggregation of approximately 90.1% of soymilk proteins.[4]
0.4%80Not specifiedNot specifiedUsed to prepare tofu gels for texture analysis.[7]
Not specified80-90Not specified40-60Standard conditions for producing silken tofu.[8]

Visualizations

GDL-Induced Soymilk Gelation Mechanism

The following diagram illustrates the chemical mechanism of GDL hydrolysis and its effect on soy protein aggregation.

GDL_Gelation_Mechanism cluster_hydrolysis GDL Hydrolysis cluster_gelation Soy Protein Gelation GDL GDL (Glucono-δ-lactone) GluconicAcid Gluconic Acid GDL->GluconicAcid + H₂O (slow) Water H₂O Proton H⁺ GluconicAcid->Proton Dissociation SoyProtein_neg Soy Protein (Net Negative Charge) Proton->SoyProtein_neg pH Decrease SoyProtein_neu Neutralized Soy Protein (Reduced Repulsion) SoyProtein_neg->SoyProtein_neu Protonation GelNetwork Gel Network (Aggregation) SoyProtein_neu->GelNetwork Hydrophobic Interactions & Hydrogen Bonds

Caption: Mechanism of GDL-induced soymilk gelation.

Experimental Workflow for GDL-Induced Soy Gel Preparation and Analysis

The diagram below outlines the typical experimental workflow for preparing and analyzing soy gels using GDL.

Experimental_Workflow Soybeans Dried Soybeans Soaking Soaking Soybeans->Soaking Grinding Grinding & Filtering Soaking->Grinding Soymilk Raw Soymilk Grinding->Soymilk Heating Heating (Denaturation) Soymilk->Heating HeatedSoymilk Heated Soymilk Heating->HeatedSoymilk Mixing Mixing HeatedSoymilk->Mixing GDL GDL Solution GDL->Mixing Molding Molding & Incubation (Gelation) Mixing->Molding SoyGel Soy Gel (Tofu) Molding->SoyGel Analysis Analysis (Texture, Microstructure, etc.) SoyGel->Analysis

Caption: Experimental workflow for GDL-induced soy gel preparation.

References

Comprehensive Analytical Techniques for the Characterization of D-(+)-Glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-(+)-Glucono-1,5-lactone (GDL) is a naturally occurring cyclic ester of D-gluconic acid. It is widely utilized in the food, pharmaceutical, and cosmetic industries as a sequestrant, acidifier, curing and pickling agent, and leavening agent. In aqueous solutions, GDL hydrolyzes to form an equilibrium mixture of gluconic acid and its δ- and γ-lactones, a property that is central to its applications. Accurate and robust analytical methods are therefore essential for the quality control, stability testing, and characterization of GDL in raw materials and finished products. This document provides detailed application notes and protocols for a range of analytical techniques suitable for the comprehensive characterization of this compound.

Spectroscopic Methods

Spectroscopic techniques are powerful tools for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of GDL by providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

Quantitative Data:

Table 1: ¹H NMR Chemical Shift Data for this compound (in D₂O)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-2~4.13d
H-3~3.77m
H-4~3.82dd
H-5~4.03d
H-6a, H-6b~3.67dd

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Chemical Shift Data for this compound (in D₂O)

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (C=O)~175.0
C-2~72.0
C-3~71.0
C-4~70.0
C-5~78.0
C-6~62.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) in a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 2-4 seconds

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to an internal standard (e.g., DSS) or the residual solvent peak.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh GDL dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H & ¹³C NMR Data transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate & Assign Peaks phase_baseline->integrate

Caption: NMR analysis workflow for GDL.

Fourier Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The FTIR spectrum of GDL is characterized by specific absorption bands corresponding to its hydroxyl, carbonyl, and ether functional groups.

Quantitative Data:

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3300O-H stretching (hydroxyl groups)Strong, broad
~2900C-H stretching (aliphatic)Medium
~1740C=O stretching (lactone carbonyl)Strong, sharp
~1050-1200C-O stretching (ether and alcohol)Strong

Note: Peak positions can vary slightly based on the sampling method (e.g., KBr pellet, ATR).

Experimental Protocol:

  • Sample Preparation (ATR): Place a small amount of the powdered this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer

    • Accessory: ATR

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place GDL on ATR Crystal bg_scan Collect Background Spectrum place_sample->bg_scan sample_scan Collect Sample Spectrum bg_scan->sample_scan process_spectrum Process Spectrum sample_scan->process_spectrum identify_peaks Identify Characteristic Peaks process_spectrum->identify_peaks

Caption: FTIR analysis workflow for GDL.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. Electron ionization (EI) is a common technique for volatile compounds, often coupled with Gas Chromatography (GC-MS).

Quantitative Data:

Table 4: Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound (as TMS derivative in GC-MS)

m/z Proposed Fragment
466[M]⁺ (Tetra-TMS derivative)
319[M - CH₃ - TMSOH]⁺
217[Fragment from cleavage]
147[(CH₃)₃Si-O=Si(CH₃)₂]⁺
73[Si(CH₃)₃]⁺

Note: Fragmentation patterns can be complex and vary with ionization energy.

Experimental Protocol (GC-MS):

See the GC-MS protocol in the Chromatographic Methods section.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from related compounds and impurities, and for its quantification.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a versatile technique for the quantification of GDL in various matrices. Due to its polar nature and lack of a strong chromophore, detectors such as a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) are often employed.

Quantitative Data:

Table 5: Example HPLC Method Parameters for GDL Analysis

Parameter Condition
Column Thermo Hypersil Gold Aq (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (90:10, v/v)
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Detector Charged Aerosol Detector (CAD)
Injection Volume 10 µL
Retention Time Analyte-specific, to be determined

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing GDL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of GDL.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase prep_std Prepare Standards prep_sample Prepare Sample equilibrate Equilibrate System prep_sample->equilibrate inject_std Inject Standards equilibrate->inject_std inject_sample Inject Sample inject_std->inject_sample gen_curve Generate Calibration Curve inject_sample->gen_curve quantify Quantify GDL gen_curve->quantify

Caption: HPLC analysis workflow for GDL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a highly sensitive and specific method for the analysis of volatile compounds. For non-volatile compounds like GDL, a derivatization step is required to increase their volatility. Silylation is a common derivatization technique for this purpose.

Quantitative Data:

Table 6: Example GC-MS Method Parameters for GDL Analysis (after derivatization)

Parameter Condition
GC Column 2% OV-17 on a suitable support, or equivalent
Oven Temperature Program Isothermal at 180 °C
Injector Temperature 250 °C
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample containing GDL into a reaction vial.

    • Evaporate to dryness if in solution.

    • Add pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS).

    • Heat the mixture to complete the derivatization reaction.

  • GC-MS System Setup: Set up the GC-MS system with the specified parameters.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

  • Data Analysis: Identify the GDL derivative peak based on its retention time and mass spectrum. Quantify using a suitable internal or external standard.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh_sample Weigh Sample derivatize Derivatize with Silylating Agent weigh_sample->derivatize inject Inject Derivatized Sample derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peak by RT and MS detect->identify quantify Quantify GDL identify->quantify

Caption: GC-MS analysis workflow for GDL.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Application Note: DSC is used to determine the melting point and heat of fusion of GDL, providing insights into its purity and crystalline form. TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile. GDL is expected to be stable up to its melting point, after which it will decompose.

Quantitative Data:

Table 7: Thermal Properties of this compound

Parameter Value
Melting Point (DSC) ~153 °C (with decomposition)
Thermal Decomposition (TGA) Onset of decomposition above 150 °C

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan or a ceramic TGA pan.

  • Instrument Parameters (DSC):

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 200 °C

    • Atmosphere: Nitrogen purge (50 mL/min)

  • Instrument Parameters (TGA):

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 600 °C

    • Atmosphere: Nitrogen purge (50 mL/min)

  • Data Analysis: Analyze the resulting thermograms to determine the melting endotherm (DSC) and the mass loss profile (TGA).

Workflow Diagram:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis DSC/TGA Analysis cluster_data Data Interpretation weigh_sample Weigh GDL into Pan heat_sample Heat Sample under N₂ weigh_sample->heat_sample record_data Record Heat Flow / Mass Loss heat_sample->record_data analyze_dsc Determine Melting Point record_data->analyze_dsc analyze_tga Determine Decomposition Temp. record_data->analyze_tga

Caption: Thermal analysis workflow for GDL.

X-ray Crystallography

Application Note: Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the crystalline state of this compound, confirming its molecular structure and stereochemistry. The crystal structure of GDL has been determined and reported.[1]

Quantitative Data:

Table 8: Crystallographic Data for this compound[1]

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.838
b (Å) 12.332
c (Å) 7.544
α, β, γ (°) 90, 90, 90
Z 4

Experimental Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

  • Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

Workflow Diagram:

XRay_Workflow cluster_prep Crystal Growth cluster_data_coll Data Collection cluster_structure_sol Structure Solution grow_crystal Grow Single Crystal of GDL mount_crystal Mount Crystal grow_crystal->mount_crystal collect_data Collect Diffraction Data mount_crystal->collect_data solve_structure Solve Crystal Structure collect_data->solve_structure refine_structure Refine Structural Model solve_structure->refine_structure

Caption: X-ray crystallography workflow.

Wet Chemistry Methods

Titration

Application Note: A titrimetric method, as described in the United States Pharmacopeia (USP), can be used for the assay of this compound. This method relies on the hydrolysis of the lactone to gluconic acid in the presence of a known excess of sodium hydroxide (B78521), followed by back-titration of the excess base.

Quantitative Data:

Table 9: Titrimetric Assay Parameters for this compound (USP Method)

Parameter Specification
Titrant 0.1 N Hydrochloric Acid
Alkali 0.1 N Sodium Hydroxide
Indicator Phenolphthalein (B1677637)
Endpoint Disappearance of pink color
Equivalency 1 mL of 0.1 N NaOH = 17.81 mg of C₆H₁₀O₆

Experimental Protocol:

  • Sample Preparation: Accurately weigh about 600 mg of this compound and dissolve it in 100 mL of water in a conical flask.

  • Hydrolysis: Add 50.0 mL of 0.1 N sodium hydroxide VS and allow the solution to stand for 15 minutes to ensure complete hydrolysis of the lactone.

  • Titration: Add a few drops of phenolphthalein indicator and titrate the excess sodium hydroxide with 0.1 N hydrochloric acid VS until the pink color disappears.

  • Blank Determination: Perform a blank titration with 50.0 mL of 0.1 N sodium hydroxide and 100 mL of water.

  • Calculation: Calculate the amount of this compound in the sample based on the volume of sodium hydroxide consumed.

Workflow Diagram:

Titration_Workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis cluster_titration Back-Titration weigh_sample Weigh GDL dissolve_sample Dissolve in Water weigh_sample->dissolve_sample add_naoh Add Excess 0.1 N NaOH dissolve_sample->add_naoh wait Allow to Stand for 15 min add_naoh->wait add_indicator Add Phenolphthalein wait->add_indicator titrate Titrate with 0.1 N HCl add_indicator->titrate calculate Calculate Assay titrate->calculate

Caption: Titration workflow for GDL assay.

Conclusion

The analytical techniques described in this document provide a comprehensive toolkit for the characterization of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for structural confirmation, purity assessment, or quantification in a complex matrix. For routine quality control, techniques like FTIR and titration offer rapid and cost-effective solutions. For detailed structural elucidation and impurity profiling, a combination of NMR, MS, and chromatographic methods is recommended. Thermal analysis and X-ray crystallography provide valuable information on the solid-state properties of GDL. By applying these methods, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of products containing this compound.

References

Application Notes and Protocols for Isotope-Labeled D-(+)-Glucono-1,5-lactone in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful methodology in metabolic research, enabling the detailed tracing of metabolic pathways and the quantification of metabolite flow within biological systems. By substituting atoms with their heavier, non-radioactive stable isotopes, such as Carbon-13 (¹³C), researchers can track the transformation of labeled compounds through various biochemical reactions. Isotope-labeled D-(+)-Glucono-1,5-lactone, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), serves as a valuable tool for investigating glucose metabolism, nucleotide biosynthesis, and cellular redox homeostasis. These application notes provide a comprehensive overview of the principles, experimental protocols, and data interpretation for utilizing isotope-labeled this compound in metabolic studies.

This compound is a cyclic ester of D-gluconic acid and a direct product of glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of the oxidative PPP.[1] The PPP is a crucial metabolic pathway that runs in parallel to glycolysis, responsible for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for producing pentose sugars, the precursors for nucleotide synthesis.[2] Therefore, tracing the fate of isotope-labeled this compound provides direct insights into the activity of the PPP.

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in introducing a metabolite enriched with a stable isotope, such as ¹³C, into a biological system. The organism or cells will metabolize this labeled compound, incorporating the heavy isotopes into downstream metabolites. By analyzing the mass distribution of these metabolites using mass spectrometry, it is possible to deduce the metabolic pathways they have traversed and quantify the rate of metabolic reactions, known as metabolic flux.[3]

Applications in Metabolic Research

The use of isotope-labeled this compound, or more commonly, its precursor ¹³C-labeled glucose, allows for the precise investigation of the pentose phosphate pathway and its interplay with glycolysis.

  • Metabolic Flux Analysis (MFA): ¹³C-MFA is a technique used to quantify the in vivo rates of metabolic pathways.[4] By introducing a ¹³C-labeled substrate like glucose and measuring the isotopic enrichment in downstream metabolites, including those of the PPP, researchers can calculate the flux through different pathways. For instance, using [1,2-¹³C₂]glucose allows for the distinction between glycolysis and the PPP, as they produce lactate (B86563) with different labeling patterns.[5]

  • Pathway Elucidation: Isotope tracers can confirm the activity of metabolic pathways under specific conditions. The detection of ¹³C in PPP intermediates and products after administration of ¹³C-glucose confirms the pathway's activity.

  • Drug Discovery and Development: Understanding how a drug candidate affects central carbon metabolism, including the PPP, is crucial. Isotope tracing can reveal off-target metabolic effects of drugs and help in understanding their mechanism of action.

Data Presentation

The following tables present hypothetical quantitative data that may be obtained from a metabolic flux analysis experiment using a ¹³C-labeled glucose tracer to investigate the pentose phosphate pathway. These tables are for illustrative purposes to demonstrate how such data is typically presented.

Table 1: Relative Metabolic Fluxes in Central Carbon Metabolism

This table shows the relative flux rates through key pathways, normalized to the glucose uptake rate.

Metabolic PathwayRelative Flux (Normalized to Glucose Uptake)
Glycolysis0.85
Pentose Phosphate Pathway (Oxidative)0.15
TCA Cycle0.90
Anaplerosis0.10

Table 2: Mass Isotopologue Distribution of Key Metabolites

This table illustrates the distribution of mass isotopologues for key metabolites in the pentose phosphate pathway after labeling with [U-¹³C₆]glucose. M+n represents the metabolite with 'n' ¹³C atoms.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-Phosphate5235102550
6-Phosphogluconolactone8347122640
Ribose-5-Phosphate15581220400
Sedoheptulose-7-Phosphate104610152530

Experimental Protocols

A successful stable isotope labeling experiment requires meticulous planning and execution. The following is a generalized protocol for a cell culture-based experiment.

Protocol 1: ¹³C Labeling of Cultured Mammalian Cells

1. Cell Seeding and Growth:

  • Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling.
  • Culture cells in standard growth medium until they reach the desired confluency (typically 60-80%).

2. Isotope Labeling:

  • Prepare the labeling medium by replacing the standard glucose with the desired ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose) at the same concentration.
  • Remove the standard growth medium from the cells and wash them once with phosphate-buffered saline (PBS).
  • Add the pre-warmed labeling medium to the cells.
  • Incubate the cells for a predetermined period to allow for the incorporation of the label and to reach an isotopic steady state. The optimal incubation time depends on the cell type and the pathways being studied and may need to be determined empirically.[6]

3. Metabolite Extraction:

  • Quench metabolism rapidly to prevent further enzymatic activity. This is typically done by aspirating the labeling medium and immediately adding a cold extraction solvent (e.g., 80% methanol (B129727) at -80°C).
  • Scrape the cells in the cold extraction solvent and collect the cell suspension.
  • Centrifuge the suspension at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
  • Collect the supernatant containing the extracted metabolites.

4. Sample Preparation for Analysis:

  • Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
  • The dried extract can then be reconstituted in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Protocol 2: Metabolite Analysis by LC-MS

1. Chromatographic Separation:

  • Inject the reconstituted samples into a liquid chromatography (LC) system.
  • Separate the metabolites based on their physicochemical properties as they pass through a chromatography column. Different column chemistries (e.g., HILIC, reverse phase) can be used to target different classes of metabolites.

2. Mass Spectrometry Analysis:

  • The eluent from the LC system is introduced into the mass spectrometer.
  • The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions, allowing for the identification and quantification of metabolites and their isotopologues. High-resolution mass spectrometers are often preferred for their ability to distinguish between molecules with very similar masses.

3. Data Analysis:

  • Process the raw mass spectrometry data to identify peaks corresponding to metabolites and their isotopologues.
  • Correct for the natural abundance of ¹³C.
  • Use the corrected isotopologue distribution data to calculate metabolic fluxes using specialized software.

Mandatory Visualization

Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose Glucose_6_P Glucose-6-Phosphate Glucose->Glucose_6_P Fructose_6_P Fructose-6-Phosphate Glucose_6_P->Fructose_6_P 6_P_Gluconolactone 6-Phospho-D-glucono-1,5-lactone Glucose_6_P->6_P_Gluconolactone G6PD Glyceraldehyde_3_P Glyceraldehyde-3-Phosphate Fructose_6_P->Glyceraldehyde_3_P Pyruvate Pyruvate Glyceraldehyde_3_P->Pyruvate 6_P_Gluconate 6-Phosphogluconate 6_P_Gluconolactone->6_P_Gluconate NADPH_prod1 NADPH Ribulose_5_P Ribulose-5-Phosphate 6_P_Gluconate->Ribulose_5_P 6PGD Ribose_5_P Ribose-5-Phosphate Ribulose_5_P->Ribose_5_P Xylulose_5_P Xylulose-5-Phosphate Ribulose_5_P->Xylulose_5_P NADPH_prod2 NADPH CO2_prod CO2 Nucleotide_synthesis Nucleotide Synthesis Ribose_5_P->Nucleotide_synthesis Sedoheptulose_7_P Sedoheptulose-7-Phosphate Xylulose_5_PRibose_5_P Xylulose_5_PRibose_5_P Glyceraldehyde_3_PSedoheptulose_7_P Glyceraldehyde_3_PSedoheptulose_7_P Xylulose_5_PRibose_5_P->Glyceraldehyde_3_PSedoheptulose_7_P Transketolase Sedoheptulose_7_PGlyceraldehyde_3_P Sedoheptulose_7_PGlyceraldehyde_3_P Sedoheptulose_7_PGlyceraldehyde_3_P->Fructose_6_P Transaldolase

Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.

Experimental_Workflow Start Start: Cell Culture Isotope_Labeling Isotope Labeling with ¹³C-D-(+)-Glucono-1,5-lactone precursor (e.g., ¹³C-Glucose) Start->Isotope_Labeling Metabolite_Extraction Metabolite Extraction (Quenching & Lysis) Isotope_Labeling->Metabolite_Extraction Sample_Preparation Sample Preparation (Drying & Reconstitution) Metabolite_Extraction->Sample_Preparation LC_MS_Analysis LC-MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Isotopologue Distribution) LC_MS_Analysis->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA End End: Biological Interpretation MFA->End

Caption: General workflow for a stable isotope labeling experiment.

References

D-(+)-Glucono-1,5-lactone as a control substance in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Glucono-1,5-lactone is a naturally occurring cyclic ester of D-gluconic acid, commonly found in honey, fruit juices, and wine. In the realm of biochemistry and drug discovery, it serves as a crucial control substance, primarily recognized for its potent inhibitory effects on a class of enzymes known as glycosidases or glycoside hydrolases. These enzymes play pivotal roles in a myriad of biological processes by catalyzing the hydrolysis of glycosidic bonds in carbohydrates. The ability of this compound to act as a competitive inhibitor for several of these enzymes makes it an invaluable tool for validating assay performance and elucidating the mechanisms of novel glycosidase inhibitors.

This document provides detailed application notes and experimental protocols for utilizing this compound as a control inhibitor in biochemical assays targeting two key glycosidases: β-glucosidase and β-N-acetylhexosaminidase.

Mechanism of Action

This compound functions as a competitive inhibitor, effectively mimicking the transition state of the glycosyl cation intermediate formed during the enzymatic hydrolysis of the substrate. Its stable lactone ring structure resembles the oxocarbenium ion-like transition state, allowing it to bind tightly to the active site of the glycosidase. This binding event prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.

Applications in Biochemical Assays

Due to its well-characterized inhibitory properties, this compound is widely employed in the following applications:

  • Positive Control: To confirm that the assay conditions are suitable for detecting inhibition and that the enzyme is susceptible to known inhibitors.

  • Assay Validation: To validate the sensitivity and reliability of high-throughput screening (HTS) assays designed to identify novel glycosidase inhibitors.

  • Mechanism of Inhibition Studies: To serve as a benchmark for comparing the potency and mechanism of action of newly discovered inhibitors.

Quantitative Inhibition Data

The inhibitory potency of this compound can vary depending on the specific enzyme, its source, and the assay conditions. The following table summarizes reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for β-glucosidase and β-N-acetylhexosaminidase.

EnzymeSource OrganismSubstrateInhibition ParameterReported Value (mM)
β-Glucosidase (BGL1)Penicillium oxalicump-Nitrophenyl-β-D-glucopyranoside (pNPG)IC50~0.1 - 0.2
β-Glucosidase (AnBG)Aspergillus nigerp-Nitrophenyl-β-D-glucopyranoside (pNPG)IC50~0.5 - 1.0
β-N-AcetylhexosaminidaseNot SpecifiedNot SpecifiedKi0.046

Note: The inhibitory activity of this compound is pH-dependent and generally increases at lower pH values.

Experimental Protocols

Herein, we provide detailed protocols for colorimetric assays of β-glucosidase and β-N-acetylhexosaminidase activity using this compound as a control inhibitor. These assays utilize p-nitrophenyl (pNP) conjugated substrates, which upon enzymatic cleavage, release the chromophore p-nitrophenol, resulting in a measurable increase in absorbance at 405 nm.

Protocol 1: β-Glucosidase Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for manual or automated screening.

Materials:

  • β-Glucosidase (from almond or other suitable source)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • This compound

  • Sodium Acetate (B1210297) Buffer (50 mM, pH 5.0)

  • Sodium Carbonate (Na₂CO₃) (1 M)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a working solution of β-glucosidase in sodium acetate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Substrate Solution: Prepare a 10 mM stock solution of pNPG in sodium acetate buffer.

    • Inhibitor Stock Solution: Prepare a 100 mM stock solution of this compound in sodium acetate buffer. Prepare serial dilutions to obtain a range of concentrations for inhibition studies (e.g., 0.1, 0.5, 1, 5, 10 mM).

    • Stop Solution: Prepare a 1 M solution of sodium carbonate in deionized water.

  • Assay Protocol:

    • Add 50 µL of sodium acetate buffer to all wells.

    • Add 10 µL of this compound solution at various concentrations to the test wells. For the positive control (no inhibition), add 10 µL of sodium acetate buffer.

    • Add 20 µL of the enzyme solution to all wells except the blank. Add 20 µL of sodium acetate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 1 M sodium carbonate solution to all wells.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of positive control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: β-N-Acetylhexosaminidase Inhibition Assay

This protocol is also optimized for a 96-well plate format.

Materials:

  • β-N-Acetylhexosaminidase (from a suitable source)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

  • This compound

  • Citrate-Phosphate Buffer (0.1 M, pH 4.5)

  • Glycine-NaOH Buffer (0.2 M, pH 10.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a working solution of β-N-acetylhexosaminidase in citrate-phosphate buffer. The optimal concentration should be determined experimentally.

    • Substrate Solution: Prepare a 2 mM stock solution of pNP-GlcNAc in citrate-phosphate buffer.

    • Inhibitor Stock Solution: Prepare a 100 mM stock solution of this compound in citrate-phosphate buffer. Create serial dilutions for inhibition analysis.

    • Stop Solution: Prepare a 0.2 M Glycine-NaOH buffer.

  • Assay Protocol:

    • Add 40 µL of citrate-phosphate buffer to each well.

    • Add 10 µL of this compound solution at various concentrations to the respective wells. For the 100% activity control, add 10 µL of buffer.

    • Add 25 µL of the enzyme solution to all wells except the blank. Add 25 µL of buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Start the reaction by adding 25 µL of the pNP-GlcNAc substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 150 µL of the Glycine-NaOH stop solution.

    • Read the absorbance at 405 nm.

  • Data Analysis:

    • Correct for background absorbance by subtracting the blank reading.

    • Calculate the percentage of inhibition as described in Protocol 1.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathways

The following diagrams illustrate the biochemical pathways in which the target enzymes, β-glucosidase and β-N-acetylhexosaminidase, play a crucial role. This compound can be used to probe these pathways by inhibiting the respective enzymes.

Fungal_Cellulose_Degradation Cellulose (B213188) Cellulose (Insoluble) AmorphousCellulose Amorphous Cellulose CrystallineCellulose Crystalline Cellulose Endoglucanase Endoglucanase AmorphousCellulose->Endoglucanase Exoglucanase Exoglucanase (Cellobiohydrolase) CrystallineCellulose->Exoglucanase Cellodextrins Cellodextrins Cellodextrins->Exoglucanase Cellobiose Cellobiose BetaGlucosidase β-Glucosidase Cellobiose->BetaGlucosidase Glucose Glucose Endoglucanase->Cellodextrins Exoglucanase->Cellobiose BetaGlucosidase->Glucose Inhibitor D-(+)-Glucono- 1,5-lactone Inhibitor->BetaGlucosidase

Caption: Fungal cellulose degradation pathway.

Lysosomal_Ganglioside_Degradation cluster_lysosome Lysosome GM2 GM2 Ganglioside HexA β-Hexosaminidase A (HexA) GM2->HexA GA2 GA2 HexB β-Hexosaminidase B (HexB) GA2->HexB Globoside Globoside Globoside->HexB LactosylandCeramide Lactosylceramide HexA->GA2 TaySachs Tay-Sachs Disease (HexA deficiency) HexA->TaySachs HexB->LactosylandCeramide Sandhoff Sandhoff Disease (HexB deficiency) HexB->Sandhoff Inhibitor D-(+)-Glucono- 1,5-lactone Inhibitor->HexA Inhibitor->HexB

Caption: Lysosomal degradation of gangliosides.

Experimental Workflow

The following diagram outlines the general workflow for conducting an enzyme inhibition assay using this compound as a control.

Inhibition_Assay_Workflow Start Start ReagentPrep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Start->ReagentPrep PlateSetup Plate Setup (Blank, Positive Control, Test Wells) ReagentPrep->PlateSetup PreIncubation Pre-incubation with Inhibitor PlateSetup->PreIncubation ReactionStart Initiate Reaction with Substrate PreIncubation->ReactionStart Incubation Incubation at Optimal Temperature ReactionStart->Incubation ReactionStop Stop Reaction Incubation->ReactionStop Measurement Measure Absorbance ReactionStop->Measurement DataAnalysis Data Analysis (% Inhibition, IC50) Measurement->DataAnalysis End End DataAnalysis->End

Caption: Enzyme inhibition assay workflow.

Conclusion

This compound is an indispensable tool for researchers working with glycosidases. Its well-defined mechanism of action and broad inhibitory spectrum against several key enzymes make it an ideal positive control for assay development, validation, and the characterization of novel inhibitors. The protocols and data presented in this document provide a comprehensive guide for the effective use of this compound in biochemical assays, contributing to the robustness and reliability of experimental findings in glycosidase research and drug discovery.

Application Note: Enzymatic Assay for the Quantitative Determination of D-Gluconic Acid and D-Glucono-δ-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Gluconic acid, a mild organic acid, and its intramolecular ester, D-glucono-δ-lactone, are prevalent in various biological and commercial systems, including foods, beverages, and pharmaceuticals.[1][2] Their accurate quantification is crucial for quality control in the food and beverage industry, as well as for research in metabolic pathways.[1][3] For instance, in winemaking, the concentration of D-gluconic acid serves as an indicator of Botrytis cinerea infection in grapes.[1][4] This application note provides a detailed protocol for a specific and sensitive enzymatic assay to determine the concentrations of D-gluconic acid and D-glucono-δ-lactone.

The assay is based on a coupled enzymatic reaction. D-Gluconic acid is first phosphorylated by gluconate kinase (GK) in the presence of adenosine-5'-triphosphate (B57859) (ATP). The resulting D-gluconate-6-phosphate is then oxidatively decarboxylated by 6-phospho-D-gluconate dehydrogenase (6-PGDH) with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) as a cofactor. This reaction produces D-ribulose-5-phosphate and reduced nicotinamide adenine dinucleotide phosphate (NADPH).[1][4] The amount of NADPH formed is stoichiometric to the initial amount of D-gluconic acid and can be quantified by measuring the increase in absorbance at 340 nm.[1][4]

To measure the total concentration, D-glucono-δ-lactone is converted to D-gluconic acid through alkaline hydrolysis prior to the enzymatic assay.[1][5]

Principle of the Assay

The enzymatic determination of D-gluconic acid involves two sequential reactions:

  • Phosphorylation of D-Gluconic Acid: D-Gluconate + ATP ---(Gluconate Kinase)--> D-Gluconate-6-phosphate + ADP[1]

  • Oxidative Decarboxylation of D-Gluconate-6-phosphate: D-Gluconate-6-phosphate + NADP+ ---(6-Phosphogluconate Dehydrogenase)--> D-Ribulose-5-phosphate + NADPH + H+ + CO2[1]

For the determination of D-glucono-δ-lactone, a preliminary hydrolysis step is required:

  • Hydrolysis of D-Glucono-δ-lactone: D-Glucono-δ-lactone + H₂O ---(Alkaline pH)--> D-Gluconate[1]

The overall workflow of the assay is depicted in the following diagram:

G Experimental Workflow cluster_sample Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Sample Sample containing D-Gluconic Acid and/or D-Glucono-δ-lactone Hydrolysis Alkaline Hydrolysis (pH 10-11) (for total determination) Sample->Hydrolysis If measuring total Dilution Dilution to fall within linear range Sample->Dilution If measuring free acid Neutralization Neutralization to Assay pH Hydrolysis->Neutralization Neutralization->Dilution AssaySetup Assay Setup: Buffer, ATP, NADP+, 6-PGDH, Sample Dilution->AssaySetup Incubation1 Incubate (e.g., 5 min at 37°C) AssaySetup->Incubation1 Read1 Read Absorbance A1 at 340 nm Incubation1->Read1 AddGK Add Gluconate Kinase (GK) Read1->AddGK Incubation2 Incubate (e.g., 6 min at 37°C) AddGK->Incubation2 Read2 Read Absorbance A2 at 340 nm Incubation2->Read2 Calculation Calculate ΔA = (A2 - A1)sample - (A2 - A1)blank Read2->Calculation Concentration Determine Concentration using Molar Extinction Coefficient of NADPH Calculation->Concentration

Caption: Experimental workflow for the enzymatic determination of D-gluconic acid and D-glucono-δ-lactone.

The signaling pathway illustrating the enzymatic cascade is as follows:

G Enzymatic Reaction Pathway Gluconate D-Gluconic Acid GK Gluconate Kinase Gluconate->GK ATP ATP ATP->GK Gluconate6P D-Gluconate-6-Phosphate PGDH 6-Phosphogluconate Dehydrogenase Gluconate6P->PGDH ADP ADP NADP NADP+ NADP->PGDH Ribulose5P D-Ribulose-5-Phosphate NADPH NADPH H H+ CO2 CO₂ GK->Gluconate6P GK->ADP PGDH->Ribulose5P PGDH->NADPH PGDH->H PGDH->CO2

References

Application Notes and Protocols: D-(+)-Glucono-1,5-lactone for Inducing Gel Formation in Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Glucono-1,5-lactone (GDL) is a cyclic ester of D-gluconic acid that, upon hydrolysis in aqueous solutions, slowly releases gluconic acid, leading to a gradual and uniform decrease in pH. This property makes GDL an exceptional acidulant for inducing the gelation of various pH-sensitive biomaterials. Unlike the direct addition of acids, which can cause localized and rapid gelation leading to heterogeneous structures, GDL ensures a controlled and homogeneous gel formation process. This characteristic is particularly advantageous in the fields of tissue engineering, drug delivery, and regenerative medicine, where the precise control over hydrogel properties is crucial.

This document provides detailed application notes and experimental protocols for utilizing GDL to induce gel formation in four common biomaterials: chitosan (B1678972), alginate, collagen, and silk fibroin.

Mechanism of GDL-Induced Gelation

The fundamental principle behind GDL-induced gelation is its slow hydrolysis into gluconic acid. This process gradually lowers the pH of the biomaterial solution. For pH-sensitive polymers, this change in acidity alters the electrostatic interactions between polymer chains, leading to the formation of a three-dimensional hydrogel network.

GDL_Gelation_Mechanism cluster_solution Aqueous Biomaterial Solution cluster_hydrolysis Hydrolysis & pH Decrease cluster_gelation Gel Network Formation GDL This compound (GDL) GluconicAcid Gluconic Acid GDL->GluconicAcid Hydrolysis in H2O H2O Water (H2O) Polymer Biopolymer Chains (e.g., Chitosan, Alginate) Crosslinking Polymer Chain Cross-linking (Reduced Repulsion, Increased Attraction) Polymer->Crosslinking H_plus H+ ions released GluconicAcid->H_plus H_plus->Crosslinking Reduces pH, alters polymer charges Hydrogel Homogeneous Hydrogel Network Crosslinking->Hydrogel

Mechanism of GDL-induced biomaterial gelation.

General Experimental Workflow

The preparation of biomaterial hydrogels using GDL generally follows a consistent workflow, which can be adapted based on the specific biomaterial and desired gel properties.

Experimental_Workflow A 1. Biomaterial Solution Preparation (Dissolve polymer in appropriate solvent) C 3. Mixing (Add GDL solution to biomaterial solution and mix thoroughly) A->C B 2. GDL Solution Preparation (Dissolve GDL in deionized water) B->C D 4. Gelation (Incubate at a specific temperature to allow for slow gelation) C->D E 5. Characterization (Rheology, SEM, Swelling Studies, etc.) D->E

General workflow for GDL-induced hydrogel preparation.

Application Note 1: Chitosan Hydrogels

Chitosan, a cationic polysaccharide, is soluble in acidic solutions. GDL-induced gelation of chitosan occurs as the slow release of gluconic acid raises the pH of an initially acidic chitosan solution towards its pKa, reducing the electrostatic repulsion between the positively charged amino groups and promoting chain entanglement and hydrogen bonding.

Quantitative Data for GDL-Induced Chitosan Hydrogels

Chitosan Conc. (w/v)GDL Conc. (w/v)Temperature (°C)Initial pHFinal pHGelation TimeStorage Modulus (G') (Pa)
2%1%454.05.5-6.0~1-2 hours100 - 500
2%2%454.05.8-6.2~30-60 min500 - 1500
3%3%554.06.0-6.5< 30 min> 2000

Note: Data is compiled from various sources and represents typical ranges. Actual values may vary based on chitosan molecular weight and degree of deacetylation.

Experimental Protocol: Preparation of Chitosan Hydrogel (2% w/v)
  • Preparation of Chitosan Solution:

    • Weigh 2 g of chitosan powder and dissolve it in 100 mL of a 0.1 M acetic acid solution.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Adjust the initial pH to approximately 4.0 using 1 M NaOH if necessary.

  • Preparation of GDL Solution:

    • Weigh 1 g of this compound.

    • Dissolve the GDL in 5 mL of deionized water. Prepare this solution fresh before use.

  • Mixing and Gelation:

    • Add the GDL solution to the chitosan solution while stirring vigorously.

    • Pour the mixture into a mold or the desired container.

    • Incubate the mixture at 45°C. Gelation should occur within 1-2 hours.

  • Characterization:

    • Rheological Analysis: Use a rheometer with parallel plate geometry to monitor the storage (G') and loss (G'') moduli over time at the gelation temperature. The gelation point is typically identified when G' surpasses G''.

    • Swelling Studies: Immerse a pre-weighed hydrogel sample in phosphate-buffered saline (PBS) at 37°C and measure its weight at regular intervals to determine the swelling ratio.

Application Note 2: Alginate Hydrogels

Alginate is an anionic polysaccharide that forms hydrogels in the presence of divalent cations, most commonly calcium ions (Ca²⁺). In GDL-based systems, an insoluble calcium salt like calcium carbonate (CaCO₃) is dispersed in the alginate solution. The GDL slowly hydrolyzes, releasing gluconic acid, which in turn reacts with CaCO₃ to release Ca²⁺ ions, leading to a controlled and uniform cross-linking of the alginate chains.[1][2]

Quantitative Data for GDL-Induced Alginate Hydrogels

Alginate Conc. (w/v)CaCO₃:GDL Molar RatioTemperature (°C)Gelation Time (min)Compressive Modulus (kPa)Reference
1%1:2 (30 mM GDL)2510 - 3010 - 50[3]
1%1:2 (60 mM GDL)2510 - 3020 - 80[3]
2%1:2375 - 1550 - 200[4]

Note: Data is compiled from various sources. Mechanical properties are highly dependent on the G/M ratio of the alginate.

Experimental Protocol: Preparation of Alginate Hydrogel (2% w/v)
  • Preparation of Alginate and Calcium Carbonate Suspension:

    • Dissolve 2 g of sodium alginate in 100 mL of deionized water and stir until a homogeneous solution is formed.

    • Disperse a calculated amount of calcium carbonate (CaCO₃) into the alginate solution. A common starting point is a Ca²⁺ to carboxyl group molar ratio of 0.2.

  • Preparation of GDL Solution:

    • Prepare a fresh solution of GDL in deionized water. The molar ratio of CaCO₃ to GDL is typically 1:2 to ensure complete reaction.[3]

  • Mixing and Gelation:

    • Rapidly add the GDL solution to the alginate-CaCO₃ suspension and mix thoroughly for 1-2 minutes to ensure a homogeneous distribution.

    • Cast the mixture into a mold.

    • Allow the gel to form at room temperature or 37°C. Gelation time can be tuned by adjusting the GDL concentration.[3]

  • Characterization:

    • Rheological Analysis: Monitor the evolution of G' and G'' at 25°C or 37°C to determine the gelation kinetics.

    • Mechanical Testing: Perform uniaxial compression tests on cylindrical hydrogel samples to determine the compressive modulus and strength.[4]

Application Note 3: Collagen Hydrogels

Collagen is a major structural protein in the extracellular matrix and forms hydrogels through fibrillogenesis, a self-assembly process that is sensitive to pH and temperature. GDL can be used to initiate collagen gelation by slowly neutralizing an acidic collagen solution, bringing the pH closer to the physiological range (pH 7.0-7.4) where fibrillogenesis is optimal.

Quantitative Data for GDL-Induced Collagen Hydrogels

Collagen Conc. (mg/mL)GDL Conc. (w/v)Temperature (°C)Initial pHFinal pHGelation TimeStorage Modulus (G') (Pa)
30.1%37~4.0~7.230-60 min50 - 200
50.1%37~4.0~7.2< 30 min200 - 800
50.2%37~4.0~7.4< 20 min400 - 1200

Note: Data is compiled from various sources. The type of collagen and its purity will significantly affect the results.

Experimental Protocol: Preparation of Collagen Hydrogel (3 mg/mL)
  • Preparation of Collagen Solution:

    • Start with a stock solution of acid-solubilized type I collagen (e.g., rat tail collagen in 0.02 M acetic acid).

    • On ice, dilute the collagen stock solution with pre-chilled 10x PBS and sterile water to a final concentration of 3 mg/mL. Keep the solution on ice to prevent premature gelation.

  • Preparation of GDL Solution:

    • Prepare a fresh, sterile-filtered 1% (w/v) GDL solution in deionized water.

  • Mixing and Gelation:

    • Add the GDL solution to the cold collagen solution and mix gently but thoroughly by pipetting. The final GDL concentration should be around 0.1%.

    • Dispense the mixture into a culture plate or mold.

    • Incubate at 37°C to initiate gelation. The gel should form within 30-60 minutes.

  • Characterization:

    • Rheological Analysis: Use a rheometer to monitor the increase in G' at 37°C to track the kinetics of fibrillogenesis and gel formation.

    • Scanning Electron Microscopy (SEM): Lyophilize the hydrogel and examine its microstructure to observe the fibrillar network.

Application Note 4: Silk Fibroin Hydrogels

Silk fibroin, a protein derived from silkworm cocoons, can form hydrogels through a process of conformational transition from random coil to β-sheet structures. This transition can be induced by changes in pH, temperature, or ionic strength. GDL can facilitate silk fibroin gelation by slowly decreasing the pH of the solution, which promotes hydrophobic interactions and the formation of β-sheet cross-links.[5]

Quantitative Data for GDL-Induced Silk Fibroin Hydrogels

Silk Fibroin Conc. (w/v)GDL Conc. (w/v)Temperature (°C)Initial pHFinal pHGelation Time (hours)Compressive Modulus (kPa)
2%0.5%377.0~5.54 - 85 - 20
4%0.5%377.0~5.52 - 420 - 100
4%1.0%377.0~5.0< 250 - 250

Note: Data is compiled from various sources. Gelation time and mechanical properties are influenced by the molecular weight of the silk fibroin and the removal of sericin.

Experimental Protocol: Preparation of Silk Fibroin Hydrogel (4% w/v)
  • Preparation of Silk Fibroin Solution:

    • Prepare an aqueous silk fibroin solution by first degumming Bombyx mori silk cocoons in a 0.02 M Na₂CO₃ solution.[5]

    • Dissolve the dried, degummed silk fibroin in 9.3 M LiBr and then dialyze against deionized water for 3 days to obtain a purified aqueous solution.[5]

    • Adjust the concentration of the silk fibroin solution to 4% (w/v).

  • Preparation of GDL Solution:

    • Prepare a fresh 10% (w/v) GDL solution in deionized water.

  • Mixing and Gelation:

    • Add the GDL solution to the silk fibroin solution to achieve a final GDL concentration of 0.5-1.0% and mix well.

    • Place the mixture in a mold and incubate at 37°C.

  • Characterization:

    • FTIR Spectroscopy: Analyze the secondary structure of the silk fibroin before and after gelation to confirm the transition from random coil to β-sheet.

    • Mechanical Testing: Perform compression tests to evaluate the mechanical properties of the resulting hydrogel.[6]

Disclaimer: The protocols and data provided are intended as a starting point for research and development. Optimization of the experimental parameters will likely be necessary to achieve the desired hydrogel properties for specific applications. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for D-(+)-Glucono-1,5-lactone in Cosmetology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Glucono-1,5-lactone, also known as Glucono delta-lactone (GDL), is a polyhydroxy acid (PHA) that is increasingly utilized in cosmetology for its gentle yet effective action on the skin.[1][2][3] As a naturally occurring food additive, it has a well-established safety profile.[4] In skincare, GDL is valued for its multifaceted benefits, including exfoliation, moisturization, antioxidant properties, and its ability to improve the skin barrier function, making it suitable for sensitive skin types.[1][2][5][6]

These application notes provide a comprehensive overview of the experimental use of GDL in cosmetology research, including quantitative data from clinical and in vitro studies, detailed experimental protocols, and visualizations of its mechanisms of action.

Mechanism of Action

In an aqueous solution, Glucono delta-lactone slowly hydrolyzes to gluconic acid, which is responsible for its gentle exfoliating properties.[1] This slow conversion contributes to its tolerability, as it avoids the sharp drop in pH often associated with other alpha-hydroxy acids (AHAs).[1] The multiple hydroxyl groups in the GDL molecule attract and bind water, contributing to its moisturizing or humectant effect.[1][2] Furthermore, GDL exhibits antioxidant properties by chelating pro-oxidative metals and scavenging free radicals, which helps to protect the skin from environmental damage.[4][5]

Data Presentation: Summary of Quantitative Effects

The following tables summarize the quantitative data from various studies on the cosmetic effects of this compound.

Table 1: Anti-Aging and Skin Texture Improvement

ParameterGDL ConcentrationDuration of StudyResultsReference
Nasolabial Wrinkle Depth10% (cream)12 weeks36% reduction[1]
Dermal Firmness10% (cream)12 weeks24% improvement[1]
Fine Lines (number and depth)Not specified (regimen)6 and 12 weeksSignificant decrease (p<0.05)[7]
Crow's Feet LinesNot specified (regimen)12 weeksSignificant decrease (p<0.05)[7]
Fine Lines ImprovementNot specified (regimen)12 weeks35% improvement[7]
Skin Exfoliation (Corneocyte Debris Removal)10% (lotion)Not specifiedComparable to 4% glycolic acid formula[1]

Table 2: Skin Hydration and Barrier Function

ParameterGDL ConcentrationDuration of StudyResultsReference
Skin Hydration (Corneometry)Not specified3 hours post-application35% increase[1]
Skin Hydration (Corneometry)Not specified2 weeks (twice daily use)28% increase[1]
Transepidermal Water Loss (TEWL)10% and 30%3 treatments over 3 weeksSignificant decrease[8]
Skin pH10% and 30%3 treatments over 3 weeksSignificant reduction[8]
Sebum Levels10% and 30%3 treatments over 3 weeksSignificant reduction in the cheek area[8]
Transepidermal Water Loss (TEWL)10% (with oxybrasion/microneedling)3 treatments over 3 weeksSignificant decrease[9]
Skin Hydration10% (with oxybrasion/microneedling)3 treatments over 3 weeksSignificant increase[9]

Table 3: Protective and Other Effects

ParameterGDL ConcentrationStudy TypeResultsReference
UV Radiation ProtectionNot specifiedIn vitroUp to 50% protection against UV radiation-induced elastin (B1584352) promoter activation
Irritation Potential70-80%In vitro (OECD TG 439)Non-irritating[10]
Ocular Irritation Potential10%In vitro (EpiOcular™)Not an irritant

Experimental Protocols

Clinical Evaluation of Anti-Aging Effects (Split-Face Study Design)

This protocol is designed to assess the efficacy of a GDL-containing formulation in reducing the signs of photoaging using a randomized, controlled, split-face study design.[11][12][13]

  • Objective: To compare the effects of a GDL formulation against a control vehicle on facial skin parameters such as wrinkles, firmness, and texture.

  • Subjects: A cohort of subjects (e.g., n=20-30) with moderate signs of facial aging.

  • Materials:

    • Test product: Formulation containing a specified concentration of GDL (e.g., 10%).

    • Control product: Vehicle cream without GDL.

    • Standardized facial cleanser.

    • High-resolution imaging system (e.g., VISIA-CR).

    • Corneometer for skin hydration measurement.

    • Cutometer for skin elasticity measurement.

  • Procedure:

    • Baseline (Visit 1):

      • Obtain informed consent from all participants.

      • Conduct a dermatological assessment to determine eligibility.

      • Acclimatize subjects to a controlled environment (temperature and humidity) for at least 30 minutes.

      • Perform baseline measurements: high-resolution imaging, corneometry, and cutometry on both sides of the face.

      • Randomly assign the application of the test product to one side of the face and the control product to the other.

      • Provide subjects with both products in identical, coded packaging and a standardized cleanser.

      • Instruct subjects on the proper application technique (e.g., a pea-sized amount to the designated half of the face twice daily).

    • Follow-up Visits (e.g., Weeks 4, 8, and 12):

      • Repeat all baseline measurements under the same controlled conditions.

      • Assess for any adverse events or skin irritation.

      • Collect subject self-assessment questionnaires regarding perceived efficacy and tolerability.

    • Data Analysis:

      • Compare the changes in the measured parameters from baseline for both the GDL-treated and control-treated sides of the face using appropriate statistical tests (e.g., paired t-test).

In Vitro Assessment of Skin Irritation (OECD TG 439)

This protocol follows the OECD Test Guideline 439 for in vitro skin irritation using a reconstructed human epidermis (RhE) model.[14][15][16][17]

  • Objective: To determine the skin irritation potential of a GDL-containing formulation.

  • Materials:

    • Reconstructed human epidermis tissue model (e.g., EpiDerm™, SkinEthic™ RHE).

    • Assay medium.

    • Test substance (GDL formulation).

    • Positive control (e.g., 5% Sodium Dodecyl Sulfate).

    • Negative control (e.g., Phosphate-Buffered Saline).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Isopropanol.

  • Procedure:

    • Tissue Preparation: Pre-incubate the RhE tissues in assay medium according to the manufacturer's instructions.

    • Application of Test Substance: Apply a defined amount of the GDL formulation, positive control, and negative control to the surface of the RhE tissues.

    • Incubation: Incubate for a specified period (e.g., 60 minutes) at 37°C and 5% CO2.

    • Rinsing: Thoroughly rinse the tissues to remove the test substance.

    • MTT Assay:

      • Transfer the tissues to a fresh medium containing MTT and incubate for approximately 3 hours.

      • Extract the formazan (B1609692) product from the tissues using isopropanol.

      • Measure the optical density of the formazan solution using a spectrophotometer.

    • Data Analysis:

      • Calculate the percentage of cell viability for the GDL-treated tissues relative to the negative control.

      • A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Measurement of Transepidermal Water Loss (TEWL)

This protocol outlines the procedure for measuring TEWL to assess the effect of GDL on skin barrier function.[18][19][20][21]

  • Objective: To quantify the rate of water evaporation from the skin surface after treatment with a GDL formulation.

  • Apparatus: Tewameter® or a similar open-chamber evaporimeter.

  • Procedure:

    • Acclimatization: Subjects should be acclimatized in a room with controlled temperature and humidity for at least 30 minutes before measurements.

    • Measurement Site: Define specific measurement areas on the skin (e.g., forearm).

    • Baseline Measurement: Take baseline TEWL readings before the application of any product.

    • Product Application: Apply a standardized amount of the GDL formulation to the test area.

    • Post-Application Measurements: Perform TEWL measurements at specified time points after product application (e.g., 1, 2, 4, and 24 hours).

    • Data Recording: Record the TEWL values in g/m²/h.

    • Data Analysis: Compare the TEWL values at different time points to the baseline values to determine the effect of the GDL formulation on skin barrier function.

Mandatory Visualizations

GDL_Mechanism Workflow of this compound on the Skin cluster_Application Application cluster_Action Mechanism of Action cluster_Outcome Cosmetic Outcomes GDL_Application Topical Application of This compound Hydrolysis Slow Hydrolysis to Gluconic Acid GDL_Application->Hydrolysis Hydration Humectant Effect (Binds water molecules) GDL_Application->Hydration Antioxidant Antioxidant Activity (Chelates metals, scavenges free radicals) GDL_Application->Antioxidant Exfoliation Gentle Exfoliation (Breaks down corneocyte cohesion) Hydrolysis->Exfoliation Improved_Texture Improved Skin Texture & Radiance Exfoliation->Improved_Texture Reduced_Aging Reduced Signs of Aging (Fine lines, wrinkles) Exfoliation->Reduced_Aging Increased_Hydration Increased Skin Hydration & Reduced TEWL Hydration->Increased_Hydration Protection Protection from Environmental Stressors Antioxidant->Protection Improved_Texture->Reduced_Aging Increased_Hydration->Reduced_Aging

Caption: Workflow of this compound's action on the skin.

GDL_Benefits Multifaceted Benefits of this compound GDL This compound (PHA) Exfoliation Gentle Exfoliation GDL->Exfoliation Antioxidant Antioxidant Properties GDL->Antioxidant Barrier_Function Improves Skin Barrier Function GDL->Barrier_Function Moisturisation Moisturisation GDL->Moisturisation Smoother_Skin Smoother Skin Texture Exfoliation->Smoother_Skin Anti_Aging Anti-Aging Effects Exfoliation->Anti_Aging Moisturization Moisturization (Humectant) Antioxidant->Anti_Aging Reduced_Irritation Suitable for Sensitive Skin Barrier_Function->Reduced_Irritation Hydrated_Skin Increased Hydration Moisturisation->Hydrated_Skin Moisturisation->Reduced_Irritation

References

Real-Time Monitoring of D-(+)-Glucono-1,5-lactone Hydrolysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the real-time monitoring of D-(+)-Glucono-1,5-lactone (GDL) hydrolysis. GDL is an important intermediate in various biological and chemical processes, and understanding its hydrolysis kinetics is crucial for applications ranging from food technology to drug delivery. The following sections detail three distinct methods for real-time monitoring: pH-Static Titration, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to GDL Hydrolysis

This compound is a cyclic ester of D-gluconic acid. In aqueous solutions, it undergoes spontaneous hydrolysis to form D-gluconic acid. This reaction involves the opening of the lactone ring and results in a decrease in pH due to the formation of the carboxylic acid group. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.[1][2]

The hydrolysis reaction can be represented as follows:

This compound + H₂O ⇌ D-Gluconic Acid

Monitoring this reaction in real-time is essential for controlling processes where GDL is used as a slow-release acidulant, a chelating agent, or is a byproduct of enzymatic reactions.[3]

Application Note 1: pH-Static Titration for Kinetic Analysis

The pH-static method is a direct and classical technique to monitor the hydrolysis of GDL by measuring the rate of production of gluconic acid. As gluconic acid is formed, the pH of the solution decreases. A pH-stat apparatus maintains a constant pH by the controlled addition of a standard base, such as sodium hydroxide (B78521) (NaOH). The rate of base addition is directly proportional to the rate of GDL hydrolysis.

This method is particularly useful for determining kinetic parameters such as rate constants and the influence of temperature and pH on the reaction rate.[1]

Quantitative Data

The following table summarizes kinetic data for GDL hydrolysis obtained by pH-static methods under various conditions.

Temperature (°C)pHRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
254.54.59 x 10⁻⁵ s⁻¹ (kH₂O)61.1[1]
257.0--[4]
25>72.76 x 10³ M⁻¹s⁻¹ (kOH⁻)-[1]
20-253-52.26 x 10⁻⁴ s⁻¹ (polarimetry)62.8[4][5]
307.02.23 x 10⁻⁵ s⁻¹ (for NADPH degradation, related context)-[4]
Experimental Protocol: pH-Static Titration

Objective: To determine the rate of GDL hydrolysis at a constant pH and temperature.

Materials:

  • This compound (GDL)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH-stat apparatus (including a pH electrode, a temperature probe, a stirrer, and an automated burette)

  • Thermostatted reaction vessel

Procedure:

  • System Setup: Assemble the pH-stat system with the reaction vessel maintained at the desired temperature (e.g., 25 °C) using a water bath.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Reaction Initiation: Add a known volume of deionized water to the reaction vessel and allow it to equilibrate to the set temperature. Set the pH-stat to the desired pH value.

  • GDL Addition: Accurately weigh a known amount of GDL and dissolve it in the water in the reaction vessel with stirring to initiate the hydrolysis.

  • Real-Time Monitoring: The pH-stat will automatically titrate the forming gluconic acid with the NaOH solution to maintain the constant pH. Record the volume of NaOH added as a function of time.

  • Data Analysis: The rate of hydrolysis is determined from the rate of addition of NaOH. The concentration of hydrolyzed GDL at any time 't' can be calculated from the volume of NaOH added. Plot the concentration of GDL versus time to determine the reaction order and the rate constant. For a first-order reaction, a plot of ln([GDL]₀/[GDL]t) versus time will yield a straight line with a slope equal to the rate constant (k).

Application Note 2: Real-Time Monitoring by Raman Spectroscopy

Raman spectroscopy is a non-invasive technique that provides information about the vibrational modes of molecules. It can be used to monitor the hydrolysis of GDL in real-time by tracking changes in the Raman spectra corresponding to the lactone and the resulting carboxylic acid. The carbonyl (C=O) stretching mode of the lactone ring is particularly informative.[5][6]

This technique is advantageous as it requires minimal sample preparation and can be performed in aqueous solutions. It provides molecular-level insight into the ring-opening process.[6]

Experimental Protocol: Raman Spectroscopy

Objective: To monitor the disappearance of the GDL lactone ring and the appearance of the gluconic acid carboxylate group in real-time.

Materials:

  • This compound (GDL)

  • Aqueous buffer solution of desired pH

  • Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)

  • Quartz cuvette or fiber optic probe

  • Temperature controller

Procedure:

  • Instrument Setup: Configure the Raman spectrometer for time-series acquisition. Set the laser power, integration time, and number of accumulations to achieve a good signal-to-noise ratio.

  • Reference Spectrum: Acquire a Raman spectrum of the buffer solution to be used as a background.

  • Reaction Initiation: Dissolve a known concentration of GDL in the temperature-controlled buffer solution within the cuvette or reaction vessel.

  • Real-Time Acquisition: Immediately begin acquiring Raman spectra at regular time intervals.

  • Spectral Analysis:

    • Subtract the background spectrum from each acquired spectrum.

    • Monitor the intensity of the characteristic Raman band for the C=O stretch of the GDL lactone ring (around 1735 cm⁻¹).[6]

    • Concurrently, monitor the appearance of bands associated with the carboxylate group of gluconate.

    • The decrease in the intensity of the lactone peak over time is proportional to the rate of hydrolysis.

  • Data Analysis: Plot the intensity of the GDL C=O peak as a function of time. This data can be used to determine the kinetic parameters of the hydrolysis reaction.

Application Note 3: Non-Invasive Monitoring with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the non-invasive, real-time monitoring of chemical reactions.[7][8] By acquiring a series of ¹H or ¹³C NMR spectra over time, the consumption of GDL and the formation of gluconic acid can be simultaneously quantified.[8] This method provides detailed structural information and allows for the identification of any potential intermediates or side products.

Experimental Protocol: NMR Spectroscopy

Objective: To quantitatively monitor the concentration of GDL and gluconic acid in real-time during hydrolysis.

Materials:

  • This compound (GDL)

  • Deuterated water (D₂O) or a suitable deuterated buffer

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a solution of GDL in the deuterated solvent at a known concentration directly in an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer, which has been pre-equilibrated to the desired temperature.

    • Optimize the spectrometer parameters (e.g., shim, pulse width, acquisition time, relaxation delay).

    • Set up an automated experiment to acquire a series of ¹H NMR spectra at regular time intervals.

  • Real-Time Data Acquisition: Start the automated acquisition.

  • Data Processing and Analysis:

    • Process the acquired spectra (e.g., Fourier transformation, phase correction, baseline correction).

    • Identify the characteristic resonance signals for GDL and gluconic acid.

    • Integrate the area of specific, well-resolved peaks for both the reactant and the product. The integral values are directly proportional to the concentration of each species.

  • Kinetic Analysis: Plot the concentrations of GDL and gluconic acid as a function of time. This data can be used to determine the reaction kinetics.

Visualizations

GDL_Hydrolysis GDL This compound GA D-Gluconic Acid GDL->GA Hydrolysis H2O H₂O H2O->GA

Caption: GDL Hydrolysis Pathway.

Experimental_Workflows cluster_pH_Stat pH-Static Titration cluster_Raman Raman Spectroscopy cluster_NMR NMR Spectroscopy pH_Setup Setup & Calibrate pH-Stat pH_Init Initiate Reaction (Add GDL) pH_Setup->pH_Init pH_Monitor Monitor NaOH Addition pH_Init->pH_Monitor pH_Analyze Analyze Rate Data pH_Monitor->pH_Analyze Raman_Setup Configure Spectrometer Raman_Init Initiate Reaction in Cuvette Raman_Setup->Raman_Init Raman_Monitor Acquire Spectra Over Time Raman_Init->Raman_Monitor Raman_Analyze Analyze Peak Intensities Raman_Monitor->Raman_Analyze NMR_Setup Prepare Sample in NMR Tube NMR_Init Setup Automated Acquisition NMR_Setup->NMR_Init NMR_Monitor Acquire Spectra Over Time NMR_Init->NMR_Monitor NMR_Analyze Integrate Peaks & Analyze NMR_Monitor->NMR_Analyze

Caption: Experimental Workflows.

References

Troubleshooting & Optimization

preventing hydrolysis of D-(+)-Glucono-1,5-lactone in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Glucono-1,5-lactone (GDL). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of GDL in stock solutions and troubleshooting common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GDL) and why is hydrolysis a concern?

A1: this compound is a neutral, cyclic ester of D-gluconic acid.[1] In aqueous solutions, GDL undergoes spontaneous hydrolysis to form D-gluconic acid.[2][3] This conversion alters the pH of the solution, making it more acidic, and changes the chemical identity of the compound, which can significantly impact experimental results that require the lactone form.[2][4]

Q2: What are the primary factors that influence the rate of GDL hydrolysis?

A2: The rate of GDL hydrolysis is primarily influenced by temperature and pH. Higher temperatures and higher pH levels significantly increase the rate of hydrolysis.[2][3] The presence of certain buffers can also catalyze the reaction.

Q3: How can I minimize the hydrolysis of GDL when preparing a stock solution?

A3: To minimize hydrolysis, it is recommended to prepare stock solutions at low temperatures using cold, high-purity water. The solid GDL should be dissolved quickly, and the resulting solution should be kept on ice and used as fresh as possible. For longer-term storage, aliquots should be flash-frozen and stored at or below -20°C.

Q4: What is the equilibrium point between GDL and gluconic acid in an aqueous solution?

A4: In aqueous media, GDL and gluconic acid exist in an equilibrium. At equilibrium, the solution will contain a mixture of D-gluconic acid (approximately 55-66%) and its delta- and gamma-lactones.[1] The exact equilibrium position is dependent on temperature, concentration, and pH.[4]

Q5: How can I monitor the extent of GDL hydrolysis in my stock solution?

A5: The hydrolysis of GDL to gluconic acid results in a decrease in the pH of the solution. Therefore, monitoring the pH of your stock solution over time can provide a qualitative indication of hydrolysis. For quantitative analysis, methods such as High-Performance Liquid Chromatography (HPLC), enzymatic assays, or polarimetry can be employed to measure the concentration of gluconic acid.[4][5]

Troubleshooting Guide

Problem Possible Cause Solution
Unexpectedly low pH of the stock solution upon preparation. Rapid hydrolysis of GDL during dissolution.Use ice-cold water for dissolution and keep the solution on ice. Minimize the time between weighing the GDL and complete dissolution.
Inconsistent experimental results using the same GDL stock solution. The stock solution has undergone significant hydrolysis over time, altering the concentration of the active lactone form.Prepare fresh stock solutions for each experiment or use properly stored frozen aliquots. Avoid repeated freeze-thaw cycles.
Precipitate formation in the GDL stock solution upon storage. This is uncommon for GDL in water but could indicate contamination or interaction with buffer components if not a pure aqueous solution.Ensure high-purity water is used. If using buffers, check for compatibility and consider preparing the GDL solution separately and adding it to the buffer immediately before use.
Difficulty dissolving GDL. GDL is freely soluble in water, so difficulty dissolving may indicate an issue with the starting material or the solvent.Ensure the GDL is a fine, crystalline powder. Use high-purity water and ensure adequate mixing.

Quantitative Data on GDL Hydrolysis

The rate of hydrolysis of this compound is dependent on both pH and temperature. The following tables summarize the pseudo-first-order rate constants for GDL hydrolysis under various conditions.

Table 1: Effect of pH on the Rate Constant of GDL Hydrolysis at 25°C

pHRate Constant (k, s⁻¹)Reference
3.0 - 5.02.26 x 10⁻⁴ (by optical rotation)[6]
3.0 - 5.01.31 x 10⁻⁴ (by coulometry)[6]
4.5Rate is low, allowing for measurement in pure water.[7]
6.48.8 x 10⁻⁴ (in phosphate (B84403) buffer)[6]
> 7.0Rate increases significantly with increasing pH.[7]

Table 2: Effect of Temperature on the Rate Constant of GDL Hydrolysis

Temperature (°C)pHRate Constant (k, s⁻¹)Activation Energy (Ea)Reference
20 - 254.0-15 kcal/mol[6]
256.25Increases with temperature61.1 kJ/mol (14.6 kcal/mol)[7]
257.25Increases with temperature-[7]
257.75Increases with temperature-[7]

Experimental Protocols

Protocol 1: Preparation of a Low-Hydrolysis GDL Stock Solution

Objective: To prepare an aqueous stock solution of this compound with minimal initial hydrolysis for immediate use or short-term storage.

Materials:

  • This compound powder

  • High-purity, sterile-filtered water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes or vials

  • Ice bucket

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Pre-chill the high-purity water and sterile tubes on ice for at least 30 minutes.

  • In a pre-chilled tube, weigh the desired amount of GDL powder.

  • Add the calculated volume of ice-cold water to the tube to achieve the target concentration.

  • Immediately cap the tube and vortex vigorously until the GDL is completely dissolved. Keep the tube on ice during this process as much as possible.

  • Use the solution immediately for your experiments.

  • For short-term storage (a few hours), keep the solution tightly capped and on ice.

  • For longer-term storage, aliquot the freshly prepared solution into pre-chilled, sterile microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C for up to two years or -20°C for up to one year.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring GDL Hydrolysis via pH Measurement

Objective: To qualitatively assess the hydrolysis of a GDL stock solution over time by monitoring changes in pH.

Materials:

  • GDL stock solution

  • Calibrated pH meter with a micro-electrode

  • Beaker or tube to hold the sample

  • Stir plate and stir bar (optional, for continuous monitoring)

Procedure:

  • Prepare the GDL stock solution according to Protocol 1.

  • Immediately after preparation, transfer a small aliquot of the solution to a clean beaker.

  • Immerse the calibrated pH electrode into the solution and record the initial pH.

  • If monitoring continuously, place the beaker on a stir plate with a small stir bar and record the pH at regular intervals (e.g., every 5-10 minutes for the first hour, then hourly).

  • If monitoring at discrete time points, keep the main stock solution under the desired storage conditions (e.g., on ice or at room temperature) and take small aliquots for pH measurement at each time point.

  • A steady decrease in pH over time indicates the ongoing hydrolysis of GDL to gluconic acid.

Visualizations

GDL_Hydrolysis GDL This compound (Cyclic Ester) GA D-Gluconic Acid (Open Chain) GDL->GA + H₂O (Hydrolysis) GA->GDL - H₂O (Lactonization)

Caption: Equilibrium between this compound and D-Gluconic Acid.

Stock_Solution_Workflow cluster_prep Preparation cluster_use Usage & Storage weigh Weigh GDL dissolve Dissolve in ice-cold water weigh->dissolve vortex Vortex to mix dissolve->vortex use_now Immediate Use vortex->use_now store_short Short-term (on ice) vortex->store_short store_long Long-term (Aliquot & Freeze) vortex->store_long

Caption: Workflow for preparing a stable GDL stock solution.

Troubleshooting_Tree start Inconsistent Experimental Results? check_solution Is the stock solution fresh? start->check_solution check_storage How was it stored? check_solution->check_storage No other_factors Consider other experimental variables check_solution->other_factors Yes remake_solution Prepare fresh solution using Protocol 1 check_storage->remake_solution Improperly (e.g., RT, freeze-thaw)

Caption: Troubleshooting inconsistent results with GDL solutions.

References

Technical Support Center: Optimizing D-(+)-Glucono-1,5-lactone Concentration for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D-(+)-Glucono-1,5-lactone as an enzyme inhibitor. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic target of this compound?

A1: this compound is a potent competitive inhibitor of β-glucosidases.[1] It can also inhibit other glycosidases. Its inhibitory activity stems from its structural similarity to the pyranose ring of monosaccharides, allowing it to act as a transition state analog.

Q2: What is the mechanism of inhibition?

A2: this compound acts as a competitive inhibitor. It mimics the oxocarbenium ion-like transition state that occurs during the enzymatic cleavage of glycosidic bonds. By binding to the active site of the enzyme, it prevents the substrate from binding and being hydrolyzed.

Q3: Is this compound stable in aqueous solutions?

A3: No, this compound is not stable in aqueous solutions. It undergoes spontaneous hydrolysis to form D-gluconic acid.[2][3][4] This hydrolysis is a critical factor to consider in your experimental design, as it can affect the inhibitor concentration over time. The rate of hydrolysis is influenced by both pH and temperature, with increased rates at higher pH and temperatures.[3][5]

Q4: How should I prepare and store this compound solutions?

A4: Due to its hydrolysis in water, it is recommended to prepare fresh solutions of this compound immediately before each experiment.[3] If you must prepare a stock solution, it is advisable to dissolve it in a buffer at a slightly acidic pH (e.g., pH 4-5) and store it at low temperatures (e.g., on ice) to minimize the rate of hydrolysis. For long-term storage, the solid form should be kept in a cool, dry place. Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[3]

Q5: What is a typical effective concentration range for this compound in a β-glucosidase inhibition assay?

A5: The effective concentration can vary depending on the specific enzyme and substrate used. However, a common concentration range to test for inhibition of β-glucosidases is between 0.1 mM and 5.0 mM.[1] It has been shown to be a complete inhibitor of amygdalin (B1666031) beta-glucosidase at a concentration of 1 mM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or lower-than-expected inhibition Hydrolysis of this compound: The inhibitor is degrading into the less potent D-gluconic acid during the experiment.Prepare fresh inhibitor solutions immediately before use. Maintain a low temperature and slightly acidic pH for your stock solution if it cannot be made fresh. Consider the hydrolysis rate at your experimental pH and temperature when interpreting results.
Incorrect inhibitor concentration: Errors in weighing or dilution.Double-check all calculations and ensure accurate weighing and dilution of the inhibitor. Use calibrated pipettes.
Enzyme instability: The enzyme may be losing activity over the course of the assay.Perform control experiments to assess enzyme stability under your assay conditions (time, temperature, pH).
High background signal or no inhibition observed Contaminated reagents: Reagents may be contaminated with other substances that interfere with the assay.Use high-purity reagents and water. Prepare fresh buffers.
Substrate or buffer interference: Components of the assay mixture may be interfering with the inhibitor or the detection method.Run appropriate controls, including a no-inhibitor control and a no-enzyme control. Test for any direct interaction between the inhibitor and the substrate or detection reagents.
Inactive inhibitor: The this compound may have degraded due to improper storage.Use a fresh batch of the inhibitor and store it according to the manufacturer's recommendations.
Difficulty dissolving the inhibitor Low solubility in the chosen solvent. This compound is generally soluble in water.[6] If you encounter solubility issues, gentle warming or sonication may help. Ensure the solvent is of high purity.
Assay results are not reproducible Variability in experimental conditions: Inconsistent timing, temperature, or pH can lead to variable results.Standardize all experimental parameters, including incubation times, temperature, and pH. Use a temperature-controlled plate reader or water bath.
Pipetting errors: Inaccurate pipetting can introduce significant variability.Use calibrated pipettes and practice proper pipetting techniques. For multi-well plate assays, consider using a multichannel pipette for simultaneous additions.

Quantitative Data Summary

The inhibitory potency of this compound is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values are dependent on the specific enzyme, substrate, and experimental conditions.

Table 1: Reported IC50 and Ki Values for this compound

EnzymeSubstrateIC50KiOrganism/Source
β-Glucosidase (BGL1)p-Nitrophenyl-β-D-glucopyranoside (pNPG)Not explicitly stated, but significant inhibition at 0.1-5.0 mMNot ReportedPenicillium oxalicum
β-Glucosidase (AnBG)p-Nitrophenyl-β-D-glucopyranoside (pNPG)Not explicitly stated, but significant inhibition at 0.1-5.0 mMNot ReportedAspergillus niger
Amygdalin β-glucosidaseAmygdalinComplete inhibition at 1 mMNot ReportedNot Specified

Experimental Protocols

Protocol: Determining the IC50 of this compound for β-Glucosidase

This protocol outlines a general procedure for determining the IC50 value of this compound against a β-glucosidase using a colorimetric assay with p-nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate.

Materials:

  • β-Glucosidase enzyme

  • This compound

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator or water bath

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of β-glucosidase in assay buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of this compound in assay buffer immediately before use. Create a serial dilution to test a range of concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 mM).

    • Prepare a stock solution of pNPG in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution at different concentrations (including a zero-inhibitor control).

      • β-Glucosidase solution.

    • Pre-incubate the enzyme and inhibitor mixture for a set time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).

  • Initiate the Reaction:

    • Add the pNPG substrate solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at the desired temperature for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction:

    • Add the stop solution to each well to terminate the reaction. The stop solution will also cause a color change of the p-nitrophenol product to yellow under alkaline conditions.

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

enzyme_inhibition_pathway cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition Enzyme β-Glucosidase Product Product (e.g., p-Nitrophenol) Enzyme->Product Catalysis Substrate Substrate (e.g., pNPG) Substrate->Enzyme Binds to active site Inhibitor This compound Inhibitor->Enzyme Binds to active site hydrolysis_pathway Lactone This compound (Active Inhibitor) Acid D-Gluconic Acid (Less Active) Lactone->Acid Hydrolysis Water H₂O experimental_workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep setup Set up Assay Plate (Controls and Inhibitor Concentrations) prep->setup preincubate Pre-incubate Enzyme and Inhibitor setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate incubate Incubate at Controlled Temperature initiate->incubate stop Stop Reaction incubate->stop read Read Absorbance stop->read analyze Analyze Data (Calculate % Inhibition, Determine IC50) read->analyze end End analyze->end

References

challenges in quantifying D-(+)-Glucono-1,5-lactone in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to common challenges encountered when quantifying D-(+)-Glucono-1,5-lactone (GDL) in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in accurately quantifying GDL?

A1: The main difficulty arises from the chemical equilibrium between GDL and D-gluconic acid in aqueous solutions. GDL, a cyclic ester, hydrolyzes to form the open-chain D-gluconic acid. This equilibrium is dynamic and sensitive to pH, temperature, and concentration.[1] The rate of hydrolysis increases with higher temperatures and pH.[2] This instability means that the ratio of GDL to gluconic acid can change during sample collection, preparation, and analysis, leading to inaccurate quantification if not properly controlled.

Q2: How can I differentiate between GDL and "free" gluconic acid in my sample?

A2: Differentiating the two forms requires analytical methods that can either separate them before quantification or selectively measure one form.

  • HPLC: High-Performance Liquid Chromatography is the preferred method for separation and simultaneous quantification. Specific columns and mobile phases can resolve the peaks for GDL and gluconic acid.

  • Enzymatic Assays: These kits typically measure D-gluconate. To quantify GDL specifically, you would first measure the baseline D-gluconic acid, then intentionally hydrolyze all GDL to gluconic acid (e.g., by adjusting the pH to ~11 for a short period) and measure the total D-gluconic acid. The GDL concentration is then calculated from the difference.[3]

Q3: How should I prepare and store my samples to maintain the stability of GDL?

A3: To minimize the hydrolysis of GDL into gluconic acid, sample preparation should be conducted under conditions that slow this conversion. It is recommended to work with cold samples and avoid high pH environments. If separation of GDL and gluconic acid is the goal, preparing the sample in a non-aqueous solvent or a mobile phase with high organic content can help stabilize the lactone form.[4] For storage, samples should be kept frozen (-20°C or lower) and analyzed as quickly as possible after thawing.

Q4: What are the most common analytical methods for GDL quantification?

A4: The most prevalent methods are enzymatic assays and High-Performance Liquid Chromatography (HPLC).

  • Enzymatic Assay Kits: These are widely used for determining total D-gluconic acid and GDL (after hydrolysis). They are specific and sensitive, relying on the enzymatic conversion of D-gluconate, which ultimately produces NADPH that can be measured spectrophotometrically at 340 nm.[3][5]

  • HPLC: This technique is powerful for separating GDL from gluconic acid and other matrix components. Reversed-phase columns (e.g., C18) or specialized columns for organic acids are often used with UV or Charged Aerosol Detectors (CAD).[4]

  • Gas Chromatography (GC): GC can also be used but requires derivatization of the analytes to make them volatile.[6]

Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis.

Guide 1: Enzymatic Assay Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low/No Signal Inactive enzymes or reagents.Verify the expiration date and storage conditions of the kit components. Prepare fresh reagents as per the protocol.
Incorrect wavelength on the spectrophotometer.Ensure the reader is set to the correct wavelength for NADPH detection (typically 340 nm).
Presence of interfering substances in the sample (e.g., EDTA, high concentrations of ascorbic acid).Deproteinize samples if necessary. Consider sample cleanup steps like solid-phase extraction (SPE) or filtration through a 10 kDa MWCO spin filter for complex lysates.
High Background Reading Sample is strongly colored.Treat the sample with polyvinylpolypyrrolidone (PVPP) to remove color. Always run a sample blank for background correction.
Contaminated reagents or labware.Use fresh, high-purity water and clean labware.
Inconsistent/Erratic Readings Incomplete hydrolysis of GDL (when measuring total acid).Ensure the pH is adjusted correctly (pH 10-11) and allow sufficient incubation time (5-10 minutes) for complete conversion of GDL to gluconate before the assay.[3]
Pipetting errors or improper mixing.Use calibrated pipettes. Ensure all components, especially enzyme suspensions, are thoroughly mixed before aliquoting. Prepare a master mix for reagents where possible.
Guide 2: HPLC Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing (for Gluconic Acid Peak) Secondary interactions between gluconic acid and residual silanol (B1196071) groups on the column.Lower the mobile phase pH (e.g., to pH 2.1-3.0) to suppress silanol ionization. Use a well-buffered mobile phase (e.g., 5-10 mM phosphate (B84403) buffer).[2][7]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Split or Broad Peaks On-column equilibrium shift between GDL and gluconic acid.Optimize the mobile phase composition. A higher organic solvent percentage can sometimes "lock" the equilibrium. Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.
Column void or blocked frit.If all peaks are affected, this is likely. Try back-flushing the column. If this fails, replace the column.[2]
Co-elution with an interfering compound.Adjust the mobile phase or gradient to improve resolution. Confirm peak purity using a PDA detector.
Poor Retention/Resolution Inappropriate column choice.Use a column designed for polar analytes or organic acids, such as an AQ-C18 type, which is stable in highly aqueous mobile phases.[4]
Mobile phase pH is not optimal for the separation of the acid and lactone.Experimentally adjust the mobile phase pH. A lower pH will favor the lactone form and increase the retention of gluconic acid on a reversed-phase column.
Baseline Drift or Noise Poor quality solvents or reagents in the mobile phase.Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase thoroughly.
Column temperature fluctuation.Use a column oven to maintain a stable temperature.
Detector cell is contaminated.Flush the detector cell with an appropriate solvent.

Quantitative Data Summary

The concentration of GDL can vary significantly depending on the product matrix and its processing. The following table provides a summary of typical concentrations found in various complex mixtures.

Sample MatrixTypical Concentration / Usage LevelAnalysis Method Often UsedReference
WineUp to 0.5% (5 g/L)Enzymatic Assay, HPLC[5][8]
HoneyUp to 1% (10 g/L)Enzymatic Assay[8][9]
Cured/Fermented Sausages0.1% - 4% (as an additive)Enzymatic Assay[8][10][11]
Cheese (e.g., Mozzarella)0.37% - 0.75% (as a pre-acidifier)Titration, HPLC[12]
TofuUsed as a coagulantTitration, HPLC[10]
Pharmaceutical FormulationsUsed as an excipient (e.g., binder, pH adjuster)HPLC[9][13]
Cosmetic Products0.1% - 15% (as a PHA)HPLC[1][14]

Experimental Protocols

Protocol 1: Enzymatic Quantification of Total D-Gluconic Acid and GDL

This protocol is a composite based on commercially available kits (e.g., Megazyme, R-Biopharm) for the determination of total D-gluconic acid after alkaline hydrolysis of GDL.

1. Principle: D-gluconate is phosphorylated by ATP in the presence of gluconate kinase (GK). The resulting D-gluconate-6-phosphate is then oxidized by NADP+ in the presence of 6-phosphogluconate dehydrogenase (6-PGDH). The amount of NADPH formed is stoichiometric to the amount of D-gluconate and is measured by the increase in absorbance at 340 nm.[5]

2. Sample Preparation:

  • Objective: To hydrolyze all GDL to D-gluconate and prepare a clear sample solution.

  • Liquid Samples (e.g., Wine, Juices): For samples containing GDL, adjust the pH to ~11.0 with 2 M NaOH and incubate at room temperature for 10 minutes.[3] Dilute the sample to achieve a gluconic acid concentration between 0.08 and 0.5 g/L.[3]

  • Solid/Semi-Solid Samples (e.g., Meat, Cheese): Accurately weigh ~5 g of a homogenized sample. Add 20 mL of 1 M perchloric acid and homogenize. Adjust the pH to 10-11 with 2 M KOH. Transfer to a 100 mL volumetric flask and bring to volume with purified water. Place in a refrigerator for 20 minutes to precipitate potassium perchlorate (B79767) and separate fats. Filter the aqueous layer and use the clear filtrate for the assay.[15]

3. Assay Procedure (Manual Spectrophotometer):

  • Pipette the following into 1 cm cuvettes:

    Reagent Blank (mL) Sample (mL)
    Purified Water 2.00 1.90
    Buffer/Reagent Mix 1.00 1.00
    Sample Solution - 0.10

    | 6-PGDH Suspension | 0.02 | 0.02 |

  • Mix thoroughly and incubate at room temperature for ~5 minutes. Read the initial absorbance (A1) for both the blank and sample at 340 nm.

  • Start the reaction by adding 0.02 mL of Gluconate Kinase (GK) suspension to each cuvette.

  • Mix and incubate for ~6 minutes at room temperature.[16]

  • Read the final absorbance (A2) for both the blank and sample.

  • Calculate the absorbance difference (ΔA) for both the blank and sample (A2 - A1).

  • Subtract the blank's ΔA from the sample's ΔA to get ΔA_sample.

  • Calculate the concentration based on the molar extinction coefficient of NADPH.

Protocol 2: HPLC Quantification of GDL and Gluconic Acid

This protocol is based on methods developed for separating organic acids and their lactones.

1. Principle: Reversed-phase HPLC separates compounds based on their polarity. Gluconic acid, being more polar, will elute earlier than the less polar GDL. An acidic mobile phase is used to suppress the ionization of gluconic acid, improving retention and peak shape.

2. Instrumentation and Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and detector.

  • Column: Agilent SB-Aq (4.6 mm × 250 mm, 5 µm) or similar C18 column resistant to dewetting in highly aqueous mobile phases.

  • Mobile Phase: 25 mM Potassium Phosphate buffer (KH₂PO₄), adjusted to pH 2.5 with phosphoric acid. Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm or Charged Aerosol Detector (CAD).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Objective: Extract analytes and minimize hydrolysis while ensuring compatibility with the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Dilute the sample with the mobile phase to ensure the analyte concentrations are within the linear range of the standard curve.

  • To minimize GDL hydrolysis, perform dilutions and preparations in an ice bath and analyze promptly.

4. Analysis:

  • Prepare a series of calibration standards for both GDL and D-gluconic acid in the mobile phase.

  • Inject the standards to generate a calibration curve for each analyte.

  • Inject the prepared samples.

  • Identify and integrate the peaks for gluconic acid and GDL based on the retention times of the standards.

  • Quantify the concentration of each analyte in the sample using the corresponding calibration curve.

Visualizations

GDL_Equilibrium GDL This compound (GDL, Cyclic Ester) GA D-Gluconic Acid (Open Chain) GDL->GA Hydrolysis GA->GDL Lactonization (Esterification) Temp Temp pH pH Conc Conc

GDL_Workflow

HPLC_Troubleshooting

References

effect of temperature on D-(+)-Glucono-1,5-lactone hydrolysis rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of temperature on the hydrolysis rate of D-(+)-Glucono-1,5-lactone.

Frequently Asked Questions (FAQs)

Q1: What is the effect of temperature on the hydrolysis rate of this compound?

A1: The hydrolysis rate of this compound to D-gluconic acid is significantly influenced by temperature. An increase in temperature accelerates the rate of hydrolysis. The reaction is endothermic, and the temperature dependence of the rate constant can be described by the Arrhenius equation.[1][2] The activation energy for the hydrolysis reaction has been determined to be approximately 15 kcal/mole in the temperature range of 20 to 25°C.[3][4]

Q2: How does pH affect the hydrolysis of this compound?

A2: The hydrolysis of this compound is also highly dependent on pH. The rate of hydrolysis is increased at high pH values.[5] The reaction is subject to both water and hydroxide (B78521) ion catalysis.[1] In the pH range of 3 to 5, the hydrolysis is largely independent of pH and primarily catalyzed by water.[3][4] However, as the pH increases, the contribution of hydroxide ion catalysis becomes more significant, leading to a faster reaction rate.

Q3: What are the primary products of this compound hydrolysis?

A3: In aqueous solution, this compound hydrolyzes to form an equilibrium mixture primarily consisting of D-gluconic acid.[6][7][8] A smaller proportion of the isomeric D-glucono-1,4-lactone may also be formed.[6] The equilibrium between the lactone and the acid is influenced by factors such as temperature, concentration, and pH.[6]

Q4: What is a typical experimental setup to measure the hydrolysis rate?

A4: A common method for measuring the hydrolysis rate is the pH-static method.[1] In this setup, a solution of this compound is maintained at a constant pH in a thermostated reaction vessel. As the lactone hydrolyzes to gluconic acid, the resulting decrease in pH is continuously neutralized by the automated addition of a standard base solution (e.g., NaOH). The rate of addition of the base is recorded over time, which directly corresponds to the rate of hydrolysis. Other methods, such as polarimetry and coulometry, have also been used.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible hydrolysis rates.

  • Possible Cause 1: Temperature Fluctuations. The hydrolysis rate is sensitive to temperature changes. Inconsistent temperature control of the reaction vessel can lead to variability in the measured rates.

    • Solution: Ensure the reaction vessel is placed in a properly calibrated and stable water bath or other temperature-controlled environment. Monitor the temperature of the reaction solution directly throughout the experiment.

  • Possible Cause 2: Inaccurate pH Control. In pH-static experiments, drifts or inaccuracies in the pH measurement and control can lead to erroneous rate calculations.

    • Solution: Calibrate the pH meter with fresh, certified buffer standards before each experiment. Ensure the pH electrode is clean, properly filled, and has a fast response time.

  • Possible Cause 3: Impurities in this compound. The presence of pre-existing gluconic acid or other impurities in the lactone starting material can affect the initial reaction conditions and subsequent kinetics.

    • Solution: Use high-purity this compound. The purity can be checked by techniques such as melting point determination.[1]

Issue 2: Initial reaction rate appears artificially high in weakly buffered solutions.

  • Possible Cause: pH Gradients due to Insufficient Mixing. In solutions with low buffer capacity, the production of gluconic acid can create localized pH gradients around the pH electrode and the point of base addition if the solution is not mixed vigorously. This can lead to an overestimation of the initial reaction rate.[1]

    • Solution: Ensure efficient and constant stirring of the reaction mixture throughout the experiment to maintain a homogenous solution. Be cautious of excessive splashing at high stirring rates.[1] It may be necessary to determine the rate constants from the linear portion of the curve after an initial stabilization period.[1]

Issue 3: Observed reaction rate is influenced by the buffer system.

  • Possible Cause: Buffer Catalysis. The components of the buffer system can themselves catalyze the hydrolysis of the lactone, leading to an apparent rate constant that is dependent on the buffer concentration.

    • Solution: To determine the rate constants for water and hydroxide ion catalysis accurately, experiments should be conducted in pure water or in very dilute buffer solutions where the catalytic effect of the buffer is negligible.[1] If buffers are necessary, it is advisable to perform the experiment at several buffer concentrations and extrapolate the rate constant to zero buffer concentration.

Data Presentation

Table 1: Effect of Temperature on the Hydrolysis Rate Constant of this compound

Temperature (°C)pHRate Constant (k)MethodReference
254.54.59 x 10⁻⁵ s⁻¹ (kH₂O)pH-static[1]
25≥72.76 x 10³ M⁻¹s⁻¹ (kOH⁻)pH-static[1]
253-52.26 x 10⁻⁴ s⁻¹Polarimetry[4]
253-51.31 x 10⁻⁴ s⁻¹Coulometry[4]
20-454.4-pH-static[1]
25-376.25, 7.24, 7.75Temperature-dependent increasepH-static[1]
377.2-NMR Spectroscopy[9]
77.2-NMR Spectroscopy[9]

Note: The rate constants are presented in different units (s⁻¹ for first-order and M⁻¹s⁻¹ for second-order) depending on the catalytic species being considered.

Experimental Protocols

Detailed Methodology for Determining Hydrolysis Rate using the pH-Static Method

This protocol is based on the methodology described by Skou and Jacobsen (1982).[1]

  • Reagents and Materials:

    • This compound (high purity)[1]

    • Deionized, CO₂-free water

    • Standardized NaOH solution (e.g., 0.1 M or 1 M)

    • Buffer solutions (if required, e.g., phosphate (B84403) buffer, kept at low concentration)[1]

    • Thermostated reaction vessel

    • Calibrated pH meter with a combination electrode

    • Automatic titrator or burette

    • Magnetic stirrer and stir bar

    • Data acquisition system to record titrant volume over time

  • Procedure:

    • System Setup: Assemble the reaction vessel in a water bath set to the desired temperature (e.g., 25°C, 30°C, 37°C). Place the calibrated pH electrode and the tip of the automatic burette into the vessel.

    • Solution Preparation: Add a known volume of deionized water (or a dilute buffer solution) to the reaction vessel and allow it to equilibrate to the target temperature.

    • Initiation of the Experiment: Start the stirrer to ensure a constant and efficient mixing speed. Set the pH-stat to the desired pH value.

    • Addition of Lactone: Accurately weigh a small amount of this compound and dissolve it rapidly in the reaction solution to achieve the desired initial concentration (e.g., ~0.02 M).[1] Start the data acquisition immediately.

    • Data Collection: The pH-stat will automatically add the NaOH titrant to maintain the preset pH as gluconic acid is formed. Record the volume of NaOH added as a function of time until the reaction is complete or for a sufficient duration to determine the initial rate.

    • Data Analysis: The rate of hydrolysis is determined from the rate of addition of the base. For a first-order reaction, a plot of the natural logarithm of the remaining lactone concentration versus time will yield a straight line with a slope equal to -k, where k is the apparent first-order rate constant. The concentration of remaining lactone at any time 't' can be calculated from the volume of base added.

Mandatory Visualization

experimental_workflow prep Preparation setup System Setup & Equilibration prep->setup Proceed to Setup sub_prep1 Prepare Reagents (Lactone, Water, Titrant) prep->sub_prep1 sub_prep2 Calibrate pH Meter prep->sub_prep2 initiate Reaction Initiation setup->initiate System Ready sub_setup1 Assemble Thermostated Reaction Vessel setup->sub_setup1 sub_setup2 Equilibrate Solvent to Desired Temperature setup->sub_setup2 data Data Acquisition initiate->data Reaction Starts sub_initiate1 Set pH-Stat & Start Stirring initiate->sub_initiate1 sub_initiate2 Add Weighed Lactone to Solvent initiate->sub_initiate2 analysis Data Analysis data->analysis Experiment Complete sub_data1 Record Volume of Titrant Added vs. Time data->sub_data1 result Determine Rate Constant (k) analysis->result sub_analysis1 Plot ln[Lactone] vs. Time analysis->sub_analysis1 sub_analysis2 Calculate Slope of Linear Fit analysis->sub_analysis2

Caption: Experimental workflow for determining the hydrolysis rate of this compound.

References

Technical Support Center: D-(+)-Glucono-1,5-lactone Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Glucono-1,5-lactone enzymatic assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the core principle behind the enzymatic assay for this compound?

A1: Most commercial assays for this compound operate on an indirect, multi-step enzymatic principle. The lactone is first hydrolyzed to D-gluconic acid under alkaline conditions. The resulting D-gluconic acid is then measured through a coupled enzymatic reaction. In this subsequent reaction, D-gluconic acid is phosphorylated by gluconate kinase (GCK), and the product is then oxidized by 6-phosphogluconate dehydrogenase (6-PGDH). This final step produces NADPH, which is stoichiometrically proportional to the amount of D-gluconic acid. The increase in absorbance from the production of NADPH is measured at 340 nm.[1]

Assay_Principle cluster_pre_assay Pre-Assay Hydrolysis cluster_assay Enzymatic Assay cluster_detection Detection G_lactone This compound G_acid D-Gluconic Acid G_lactone->G_acid Alkaline Hydrolysis (pH ~11) G_acid_assay D-Gluconic Acid G_acid->G_acid_assay Sample Added to Assay G6P D-Gluconate-6-P G_acid_assay->G6P Gluconate Kinase ATP ATP R5P Ribulose-5-P G6P->R5P 6-PGDH NADP NADP+ Detection Measure Absorbance at 340 nm ADP ADP ATP->ADP NADPH NADPH NADP->NADPH

Caption: Enzymatic assay principle for this compound.

Q2: How should samples containing protein or coloration be prepared?

A2: Proper sample preparation is critical to avoid interference.

  • Protein-Containing Samples: Proteins can interfere with the assay and should be removed. A common method is deproteinization using an equal volume of ice-cold 1 M perchloric acid. After mixing, the sample is centrifuged, and the supernatant is neutralized with 1 M KOH.[1] Alternatively, Carrez reagents can be used for clarification.[1]

  • Colored Samples: Clear, slightly colored, and approximately neutral liquid samples can often be used directly.[1] For more intensely colored samples, clarification with Carrez reagents or appropriate filtration may be necessary.[1]

Q3: What are the optimal conditions and key parameters for this assay?

A3: The assay is typically performed at room temperature (~25°C) with absorbance readings taken at 340 nm. The reaction is generally complete within 5-10 minutes.[1] Key parameters for both manual and microplate formats are summarized below.

ParameterManual Assay (Spectrophotometer)Microplate Assay
Wavelength 340 nm340 nm
Temperature ~ 25°C~ 25°C
Cuvette/Well Type 1 cm light path (glass or plastic)96-well (clear flat-bottomed)
Final Reaction Volume 2.54 mL0.254 mL
Linear Range 0.8 - 50 µg of D-gluconic acid0.1 - 5 µg of D-gluconic acid
Limit of Detection 0.792 mg/LNot specified, but proportionally lower
Data sourced from Megazyme Assay Kit documentation.[1][2][3]

Troubleshooting Guide

This guide addresses common problems encountered during the assay.

Troubleshooting_Workflow start Unexpected Results Encountered check_reagents 1. Check Reagents & Controls start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol 2. Verify Protocol Execution protocol_ok Protocol Followed? check_protocol->protocol_ok check_sample 3. Investigate Sample Matrix sample_ok Sample Interference? check_sample->sample_ok check_instrument 4. Review Instrument Settings instrument_ok Settings Correct? check_instrument->instrument_ok reagents_ok->check_protocol Yes solution_reagents Solution: - Prepare fresh reagents. - Thaw all components completely. - Run positive/negative controls. reagents_ok->solution_reagents No protocol_ok->check_sample Yes solution_protocol Solution: - Use calibrated pipettes. - Ensure correct incubation times/temps. - Check calculations. protocol_ok->solution_protocol No sample_ok->check_instrument No solution_sample Solution: - Perform sample cleanup (deproteinization). - Run internal standard/spike recovery. - Check for known inhibitors. sample_ok->solution_sample Yes solution_instrument Solution: - Set correct wavelength (340 nm). - Use appropriate plate/cuvette type. - Check for bubbles in wells. instrument_ok->solution_instrument No resolved Problem Resolved instrument_ok->resolved Yes solution_reagents->resolved solution_protocol->resolved solution_sample->resolved solution_instrument->resolved

Caption: A logical workflow for troubleshooting enzymatic assay issues.

Problem: Assay shows no or very low signal.

  • Potential Cause 1: Reagent Issue. One or more of the enzymes or cofactors may have lost activity. The assay buffer may have been used while ice-cold, inhibiting the reaction.[4][5]

    • Solution: Ensure all kit components are thawed completely and brought to room temperature before use.[5] Use fresh reagents or a new kit if enzyme degradation is suspected. Always run a positive control with a known standard to confirm that the reagents are active.[4]

  • Potential Cause 2: Omission of a Step. A critical component, such as ATP, NADP+, or one of the enzymes, may have been accidentally omitted from the reaction mixture.

    • Solution: Carefully review the protocol and your pipetting steps.[5] Using a master mix for common reagents can help prevent pipetting errors into individual wells or cuvettes.[5]

  • Potential Cause 3: Incorrect pH. The initial alkaline hydrolysis step (pH ~11) may not have been performed correctly, resulting in no conversion of the lactone to gluconic acid.[1]

    • Solution: Verify the pH of the sample solution after adding NaOH. Ensure incubation is carried out for the recommended time (5-10 minutes) before proceeding with the enzymatic steps.[1]

Problem: Inconsistent or non-reproducible readings between replicates.

  • Potential Cause 1: Inadequate Mixing. Reagents, especially enzymes which are often in a suspension, may not have been mixed thoroughly before pipetting or after being added to the cuvette.

    • Solution: Gently vortex or invert enzyme suspensions before use. After adding all components to the cuvette, mix thoroughly by inverting (if sealed with parafilm) or by gentle pipetting.[6] Avoid introducing air bubbles.[5]

  • Potential Cause 2: Pipetting Inaccuracy. Use of uncalibrated or imprecise pipettes can lead to significant variability.

    • Solution: Use properly calibrated pipettes and ensure correct technique.[5] Prepare a master reaction mix when possible to minimize pipetting variations between replicates.[5]

  • Potential Cause 3: Temperature Fluctuations. Inconsistent temperature across the plate or between runs can alter enzyme kinetics.[4]

    • Solution: Ensure the microplate or cuvettes have reached the recommended assay temperature (~25°C) before starting the reaction. Avoid placing plates on cold surfaces.

Problem: Sample readings are lower than expected or the reaction is inhibited.

  • Potential Cause 1: Presence of Interfering Substances. The sample matrix may contain inhibitors of the enzymes used in the assay.

    • Solution: To check for interference, analyze an internal standard by adding a known amount of D-gluconic acid to the sample. If the recovery of the standard is significantly below 100%, an inhibitor is likely present.[1][3] Sample cleanup procedures may be required.

Interfering SubstanceInhibitory Concentration
EDTA> 0.5 mM
Ascorbic Acid> 0.2%
SDS> 0.2%
Sodium Azide> 0.2%
Tween-20> 1%
Data sourced from Abcam general enzymatic assay troubleshooting.[5]
  • Potential Cause 2: Incorrect Sample Dilution. The concentration of D-gluconic acid in the cuvette may be too low, resulting in an absorbance change that is below the reliable detection limit of the assay (e.g., < 0.100 absorbance units).[1]

    • Solution: Prepare a new sample dilution that is less concentrated or use a larger sample volume in the assay to ensure the concentration falls within the linear range.[1][6]

Detailed Experimental Protocol (Manual Assay)

This protocol is a representative example based on commercially available kits for the determination of D-Gluconic Acid and D-Glucono-δ-lactone.

1. Reagent Preparation:

  • Prepare reagents according to the kit's data booklet. Ensure all solutions are at room temperature (~25°C) before use.

  • For D-Glucono-δ-lactone determination, pre-treat the sample: Adjust the sample solution pH to approximately 11 with 2 M NaOH and incubate at ~25°C for 5-10 minutes.[1]

2. Assay Procedure:

  • Pipette the following into 1 cm light path cuvettes:

ReagentBlank CuvetteSample Cuvette
Distilled Water2.00 mL2.00 mL
Sample Solution-0.1 mL
Distilled Water (for Blank)0.1 mL-
Solution 1 (Buffer/ATP/NADP+)0.2 mL0.2 mL
Suspension 2 (6-PGDH)0.02 mL0.02 mL
  • Mix the contents of the cuvettes thoroughly and incubate for approximately 5 minutes at 25°C.

  • Read and record the initial absorbance (A1) for both the blank and the sample at 340 nm.

  • Start the reaction by adding:

ReagentBlank CuvetteSample Cuvette
Suspension 3 (GCK)0.02 mL0.02 mL
  • Mix thoroughly and incubate for approximately 6 minutes at 25°C, or until the reaction is complete.

  • Read and record the final absorbance (A2) for both the blank and the sample at 340 nm.

3. Calculation:

  • Calculate the change in absorbance for both the blank and the sample: ΔA = A2 - A1.

  • Subtract the absorbance change of the blank from the absorbance change of the sample: ΔA_sample = ΔA_sample - ΔA_blank.

  • Use the following general equation to calculate the concentration of D-gluconic acid:

    • C (g/L) = (V_final * MW) / (ε * d * v_sample * 1000) * ΔA_sample

    • Where:

      • V_final = Final volume in the cuvette (e.g., 2.34 mL)

      • MW = Molecular weight of D-gluconic acid (196.16 g/mol )

      • ε = Extinction coefficient of NADPH at 340 nm (6.3 L x mmol⁻¹ x cm⁻¹)

      • d = Light path (1 cm)

      • v_sample = Volume of the sample (e.g., 0.1 mL)

  • Multiply the result by any dilution factor (F) used during sample preparation.[1]

References

Technical Support Center: D-(+)-Glucono-1,5-lactone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of synthesized D-(+)-Glucono-1,5-lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important? A1: this compound (GDL) is the cyclic 1,5-intramolecular ester of D-gluconic acid.[1] It is synthesized by the oxidation of D-glucose.[2][3] In research and pharmaceutical applications, high purity is critical to ensure experimental reproducibility, avoid side reactions, and meet regulatory standards. Common impurities include residual starting materials like glucose, the hydrolysis product D-gluconic acid, and inorganic salts.[1][4]

Q2: What is the primary challenge during the purification of GDL? A2: The main challenge is preventing the hydrolysis of the lactone ring. GDL is stable in its crystalline powder form but readily hydrolyzes in aqueous solutions to form an equilibrium mixture with D-gluconic acid.[1][5] This reaction is accelerated by heat and high pH, which can significantly reduce the yield of the desired lactone during purification.[5]

Q3: What are the common methods for purifying crude GDL? A3: The most common industrial method is crystallization from a concentrated aqueous solution.[4][6] This process involves carefully evaporating water from a gluconic acid solution to induce crystallization of the less soluble lactone.[6] Washing the resulting crystals, often with limited amounts of cold water or ethanol (B145695), removes soluble impurities.[4][7]

Q4: How can I assess the purity of my final GDL product? A4: Purity can be determined using several methods. A common technique is titration, where the lactone is hydrolyzed with a known excess of sodium hydroxide, and the excess base is back-titrated with acid. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify GDL and potential impurities like gluconic acid and glucose.[8] Commercially available enzymatic assay kits can also measure the concentration of D-gluconic acid and GDL.[9]

Purification Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of Crystalline Product

Potential Cause Troubleshooting Steps & Recommendations
Incomplete Crystallization The concentration of the lactone in the aqueous solution may be too low. A saturated solution at 35°C contains ~61% lactone.[4] For effective crystallization, concentrate the solution to 77-80% solids under vacuum.[4][6] Ensure the temperature is maintained between 30-70°C, as this range favors lactone formation and crystallization.[4]
Excessive Hydrolysis The lactone is hydrolyzing back into the more soluble D-gluconic acid. Maintain a low temperature (below 30°C) if handling the moist, washed product for extended periods.[4] The presence of a minor amount of an acid stronger than gluconic acid (e.g., sulfuric acid) can accelerate lactone formation and improve crystallization.[4] Avoid alkaline conditions, which rapidly accelerate hydrolysis.[5]
Losses During Washing GDL is freely soluble in water.[7] When washing the crystals, use minimal amounts of cold solvent (e.g., water or ethanol) to remove the mother liquor without dissolving a significant portion of the product. Centrifugation is an effective method to purge the crystals of mother liquor before washing.[4]

Issue 2: Product Purity is Below 99%

Potential Cause Troubleshooting Steps & Recommendations
Inefficient Removal of Mother Liquor The mother liquor contains impurities such as unreacted glucose, gluconic acid, and salts.[4] Ensure the crystals are efficiently separated from the mother liquor, preferably by centrifugation.[4] A second recrystallization step may be necessary to achieve higher purity.
Co-precipitation of Impurities Rapid, uncontrolled crystallization can trap impurities within the crystal lattice. Employ a controlled cooling or evaporation process. Seeding the supersaturated solution with pure GDL crystals can promote the growth of large, well-formed crystals that are easier to purify.[6]
Presence of Reducing Substances The most common reducing substance is unreacted D-glucose. The final product should contain no more than 0.5% reducing substances.[1] If levels are high, the initial oxidation reaction of glucose may have been incomplete. Purification via recrystallization should remove most of the residual glucose.

Issue 3: Poor Crystal Quality (e.g., fine powder, "cauliflower" type granules)

Potential Cause Troubleshooting Steps & Recommendations
Spontaneous, Uncontrolled Nucleation This occurs when the solution is too highly supersaturated before crystallization begins. Concentrate the solution to the target range (77-80%) and then induce crystallization by seeding with existing pure GDL crystals while maintaining gentle agitation.[6]
Incorrect Crystallization Temperature The optimal temperature range for crystallization is between 30°C and 70°C.[4] Temperatures outside this range can affect crystal habit and purity. A multi-stage cooling crystallization protocol with controlled temperature gradients can improve crystal size and uniformity.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the purification of this compound by aqueous crystallization.

ParameterValueReference
Target Assay Purity ≥ 99.0% (on dried basis)[1]
Optimal Crystallization Temp. 30 - 70 °C[4]
Target Solution Concentration 77 - 80% (by weight)[4]
Saturation Concentration (35°C) ~61% (by weight)[4]
Impurity Limit (Reducing Substances) ≤ 0.5% (as D-glucose)[1]
Impurity Limit (Sulfated Ash) ≤ 0.1%[1]
Solubility in Water Freely Soluble (~590 mg/mL at 25°C)[7]
Solubility in Ethanol Sparingly Soluble[1][7]

Experimental Protocols

Protocol: Purification by Aqueous Crystallization

This protocol is based on common methods for crystallizing GDL from a crude gluconic acid solution.[4][6]

  • Concentration:

    • Begin with a crude, filtered aqueous solution of D-gluconic acid (e.g., from fermentation or chemical oxidation of glucose).

    • Transfer the solution to a vacuum distillation apparatus equipped with an agitator.

    • Concentrate the solution under vacuum (e.g., 28-29 inches of mercury) at a temperature below 70°C.

    • Continue evaporation until the solution reaches a concentration of approximately 80% solids by weight.

  • Seeding and Crystallization:

    • Once the target concentration is reached, reduce the temperature if necessary to within the 40-60°C range.

    • Add seed crystals of pure this compound (approx. 0.1-0.5% of the theoretical yield) to the agitated solution to induce crystallization.[11]

    • Continue agitation and maintain the temperature and vacuum to facilitate further crystal growth. This step may require several hours.

  • Isolation and Washing:

    • Transfer the resulting crystal slurry (magma) to a centrifuge.

    • Separate the crystals from the mother liquor by centrifugation.

    • Wash the crystal cake with a minimal amount of cold water or ethanol to remove residual mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The final product should be a white, odorless crystalline powder.[1]

  • Mother Liquor Reprocessing (Optional):

    • The mother liquor can be returned to the vacuum still, re-concentrated, and re-seeded to recover additional GDL, thereby maximizing the overall yield.[6]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_output Result start D-Glucose oxidation Oxidation (e.g., Enzymatic, Bromine Water) start->oxidation crude_acid Crude Gluconic Acid Solution oxidation->crude_acid concentration Vacuum Concentration (to ~80% solids, <70°C) crude_acid->concentration crystallization Seeding & Crystallization (40-60°C) concentration->crystallization isolation Isolation (Centrifugation) crystallization->isolation washing Washing (Cold Solvent) isolation->washing mother_liquor Mother Liquor isolation->mother_liquor drying Drying (Vacuum Oven) washing->drying pure_gdl Pure this compound (>99%) drying->pure_gdl mother_liquor->concentration Re-process

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G start Purification Issue Encountered (Low Yield or Purity) check_yield Is the final yield significantly low? start->check_yield check_purity Is the product purity <99%? start->check_purity hydrolysis Potential Cause: Excessive Hydrolysis check_yield->hydrolysis Yes incomplete_xtal Potential Cause: Incomplete Crystallization check_yield->incomplete_xtal Yes impurities Potential Cause: Trapped Mother Liquor / Impurities check_purity->impurities Yes crystal_quality Potential Cause: Poor Crystal Quality check_purity->crystal_quality Yes solution_hydrolysis Solution: - Verify pH is not alkaline - Maintain Temp < 70°C hydrolysis->solution_hydrolysis solution_xtal Solution: - Concentrate to 77-80% solids - Ensure proper seeding incomplete_xtal->solution_xtal solution_impurities Solution: - Improve solid-liquid separation - Perform re-crystallization impurities->solution_impurities solution_crystal Solution: - Control cooling/evaporation rate - Use seed crystals crystal_quality->solution_crystal

Caption: Decision tree for troubleshooting GDL purification issues.

References

Technical Support Center: D-(+)-Glucono-1,5-lactone and Gluconic Acid Equilibrium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the equilibrium between D-(+)-Glucono-1,5-lactone and gluconic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation.

Question Possible Cause(s) Suggested Solution(s)
Why is the pH of my this compound solution decreasing over time? This compound is a neutral cyclic ester that hydrolyzes in aqueous solutions to form D-gluconic acid. This hydrolysis releases protons, causing the pH of the solution to drop.[1][2] The rate of this hydrolysis is influenced by factors such as temperature and pH.[1][2]This is an expected phenomenon. To maintain a stable pH, consider using a buffered solution. The choice of buffer will depend on the desired pH for your experiment. Be aware that some buffer components can catalyze the hydrolysis. For experiments sensitive to pH changes, prepare the solution immediately before use.
My reaction yield is lower than expected. Could the lactone-acid equilibrium be the cause? Yes, if your reaction is specific to either the lactone or the acid form, the equilibrium between the two will affect the concentration of your active reactant. At equilibrium in aqueous solutions, a mixture of D-gluconic acid (about 55-66%) and its delta- and gamma-lactones exists.[3]To favor the lactone form, a lower pH is generally better as the lactone is more stable in acidic conditions.[4] Conversely, to favor the gluconic acid form, a neutral to alkaline pH is required, as hydrolysis is faster at higher pH values.[1][4] Consider adjusting the pH of your reaction mixture to shift the equilibrium towards your desired species.
I'm seeing inconsistent results in my analytical measurements. What could be wrong? The equilibrium between this compound and gluconic acid is dynamic and sensitive to temperature and pH.[1] Inconsistent sample handling, preparation, or storage can lead to shifts in the equilibrium, resulting in variable analytical results.Standardize your sample preparation protocol. Ensure that all samples are prepared and analyzed under the same temperature and pH conditions. If using chromatography, be mindful that the mobile phase composition and pH can influence the equilibrium during the run. For enzymatic assays, ensure the pH of the assay buffer is optimal for the enzymes and for the desired form of the analyte.
How can I ensure I am measuring the total concentration of both gluconic acid and gluconolactone (B72293)? Many analytical methods will only detect one of the two forms. To measure the total concentration, you need to convert all of the lactone into gluconic acid before measurement.For total quantification, pretreat your sample by adjusting the pH to approximately 10-11 with a base like NaOH and incubating for about 10-15 minutes.[5][6] This will drive the hydrolysis of the lactone to completion, ensuring that you are measuring the total amount as gluconic acid.

Frequently Asked Questions (FAQs)

What is the relationship between this compound and gluconic acid?

This compound is the cyclic ester of D-gluconic acid.[1] In an aqueous solution, the lactone undergoes hydrolysis to form gluconic acid, establishing a chemical equilibrium between the two forms.[1][2]

What factors influence the equilibrium between this compound and gluconic acid?

The primary factors are pH and temperature. Higher pH and higher temperatures favor the hydrolysis of the lactone to gluconic acid.[1][2] In acidic conditions, the lactone form is more stable.[4]

What is the pKa of gluconic acid?

The pKa of gluconic acid is approximately 3.8.[4] This means that at a pH of 3.8, there will be equal concentrations of the undissociated gluconic acid and its conjugate base, the gluconate ion.

How can I quantify the amounts of this compound and gluconic acid in a sample?

Several methods can be used:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying both species.[7][8] Anion exchange or reverse-phase columns can be used.[7][8]

  • Enzymatic Assays: Commercially available kits can be used to specifically measure D-gluconic acid.[5][9] To determine the lactone concentration, the sample can be treated to hydrolyze the lactone to gluconic acid, and the difference in gluconic acid concentration before and after treatment can be calculated.

  • Titration: The total acid content (gluconic acid) can be determined by titration with a standard base.[10]

  • Polarimetry: The specific optical rotations of this compound and gluconic acid are different, allowing for their quantification in a mixture by measuring the overall optical rotation.[11]

Quantitative Data Summary

ParameterValueConditionsReference
Equilibrium Constant (KL = [HGH4]/[L]) 7.725°C[11]
Equilibrium Constant (KA = (H+)(GH4-)/(HGH4)) 1.99 ± 0.07 × 10-425°C[11]
Hydrolysis Rate Constant (k) 2.26 × 10-4 sec-1 (by optical rotation)25°C, pH 3-5[11]
1.31 × 10-4 sec-1 (by coulometry)25°C[11]
Activation Energy for Hydrolysis 15 kcal/mole20-25°C[11]
Specific Optical Rotation [α]25D This compound: +66.0°25°C[11]
Gluconic acid: +5.40°25°C[11]
Sodium gluconate: +12.0°25°C[11]

Where L = D-glucono-δ-lactone, HGH4 = gluconic acid, and GH4- = gluconate ion.

Experimental Protocols

Protocol 1: Quantification of Total Gluconic Acid and this compound using an Enzymatic Assay

Objective: To determine the total concentration of gluconic acid and gluconolactone in a sample.

Principle: D-gluconolactone is completely hydrolyzed to D-gluconic acid at an alkaline pH. The total D-gluconic acid is then quantified in a two-step enzymatic reaction. First, D-gluconate is phosphorylated by ATP in the presence of gluconate kinase (GK). The resulting D-gluconate-6-phosphate is then oxidized by NADP+ to ribulose-5-phosphate with the formation of NADPH in the presence of 6-phosphogluconate dehydrogenase (6-PGDH). The amount of NADPH formed is stoichiometric with the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm.

Materials:

  • D-Gluconic Acid/D-Glucono-δ-lactone assay kit (e.g., from Megazyme)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

  • pH meter

  • 2 M NaOH solution

  • Distilled water

  • Sample for analysis

Procedure:

  • Sample Preparation and Lactone Hydrolysis: a. If the sample is a solid, dissolve a known weight in distilled water to achieve an estimated concentration within the assay's linear range. b. For liquid samples, dilute as necessary. c. Adjust the pH of the sample solution to approximately 11 with 2 M NaOH. d. Incubate at room temperature (~25°C) for 10-15 minutes to ensure complete hydrolysis of the lactone. e. Neutralize the sample to approximately pH 7-8.

  • Enzymatic Assay: a. Pipette the following into separate cuvettes for a blank and a sample:

    • Blank: 0.1 mL distilled water
    • Sample: 0.1 mL of the prepared sample b. To each cuvette, add the buffer and co-factor solution as specified in the kit manual. Mix well. c. Read the initial absorbance (A1) at 340 nm for both the blank and the sample after the reading stabilizes. d. Initiate the reaction by adding the enzyme mixture (containing gluconate kinase and 6-phosphogluconate dehydrogenase) as per the kit instructions. e. Mix thoroughly and incubate at the temperature and for the time specified in the kit protocol (e.g., 37°C for 6 minutes). f. Read the final absorbance (A2) at 340 nm for both the blank and the sample.

  • Calculation: a. Calculate the change in absorbance for the sample (ΔA_sample = A2_sample - A1_sample) and the blank (ΔA_blank = A2_blank - A1_blank). b. Subtract the change in absorbance of the blank from that of the sample: ΔA = ΔA_sample - ΔA_blank. c. Calculate the concentration of total gluconic acid in the original sample using the formula provided in the assay kit, taking into account the extinction coefficient of NADPH at 340 nm, the sample volume, and any dilution factors.

Protocol 2: Analysis of this compound and Gluconic Acid by HPLC

Objective: To separate and quantify this compound and gluconic acid in a sample.

Principle: High-Performance Liquid Chromatography (HPLC) with an appropriate column and detector can separate the lactone and acid forms, allowing for their individual quantification. Anion exchange chromatography is often used for this purpose.

Materials:

  • HPLC system with a pulsed amperometric detector (PAD) or a UV detector (for detection at low wavelengths, e.g., 210 nm).

  • Anion exchange column suitable for organic acid analysis.

  • Mobile phase: e.g., 0.1 M NaOH solution, degassed.

  • Standard solutions of this compound and D-gluconic acid of known concentrations.

  • Sample for analysis, filtered through a 0.45 µm filter.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Standards and Samples: a. Prepare a series of standard solutions of this compound and D-gluconic acid in the mobile phase or a suitable solvent. b. Prepare the sample by dissolving a known amount in the mobile phase or solvent and filtering it.

  • HPLC Analysis: a. Set up the HPLC system with the anion exchange column. b. Equilibrate the column with the mobile phase (e.g., 0.1 M NaOH at a flow rate of 1.5 mL/min) until a stable baseline is achieved. c. Inject a known volume (e.g., 10 µL) of each standard solution to determine the retention times for gluconic acid and gluconolactone and to generate a calibration curve. d. Inject the same volume of the prepared sample. e. Record the chromatogram.

  • Data Analysis: a. Identify the peaks in the sample chromatogram corresponding to gluconic acid and this compound based on the retention times of the standards. b. Determine the peak area for each component in the sample chromatogram. c. Use the calibration curves generated from the standards to calculate the concentration of each component in the sample.

Visualizations

Equilibrium_Reaction Gluconolactone This compound GluconicAcid D-Gluconic Acid Gluconolactone->GluconicAcid + H2O (Hydrolysis) (High pH, High Temp) GluconicAcid->Gluconolactone - H2O (Lactonization) (Low pH) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start Aqueous Sample (Lactone + Acid) Split Split Sample Start->Split DirectAnalysis Direct Analysis (e.g., HPLC) Split->DirectAnalysis Portion 1 Hydrolysis Alkaline Hydrolysis (pH 10-11, 15 min) Split->Hydrolysis Portion 2 HPLC HPLC Analysis DirectAnalysis->HPLC TotalAcid Total Gluconic Acid Hydrolysis->TotalAcid Enzymatic Enzymatic Assay TotalAcid->Enzymatic IndividualConc [Lactone] and [Acid] HPLC->IndividualConc TotalConc Total [Acid] Enzymatic->TotalConc

References

optimizing reaction conditions for D-(+)-Glucono-1,5-lactone derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the reaction conditions for the derivatization of D-(+)-Glucono-1,5-lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during derivatization?

A1: this compound (GDL) is the cyclic 1,5-intramolecular ester of D-gluconic acid.[1] Its stability is a primary concern because the lactone ring is susceptible to hydrolysis. In aqueous solutions, GDL exists in an equilibrium with D-gluconic acid and its γ-lactone form.[1][2][3] This hydrolysis is accelerated by heat and high pH, which can significantly reduce the yield of the desired derivative by consuming the starting material.[4][5]

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: To minimize hydrolysis, it is crucial to control the reaction environment.

  • Use Anhydrous Solvents: Whenever possible, use dry solvents to limit the presence of water.

  • Control pH: Since high pH increases the rate of hydrolysis, neutral or slightly acidic conditions are often preferred.[4][5] The reaction should be performed under conditions that do not favor the opening of the lactone ring.

  • Temperature Management: As heat accelerates hydrolysis, reactions should be conducted at the lowest effective temperature.[5]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from entering the reaction vessel.

Q3: What are common reasons for low yields in derivatization reactions involving GDL?

A3: Low yields can stem from several factors:

  • Hydrolysis of Starting Material: As discussed, GDL can hydrolyze back to gluconic acid, making it unavailable for the desired reaction.[2][4]

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, non-optimal temperature, or inadequate mixing.

  • Side Reactions: Besides hydrolysis, other side reactions may occur depending on the specific reagents and conditions used.

  • Purification Losses: The desired product might be lost during workup and purification steps.

  • Reagent Purity: The purity of GDL, solvents, and other reagents is critical. Impurities can interfere with the reaction.

Q4: How do I choose the right solvent for my derivatization reaction?

A4: The choice of solvent is critical. An ideal solvent should:

  • Dissolve this compound and other reactants. GDL is freely soluble in water but only sparingly soluble in ethanol.[1]

  • Be inert to the reactants and products under the reaction conditions.

  • Have a suitable boiling point for the desired reaction temperature.

  • Be easily removable after the reaction is complete. For reactions sensitive to water, anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are often good choices.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. GDL Hydrolysis: The lactone ring has opened due to the presence of water, heat, or high pH.[5]1. Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction at a lower temperature and under neutral or acidic conditions.
2. Inactive Reagents: The derivatizing agent or catalyst may have degraded.2. Use fresh or newly purchased reagents. Check the purity of the starting materials.
3. Incorrect Stoichiometry: The molar ratio of reactants is not optimal.3. Carefully calculate and measure the molar equivalents of all reactants. Consider a slight excess of the derivatizing agent.
Formation of Multiple Products/Byproducts 1. Equilibrium Mixture: In aqueous media, GDL can form an equilibrium mixture of D-gluconic acid and the delta- and gamma-lactones.1. Minimize water in the reaction. Analyze the product mixture using techniques like HPLC or GC-MS to identify the byproducts, which can provide clues about the side reactions.
2. Side Reactions: The derivatizing agent may be reacting at other hydroxyl groups on the GDL molecule.2. Use protecting groups for the hydroxyl functions if regioselectivity is an issue. Modify reaction conditions (temperature, catalyst) to favor the desired reaction pathway.
Difficulty in Product Purification 1. Product is highly polar and water-soluble. 1. Use column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a polar eluent system. Consider derivatization to a less polar compound to facilitate extraction.
2. Product co-elutes with starting material or byproducts. 2. Optimize the chromatographic separation method (e.g., change the solvent gradient, use a different column). Recrystallization can also be an effective purification technique for solid products.
Reaction Fails to Go to Completion 1. Insufficient Reaction Time or Temperature. 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method. Extend the reaction time or cautiously increase the temperature if the reaction is stalled.
2. Catalyst Poisoning or Deactivation. 2. Ensure the reaction is free from impurities that could poison the catalyst. If using a heterogeneous catalyst, ensure it is properly activated and handled.

Data & Protocols

Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₆H₁₀O₆
Molar Mass 178.14 g·mol⁻¹[4]
Appearance White, odorless crystalline powder
Melting Point 150–153 °C[4]
Solubility in Water 59 g in 100 mL at 20°C (Freely soluble)[5]
Solubility in Ethanol Sparingly soluble[1][6]
Example Reaction Conditions for Derivatization

The following table summarizes conditions for the acetalization of GDL, a common derivatization reaction.

ReactantCatalystSolventTemperatureTimeYieldReference
DodecanalMethanesulfonic acidDioxaneRoom Temp.24 h60-79%[7]
TetradecanalMethanesulfonic acidDioxaneRoom Temp.24 h60-79%[7]

Experimental Protocols

General Protocol for the Derivatization of this compound

This protocol provides a general workflow. Specific quantities, temperatures, and times must be optimized for each specific reaction.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen).

    • Use anhydrous solvents for the reaction.

    • Weigh this compound and other solid reagents in a dry environment.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

    • Add the derivatizing agent and any catalyst required.

    • Set the reaction temperature as determined by your optimization experiments.

  • Monitoring:

    • Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction if necessary (e.g., by adding water or a buffer solution).

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Purify the crude product using an appropriate method, such as column chromatography, recrystallization, or extraction.

  • Analysis:

    • Characterize the purified product using analytical techniques like NMR spectroscopy, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Visualizations

G General Experimental Workflow for GDL Derivatization start Start: Reagent & Glassware Preparation dissolve Dissolve GDL in Anhydrous Solvent start->dissolve add_reagents Add Derivatizing Agent & Catalyst dissolve->add_reagents reaction Run Reaction at Optimized Temperature add_reagents->reaction monitor Monitor Progress (e.g., TLC, HPLC) reaction->monitor monitor->reaction Incomplete workup Reaction Workup & Quenching monitor->workup Complete purify Purification (e.g., Chromatography) workup->purify analyze Analysis & Characterization purify->analyze end_node End: Purified Derivative analyze->end_node

Caption: A general workflow for the derivatization of this compound.

G Troubleshooting Low Yield start Low Yield Observed check_hydrolysis Check for Hydrolysis? (e.g., using NMR or MS) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes check_completion Reaction Incomplete? check_hydrolysis->check_completion No solve_hydrolysis Solution: Use Anhydrous Conditions Control pH & Temperature hydrolysis_present->solve_hydrolysis incomplete Incomplete Reaction Confirmed check_completion->incomplete Yes check_purity Impure Starting Materials? check_completion->check_purity No solve_incomplete Solution: Increase Reaction Time Optimize Temperature Check Catalyst Activity incomplete->solve_incomplete impure Impurity Confirmed check_purity->impure Yes solve_impure Solution: Use High-Purity Reagents Purify GDL if Necessary impure->solve_impure

Caption: A decision tree for troubleshooting low reaction yields.

G GDL Hydrolysis Equilibrium GDL This compound (Cyclic Ester) Acid D-Gluconic Acid (Open-Chain Acid) GDL->Acid Hydrolysis (+H₂O) Rate increased by Heat & High pH

Caption: The equilibrium between GDL and D-Gluconic Acid in aqueous solutions.

References

common pitfalls in handling D-(+)-Glucono-1,5-lactone in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective laboratory handling of D-(+)-Glucono-1,5-lactone (GDL).

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary characteristics in the lab?

This compound (GDL) is a neutral, cyclic ester of D-gluconic acid.[1][2] It presents as a fine, white, crystalline powder that is practically odorless.[1][2] A key characteristic is its hydrolysis in aqueous solutions to form gluconic acid, which results in a gradual and gentle decrease in pH.[1][3][4] This property makes it useful as a controlled-release acidulant.[1] Initially, it imparts a slightly sweet taste, which becomes mildly acidic as hydrolysis progresses.[5][6]

2. How should I properly store this compound?

For optimal stability, GDL should be stored at room temperature in a tightly sealed container to protect it from moisture.[1] It is recommended to keep it in a dry and well-ventilated area.[7] Under these conditions, it is stable for at least 12 months.[1]

3. What happens when GDL is dissolved in water?

When GDL is dissolved in water, it rapidly dissolves and then slowly hydrolyzes into D-gluconic acid.[1] This hydrolysis causes the pH of the solution to decrease over time.[5] An equilibrium is eventually established between GDL and gluconic acid in the solution.[1][3] For example, a 1% aqueous solution will have an initial pH of about 3.5, which will drop to around 2.5 after two hours.[8]

4. What factors influence the rate of GDL hydrolysis?

The rate of hydrolysis of GDL to gluconic acid is primarily influenced by three factors:

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[3][4][5]

  • pH: A higher pH (more alkaline conditions) also increases the rate of hydrolysis.[3][4]

  • Concentration: The concentration of GDL in the solution can also affect the equilibrium and rate of transformation.[1]

5. In which solvents is this compound soluble?

GDL exhibits varying solubility in common laboratory solvents. It is freely soluble in water but has limited solubility in ethanol (B145695) and is insoluble in ether.[2][8]

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution
Unexpectedly rapid pH drop in my GDL solution. The temperature of the solution may be too high, accelerating hydrolysis.[3][4][5]Prepare GDL solutions in chilled solvents and maintain a low temperature during your experiment if a slow rate of acidification is required.
The initial pH of your aqueous solvent may be neutral or slightly alkaline, which speeds up hydrolysis.[3][4]If your protocol allows, consider using a mildly acidic buffer to prepare your GDL solution, which can help to control the initial rate of hydrolysis.
My GDL powder has clumped together and appears moist. The GDL has likely been exposed to ambient moisture during storage.Discard the compromised GDL as it may have partially hydrolyzed, leading to inconsistent results. Always store GDL in a tightly sealed container in a dry environment.[1]
Inconsistent results between experiments using GDL. The age of the GDL solution may vary between experiments. The pH of the solution will change over time due to hydrolysis.Always prepare fresh GDL solutions immediately before use to ensure a consistent starting pH and concentration of the lactone form.
The source or purity of the GDL may differ between batches.Ensure you are using GDL of the same grade and from the same supplier for a series of related experiments.
Precipitation occurs when mixing GDL with other reagents. A rapid change in pH upon GDL hydrolysis may be causing other components in your mixture to precipitate.Add the GDL solution slowly to your reaction mixture with constant stirring to allow for a more gradual pH change.
The solubility of your other reagents may be highly dependent on pH.Review the pH-solubility profile of all components in your mixture. You may need to adjust the buffering capacity of your system.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)
Water590 g/L[5]20
Water59 g/100mL[8]Room Temperature
Ethanol1 g/100mL[8]Room Temperature
EtherInsoluble[2][8]Room Temperature
PBS150 mg/mL[3]Not Specified

Table 2: Hydrolysis Rate Constants of this compound at 25°C

CatalysisRate Constant
Water (kH₂O)4.59 x 10⁻⁵ s⁻¹[9]
Hydroxide Ion (kOH⁻)2.76 x 10³ M⁻¹s⁻¹[9]

Experimental Protocols

Protocol 1: Preparation of a Fresh Aqueous GDL Solution

  • Objective: To prepare a fresh aqueous solution of GDL with a known concentration for immediate use.

  • Materials:

    • This compound powder

    • Deionized or distilled water (or appropriate buffer)

    • Magnetic stirrer and stir bar

    • Volumetric flask

    • Weighing balance

  • Procedure:

    • Determine the desired concentration and total volume of the GDL solution.

    • Accurately weigh the required amount of GDL powder.

    • Add the GDL powder to the volumetric flask.

    • Fill the flask to approximately half of the final volume with the desired solvent (e.g., deionized water).

    • Place a magnetic stir bar in the flask and stir the solution until the GDL is completely dissolved. GDL is freely soluble in water.[1]

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Use the solution immediately, as hydrolysis will begin, and the pH will start to decrease.[1]

Protocol 2: Enzymatic Determination of GDL Concentration

  • Objective: To determine the concentration of GDL and free D-gluconic acid in a sample.

  • Principle: This method involves two main steps. First, the existing D-gluconic acid is measured. Then, the GDL in the sample is completely hydrolyzed to D-gluconic acid under alkaline conditions, and the total D-gluconic acid is measured. The GDL concentration is calculated from the difference. The D-gluconic acid is phosphorylated by ATP in the presence of gluconate kinase (GCK). The product, D-gluconate-6-phosphate, is then oxidized by NADP+ in the presence of 6-phosphogluconate dehydrogenase (6-PGDH). The resulting increase in NADPH is measured spectrophotometrically at 340 nm and is stoichiometric with the amount of D-gluconic acid.[10]

  • Materials:

    • Spectrophotometer capable of reading at 340 nm

    • Cuvettes

    • Enzymatic assay kit for D-gluconic acid/D-glucono-δ-lactone (containing buffer, ATP, NADP+, GCK, and 6-PGDH)

    • Sodium Hydroxide (e.g., 2 M) for hydrolysis

    • Sample solution

  • Procedure:

    • Measurement of Free D-Gluconic Acid:

      • Follow the kit manufacturer's instructions to prepare the reagent mixture.

      • Pipette the buffer, NADP+/ATP solution, and sample into a cuvette.

      • Read the initial absorbance (A1) at 340 nm.

      • Add the starting enzyme (GCK/6-PGDH) to the cuvette.

      • Incubate for the time specified in the kit protocol (e.g., ~5-20 minutes) until the reaction is complete.

      • Read the final absorbance (A2) at 340 nm.

      • The difference in absorbance (A2 - A1) is proportional to the free D-gluconic acid concentration.

    • Measurement of Total D-Gluconic Acid (after GDL hydrolysis):

      • Take an aliquot of the original sample solution.

      • Adjust the pH to approximately 11 with NaOH and incubate for about 10 minutes to ensure complete hydrolysis of GDL to D-gluconic acid.[10]

      • Use this hydrolyzed sample and repeat the enzymatic assay as described in step 1. The result will be the total D-gluconic acid concentration.

    • Calculation of GDL Concentration:

      • Calculate the concentration of free D-gluconic acid from the first measurement.

      • Calculate the total D-gluconic acid concentration from the second measurement.

      • Subtract the free D-gluconic acid concentration from the total D-gluconic acid concentration to determine the concentration of D-gluconic acid that came from GDL.

      • Convert the concentration of D-gluconic acid from GDL back to the concentration of GDL using their respective molecular weights.

Visualizations

GDL_Hydrolysis_Workflow GDL_Solid This compound (Solid Powder) Dissolution Dissolve in Aqueous Solvent GDL_Solid->Dissolution Step 1 GDL_Solution GDL in Solution (Neutral, Sweet Taste) Dissolution->GDL_Solution Step 2 Hydrolysis Spontaneous Hydrolysis GDL_Solution->Hydrolysis Step 3 Equilibrium Equilibrium Mixture: GDL <=> Gluconic Acid (Acidic, Sour Taste) Hydrolysis->Equilibrium Factors Rate Influenced By: - Higher Temperature - Higher pH - Concentration Factors->Hydrolysis

Caption: Workflow of GDL dissolution and subsequent hydrolysis in an aqueous solution.

GDL_Troubleshooting_Tree Start Problem with GDL Experiment Q1 Is the pH dropping too quickly? Start->Q1 Q2 Are results inconsistent? Start->Q2 Q3 Is the GDL powder clumped/moist? Start->Q3 S1 Solution: - Lower the temperature - Use pre-chilled solvents Q1->S1 Yes S2 Solution: - Prepare fresh solutions  for each experiment - Verify GDL purity/source Q2->S2 Yes S3 Solution: - Discard the GDL - Store in a sealed, dry  container Q3->S3 Yes

Caption: Troubleshooting decision tree for common issues encountered with GDL.

References

Technical Support Center: Glucono Delta Lactone (GDL) Acidification Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glucono Delta Lactone (GDL). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on controlling the rate of acidification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Glucono Delta Lactone (GDL) and how does it work as an acidulant?

A1: Glucono Delta Lactone (GDL) is a neutral, cyclic ester of gluconic acid.[1] It is a white, crystalline powder that is freely soluble in water.[1][2] When dissolved in an aqueous solution, GDL slowly and progressively hydrolyzes to form gluconic acid.[3][4] This gradual conversion results in a continuous and controlled decrease in the pH of the solution, making GDL a unique slow-release acidifier.[1][5][6]

Q2: What are the primary advantages of using GDL over other acidulants?

A2: The main advantage of GDL is its slow, controlled, and progressive pH reduction, which mimics the acidification process of lactic acid-producing bacteria.[1][7] This gentle acidification is distinct from the immediate pH drop caused by other food acids like citric acid or monocalcium phosphate.[3][4] Initially, GDL has a slightly sweet taste, and as it hydrolyzes, the resulting solution is significantly less tart than solutions of other acidifiers, which can be beneficial for the final product's flavor profile.[1][2][5]

Q3: In what types of applications is GDL commonly used?

A3: GDL is used in a wide range of applications across the food, pharmaceutical, and cosmetic industries.[8][9] In the food industry, it functions as a leavening agent in baked goods, a coagulant for tofu and cheese, a curing accelerator in processed meats, and a pH control agent in various formulations.[5][9][10] In pharmaceuticals, it can be used as an excipient for controlled drug release, and in cosmetics, it's used for gentle exfoliation.[8]

Q4: Is the acidification process reversible?

A4: The hydrolysis of GDL to gluconic acid is a chemical reaction that proceeds towards equilibrium. In an aqueous solution, GDL and gluconic acid will always be in a state of balance.[1] However, for practical purposes in an experimental setting, the acidification process is not considered reversible. The rate and final pH are controlled by factors like temperature and concentration.[1]

Troubleshooting Guide: Common Experimental Issues

Q5: My solution is not acidifying fast enough. How can I accelerate the rate of pH drop?

A5: The rate of GDL hydrolysis is highly dependent on temperature.[5][10]

  • Increase Temperature: The most effective way to accelerate acidification is to increase the temperature of your solution. The conversion to gluconic acid is slow at cold temperatures and speeds up with heat.[6] For instance, in one study, increasing the acidification temperature from 25°C to 35°C had a more significant influence on the rate of pH decrease than increasing it from 35°C to 45°C.[11]

  • Increase GDL Concentration: A higher concentration of GDL will result in a faster rate of acidification and a lower final pH.[11][12]

Q6: The acidification is happening too quickly and overshooting my target pH. What can I do to slow it down?

A6: To slow down the rate of acidification, you should do the opposite of the steps above.

  • Decrease Temperature: Lowering the temperature of your solution will significantly slow the hydrolysis of GDL.[6]

  • Decrease GDL Concentration: Use a lower concentration of GDL to achieve a more gradual pH decline.[11][12]

  • Consider Encapsulated GDL: For applications requiring an even slower acid release, microencapsulated GDL is available. This technology further controls the hydration of GDL, delaying the start of hydrolysis.[3][4]

Q7: I am observing inconsistent acidification rates between batches, even with the same protocol. What could be the cause?

A7: Inconsistency often stems from subtle variations in experimental conditions.

  • Ensure Uniform Temperature: Verify that your temperature control system (water bath, incubator) is maintaining a consistent temperature throughout the experiment and across different runs.

  • Verify Mixing Efficiency: In weakly buffered solutions, insufficient stirring can lead to the formation of localized pH gradients, causing inaccurate rate measurements.[13] Ensure your mixing protocol is vigorous enough to maintain a homogenous solution, especially at the start of the reaction.[13]

  • Check Matrix Composition: The composition of your medium (the "matrix") can affect the acidification rate. Factors such as protein content, ionic strength, and the presence of buffering agents can influence the rate of pH change.[14][15] Ensure all components of your matrix are consistent between batches.

Q8: The final pH of my solution is not reaching the desired low value. How can I achieve a lower final pH?

A8: The final equilibrium pH is primarily determined by the concentration of GDL added.[1][16] To achieve a lower final pH, you must increase the initial concentration of GDL in your solution.[11][14]

Data Presentation: Influence of Control Parameters

The following table summarizes quantitative data from a study on the acidification of reconstituted skim milk, demonstrating the impact of GDL concentration and temperature on pH reduction after 60 minutes.

GDL Concentration (%)pH at 60 min (25°C)pH at 60 min (35°C)pH at 60 min (45°C)
1.5 5.284.964.72
2.0 5.044.634.45
3.0 4.514.094.02
(Data adapted from a study by Fetahagić et al. on untreated skim milk samples.)[14]

Experimental Protocols

Protocol: Monitoring GDL Acidification Kinetics

This protocol provides a general method for studying the rate of acidification by GDL in an aqueous solution.

1. Materials:

  • Glucono Delta Lactone (GDL) powder
  • Deionized water or experimental buffer/matrix
  • Calibrated pH meter with a temperature probe
  • Stir plate and magnetic stir bar
  • Temperature-controlled water bath or jacketed beaker
  • Beakers, graduated cylinders, and a stopwatch

2. Methodology:

  • System Equilibration: Place a defined volume of your deionized water or experimental matrix into a beaker. Place the beaker in the temperature-controlled water bath set to the desired experimental temperature (e.g., 25°C, 35°C, or 45°C).[14][17]
  • pH Probe Calibration & Placement: Calibrate the pH meter at the experimental temperature. Submerge the pH probe and a temperature probe into the solution.
  • Initiate Mixing: Place the beaker on a stir plate and begin stirring at a constant rate to ensure the solution is homogenous.
  • Baseline Measurement: Once the solution temperature has stabilized, record the initial pH (Time = 0).
  • GDL Addition: Weigh the desired amount of GDL to achieve the target concentration (e.g., for a 1.5% solution in 200 mL, add 3.0 g of GDL). Add the GDL powder to the solution all at once and start the stopwatch simultaneously.[14]
  • Data Collection: Record the pH at regular intervals (e.g., every 5, 10, or 15 minutes) for the duration of the experiment (e.g., 240 minutes).[11][14]
  • Data Analysis: Plot the pH values as a function of time to generate an acidification curve. The rate of acidification can be determined from the slope of this curve at different points.

Mandatory Visualizations

GDL_Hydrolysis GDL Glucono Delta Lactone (GDL) Gluconic_Acid Gluconic Acid (Causes pH drop) GDL->Gluconic_Acid Slow Hydrolysis Water Water (H₂O) Water->Gluconic_Acid

Caption: Chemical conversion of GDL to gluconic acid.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Matrix 1. Prepare Solution (Buffer/Matrix) Set_Temp 2. Set & Equilibrate Temperature Prep_Matrix->Set_Temp Cal_pH 3. Calibrate pH Meter Set_Temp->Cal_pH Add_GDL 4. Add GDL & Start Timer Cal_pH->Add_GDL Record_pH 5. Record pH at Time Intervals Add_GDL->Record_pH Plot_Data 6. Plot pH vs. Time Record_pH->Plot_Data Calc_Rate 7. Calculate Acidification Rate Plot_Data->Calc_Rate

Caption: Workflow for monitoring GDL acidification.

Control_Factors Temp Temperature Process Rate of GDL Hydrolysis Temp->Process controls Conc GDL Concentration Conc->Process controls Matrix System Matrix (e.g., Buffering Capacity) Matrix->Process influences Output Rate of Acidification (pH Drop) Process->Output determines

Caption: Factors controlling the rate of acidification.

References

impact of buffer selection on D-(+)-Glucono-1,5-lactone stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Glucono-1,5-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in aqueous solutions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound in aqueous solutions?

A1: The main stability issue is its hydrolysis to D-gluconic acid. This compound is a cyclic ester that reacts with water, causing the ring to open and form the corresponding carboxylic acid. This is a reversible reaction, and an equilibrium will be established between the lactone and the open-chain acid form.

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis of this compound is significantly influenced by pH. The hydrolysis is slowest in acidic conditions (pH 3-5) and increases as the pH becomes neutral and alkaline.[1] At near-neutral and alkaline pH, the equilibrium strongly favors the formation of gluconic acid.[1]

Q3: I've dissolved this compound in a neutral buffer, and the pH of my solution is dropping. Is this normal?

A3: Yes, this is a common observation. The hydrolysis of the neutral this compound molecule results in the formation of D-gluconic acid. The generation of this acidic species will cause the pH of a weakly buffered or unbuffered solution to decrease over time.

Q4: Can the buffer I choose affect the stability of this compound even at the same pH?

A4: Absolutely. The hydrolysis of this compound is subject to general acid-base catalysis.[2] This means that the components of the buffer system (the weak acid and its conjugate base) can directly participate in the hydrolysis reaction and accelerate it. Therefore, the choice of buffer, its concentration, and its pKa relative to the solution pH will all impact the lactone's stability.

Q5: Which type of buffer is generally recommended for maximizing the stability of this compound?

A5: For maximal stability, it is best to work at a lower pH range (pH 3-5). Acetate (B1210297) and citrate (B86180) buffers are commonly used in this range. However, it is crucial to keep the buffer concentration as low as possible while still maintaining the desired pH control to minimize general acid-base catalysis. If working at a neutral pH is necessary, be aware that the hydrolysis rate will be faster, and the choice of buffer will be more critical. Buffers with nucleophilic functional groups, such as phosphate (B84403) and TRIS, can exhibit a more pronounced catalytic effect.

Q6: How does temperature impact the stability of this compound?

A6: The rate of hydrolysis of this compound increases with temperature.[1] For long-term storage of solutions, it is recommended to keep them at low temperatures (e.g., 2-8 °C) to minimize degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Solution
Potential Cause Troubleshooting Step
High pH of the solution Measure the pH of your solution. If it is neutral or alkaline, the hydrolysis rate will be significantly faster. Consider adjusting the pH to a more acidic range (pH 3-5) if your experimental conditions allow.
Inappropriate buffer selection The buffer you are using may be catalytically active. Buffers like phosphate and TRIS can accelerate hydrolysis. If possible, switch to a buffer with lower catalytic activity, such as acetate or citrate, and use the lowest effective concentration.
Elevated temperature Ensure your solutions are prepared and stored at a low temperature (e.g., on ice or at 2-8 °C) to slow down the rate of hydrolysis.
High buffer concentration Higher concentrations of buffer components can lead to increased catalytic activity. Try reducing the buffer concentration to the minimum required for adequate pH control.
Issue 2: Unexpected pH Drop in the Experimental Solution
Potential Cause Troubleshooting Step
Hydrolysis to gluconic acid This is the expected outcome of dissolving this compound in an aqueous solution.
Insufficient buffer capacity If the pH drop is problematic for your experiment, you may need to increase the concentration of your buffer to better resist the pH change caused by the formation of gluconic acid. Be aware that this may increase the rate of hydrolysis.
Incorrect initial pH Double-check the initial pH of your buffer and solution to ensure it is at the desired setpoint.

Quantitative Data on this compound Hydrolysis

The rate of hydrolysis of this compound is influenced by pH, temperature, and the presence of buffer catalysts. Below are tables summarizing available kinetic data.

Table 1: Hydrolysis Rate Constants in the Absence of Buffer Catalysis at 25°C

Catalyst Rate Constant (k) Reference
Water (kH₂O)4.59 x 10-5 s-1[1]
Hydroxide (B78521) Ion (kOH⁻)2.76 x 103 M-1s-1[1]

Table 2: Observed Pseudo-First-Order Rate Constants (kobs) at Various pH Values (25°C)

pH Buffer System kobs (s-1) Reference
3.0 - 5.0UnbufferedIndependent of pH[3]
4.5Pure Water-[1]
6.4Phosphate Buffer8.8 x 10-4[3]
7.50.004 M Phosphate Buffer-[1]

Qualitative Comparison of Buffer Catalytic Effects:

The catalytic efficiency of a buffer in the hydrolysis of this compound is related to the pKa and the nucleophilicity of the buffer species. A general trend for the catalytic efficiency of common buffer types is as follows:

Phosphate > Citrate ≈ Acetate > TRIS (at neutral pH)

  • Phosphate buffers are generally more catalytically active due to the nucleophilic nature of the phosphate dianion.

  • Carboxylate buffers (Citrate, Acetate) also act as general base catalysts. Their efficiency will depend on their pKa relative to the solution pH.

  • TRIS buffer , an amine-based buffer, is generally considered to be less nucleophilic than phosphate, especially at physiological pH.

It is important to empirically determine the stability of this compound in your specific formulation, as other excipients can also influence its stability.

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis by HPLC

This method allows for the direct quantification of the remaining this compound over time.

1. Materials and Reagents:

  • This compound standard

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Selected buffer components (e.g., sodium acetate, acetic acid)

  • HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Charged Aerosol Detector (CAD))

  • A suitable HPLC column (e.g., a C18 column or a column designed for polar compounds)

2. Preparation of Solutions:

  • Mobile Phase: Prepare an appropriate mobile phase. A common mobile phase for separating polar compounds like gluconolactone (B72293) is a mixture of acetonitrile and water.

  • Standard Solutions: Accurately prepare a stock solution of this compound in the mobile phase or a solvent in which it is stable for a short period (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Prepare the desired buffer solution at the target pH and concentration.

    • Accurately weigh and dissolve a known amount of this compound in the temperature-equilibrated buffer solution to initiate the stability study.

    • At specified time intervals, withdraw an aliquot of the sample solution.

    • Immediately quench the hydrolysis reaction by diluting the aliquot in a cold, non-aqueous solvent (e.g., acetonitrile) or by freezing.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the calibration standards to generate a standard curve.

  • Inject the prepared samples from the stability study.

  • Monitor the peak corresponding to this compound and quantify its concentration using the calibration curve.

4. Data Analysis:

  • Plot the concentration of this compound versus time.

  • Determine the rate of hydrolysis, which typically follows first-order kinetics. The natural logarithm of the concentration versus time will yield a linear plot with a slope equal to the negative of the observed rate constant (-kobs).

Protocol 2: Enzymatic Determination of this compound and D-Gluconic Acid

This method allows for the quantification of both the lactone and its hydrolysis product. Commercial kits are available for this assay (e.g., from Megazyme).

1. Principle:

  • D-Gluconic acid is phosphorylated to D-gluconate-6-phosphate by ATP in the presence of gluconate kinase (GK).

  • D-gluconate-6-phosphate is then oxidized by NADP⁺ to ribulose-5-phosphate with the formation of NADPH in a reaction catalyzed by 6-phosphogluconate dehydrogenase (6-PGDH).

  • The amount of NADPH formed is stoichiometric with the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm.

  • To measure the total amount (D-gluconic acid + this compound), the lactone is first hydrolyzed to gluconic acid under alkaline conditions (pH ~11) before the enzymatic assay.

2. Materials and Reagents:

  • Enzymatic assay kit for D-Gluconic Acid/D-Glucono-δ-lactone

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Sodium hydroxide solution (e.g., 2 M) for alkaline hydrolysis

3. Procedure:

  • Measurement of Free D-Gluconic Acid:

    • Follow the kit instructions to prepare the reagents.

    • Pipette the buffer, NADP⁺/ATP solution, sample, and 6-PGDH into a cuvette.

    • Mix and read the initial absorbance (A1) after a few minutes.

    • Start the reaction by adding gluconate kinase.

    • Mix and read the final absorbance (A2) after the reaction is complete (typically 5-10 minutes).

    • The difference in absorbance (A2 - A1) is proportional to the concentration of free D-gluconic acid.

  • Measurement of Total D-Gluconic Acid and this compound:

    • Take an aliquot of your sample and adjust the pH to approximately 11 with sodium hydroxide.

    • Incubate for about 10-15 minutes at room temperature to ensure complete hydrolysis of the lactone.

    • Neutralize the sample back to the optimal pH for the enzymatic assay.

    • Perform the enzymatic assay as described above for free D-gluconic acid. The result will be the total concentration of gluconic acid and hydrolyzed gluconolactone.

  • Calculation of this compound Concentration:

    • Subtract the concentration of free D-gluconic acid from the total concentration to determine the initial concentration of this compound.

Visualizations

Hydrolysis_Equilibrium Lactone This compound (neutral, cyclic ester) Acid D-Gluconic Acid (acidic, open-chain) Lactone->Acid Hydrolysis (+H₂O) Acid->Lactone Lactonization (-H₂O)

Caption: Chemical equilibrium between this compound and D-Gluconic Acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Processing prep_buffer Prepare Buffer Solution dissolve_lactone Dissolve Lactone (t=0) prep_buffer->dissolve_lactone aliquot Withdraw Aliquot at t=x dissolve_lactone->aliquot quench Quench Reaction aliquot->quench hplc HPLC Analysis quench->hplc enzymatic Enzymatic Assay quench->enzymatic plot Plot Concentration vs. Time hplc->plot enzymatic->plot calculate Calculate Rate Constant plot->calculate

Caption: Workflow for a this compound stability study.

Troubleshooting_Flow start High Lactone Degradation? check_ph Is pH > 5? start->check_ph adjust_ph Adjust pH to 3-5 check_ph->adjust_ph Yes check_buffer Buffer Type/Concentration? check_ph->check_buffer No end Stability Improved adjust_ph->end change_buffer Use low conc. Acetate/Citrate check_buffer->change_buffer Yes check_temp Is Temperature > RT? check_buffer->check_temp No change_buffer->end lower_temp Store at 2-8°C check_temp->lower_temp Yes check_temp->end No lower_temp->end

Caption: Troubleshooting guide for unexpected this compound degradation.

References

Technical Support Center: D-(+)-Glucono-1,5-lactone Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of D-(+)-Glucono-1,5-lactone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing or Fronting

Question: My this compound peak is showing significant tailing or fronting. What are the potential causes and solutions?

Answer: Peak asymmetry for this compound is a common problem and can be caused by several factors.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing. This is particularly prevalent with polar compounds like this compound.

  • Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak fronting.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, influencing peak shape.

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shapes.

Troubleshooting Workflow for Peak Asymmetry

G start Peak Tailing/Fronting Observed check_overload Reduce Sample Concentration start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes solution_overload Optimize Sample Concentration overload_yes->solution_overload Yes check_pH Adjust Mobile Phase pH overload_yes->check_pH No pH_yes Peak Shape Improves? check_pH->pH_yes solution_pH Use Optimal Mobile Phase pH pH_yes->solution_pH Yes check_column Use a New or Different Column pH_yes->check_column No column_yes Peak Shape Improves? check_column->column_yes solution_column Replace or Use Appropriate Column column_yes->solution_column Yes end Consult Further Documentation column_yes->end No

Troubleshooting workflow for peak asymmetry.

Issue 2: Peak Splitting

Question: I am observing a split peak for this compound. What could be the reason?

Answer: Peak splitting for this compound is often related to its hydrolysis into gluconic acid in aqueous solutions. The presence of both the lactone and the open-chain acid form can result in two closely eluting or split peaks.

  • On-Column Hydrolysis: If the mobile phase is aqueous and has a neutral or near-neutral pH, this compound can hydrolyze to gluconic acid on the column, leading to peak splitting.

  • Sample Preparation: If the sample is prepared in an aqueous solvent and allowed to stand, a significant portion of the lactone may convert to gluconic acid before injection.

Logical Relationship for Peak Splitting

G start Split Peak for this compound cause1 Hydrolysis to Gluconic Acid start->cause1 subcause1 Aqueous Mobile Phase (neutral pH) cause1->subcause1 subcause2 Aqueous Sample Solvent cause1->subcause2 effect Presence of two species (lactone and acid) subcause1->effect subcause2->effect result Observation of two closely eluting or split peaks effect->result

Causes of peak splitting for this compound.

Issue 3: Poor Resolution and Shifting Retention Times

Question: The resolution between my this compound peak and other components is poor, and the retention time is not stable. How can I address this?

Answer: Poor resolution and retention time drift can be caused by a variety of factors.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.

  • Column Temperature: Fluctuations in column temperature can affect retention times.

  • Flow Rate Instability: An unstable flow rate from the pump will cause retention times to vary.

  • Column Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times.

Parameter Potential Cause Recommended Solution
Poor Resolution Inappropriate mobile phase compositionOptimize the mobile phase, for example, by adjusting the organic-to-aqueous ratio.
Unsuitable columnUse a column with a different selectivity, such as a polar-embedded phase column.
Shifting Retention Times Inconsistent mobile phase preparationPrepare fresh mobile phase daily and ensure accurate mixing.
Temperature fluctuationsUse a column oven to maintain a constant temperature.
Unstable flow rateCheck the pump for leaks and ensure proper solvent degassing.
Insufficient column equilibrationEquilibrate the column for at least 10-15 column volumes before the first injection and between gradient runs.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the hydrolysis of this compound in my samples before and during HPLC analysis?

A1: To minimize the hydrolysis of this compound, which is accelerated by water and neutral or alkaline pH[1][2], the following steps are recommended:

  • Sample Preparation: Prepare samples in a non-aqueous solvent such as acetonitrile (B52724) or a mixture of alcohol and acetonitrile whenever possible[3]. If an aqueous solvent must be used, keep the pH acidic (pH < 4) and analyze the samples as quickly as possible after preparation.

  • Mobile Phase: Use a mobile phase with a low pH (e.g., pH 2.5-4) to maintain the stability of the lactone during the chromatographic run.

  • Temperature: Perform the analysis at a controlled, lower temperature to reduce the rate of hydrolysis.

Q2: What is a suitable starting HPLC method for the analysis of this compound?

A2: A good starting point for the HPLC analysis of this compound is a reversed-phase method. A published method utilized a Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water (9:1) at a flow rate of 0.5 mL/min and a column temperature of 30°C[4]. Detection was achieved using a Charged Aerosol Detector (CAD)[4].

Q3: Can I analyze this compound and its hydrolysis product, gluconic acid, in the same run?

A3: Yes, it is possible to simultaneously determine this compound and gluconic acid. This often requires careful method development. Some approaches include:

  • Ion-Exchange Chromatography: This technique can be effective for separating the neutral lactone from the anionic gluconic acid.

  • Reversed-Phase HPLC with pH control: By using a mobile phase with a pH that ensures both compounds are in a suitable form for separation, it is possible to resolve them on a C18 or similar column.

Q4: My baseline is noisy. What are the common causes and how can I fix it?

A4: A noisy baseline can obscure small peaks and affect integration accuracy. Common causes include:

  • Poorly Mixed Mobile Phase: Ensure the mobile phase components are thoroughly mixed.

  • Air Bubbles in the System: Degas the mobile phase before use.

  • Contaminated Solvents: Use high-purity, HPLC-grade solvents.

  • Detector Issues: The detector lamp may be nearing the end of its life.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol is based on a method developed for the determination of Glucono-δ-Lactone in Canagliflozin[4].

  • Chromatographic Conditions:

    • Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (90:10, v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: Charged Aerosol Detector (CAD)

      • Nebulization Temperature: 50°C

      • Carrier Gas Pressure: 427.5 kPa

  • Sample Preparation:

    • Accurately weigh the sample.

    • Dissolve the sample in the mobile phase to achieve a suitable concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Quantify the analyte using a calibration curve prepared from standards of known concentrations.

Workflow for HPLC Method Development

G start Define Analytical Goal step1 Select Column and Mobile Phase start->step1 step2 Optimize Mobile Phase Composition step1->step2 step3 Optimize Flow Rate and Temperature step2->step3 step4 Method Validation step3->step4 end Final HPLC Method step4->end

A general workflow for HPLC method development.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of this compound based on a published method[4].

Parameter Value
Linearity Range 1.05 - 22.5 mg·L⁻¹
Detection Limit (3S/N) 0.32 ng
Recovery 96.2% - 103%
Sample Solution Stability (at room temp.) 12 hours
RSD of Sample Solution (n=7) 1.8%
RSD of Reference Solution (n=7) 1.3%

References

Technical Support Center: D-Glucose to D-(+)-Glucono-1,5-lactone Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of D-glucose to D-(+)-Glucono-1,5-lactone.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Enzymatic Conversion using Glucose Oxidase

Issue 1: Incomplete or Slow Conversion of D-Glucose

  • Question: My enzymatic reaction is slow, or the conversion of D-glucose is incomplete. What are the possible causes and solutions?

  • Answer: Incomplete or slow conversion in an enzymatic reaction can be attributed to several factors:

    • Suboptimal Reaction Conditions: Ensure the pH and temperature are within the optimal range for glucose oxidase, typically pH 5.1-5.9 and 35-38°C.[1][2] Deviations can significantly reduce enzyme activity.

    • Enzyme Inactivation by Hydrogen Peroxide: A major cause of decreased enzyme activity is inactivation by the hydrogen peroxide (H₂O₂) byproduct.[2] To mitigate this, consider the following:

      • Co-immobilization with Catalase: Catalase efficiently decomposes H₂O₂ into water and oxygen, protecting the glucose oxidase.

      • Controlled Addition of H₂O₂ Scavengers: Introduce agents that can safely neutralize hydrogen peroxide without interfering with the primary reaction.

    • Insufficient Oxygen Supply: The reaction consumes oxygen. Ensure adequate aeration or use an oxygen-saturated buffer to prevent oxygen from becoming a limiting reagent.[1]

    • Thermal Inactivation: Prolonged exposure to elevated temperatures can denature the enzyme.[3] Adhere to the recommended temperature range and minimize reaction time where possible.

    • Inhibition by Metal Ions: Certain metal ions, such as Ag+, Hg2+, and Co2+, can inhibit glucose oxidase activity.[4] Use high-purity reagents and deionized water to avoid contamination.

Issue 2: Low Yield of this compound

  • Question: The conversion of D-glucose is high, but the isolated yield of this compound is low. Why is this happening?

  • Answer: A low isolated yield despite high conversion often points to the hydrolysis of the desired lactone product into D-gluconic acid.

    • Spontaneous Hydrolysis: this compound is susceptible to hydrolysis, a reaction favored at neutral to alkaline pH.[5] To minimize hydrolysis:

      • Maintain a slightly acidic pH: Keeping the reaction and workup conditions at a lower pH will favor the lactone form.

      • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to reduce its time in an aqueous environment.

      • Temperature Control: Hydrolysis is accelerated at higher temperatures. Keep the reaction mixture cool during workup and purification.

Catalytic Oxidation using Palladium or Platinum Catalysts

Issue 1: Catalyst Deactivation

  • Question: My catalytic reaction starts well but then slows down or stops completely. What could be causing catalyst deactivation?

  • Answer: Catalyst deactivation is a common issue in heterogeneous catalysis. Potential causes include:

    • Oxidation of the Catalyst Surface: The presence of oxygen can lead to the formation of palladium or platinum oxides on the catalyst surface, which are less active for glucose oxidation.[4][6]

      • Controlled Oxygen Supply: Avoid excessively high oxygen concentrations.

      • Catalyst Pre-reduction: Reducing the catalyst with hydrogen before the reaction can ensure an active metallic surface.[4]

    • Strong Adsorption of Oxygen: Oxygen can strongly adsorb to the metal surface, blocking active sites.[6]

    • Particle Size Effects: Finely dispersed palladium catalysts, while initially very active, are more prone to deactivation through oxidation.[4] Using catalysts with slightly larger particle sizes may improve stability.

Issue 2: Low Selectivity and Formation of Byproducts

  • Question: I am observing the formation of products other than this compound. How can I improve selectivity?

  • Answer: The formation of byproducts such as glucaric acid and other organic acids can occur due to over-oxidation.[7]

    • Optimize Reaction Conditions: Carefully control the reaction temperature, pressure, and reaction time to favor the formation of the desired lactone.

    • Catalyst Promoters: The use of promoters, such as bismuth with palladium, has been shown to improve selectivity towards gluconic acid/gluconolactone.[6]

    • pH Control: Maintaining an alkaline pH (around 8.8-9.2) can enhance the reaction rate and selectivity.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between the enzymatic and catalytic methods for this conversion?

A1: The enzymatic method, using glucose oxidase, is highly specific for the oxidation of β-D-glucose and typically proceeds under milder conditions (lower temperature and near-neutral pH).[2] The catalytic method, using palladium or platinum, is a chemical process that can be faster but may require more stringent control of conditions to ensure high selectivity and prevent catalyst deactivation.[4]

Q2: How can I monitor the progress of the reaction?

A2: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying D-glucose, this compound, and D-gluconic acid in the reaction mixture.[9][10]

  • Titration: The total acid content (gluconic acid and hydrolyzed lactone) can be determined by titration with a standardized base.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the different species in the reaction mixture, including the lactone and its hydrolyzed form.[7][14][15]

Q3: How can I purify the this compound product?

A3: Purification typically involves the following steps:

  • Removal of Catalyst/Enzyme: For catalytic reactions, the solid catalyst is removed by filtration. For enzymatic reactions, the enzyme may be removed by ultrafiltration or precipitation.

  • Concentration: The reaction mixture is concentrated under reduced pressure.

  • Crystallization: The concentrated solution is cooled, and seed crystals may be added to induce crystallization of the this compound.[16]

  • Isolation and Drying: The crystals are collected by filtration, washed with a cold solvent to remove impurities, and then dried.

Quantitative Data Summary

ParameterEnzymatic Conversion (Glucose Oxidase)Catalytic Oxidation (Pd/C or Pt/C)
Optimal pH 5.1 - 5.9[1][2][17]8.8 - 9.2[4][8]
Optimal Temperature 35 - 38°C[1][2]50 - 60°C[4][8]
Catalyst/Enzyme Loading Varies; typically defined in Units/mL[17]Substrate to metal ratio of ~5000[8]
Typical Reaction Time 7 - 8 hours[2]2.5 - 5 hours[8]
Reported Conversion ~77.6% (with catalase)[18]>99%[19]
Reported Selectivity/Yield High selectivity to gluconic acid/lactoneUp to 97% for Pd/C[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

Materials:

  • D-Glucose

  • Glucose Oxidase (e.g., from Aspergillus niger)

  • Catalase (optional, but recommended)

  • 50 mM Sodium Acetate (B1210297) Buffer (pH 5.1)

  • Deionized Water

Procedure:

  • Prepare a solution of D-glucose in 50 mM sodium acetate buffer (pH 5.1) at the desired concentration.

  • Equilibrate the glucose solution to 35°C in a temperature-controlled reaction vessel with stirring and aeration.

  • If using catalase, add it to the glucose solution.

  • Initiate the reaction by adding the specified amount of glucose oxidase.

  • Maintain the temperature at 35°C and continue stirring and aeration.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing for glucose consumption using HPLC or a glucose assay kit.

  • Once the desired conversion is reached, stop the reaction by denaturing the enzyme (e.g., by heat treatment or pH change, followed by cooling).

  • Proceed with product purification as described in the FAQ section.

Protocol 2: Catalytic Oxidation of D-Glucose to this compound

Materials:

  • D-Glucose

  • Palladium on Carbon (Pd/C) catalyst (e.g., 5 wt%)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 3 M) for pH control

Procedure:

  • Add the Pd/C catalyst to a three-neck glass reactor equipped with a stirrer, pH electrode, and oxygen inlet.

  • Add a solution of D-glucose in deionized water to the reactor.

  • Heat the reaction mixture to 60°C with vigorous stirring.[8]

  • Start bubbling oxygen or air through the mixture at a controlled rate.

  • Maintain the pH of the reaction mixture at 9.0 by the controlled addition of NaOH solution using a pH-stat or manual monitoring and addition.[8]

  • Monitor the reaction by taking samples periodically and analyzing for glucose conversion by HPLC.

  • After the reaction is complete (typically 2-5 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be washed, dried, and potentially reused.

  • The resulting solution contains sodium gluconate. To obtain the lactone, the solution needs to be acidified and then subjected to concentration and crystallization.

Visualizations

Enzymatic_Conversion_Pathway cluster_peroxide β-D-Glucose β-D-Glucose D-Glucono-1,5-lactone D-Glucono-1,5-lactone β-D-Glucose->D-Glucono-1,5-lactone Glucose Oxidase + O₂ H2O2 H2O2 D-Gluconic Acid D-Gluconic Acid D-Glucono-1,5-lactone->D-Gluconic Acid Spontaneous Hydrolysis (+H₂O) H2O_O2 H₂O + O₂ H2O2->H2O_O2 Catalase

Caption: Enzymatic conversion of D-glucose to this compound.

Experimental_Workflow_Enzymatic cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prepare_Glucose_Solution Prepare D-Glucose Solution in Buffer (pH 5.1) Equilibrate_Temp Equilibrate to 35°C Prepare_Glucose_Solution->Equilibrate_Temp Add_Enzymes Add Glucose Oxidase (& Catalase) Equilibrate_Temp->Add_Enzymes React Stir & Aerate at 35°C Add_Enzymes->React Monitor Monitor Conversion (HPLC) React->Monitor Stop_Reaction Stop Reaction (Denature Enzyme) Monitor->Stop_Reaction Concentrate Concentrate Under Reduced Pressure Stop_Reaction->Concentrate Crystallize Crystallize Concentrate->Crystallize Isolate Isolate & Dry Product Crystallize->Isolate

Caption: Experimental workflow for enzymatic synthesis.

Experimental_Workflow_Catalytic cluster_prep_cat Preparation cluster_reaction_cat Reaction cluster_workup_cat Workup & Purification Prepare_Reactants Prepare D-Glucose Solution & Pd/C Catalyst Heat_Mixture Heat to 60°C Prepare_Reactants->Heat_Mixture Start_Reaction Start O₂ Flow & Maintain pH 9.0 Heat_Mixture->Start_Reaction React_Cat Stir at 60°C Start_Reaction->React_Cat Monitor_Cat Monitor Conversion (HPLC) React_Cat->Monitor_Cat Cool_Mixture Cool to Room Temp. Monitor_Cat->Cool_Mixture Filter_Catalyst Filter to Remove Catalyst Cool_Mixture->Filter_Catalyst Acidify Acidify Solution Filter_Catalyst->Acidify Concentrate_Crystallize Concentrate & Crystallize Acidify->Concentrate_Crystallize Isolate_Cat Isolate & Dry Product Concentrate_Crystallize->Isolate_Cat

Caption: Experimental workflow for catalytic synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for D-(+)-Glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the quantitative determination of D-(+)-Glucono-1,5-lactone (GDL). Detailed experimental protocols and performance data are presented to assist in the selection and implementation of the most suitable method for your research and quality control needs.

Introduction to this compound Analysis

This compound is the neutral cyclic ester of D-gluconic acid. In aqueous solutions, it exists in a pH-dependent equilibrium with gluconic acid. This equilibrium presents a unique challenge for analytical quantification, requiring methods that can either distinguish between the lactone and the free acid or measure the total gluconic acid content after complete hydrolysis of the lactone. The choice of an analytical method is critical for accurate quantification in various matrices, from pharmaceutical formulations to food products.

Comparison of Analytical Methods

A summary of the key performance characteristics of different analytical methods for the quantification of this compound is presented below. This allows for a direct comparison of their principles, performance, and applicability.

ParameterHPLC with Charged Aerosol Detection (HPLC-CAD)Ion-Exchange HPLC with UV DetectionEnzymatic AssayTitrimetric Method
Principle Chromatographic separation followed by universal detection based on light scattering of nebulized and dried analyte particles.Chromatographic separation based on ionic interactions with a charged stationary phase, followed by UV detection.Enzymatic conversion of gluconic acid (after GDL hydrolysis) to a product that can be measured spectrophotometrically.Titration of the acidic protons of gluconic acid (formed from GDL hydrolysis) with a standardized base.
Specificity High; separates GDL from other non-volatile compounds.High; separates GDL/gluconic acid from other charged compounds.Highly specific for D-gluconic acid.[1][2]Low; titrates any acidic species present in the sample.
Linearity Range 1.05 - 22.5 mg/L[3]Analyte-dependent, typically in the µg/mL to mg/mL range.0.8 - 50 µ g/assay [1]Dependent on titrant concentration and sample volume.
Accuracy (Recovery) 96.2% - 103%[3]Typically >95% for related organic acids.Not explicitly stated, but high due to specificity.High, but dependent on the absence of interfering acids/bases.
Precision (RSD) < 2%[3]Typically < 2% for related organic acids.Not explicitly stated, but generally low for enzymatic assays.Low, typically < 1% for manual titrations.
Limit of Detection (LOD) 0.32 ng (injected)[3]Dependent on chromophore; potentially in the low µg/mL range.0.792 mg/L[1]Dependent on titrant concentration and endpoint detection.
Limit of Quantitation (LOQ) Not explicitly stated, but derivable from LOD.Dependent on chromophore; typically 3x LOD.Not explicitly stated, but derivable from LOD.Dependent on titrant concentration and endpoint detection.
Robustness Moderate; sensitive to mobile phase composition and detector settings.High; less sensitive to minor changes in mobile phase composition than some other HPLC modes.High; enzymatic reactions are generally robust within specified conditions.High; a well-established and robust chemical method.
Sample Throughput ModerateModerateHigh (amenable to microplate format)Low to Moderate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the direct quantification of GDL and is particularly useful for samples where GDL is present alongside other non-volatile compounds.

Chromatographic Conditions: [3]

  • Column: Thermo Hypersil Gold Aq (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile (B52724):Water (90:10, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • CAD Nebulizer Temperature: 50°C

  • CAD Carrier Gas Pressure: 427.5 kPa

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Validation Parameters:

  • Linearity: A linear range of 1.05-22.5 mg/L was established for GDL.[3]

  • Accuracy: Recovery was determined by the standard addition method at three concentration levels, with results in the range of 96.2%-103%.[3]

  • Precision: The relative standard deviation (RSD) for repeated injections was found to be less than 2%.[3]

  • Stability: Sample and reference solutions were stable for 12 hours at room temperature.[3]

HPLC_CAD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Filter Filter (0.45 µm) Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Charged Aerosol Detection Separate->Detect Quantify Quantify GDL Detect->Quantify

HPLC-CAD Experimental Workflow
Ion-Exchange HPLC with UV Detection

This method is an alternative chromatographic approach that separates GDL (as the gluconate ion) from other charged molecules. Since GDL itself has a weak chromophore, detection is typically performed at low UV wavelengths (e.g., 210 nm).

Chromatographic Conditions (Proposed):

  • Column: A suitable anion exchange column (e.g., a polymer-based amino column).

  • Mobile Phase: An aqueous buffer, for example, 100 mM ammonium (B1175870) dihydrogen phosphate (B84403) containing 10% acetonitrile.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 25 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase.

  • To quantify total gluconic acid (including GDL), adjust the sample pH to >10 with a suitable base and allow for complete hydrolysis of the lactone to gluconate before injection.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

IE_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Ion-Exchange HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Hydrolyze Hydrolyze GDL (optional) Sample->Hydrolyze Filter Filter (0.45 µm) Hydrolyze->Filter Inject Inject into HPLC Filter->Inject Separate Ion-Exchange Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantify Gluconate Detect->Quantify

Ion-Exchange HPLC Experimental Workflow
Enzymatic Assay

This spectrophotometric method relies on the specific enzymatic conversion of D-gluconic acid. GDL is first hydrolyzed to gluconic acid under alkaline conditions.

Principle:

  • Hydrolysis: D-Glucono-δ-lactone + H₂O → D-Gluconic acid (at pH > 10)

  • Phosphorylation: D-Gluconate + ATP --(Gluconate Kinase)--> D-gluconate-6-phosphate + ADP

  • Oxidation: D-Gluconate-6-phosphate + NADP⁺ --(6-PGDH)--> Ribulose-5-phosphate + NADPH + H⁺ + CO₂

The increase in NADPH is measured by the increase in absorbance at 340 nm and is stoichiometric with the amount of D-gluconic acid.

Protocol:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in water.

    • For total GDL and gluconic acid, adjust the pH of the sample solution to approximately 11 with 2 M NaOH and incubate for 5-10 minutes.[1]

    • Dilute the sample to a concentration that falls within the linear range of the assay (0.08 to 0.5 g/L of gluconic acid).[1]

  • Assay Procedure (Manual):

    • Pipette the diluted sample, buffer, and cofactors into a cuvette.

    • Measure the initial absorbance (A1) at 340 nm.

    • Initiate the reaction by adding the enzyme mixture (Gluconate Kinase and 6-PGDH).

    • Incubate until the reaction is complete (approximately 6 minutes).

    • Measure the final absorbance (A2) at 340 nm.

    • Calculate the change in absorbance (ΔA = A2 - A1) and determine the concentration from a standard curve.

Validation Parameters:

  • Specificity: The assay is specific for D-gluconic acid.[1][2]

  • Linearity: The assay is linear over the range of 0.8 to 50 µg of D-gluconic acid per assay.[1]

  • Limit of Detection (LOD): 0.792 mg/L of D-gluconic acid.[1]

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_measure Measurement Sample Weigh and Dissolve Sample Hydrolyze Alkaline Hydrolysis of GDL Sample->Hydrolyze Dilute Dilute to Assay Range Hydrolyze->Dilute Mix Mix Sample with Reagents Dilute->Mix Incubate Incubate Mix->Incubate Measure Spectrophotometric Reading (340 nm) Incubate->Measure Calculate Calculate Concentration Measure->Calculate

Enzymatic Assay Experimental Workflow
Titrimetric Method

This classical chemical method involves the direct titration of the acidic protons of gluconic acid, formed from the hydrolysis of GDL, with a standardized basic solution.

Principle: GDL is hydrolyzed to gluconic acid, which is then titrated with a strong base, such as sodium hydroxide (B78521) (NaOH), to a phenolphthalein (B1677637) endpoint.

Protocol:

  • Accurately weigh about 0.6 g of the GDL sample and dissolve it in 100 mL of water in a conical flask.

  • Add 50.0 mL of 0.1 N sodium hydroxide and allow the solution to stand for 15 minutes to ensure complete hydrolysis of the lactone.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the excess sodium hydroxide with standardized 0.1 N hydrochloric acid until the pink color disappears.

  • Perform a blank titration with 50.0 mL of 0.1 N sodium hydroxide.

  • Calculate the amount of GDL in the sample based on the volume of sodium hydroxide consumed. Each mL of 0.1 N sodium hydroxide is equivalent to 17.81 mg of C₆H₁₀O₆.

Performance Characteristics:

  • Specificity: This method is not specific and will titrate any acidic or basic impurities in the sample.

  • Precision: The precision is generally high, with RSD values typically below 1% for experienced analysts.

  • Accuracy: The accuracy is dependent on the purity of the sample and the accuracy of the standardized titrants.

Titration_Workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis and Titration cluster_analysis Data Analysis Sample Weigh and Dissolve GDL Hydrolyze Add excess NaOH for Hydrolysis Sample->Hydrolyze Titrate Titrate with HCl Hydrolyze->Titrate Calculate Calculate GDL Content Titrate->Calculate

Titrimetric Method Workflow

Conclusion

The choice of an analytical method for the determination of this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the need for specificity, the required sensitivity, and the available instrumentation.

  • HPLC-CAD offers a direct and specific method for GDL quantification, suitable for complex matrices where separation from other components is necessary.

  • Ion-Exchange HPLC with UV detection provides a viable alternative to HPLC-CAD, particularly when a universal detector is not available. It offers good specificity for charged analytes.

  • The Enzymatic Assay is highly specific and sensitive, making it an excellent choice for accurate quantification of total gluconic acid and GDL, especially in food and biological samples. Its amenability to a microplate format allows for high-throughput analysis.

  • The Titrimetric Method is a simple, cost-effective, and robust technique for assaying pure GDL samples. However, its lack of specificity makes it unsuitable for complex mixtures containing other acidic or basic components.

By carefully considering the advantages and limitations of each method presented in this guide, researchers, scientists, and drug development professionals can select and validate the most appropriate analytical technique for their specific application, ensuring accurate and reliable results.

References

A Comparative Guide: D-(+)-Glucono-1,5-lactone versus Gluconic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related molecules is paramount for experimental design and data interpretation. This guide provides a comparative analysis of D-(+)-Glucono-1,5-lactone (GDL) and its hydrolyzed form, gluconic acid, focusing on their performance in various biological assays. While direct comparative studies are limited, this document synthesizes available data to highlight their individual activities and potential differences.

Chemical Relationship and Interconversion

This compound is the cyclic ester of D-gluconic acid. In aqueous solutions, GDL undergoes spontaneous hydrolysis to form an equilibrium mixture with D-gluconic acid.[1][2][3] This equilibrium is influenced by pH and temperature, with hydrolysis being favored at higher pH and temperatures.[1][2] This dynamic relationship is a critical consideration in any biological assay, as the observed effects may be attributable to GDL, gluconic acid, or the combination of both in solution.

GDL_to_GluconicAcid GDL This compound GluconicAcid Gluconic Acid GDL->GluconicAcid Hydrolysis (H₂O) GluconicAcid->GDL Lactonization (-H₂O)

Caption: Interconversion of this compound and Gluconic Acid.

Enzyme Inhibition

Both GDL and gluconic acid have been reported to inhibit the activity of β-glucosidases, enzymes involved in the breakdown of β-glucosides.

Comparative Data on β-Glucosidase Inhibition

CompoundEnzyme SourceSubstrateObserved InhibitionIC50 Value
This compound Penicillium oxalicum (BGL1) & Aspergillus niger (AnBG)p-Nitrophenyl-β-D-glucopyranoside (pNPG) & CellobioseConcentration-dependent inhibition observed from 0.1 mM to 5.0 mM.[4]Not explicitly reported in the provided study.
Gluconic Acid Not specifiedNot specified50% inhibition at a concentration of 6 g/L.[4]Not explicitly reported in the provided study.
Experimental Protocol: β-Glucosidase Inhibition Assay

This protocol is a generalized procedure for assessing β-glucosidase inhibition using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme (e.g., β-glucosidase from Aspergillus niger) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

    • Prepare a stock solution of the substrate, pNPG, in the same buffer (e.g., 10 mM).

    • Prepare stock solutions of the inhibitors, this compound and gluconic acid, at various concentrations in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the enzyme solution to each well.

    • Add 25 µL of the inhibitor solution at different concentrations to the respective wells. A control well should contain 25 µL of buffer instead of the inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 50°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the reaction mixture at the same temperature for a specific duration (e.g., 30 minutes).

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.4 M NaOH-glycine buffer, pH 10.8).

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

BetaGlucosidase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme Enzyme Solution Mix_Enzyme_Inhibitor Mix Enzyme and Inhibitor Enzyme->Mix_Enzyme_Inhibitor Substrate pNPG Substrate Add_Substrate Add pNPG Substrate Substrate->Add_Substrate Inhibitor Inhibitor Solutions (GDL / Gluconic Acid) Inhibitor->Mix_Enzyme_Inhibitor Preincubation Pre-incubate Mix_Enzyme_Inhibitor->Preincubation Preincubation->Add_Substrate Incubation Incubate Add_Substrate->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for β-Glucosidase Inhibition Assay.

Antioxidant Activity

Both GDL and gluconic acid are known to possess antioxidant properties, including metal chelating capabilities.[1]

Comparative Data on Antioxidant Activity

CompoundAssayKey Findings
This compound Peroxynitrite-induced plasma damageEffectively decreased 3-nitrotyrosine (B3424624) formation and the level of carbonyl groups. Increased the level of protein -SH groups and glutathione. Inhibited peroxynitrite-induced plasma lipid peroxidation.
Gluconic Acid (as Sodium D-gluconate) Peroxynitrite-induced plasma damageEffectively decreased 3-nitrotyrosine formation and the level of carbonyl groups. Increased the level of protein -SH groups and glutathione. Inhibited peroxynitrite-induced plasma lipid peroxidation.

The study concluded that both compounds can protect plasma proteins and lipids against peroxynitrite-induced damage, but a quantitative comparison of their potency was not provided.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general method for assessing antioxidant activity by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

    • Prepare stock solutions of the test compounds (GDL and gluconic acid) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or water) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL).

    • A blank well should contain the solvent and the DPPH solution. A control well should contain the test compound and the solvent instead of the DPPH solution to account for any absorbance from the sample itself.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of blank - (Absorbance of sample - Absorbance of control))] / Absorbance of blank] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of the test compound.

Cell Viability and Proliferation

The effect of GDL on cell viability has been investigated in the context of cardioprotection.

Data on Cell Viability

CompoundCell LineAssayKey Findings
This compound Neonatal rat cardiomyocytes (NRCMs)CCK-8 assayEnhanced cell viability of NRCMs following hypoxia/reoxygenation injury in a dose-dependent manner (from 1 µM to 10 mM).[5]

There is a lack of publicly available studies directly comparing the effects of GDL and gluconic acid on cell proliferation or viability using assays like the MTT assay.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds (GDL or gluconic acid).

    • Include a control group with vehicle-treated cells.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is typically expressed as a percentage of the control group.

Signaling Pathways

Limited research has explored the signaling pathways modulated by GDL. One study suggests its cardioprotective effects are mediated through the PKCε/ERK pathway.

GDL_Signaling_Pathway GDL This compound PKCe PKCε GDL->PKCe Activates ERK ERK PKCe->ERK Activates Cardioprotection Cardioprotection ERK->Cardioprotection Leads to

References

Comparative Analysis of D-(+)-Glucono-1,5-lactone from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. D-(+)-Glucono-1,5-lactone (GDL), a naturally occurring food additive and a known inhibitor of β-glucosidase, is a versatile compound used in various scientific applications.[1][2] The quality of GDL can significantly impact experimental outcomes, making a thorough evaluation of the product from different suppliers a critical step in ensuring reliable and reproducible results.

This guide provides a comparative analysis of this compound from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on key quality attributes and performance in a functional enzymatic assay. All experimental data presented are representative and intended to illustrate the comparative methodology.

Data Summary

The following table summarizes the key quality control parameters for this compound from the three suppliers.

Parameter Supplier A Supplier B Supplier C Specification
Purity (by Titration) 99.8%99.5%99.9%≥ 99.0%
Purity (by HPLC) 99.7%99.2%99.9%≥ 99.0%
Identity by ¹H NMR ConformsConformsConformsConsistent with structure
Identity by FTIR ConformsConformsConformsConforms to reference
Appearance White crystalline powderWhite crystalline powderWhite crystalline powderWhite, odorless crystalline powder
Melting Point 152-154 °C151-153 °C153-155 °C151-155 °C
Specific Rotation [α]D²⁰ +63.8° (c=10, H₂O)+63.2° (c=10, H₂O)+64.5° (c=10, H₂O)+62.0° to +65.0°
β-Glucosidase Inhibition (IC₅₀) 1.2 mM1.5 mM1.1 mMReport Value

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a refractive index detector (RID).

  • Column: Aminex HPX-87H, 300 mm x 7.8 mm.

  • Mobile Phase: 0.005 M H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50 °C.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of deionized water.

  • Injection Volume: 20 µL.

  • Quantification: The purity is determined by the area percentage of the principal peak.

Identity Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve 5 mg of the sample in 0.7 mL of D₂O.

  • Procedure: Acquire the ¹H NMR spectrum and compare it with a reference spectrum of this compound. The chemical shifts and coupling constants should be consistent with the established structure.

Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the powder directly on the ATR crystal.

  • Procedure: Acquire the infrared spectrum from 4000 to 400 cm⁻¹. The positions of characteristic peaks (e.g., C=O stretch of the lactone, O-H stretch) should match the reference spectrum.

β-Glucosidase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the β-glucosidase activity (IC₅₀).

  • Materials:

    • β-Glucosidase from almonds (e.g., Sigma-Aldrich).

    • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate.[3]

    • Phosphate (B84403) buffer (50 mM, pH 7.0).

    • This compound samples from each supplier.

    • 96-well microplate reader.

  • Procedure:

    • Prepare a stock solution of β-glucosidase in phosphate buffer.

    • Prepare serial dilutions of this compound from each supplier in phosphate buffer.

    • In a 96-well plate, add 20 µL of each inhibitor dilution, 20 µL of the β-glucosidase solution, and 160 µL of phosphate buffer to triplicate wells.

    • Include control wells with no inhibitor (enzyme only) and blank wells (buffer only).

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution to all wells.

    • Measure the absorbance at 405 nm every minute for 20 minutes.

    • Calculate the reaction rate (V) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated as: (1 - V_inhibitor / V_control) * 100.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of this compound from different suppliers.

G Experimental Workflow for GDL Comparison cluster_suppliers Suppliers cluster_physchem Physicochemical Analysis cluster_functional Functional Assay cluster_results Results & Comparison SupplierA Supplier A Purity Purity (HPLC, Titration) SupplierA->Purity Identity Identity (NMR, FTIR) SupplierA->Identity Properties Physical Properties (MP, [α]) SupplierA->Properties Inhibition β-Glucosidase Inhibition Assay SupplierA->Inhibition SupplierB Supplier B SupplierB->Purity SupplierB->Identity SupplierB->Properties SupplierB->Inhibition SupplierC Supplier C SupplierC->Purity SupplierC->Identity SupplierC->Properties SupplierC->Inhibition DataTable Comparative Data Table Purity->DataTable Identity->DataTable Properties->DataTable Inhibition->DataTable Conclusion Supplier Selection DataTable->Conclusion G Mechanism of β-Glucosidase Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition pNPG pNPG (Substrate) BGlucosidase β-Glucosidase pNPG->BGlucosidase Binds to active site pNP p-Nitrophenol (Yellow Product) BGlucosidase->pNP Hydrolyzes Glucose Glucose BGlucosidase->Glucose Releases GDL This compound (Inhibitor) GDL->BGlucosidase Competitive Inhibition

References

A Comparative Guide to Enzymatic and Chromatographic Methods for Glucono-delta-lactone (GDL) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of glucono-delta-lactone (GDL) is critical in various applications, from food processing to pharmaceutical formulations. This guide provides an objective comparison of two primary analytical techniques: enzymatic assays and high-performance liquid chromatography (HPLC). We present a summary of their performance characteristics based on experimental data, detailed methodologies, and a workflow for cross-validation.

Glucono-delta-lactone is the cyclic 1,5-intramolecular ester of D-gluconic acid. In aqueous solutions, it hydrolyzes to form an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones. The choice of analytical method for GDL quantification depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation.

Experimental Protocols

A direct comparison of methods for determining gluconic acid (GA), which is in equilibrium with GDL, in wine provides valuable insights into the cross-validation of these techniques.[1] The following protocols are based on established methodologies.

Enzymatic Method Protocol (UV-Test)

This method relies on the enzymatic conversion of D-gluconic acid, after alkaline hydrolysis of GDL, and the subsequent measurement of NADPH formation, which is proportional to the D-gluconic acid concentration. The absorbance is measured at 340 nm.[2][3]

Principle:

  • Hydrolysis: GDL is hydrolyzed to D-gluconate at an alkaline pH (approximately 11).[3]

  • Phosphorylation: D-gluconate is phosphorylated by adenosine-5'-triphosphate (B57859) (ATP) in the presence of gluconate kinase (GK) to form D-gluconate-6-phosphate and adenosine-5'-diphosphate (ADP).

  • Oxidation: D-gluconate-6-phosphate is oxidized by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) in the presence of 6-phosphogluconate dehydrogenase (6-PGDH) to ribulose-5-phosphate, with the formation of NADPH.[3]

Procedure:

  • Sample Preparation:

    • For the determination of GDL, the sample solution pH is adjusted to approximately 11 with 2 M NaOH and incubated for 5-10 minutes at room temperature to ensure complete hydrolysis of the lactone to gluconic acid.[3]

    • Clear, colorless, and practically neutral liquid samples can be used directly or after dilution.[2] Turbid solutions should be filtered.

  • Assay:

    • Pipette the sample solution into a cuvette.

    • Add buffer, NADP+ solution, and ATP solution. Mix and read the initial absorbance (A1) after the reaction comes to a complete stop.

    • Start the reaction by adding the enzyme suspension (6-PGDH and GK).

    • Incubate for approximately 5-10 minutes at 20-25°C.

    • Read the final absorbance (A2).

    • The absorbance difference (A2 - A1) is used for calculation.

High-Performance Liquid Chromatography (HPLC) Method Protocol

HPLC offers a robust method for the separation and quantification of GDL. The following is an example of an HPLC method coupled with a charged aerosol detector (CAD).

Chromatographic Conditions:

  • Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (9:1 v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD) with nebulization temperature at 50°C and carrier gas pressure at 427.5 kPa

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of GDL in the mobile phase at known concentrations.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and degas before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the GDL peak based on the retention time of the standard. The peak area is used to quantify the GDL concentration in the sample by comparing it with the calibration curve generated from the standards.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for the enzymatic and HPLC methods based on data from various studies. It is important to note that these values are illustrative and can vary depending on the specific experimental conditions and sample matrix.

Parameter Enzymatic Method HPLC Method References
Linearity Range 0.8 to 50 µ g/assay (D-gluconic acid)1.05-22.5 mg/L[3]
Limit of Detection (LOD) 0.792 mg/L0.32 ng (on-column)[3]
Limit of Quantification (LOQ) Not explicitly stated, but linearity starts at 0.8 µ g/assay 2.0 mg/L (for a different HPLC method)[1][3]
Accuracy (Recovery) Not explicitly stated96.2% - 103%
Precision (RSD%) Difference of 0.005-0.010 absorbance units in duplicate determinations1.3% - 1.8%[3]
Specificity Specific for D-gluconic acidHigh, dependent on chromatographic separation[3]
Analysis Time ~6 minutes per sample (reaction time)~30 minutes per sample (run time)[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and the enzymatic assay principle.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Comparative Analysis Enzymatic Enzymatic Assay Accuracy Accuracy Enzymatic->Accuracy Precision Precision Enzymatic->Precision Linearity Linearity Enzymatic->Linearity LOD_LOQ LOD / LOQ Enzymatic->LOD_LOQ Specificity Specificity Enzymatic->Specificity Robustness Robustness Enzymatic->Robustness HPLC HPLC Method HPLC->Accuracy HPLC->Precision HPLC->Linearity HPLC->LOD_LOQ HPLC->Specificity HPLC->Robustness Data_Comparison Data Comparison Accuracy->Data_Comparison Precision->Data_Comparison Linearity->Data_Comparison LOD_LOQ->Data_Comparison Specificity->Data_Comparison Robustness->Data_Comparison Statistical_Analysis Statistical Analysis Data_Comparison->Statistical_Analysis Conclusion Conclusion on Comparability Statistical_Analysis->Conclusion EnzymaticAssayPathway GDL GDL Hydrolysis Alkaline Hydrolysis GDL->Hydrolysis Gluconate D-Gluconate GK Gluconate Kinase Gluconate->GK Gluconate6P D-Gluconate-6-Phosphate PGDH 6-PGDH Gluconate6P->PGDH Ribulose5P Ribulose-5-Phosphate ATP ATP ATP->GK ADP ADP NADP NADP+ NADP->PGDH NADPH NADPH (Measured at 340 nm) Hydrolysis->Gluconate GK->Gluconate6P GK->ADP PGDH->Ribulose5P PGDH->NADPH

References

A Comparative Guide to Confirming the Purity of Commercial D-(+)-Glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical first step in any experimental workflow. D-(+)-Glucono-1,5-lactone (GDL), a cyclic ester of D-gluconic acid, is utilized in various applications, including as a food additive and in pharmaceutical formulations.[1][2] Its purity can impact reaction kinetics, product yield, and the safety of the final product. This guide provides a comparative overview of analytical methods to confirm the purity of commercial GDL, complete with experimental protocols and data presentation.

Commercial Purity Specifications

Commercial grades of this compound are typically available with high purity. Suppliers often specify purity levels of greater than 98.0% to 99%.[3][4] Some suppliers provide a more detailed purity range, such as 99.18% to 99.64%.[1] Food-grade GDL has specific limits on impurities, including not more than 0.5% reducing substances (e.g., D-glucose) and limits for heavy metals and lead.[5]

Analytical Methodologies for Purity Determination

Several analytical techniques can be employed to determine the purity of GDL. The choice of method may depend on the available equipment, the required level of accuracy, and the specific impurities being investigated. The primary methods include titrimetry, high-performance liquid chromatography (HPLC), and enzymatic assays.

Table 1: Comparison of Analytical Methods for GDL Purity Analysis

MethodPrincipleAdvantagesDisadvantagesTypical Purity Range Determined
Titrimetry Based on the hydrolysis of the lactone to gluconic acid, followed by titration of the acid with a standardized base.Simple, cost-effective, and does not require sophisticated instrumentation.Less specific than chromatographic methods; may not distinguish between different acidic impurities.99.0% - 100.5%
HPLC-CAD Separation of GDL from its impurities on a chromatographic column, followed by detection using a Charged Aerosol Detector (CAD).High specificity and sensitivity; can simultaneously quantify GDL and its impurities.[6]Requires specialized equipment and method development.>99.0%
Enzymatic Assay Specific enzymatic reactions convert D-gluconic acid (from hydrolyzed GDL) into a product that can be measured spectrophotometrically.[7]Highly specific for D-gluconic acid.[8]Can be more expensive than titration; requires specific enzyme kits.Dependent on the purity of the enzyme and standard.

Experimental Protocols

Below are detailed protocols for the key experiments mentioned above.

Purity Determination by Titrimetry

This method is based on the saponification of the lactone with a known excess of sodium hydroxide (B78521), followed by back-titration of the excess alkali with a standard acid.[9][10]

Materials:

  • This compound sample

  • 0.1 N Sodium Hydroxide (NaOH) VS (Volumetric Standard)

  • 0.1 N Hydrochloric Acid (HCl) VS

  • Phenolphthalein (B1677637) TS (Test Solution)

  • Deionized water

  • 300-mL conical flask

  • Burette

  • Pipette

Procedure:

  • Accurately weigh about 600 mg of the GDL sample and record the weight.

  • Dissolve the sample in 100 mL of deionized water in a 300-mL conical flask.

  • Pipette exactly 50.0 mL of 0.1 N NaOH VS into the flask.

  • Allow the solution to stand for 15 minutes to ensure complete hydrolysis of the lactone to sodium gluconate.

  • Add a few drops of phenolphthalein TS to the solution.

  • Titrate the excess sodium hydroxide with 0.1 N HCl VS until the pink color disappears.

  • Perform a blank determination by titrating 50.0 mL of the same 0.1 N NaOH VS with the 0.1 N HCl VS.

  • Calculate the purity of GDL using the formula: Purity (%) = ((V_blank - V_sample) × N_HCl × 17.81 × 100) / (W_sample) Where:

    • V_blank = volume of 0.1 N HCl used for the blank (mL)

    • V_sample = volume of 0.1 N HCl used for the sample (mL)

    • N_HCl = Normality of the HCl solution

    • 17.81 = mg of GDL equivalent to 1 mL of 0.1 N NaOH

    • W_sample = weight of the GDL sample (mg)

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the determination of GDL using HPLC with a Charged Aerosol Detector (CAD).[6]

Materials and Equipment:

  • This compound sample and standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system equipped with a CAD

  • Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm) or equivalent

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (90:10, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • CAD Nebulization Temperature: 50 °C

  • CAD Gas Pressure: 427.5 kPa (or as recommended by the manufacturer)

Procedure:

  • Standard Preparation: Prepare a stock solution of GDL standard of known concentration in the mobile phase. Prepare a series of working standards by diluting the stock solution to establish a calibration curve (e.g., 1-20 mg/L).

  • Sample Preparation: Accurately weigh a known amount of the commercial GDL sample and dissolve it in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the GDL peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of GDL in the sample using the calibration curve. The purity is then determined by comparing the measured concentration to the expected concentration based on the sample weight.

Test for Reducing Substances

This test is important as reducing sugars are a common impurity in GDL.[5]

Materials:

  • This compound sample

  • Alkaline cupric tartrate TS

  • Sodium hydroxide solution (1 in 2)

  • Nitric acid

  • Ammonium hydroxide

  • Glacial acetic acid

  • Potassium iodide

  • 0.1 N Sodium thiosulfate (B1220275) VS

  • Starch TS

Procedure:

  • Transfer 10.0 g of the GDL sample to a 400-mL beaker and dissolve in 40 mL of water.

  • Neutralize the solution with sodium hydroxide solution (1 in 2) using phenolphthalein as an indicator.

  • Dilute with water to about 50 mL and add 50 mL of alkaline cupric tartrate TS.

  • Heat the solution so that it begins to boil in 4 minutes and continue boiling for exactly 2 minutes.

  • Filter the resulting suspension through a filtering crucible and wash the precipitate with water.

  • Dissolve the captured cuprous oxide in the crucible with 5 mL of water and 3 mL of nitric acid.

  • The subsequent steps involve a series of redox reactions and a final titration with 0.1 N sodium thiosulfate. The volume of titrant consumed is indicative of the amount of reducing substances present.[9][10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive purity assessment of a commercial this compound sample.

G cluster_0 Sample Preparation & Initial Checks cluster_1 Purity & Impurity Analysis cluster_2 Data Analysis & Conclusion start Commercial GDL Sample phys_char Physical Characterization (Appearance, Solubility) start->phys_char sample_prep Prepare Aqueous Solution phys_char->sample_prep titration Assay by Titrimetry (Purity) sample_prep->titration hplc HPLC Analysis (Purity & Impurity Profile) sample_prep->hplc reducing_sub Test for Reducing Substances (e.g., Glucose) sample_prep->reducing_sub data_comp Compare Results with Supplier Specifications titration->data_comp hplc->data_comp reducing_sub->data_comp conclusion Confirm Purity and Accept/Reject Batch data_comp->conclusion

Caption: Workflow for the purity confirmation of commercial this compound.

This guide provides a framework for the systematic evaluation of this compound purity. By employing these methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

A Comparative Analysis of Gelling Properties: Glucono-delta-lactone (GDL) Versus Other Acidulants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the gelling properties of Glucono-delta-lactone (GDL) with other common acidulants used in the food and pharmaceutical industries. The unique, slow-hydrolysis mechanism of GDL offers distinct advantages in gel formation, leading to different structural and textural properties compared to traditional acidulants. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying mechanisms.

Introduction to GDL as a Gelling Agent

Glucono-delta-lactone is a neutral cyclic ester of gluconic acid. When dissolved in water, GDL slowly and progressively hydrolyzes to gluconic acid, resulting in a gradual and controlled decrease in pH.[1][2][3][4] This characteristic is fundamentally different from the instantaneous acidification provided by other common acidulants such as citric acid and lactic acid. This slow acidification is a critical factor influencing the gelling process, particularly in protein-based systems like dairy and soy products.[5][6][7]

The controlled acidification rate allows for a more ordered aggregation of proteins, leading to the formation of a uniform and fine-pored gel network.[4][5][8] This often results in gels with improved texture, higher water-holding capacity, and a smoother mouthfeel.

Comparative Analysis of Gelling Properties

The efficacy of GDL as a gelling agent is best understood in comparison to other acidulants. The following table summarizes key performance indicators from various studies on protein gelation.

PropertyGDLCitric AcidLactic Acid Bacteria (LAB)Salt Coagulants (e.g., MgCl₂, CaSO₄)
Acidification Rate Slow, gradual, and continuous[1][2]Very rapid, instantaneous[5][6]Slow, dependent on microbial growth[5][9]No direct acidification; acts via ionic bridging[10][11]
Gelation Time Slower onset, allows for more controlled gel setting[5]Very fast, can be difficult to control[5]Slower than GDL, dependent on culture activity[5][9]Generally faster than GDL[12]
Gel Hardness/Firmness Forms firm, often rubbery gels[10][12]Can result in weaker, less uniform gels[5]Can produce high-hardness gels[5]Typically forms weaker gels than GDL[10]
Water Holding Capacity (WHC) Generally high due to fine, uniform network[5][8]Lower WHC due to coarse, non-uniform network[5]High WHC[5]Variable, can be lower than GDL[10]
Gel Microstructure Fine, uniform, dense network[5][8]Porous, less dense, non-uniform network[5]Can be similar to GDL, influenced by exopolysaccharides[13]Different structure based on ionic cross-linking[10]
Final pH of Gelation Typically around 5.9 in soymilk[9]Lower pH can be reached quicklyHigher gelation pH (around 6.29 in soymilk)[9]Gelation is not primarily pH-dependent[11]
Flavor Profile Initially slightly sweet, then mildly tart[3][14]Sharp, tangy flavor[4]Characteristic fermented flavorSalty or neutral

Mechanism of Action: GDL vs. Other Acidulants

The fundamental difference in the gelling mechanism between GDL and other acidulants lies in the rate and mode of acidification, which directly impacts protein aggregation and network formation.

Gelling_Mechanisms cluster_GDL GDL Mechanism cluster_Direct_Acidulants Direct Acidulant Mechanism GDL GDL in aqueous solution Hydrolysis Slow Hydrolysis GDL->Hydrolysis Gluconic_Acid Gradual release of Gluconic Acid Hydrolysis->Gluconic_Acid pH_Drop_Slow Controlled, uniform pH drop Gluconic_Acid->pH_Drop_Slow Protein_Aggregation_Slow Ordered Protein Aggregation pH_Drop_Slow->Protein_Aggregation_Slow Gel_Network_Fine Fine, Homogeneous Gel Network Protein_Aggregation_Slow->Gel_Network_Fine Direct_Acid e.g., Citric Acid in solution Dissociation Instantaneous Dissociation Direct_Acid->Dissociation H_ions Rapid release of H+ ions Dissociation->H_ions pH_Drop_Fast Rapid, localized pH drop H_ions->pH_Drop_Fast Protein_Aggregation_Fast Disordered Protein Aggregation pH_Drop_Fast->Protein_Aggregation_Fast Gel_Network_Coarse Coarse, Heterogeneous Gel Network Protein_Aggregation_Fast->Gel_Network_Coarse

Caption: Comparative gelation pathways of GDL and direct acidulants.

Experimental Protocols

To quantitatively assess the gelling properties of different acidulants, standardized experimental protocols are crucial. Below are methodologies for key analyses.

Rheological Analysis of Gel Formation

This method measures the viscoelastic properties of the gelling system over time, providing data on gelation kinetics and final gel strength.

Objective: To determine the storage modulus (G') and loss modulus (G'') during gel formation. The gelation point is often defined as the time when G' > G''.[15]

Apparatus: A controlled-stress or controlled-strain rheometer with parallel plate or cone-plate geometry.

Procedure:

  • Prepare the protein solution (e.g., soymilk, reconstituted milk protein) and equilibrate to the desired experimental temperature (e.g., 25°C, 35°C, 45°C).[15]

  • Add the acidulant (GDL or other acid) to the solution at a predetermined concentration and mix thoroughly but gently to avoid incorporating air bubbles.

  • Immediately load the sample onto the pre-heated rheometer plate.

  • Cover the sample with a solvent trap or a thin layer of mineral oil to prevent evaporation.

  • Start a time sweep measurement at a constant frequency (e.g., 1 Hz) and a strain within the linear viscoelastic range (e.g., 0.05% - 1%), which should be predetermined via a strain sweep test.[15]

  • Monitor the evolution of G' and G'' over a set period (e.g., 200 minutes or until a plateau is reached).[15]

  • Record the gelation time (crossover point of G' and G'') and the final G' value as an indicator of gel strength.

Texture Profile Analysis (TPA) of Final Gel

This method provides quantitative data on the textural properties of the final gel, such as hardness.

Objective: To measure the hardness of the formed gel.

Apparatus: A texture analyzer equipped with a cylindrical probe.

Procedure:

  • Prepare gels in standardized containers by adding the acidulant to the protein solution and allowing it to set under controlled temperature conditions for a specific duration.

  • Equilibrate the gel samples to the measurement temperature.

  • Perform a two-cycle compression test using the texture analyzer.

    • Probe: e.g., 5 mm diameter cylindrical probe.

    • Pre-test speed: 1.0 mm/s.

    • Test speed: 0.5 mm/s.

    • Post-test speed: 0.5 mm/s.

    • Compression distance: e.g., 40% of the gel height.

    • Trigger force: e.g., 5 g.

  • The peak force during the first compression cycle is recorded as the gel hardness.

Water Holding Capacity (WHC) Measurement

This method quantifies the ability of the gel to retain water within its matrix.

Objective: To determine the percentage of water retained by the gel after applying an external force (centrifugation).

Procedure:

  • Prepare gel samples in pre-weighed centrifuge tubes.

  • Record the initial weight of the gel sample (W_initial).

  • Centrifuge the gels at a specified force and duration (e.g., 5000 x g for 15 minutes).

  • Carefully decant the supernatant (expelled water).

  • Record the final weight of the tube with the remaining gel pellet (W_final).

  • Calculate WHC using the following formula: WHC (%) = [(W_final - weight of empty tube) / W_initial] x 100

Conclusion

Glucono-delta-lactone stands out as a unique acidulant due to its slow, controlled hydrolysis, which promotes the formation of fine, homogeneous, and strong gel networks. This contrasts sharply with the rapid acidification and resulting coarser gel structures produced by direct acidulants like citric acid. The choice of acidulant significantly impacts the final textural and structural properties of a gel. For applications requiring a firm, smooth texture and high water retention, GDL presents a superior alternative. The experimental protocols provided herein offer a standardized framework for researchers and developers to compare and select the most appropriate gelling agent for their specific formulation needs.

References

D-(+)-Glucono-1,5-lactone: A Validated Standard for Beta-Glucosidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of a reliable standard is paramount for the accurate assessment of enzyme inhibitors. D-(+)-Glucono-1,5-lactone, a potent competitive inhibitor of β-glucosidase, serves as an established benchmark in this capacity. This guide provides a comprehensive comparison of this compound with other common β-glucosidase inhibitors, supported by experimental data and detailed protocols to ensure reproducible and accurate results.

Comparative Analysis of Beta-Glucosidase Inhibitors

This compound's efficacy as a β-glucosidase inhibitor has been documented in various studies. Its inhibitory activity, often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), provides a basis for comparison with other known inhibitors. While a direct comparative table of IC50 values across multiple studies under identical conditions is challenging to compile due to variations in experimental setups (e.g., enzyme source, substrate concentration, pH), the available data consistently positions this compound as a strong inhibitor.

InhibitorEnzyme SourceInhibition Constant (Ki)Reference
This compound (δ-gluconolactone) Almond β-glucosidase0.1 mM[1]
1-Deoxynojirimycin (DNJ)Not SpecifiedPotent Inhibitor[2]
Castanospermine (B190763)Lysosomal α- and β-glucosidasesPotent Competitive Inhibitor[3]
N-Butyl-1-deoxynojirimycin (NB-DNJ)Recombinant human lysosomal β-glucosidase 1 (GBA1)34 µM[4]
Aminocyclopentitol derivative (35a)Recombinant human lysosomal β-glucosidase 1 (GBA1)32 nM[4]
Aminocyclopentitol derivative (35b)Recombinant human lysosomal β-glucosidase 1 (GBA1)<14 nM[4]

Note: The inhibitory activity of compounds is highly dependent on the specific enzyme source and assay conditions. The data presented should be considered in the context of the cited studies.

Experimental Protocols

Accurate validation of β-glucosidase inhibitors relies on standardized and meticulously executed experimental protocols. Below is a detailed methodology for a typical in vitro β-glucosidase inhibition assay using this compound as a standard.

In Vitro Beta-Glucosidase Inhibition Assay Protocol

This protocol is adapted from established methods for determining β-glucosidase activity and inhibition.

Materials:

  • β-glucosidase from almonds (or other desired source)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

  • This compound (inhibitor standard)

  • Test inhibitor compounds

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Sodium carbonate solution (Na2CO3, 0.5 M)

  • 96-well microplate

  • Microplate reader

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of β-glucosidase in sodium acetate buffer. The final concentration in the assay will need to be optimized based on the enzyme's activity.

    • Prepare a stock solution of the substrate pNPG in sodium acetate buffer.

    • Prepare a stock solution of this compound in sodium acetate buffer.

    • Prepare serial dilutions of the test inhibitor compounds in the appropriate solvent (e.g., DMSO, water), ensuring the final solvent concentration in the assay does not affect enzyme activity.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Blank: 100 µL of sodium acetate buffer.

      • Control (No Inhibitor): 50 µL of sodium acetate buffer and 50 µL of β-glucosidase solution.

      • Positive Control (Standard Inhibitor): 25 µL of this compound solution (at various concentrations) and 50 µL of β-glucosidase solution.

      • Test Inhibitor: 25 µL of the test inhibitor solution (at various concentrations) and 50 µL of β-glucosidase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 50 µL of 0.5 M sodium carbonate solution to each well. The addition of Na2CO3 will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the p-nitrophenol product.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Visualizing Key Pathways and Workflows

To further aid in the understanding of β-glucosidase function and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

Beta_Glucosidase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Prep_Enzyme Prepare Beta-Glucosidase Solution Add_Components Add Buffer, Enzyme, and Inhibitors to Wells Prep_Enzyme->Add_Components Prep_Substrate Prepare pNPG Substrate Solution Add_Substrate Add pNPG to Initiate Reaction Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Solutions (Standard & Test) Prep_Inhibitor->Add_Components Pre_Incubate Pre-incubate at 37°C Add_Components->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Na2CO3 to Stop Reaction Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for Beta-Glucosidase Inhibition Assay.

Role of Beta-Glucosidase in Gaucher Disease

Beta-glucosidase (specifically, acid β-glucosidase or GBA1) plays a critical role in cellular metabolism, particularly in the lysosomal degradation of glucosylceramide. A deficiency in this enzyme leads to Gaucher disease, a lysosomal storage disorder.

Gaucher_Disease_Pathway cluster_lysosome Lysosome cluster_cellular_effects Cellular & Clinical Manifestations Glucosylceramide Glucosylceramide GBA1_active Active GBA1 (Beta-Glucosidase) Glucosylceramide->GBA1_active Normal Metabolism GBA1_deficient Deficient GBA1 Glucosylceramide->GBA1_deficient Gaucher Disease Ceramide Ceramide GBA1_active->Ceramide Glucose Glucose GBA1_active->Glucose Accumulation Glucosylceramide Accumulation (Gaucher Cell Formation) GBA1_deficient->Accumulation Organ_Enlargement Hepatosplenomegaly Accumulation->Organ_Enlargement Bone_Problems Bone Pain & Fractures Accumulation->Bone_Problems Anemia Anemia & Fatigue Accumulation->Anemia

Caption: Simplified signaling pathway in Gaucher Disease.

References

A Comparative Guide to the Specificity of D-(+)-Glucono-1,5-lactone in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the specificity of D-(+)-Glucono-1,5-lactone as an enzyme inhibitor. By comparing its performance against various enzymes and other well-established glycosidase inhibitors, this document serves as a valuable resource for researchers and professionals in drug development and related scientific fields.

Executive Summary

This compound, a cyclic ester of D-gluconic acid, is a well-documented inhibitor of glycosidases, particularly β-glucosidases. Its inhibitory activity stems from its structural similarity to the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. This guide presents quantitative data on its inhibitory potency and specificity, comparing it with other known glycosidase inhibitors such as deoxynojirimycin and castanospermine. The data indicates that while this compound is a potent inhibitor of several glycosidases, its specificity is not absolute. Evidence suggests it can also interact with non-glycosidase enzymes, albeit generally at higher concentrations.

Comparative Analysis of Enzyme Inhibition

To provide a clear comparison, the following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against a range of enzymes.

Table 1: Inhibition of Glycosidases by this compound and Alternatives

EnzymeSourceInhibitorKiIC50Inhibition Type
β-GlucosidaseAlmondThis compound0.1 mM[1]-Competitive[1]
α-GlucosidaseMammalianThis compound-Strong Inhibition-
α-GlucosidaseYeastThis compound-No or less inhibition-
β-GalactosidaseE. coliD-Galactono-1,5-lactoneStrong Inhibition--
Sucrase-Castanospermine2.6 nM--
α-Glucosidase-Castanospermine-Potent Inhibition-
β-GlucosidaseAlmondCastanospermine-Potent InhibitionCompetitive
α-Glucosidase-N-alkyl-deoxynojirimycin derivatives10 µM - 150 µM30.0 µM - 2000 µMCompetitive
β-Glucosidase 1 (GBA1)Recombinant HumanN-Butyl-1-deoxynojirimycin (NB-DNJ)32 nM~16 nM-

Table 2: Assessment of Specificity: Inhibition of Non-Glycosidase Enzymes

EnzymeSourceInhibitorKiIC50Inhibition Type
Glycogen (B147801) Phosphorylase b-D-Gluconohydroximo-1,5-lactone0.92 mM[2]-Competitive[2]
TrypsinBovineNot specified---
ChymotrypsinNot specifiedNot specified---
PapainCarica papaya latexWine inhibitors (e.g., SO2, tannins)--Reversible (Mixed-type)
UreaseJack Bean / Klebsiella pneumoniaeVarious compounds---

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

enzyme_inhibition_pathway cluster_glycosidase Glycosidase Catalysis cluster_inhibition Competitive Inhibition Enzyme β-Glucosidase TransitionState Oxocarbenium Ion-like Transition State Enzyme->TransitionState binds Substrate β-Glucoside Substrate->TransitionState Product Glucose + Aglycone TransitionState->Product releases Inhibitor This compound Inhibitor->Enzyme binds to active site

Figure 1: Competitive inhibition of β-glucosidase by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Enzyme and Substrate Solutions C Mix Enzyme, Substrate, and Inhibitor A->C B Prepare Serial Dilutions of Inhibitor B->C D Incubate at Optimal Temperature and pH C->D E Measure Reaction Rate (e.g., Spectrophotometrically) D->E F Plot Reaction Rate vs. Substrate Concentration E->F G Determine Kinetic Parameters (Km, Vmax) F->G H Calculate Ki using Michaelis-Menten or Dixon Plots G->H

Figure 2: General workflow for determining the inhibition constant (Ki).

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in this guide: the determination of the inhibition constant (Ki) of this compound for almond β-glucosidase.

Objective: To determine the type of inhibition and the inhibition constant (Ki) of this compound against β-glucosidase from almonds.

Materials:

  • β-Glucosidase from almonds

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

  • This compound as inhibitor

  • Citrate (B86180) buffer (pH 5.0)

  • Sodium carbonate (Na2CO3) solution

  • Spectrophotometer

  • Thermostated water bath

  • Pipettes and other standard laboratory glassware

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of β-glucosidase in citrate buffer.

    • Prepare a stock solution of the substrate, pNPG, in citrate buffer.

    • Prepare a stock solution of the inhibitor, this compound, in citrate buffer.

  • Enzyme Activity Assay:

    • Set up a series of test tubes, each containing a fixed concentration of β-glucosidase and varying concentrations of the substrate (pNPG).

    • For the inhibition study, prepare parallel sets of tubes, each set containing a different fixed concentration of this compound.

    • Pre-incubate the enzyme and inhibitor solutions at the desired temperature (e.g., 37°C) for a specific time to allow for binding.

    • Initiate the reaction by adding the substrate solution to each tube.

    • Incubate the reaction mixtures for a fixed period (e.g., 10-30 minutes).

    • Stop the reaction by adding a solution of sodium carbonate, which also develops the yellow color of the p-nitrophenol product.

    • Measure the absorbance of the resulting solution at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) for each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

    • Analyze the resulting plots to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

    • For competitive inhibition, the lines will intersect on the y-axis.

    • Calculate the apparent Km (Kmapp) for each inhibitor concentration from the x-intercepts of the Lineweaver-Burk plots.

    • Create a secondary plot of Kmapp versus the inhibitor concentration [I]. The x-intercept of this plot will be equal to -Ki.

Conclusion

This compound is a potent competitive inhibitor of several β-glucosidases, with its efficacy varying depending on the enzyme source. While it shows strong inhibition against mammalian α-glucosidases, its effect on yeast α-glucosidase is minimal, highlighting a degree of selectivity. However, the inhibition of non-glycosidase enzymes, such as glycogen phosphorylase, by a derivative suggests that its specificity is not absolute. For researchers and drug development professionals, this compound serves as a valuable tool for studying glycosidase function and as a lead compound for the development of more specific inhibitors. Further studies are warranted to fully elucidate its inhibitory profile against a broader range of enzymes to better define its specificity and potential off-target effects.

References

A Comparative Analysis of D-(+)-Glucono-1,5-lactone and Other Lactones in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical entities is a critical step in experimental design. Lactones, a diverse class of cyclic esters, have garnered significant attention for their wide array of biological activities. This guide provides a comparative overview of D-(+)-Glucono-1,5-lactone (GDL) and other prominent lactones, focusing on their applications in key research areas. The information is presented to facilitate an objective comparison based on available experimental data.

This compound: A Multifaceted Polyhydroxy Acid Lactone

This compound is the cyclic ester of D-gluconic acid. In aqueous solutions, it exists in equilibrium with gluconic acid and the gamma-lactone form. This dynamic equilibrium contributes to its gentle acidic nature. GDL is recognized for its moisturizing, antioxidant, and metal-chelating properties.

Comparative Analysis Across Research Applications

To provide a clear comparison, the following sections detail the performance of GDL and other lactones in specific research domains. Quantitative data from various studies are summarized in tables, followed by detailed experimental protocols.

Dermatological and Cosmetic Science: Anti-Acne and Skin Irritation

A notable application of GDL is in dermatology, particularly in the treatment of acne vulgaris. A significant comparative study evaluated the efficacy and skin tolerance of a 14% GDL solution against 5% benzoyl peroxide, a standard anti-acne agent.

Table 1: Comparison of this compound and Benzoyl Peroxide in the Treatment of Mild to Moderate Acne

ParameterThis compound (14% Solution)Benzoyl Peroxide (5% Lotion)Placebo (Vehicle)
Reduction in Inflamed Lesions Significant reduction from baselineSignificant reduction from baselineNo significant reduction
Reduction in Non-inflamed Lesions Significant reduction from baselineSignificant reduction from baselineNo significant reduction
Reported Side Effects Fewer instances of dryness, burning, and stingingMore frequent instances of dryness, burning, and stingingMinimal side effects

Experimental Protocol: Double-Blind Clinical Trial for Acne Treatment

  • Study Design: A prospective, double-blind, randomized clinical trial was conducted with 150 patients suffering from mild to moderate acne.

  • Treatment Groups: Patients were randomly assigned to one of three groups: 14% GDL solution, 5% benzoyl peroxide lotion, or the vehicle lotion as a placebo.

  • Application: Patients were instructed to apply the assigned lotion to the affected areas twice daily for 12 weeks.

  • Efficacy Assessment: The number of inflamed and non-inflamed acne lesions was counted at baseline and at weeks 2, 4, 8, and 12.

  • Tolerance Assessment: Skin tolerance was evaluated by recording the incidence and severity of side effects such as erythema, dryness, burning, and stinging at each follow-up visit.

  • Statistical Analysis: The significance of the changes in lesion counts and the differences in side effects between the groups were determined using appropriate statistical tests.

Logical Relationship: GDL in Skincare

GDL_in_Skincare GDL This compound Properties Moisturizing Antioxidant Gentle Exfoliation GDL->Properties Application Topical Application Properties->Application Mechanism Reduces Keratinization Lowers Skin pH Application->Mechanism Outcome Reduced Acne Lesions Improved Skin Texture Lower Irritation Potential Mechanism->Outcome

Caption: Logical workflow of GDL's action in skincare applications.

Anti-inflammatory Activity: A Comparison with Sesquiterpene Lactones

Table 2: Comparison of Anti-inflammatory Mechanisms and Potency

Lactone TypeKey Molecular TargetsSignaling Pathways InhibitedReported Potency (Example)
This compound Pro-inflammatory mediators(Indirectly through antioxidant and pH effects)Data not available for direct comparison
Sesquiterpene Lactones (e.g., Parthenolide) IKK, STAT3, p65 subunit of NF-κBNF-κB, JAK-STAT, MAPKPotent inhibition of NF-κB activation at low micromolar concentrations

Experimental Protocol: NF-κB Inhibition Assay

  • Cell Line: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB luciferase reporter construct.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test lactone (e.g., a sesquiterpene lactone) or vehicle control for 1-2 hours.

  • Stimulation: NF-κB activation is induced by adding a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), to the cell culture medium.

  • Incubation: The cells are incubated for a further 6-8 hours to allow for reporter gene expression.

  • Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

  • Data Analysis: The percentage of NF-κB inhibition is calculated for each concentration of the test lactone, and the half-maximal inhibitory concentration (IC50) is determined.

Signaling Pathway: Sesquiterpene Lactone Inhibition of NF-κB

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NF-kB NF-κB NF-kB_nucleus NF-κB NF-kB->NF-kB_nucleus translocates Sesquiterpene_Lactone Sesquiterpene_Lactone Sesquiterpene_Lactone->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-kB_nucleus->Gene_Expression activates

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Anticancer Research: Comparison with Resorcylic Acid Lactones

Resorcylic acid lactones are a class of fungal metabolites that have demonstrated significant anticancer activities. Their mechanisms often involve the inhibition of crucial cellular machinery like heat shock protein 90 (Hsp90) and various protein kinases. While GDL is not primarily researched for its anticancer properties, a comparison of the cytotoxic potential of resorcylic acid lactones provides a valuable context for understanding the diverse bioactivities within the lactone family.

Table 3: Cytotoxic Activity of Resorcylic Acid Lactones Against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
(5Z)-7-oxozeaenol H460 (Non-small cell lung carcinoma)0.8
SF268 (Astrocytoma)1.2
Radicicol Various cancer cell linesNanomolar to low micromolar range
Hypothemycin Various cancer cell linesLow micromolar range

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., H460, SF268) are used.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test lactone (e.g., a resorcylic acid lactone) for a specified period, typically 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway: Anticancer Mechanism of Resorcylic Acid Lactones

RAL_Anticancer cluster_pathways Cellular Targets cluster_outcomes Cellular Outcomes RAL Resorcylic Acid Lactones (e.g., Radicicol) Hsp90 Hsp90 RAL->Hsp90 inhibits Kinases Protein Kinases (e.g., MEK, ERK) RAL->Kinases inhibits NFkB NF-κB Pathway RAL->NFkB inhibits Apoptosis Apoptosis Hsp90->Apoptosis prevents Proliferation Inhibition of Cell Proliferation Hsp90->Proliferation Kinases->Proliferation Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis NFkB->Apoptosis prevents NFkB->Proliferation

Caption: Key signaling pathways targeted by resorcylic acid lactones in cancer cells.

Conclusion

This compound stands out for its gentle nature and beneficial properties in dermatological and cosmetic applications, offering a well-tolerated alternative to harsher ingredients. In contrast, other lactone families, such as sesquiterpene and resorcylic acid lactones, exhibit potent and specific biological activities in areas like inflammation and cancer, often through the targeted modulation of critical signaling pathways. While direct comparative data across all applications is limited, this guide provides a framework for understanding the distinct research niches and potential of these diverse lactone compounds. The detailed experimental protocols offer a foundation for designing further comparative studies to elucidate the relative potencies and therapeutic potential of these fascinating molecules.

Unveiling the Antioxidant Potential of D-(+)-Glucono-1,5-lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antioxidant capacity of D-(+)-Glucono-1,5-lactone (GDL), a naturally occurring polyhydroxy acid (PHA). While recognized for its antioxidant properties, this document aims to objectively present the available scientific evidence, compare its theoretical underpinnings with established antioxidants, and provide detailed experimental protocols for its validation.

Comparative Analysis of Antioxidant Capacity

This compound is acknowledged in scientific literature for its antioxidant capabilities, which are primarily attributed to its metal-chelating and free-radical-scavenging properties. Its molecular structure, featuring multiple hydroxyl groups, allows it to donate hydrogen atoms and electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Despite numerous searches in scientific databases, specific quantitative data from standardized in vitro antioxidant assays (such as DPPH, ABTS, and FRAP) directly comparing the IC50 values or Trolox equivalents of this compound with other well-known antioxidants like Vitamin C, Ascorbic Acid, or Trolox could not be located in the available literature. The antioxidant activity of GDL is consistently described in qualitative terms. One study has suggested that the antioxidant effect of gluconolactone (B72293) is comparable to that of Vitamin C, though quantitative validation is not provided. Another study demonstrated its efficacy in protecting plasma components from peroxynitrite-induced oxidative damage in vitro.

To facilitate further research and validation, the subsequent sections provide detailed experimental protocols for the most common antioxidant assays.

Experimental Protocols for Antioxidant Capacity Assessment

The following are detailed methodologies for three widely accepted in vitro antioxidant capacity assays that can be employed to quantify the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Positive Controls: Ascorbic acid, Trolox, or Gallic acid

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive controls.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution and standard dilution. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample or standard.

  • IC50 Value Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample/standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or Ethanol

  • Positive Controls: Ascorbic acid, Trolox

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and positive controls in an appropriate solvent. Create a series of dilutions.

  • Reaction Mixture: Add 10 µL of each sample/standard dilution to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample and Abs_sample is the absorbance in the presence of the sample or standard.

  • TEAC Value Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Positive Controls: Ascorbic acid, Trolox, or Ferrous sulfate (B86663) (FeSO₄)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and positive controls in an appropriate solvent and make a series of dilutions.

  • Reaction Mixture: Add 30 µL of the sample/standard dilution to 900 µL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or milliliter of the sample.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample This compound (Test Compound) Reaction Incubation of Sample/Control with Reagent Sample->Reaction Control Ascorbic Acid / Trolox (Positive Control) Control->Reaction Reagent Antioxidant Assay Reagent (e.g., DPPH, ABTS, FRAP) Reagent->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition / Reducing Power Measurement->Calculation Comparison Comparison of Activity (IC50 / TEAC / Fe(II) Equivalents) Calculation->Comparison

Caption: Experimental workflow for in vitro antioxidant capacity assessment.

signaling_pathway ROS Oxidative Stress (e.g., H₂O₂) PKCe PKCε ROS->PKCe activates GDL This compound GDL->PKCe activates MEK MEK PKCe->MEK phosphorylates ERK ERK MEK->ERK phosphorylates CellularResponse Cellular Antioxidant Response (e.g., Gene Expression) ERK->CellularResponse promotes

Caption: Proposed signaling pathway of GDL in response to oxidative stress.

Mechanism of Action: Signaling Pathway Involvement

Emerging evidence suggests that this compound may exert its antioxidant effects not only through direct scavenging but also by modulating intracellular signaling pathways. Specifically, studies indicate that GDL can activate Protein Kinase C epsilon (PKCε), a key enzyme in cellular signaling. This activation, in turn, leads to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a critical regulator of various cellular processes, including the expression of antioxidant enzymes and other protective genes. By activating the PKCε-ERK signaling cascade, GDL may enhance the cell's intrinsic antioxidant defenses, providing an additional layer of protection against oxidative damage. Further research is warranted to fully elucidate the downstream targets of this pathway and the specific antioxidant genes upregulated by GDL.

A Comparative Guide to the Synthesis of D-(+)-Glucono-1,5-lactone: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for D-(+)-Glucono-1,5-lactone, Supported by Experimental Data.

This compound, a cyclic ester of D-gluconic acid, is a versatile molecule with applications in the food, pharmaceutical, and cosmetic industries. Its synthesis can be broadly categorized into chemical and enzymatic methods. This guide provides a detailed comparison of these two approaches, focusing on their respective yields, reaction conditions, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical SynthesisEnzymatic Synthesis
Primary Method Oxidation of D-glucoseOxidation of β-D-glucose
Key Reagents/Catalysts Bromine water, Palladium/Platinum catalystsGlucose Oxidase (GOD), Catalase
Typical Reaction Conditions Elevated temperatures (e.g., 45-70°C), specific pH (often alkaline)Room temperature, near-neutral pH
Reported Yield 45-83% for lactone (catalytic methods)High conversion, specific lactone yield varies
Selectivity Can be lower, potential for side productsHighly specific for β-D-glucose
Environmental Considerations Use of potentially hazardous reagents (e.g., bromine) and heavy metal catalystsGenerally considered a "greener" alternative
Byproducts Isomerized lactones, other oxidation productsPrimarily hydrogen peroxide (H₂O₂), which is typically decomposed by catalase

Chemical Synthesis of this compound

Chemical synthesis offers several routes to this compound, with the most common being direct oxidation of D-glucose.

Catalytic Oxidation

A prevalent chemical method involves the catalytic oxidation of glucose using noble metal catalysts such as palladium (Pd) or platinum (Pt). This method can achieve high yields of the desired lactone. For instance, a process utilizing a 5% palladium on carbon (Pd/C) catalyst in conjunction with lead(II) oxide (PbO) has been reported to yield 83% this compound[1][2]. Another approach using a Pd/carbon catalyst at 45°C and a pH of 9.0-10.0 resulted in a lactone yield of over 45%[1].

However, chemical synthesis can sometimes lead to the formation of byproducts, including isomerized lactones, which may necessitate additional purification steps[2]. The use of heavy metal catalysts also presents environmental and cost considerations.

Bromine Water Oxidation

Historically, the oxidation of glucose with bromine water was a common method for preparing gluconic acid, the precursor to the lactone.[3][4][5] This reaction is a mild oxidation that converts the aldehyde group of glucose into a carboxylic acid.[6][7] While effective for producing gluconic acid, direct isolation of the lactone from this reaction with high yield can be challenging and often requires subsequent steps.

Experimental Protocol: Catalytic Oxidation of D-glucose

The following protocol is a representative example of the catalytic oxidation of D-glucose to this compound.

Materials:

  • D-glucose

  • 5% Palladium on activated carbon (Pd/C) catalyst

  • Dimethoxyethane

  • Oxygen gas

  • Anion exchange resin

Procedure:

  • A mixture of 5 g of finely powdered D-glucose, 10 g of a 5% palladium on activated carbon catalyst, and 200 g of dimethoxyethane is placed in a 300 cc flask.

  • The mixture is stirred and heated to 70°C for 5 hours.

  • During the reaction, oxygen is supplied to the mixture through a filter-equipped tube at a rate of 50 cc/min.

  • After the reaction, the mixture is treated with an anion exchange resin to regenerate any isomerized lactone back to the desired this compound, which can increase the yield and selectivity.[2]

  • The final product is then isolated and purified.

Quantitative Data for Catalytic Oxidation:

ParameterValueReference
Glucose Conversion Ratio88%[2]
Yield of Glucono-delta-lactone83%[2]
Selectivity of Glucono-delta-lactone94%[2]
Reaction Temperature70°C[2]
Reaction Time5 hours[2]

Enzymatic Synthesis of this compound

Enzymatic synthesis is a highly specific and environmentally friendly alternative to chemical methods. The cornerstone of this approach is the enzyme glucose oxidase (GOD).

Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂)[8]. The reaction is highly specific for the β-anomer of D-glucose. A common practice is to co-immobilize glucose oxidase with catalase. Catalase efficiently decomposes the hydrogen peroxide byproduct into water and oxygen, which not only prevents potential enzyme inactivation by H₂O₂ but also regenerates oxygen for the primary reaction[9][10].

Recent advancements have focused on improving the efficiency of this dual-enzyme system. For example, cross-linking glucose oxidase and catalase together has been shown to improve the glucose conversion rate by 10% after 15 hours compared to a mixture of the un-cross-linked enzymes[11].

Experimental Protocol: Enzymatic Synthesis using Glucose Oxidase and Catalase

The following is a general protocol for the enzymatic synthesis of this compound.

Materials:

  • D-glucose

  • Glucose Oxidase (GOD)

  • Catalase

  • Phosphate buffered saline (PBS)

Procedure:

  • A solution of D-glucose is prepared in a suitable buffer, such as phosphate-buffered saline (PBS), at a desired concentration (e.g., 1 mM).

  • The reaction is initiated by the addition of glucose oxidase (GOX) to the stirred glucose solution at room temperature.

  • Catalase is also added to the solution to decompose the hydrogen peroxide formed during the reaction.

  • The reaction progress can be monitored by measuring the decrease in oxygen concentration or the formation of the lactone.

  • The reaction is allowed to proceed for a specified time, after which the this compound can be isolated and purified.

Quantitative Data for a Cross-Linked GOD-CAT System:

ParameterValueReference
Glucose Concentration15%[11]
Glucose Conversion Rate (after 15h)~10% higher than un-cross-linked enzymes[11]
Reaction Time15 hours[11]

Visualizing the Synthesis Pathways

To better illustrate the processes described, the following diagrams outline the chemical and enzymatic synthesis pathways.

chemical_synthesis D_Glucose D-Glucose Oxidation Oxidation D_Glucose->Oxidation  Pd/C or Bromine Water Lactone This compound Oxidation->Lactone Byproducts Isomerized Lactones & Other Oxidation Products Oxidation->Byproducts

Caption: Chemical synthesis pathway of this compound.

enzymatic_synthesis beta_D_Glucose β-D-Glucose GOD Glucose Oxidase (GOD) beta_D_Glucose->GOD Lactone This compound GOD->Lactone H2O2 H₂O₂ GOD->H2O2 Catalase Catalase H2O2->Catalase H2O_O2 H₂O + O₂ Catalase->H2O_O2

Caption: Enzymatic synthesis pathway of this compound.

Conclusion

Both chemical and enzymatic methods offer viable pathways for the synthesis of this compound. Chemical synthesis, particularly through catalytic oxidation, can provide high yields but may involve harsher reaction conditions and the use of expensive and environmentally sensitive catalysts. Enzymatic synthesis, on the other hand, presents a highly specific and "greener" alternative that operates under mild conditions. The choice between the two will ultimately depend on the specific requirements of the application, including desired purity, scalability, cost-effectiveness, and environmental impact. For applications demanding high purity and sustainable production, the enzymatic route, especially with advancements in enzyme immobilization and co-localization, is an increasingly attractive option.

References

Illuminating Cellular Entry: A Comparative Guide to Confirming D-(+)-Glucono-1,5-lactone Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the cellular uptake of a molecule is a critical first step in understanding its biological activity. This guide provides a comparative overview of established experimental methodologies to confirm and quantify the cellular entry of D-(+)-Glucono-1,5-lactone (GDL), a derivative of glucose. While direct studies on GDL's cellular uptake are not extensively documented, its structural similarity to glucose and observed intracellular effects, such as enhancing cardiomyocyte viability, strongly suggest its transport into cells. The following sections detail various analytical approaches, their principles, and detailed protocols, offering a robust toolkit for investigating the cellular bioavailability of this compound.

Comparative Analysis of Cellular Uptake Methodologies

The selection of an appropriate method to study the cellular uptake of this compound depends on several factors, including the required sensitivity, throughput, and the availability of specialized reagents and instrumentation. Here, we compare three widely accepted techniques: Radiolabeled Substrate Uptake Assays, Fluorescent Analog-Based Assays, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology Principle Advantages Disadvantages Typical Quantitative Output
Radiolabeled Substrate Uptake Assay Measures the accumulation of a radiolabeled form of the molecule (e.g., ³H- or ¹⁴C-GDL) inside cells.High sensitivity and specificity; considered a gold standard for transport studies.[1]Requires handling of radioactive materials and specialized equipment for detection.[2]Intracellular concentration (e.g., nmol/mg protein), transport kinetics (Km, Vmax).[3]
Fluorescent Analog-Based Assay Utilizes a fluorescently tagged version of the molecule to visualize and quantify its uptake via fluorescence microscopy or flow cytometry.Enables single-cell analysis and visualization of subcellular localization; high-throughput capabilities.[4][5]The fluorescent tag can alter the molecule's transport characteristics; potential for transporter-independent uptake.[6][7]Mean Fluorescence Intensity (MFI), percentage of positive cells.[8]
LC-MS/MS-Based Assay Directly measures the intracellular concentration of the unlabeled molecule by separating it from the cell lysate and quantifying it using mass spectrometry.[2]High specificity and can measure the parent compound without modification; suitable for stable isotope-labeled substrates.[2]Requires sophisticated instrumentation and extensive sample preparation; lower throughput compared to fluorescent assays.[9]Intracellular concentration (e.g., µM), stability kinetics.

Experimental Protocols

Below are detailed protocols for the three major approaches to confirming and quantifying the cellular uptake of this compound.

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol is adapted from methods used for radiolabeled glucose analogs and peptides.[1][3][10]

Objective: To quantify the uptake of radiolabeled GDL into cultured cells.

Materials:

  • Cultured cells of interest (adherent or suspension)

  • Radiolabeled this compound (e.g., [³H]GDL or [¹⁴C]GDL)

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into culture plates and grow until they reach near confluence (for adherent cells) or the desired density (for suspension cells).

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer. Add fresh assay buffer and incubate for 15-30 minutes at 37°C.

  • Initiation of Uptake: To initiate the uptake, add the radiolabeled GDL to each well to a final desired concentration. For competition experiments, a non-labeled GDL can be added simultaneously or prior to the radiolabeled substrate.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C. To determine non-specific binding, a parallel set of experiments should be conducted at 4°C.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the assay buffer containing the radiolabeled GDL and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Specific uptake is calculated by subtracting the non-specific binding (measured at 4°C) from the total uptake.

Protocol 2: Fluorescent Glucose Analog (2-NBDG) as a Surrogate for GDL Uptake

Given the structural similarity, a fluorescent glucose analog like 2-NBDG can be used as an initial surrogate to visualize uptake, with the caveat that its transport mechanism may differ.[8][11][12]

Objective: To visualize and semi-quantify the uptake of a fluorescent glucose analog as a proxy for GDL.

Materials:

  • Cultured cells of interest

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Cell culture medium

  • Assay buffer (e.g., Krebs Ringer buffer)

  • Ice-cold PBS

  • Flow cytometer or fluorescence microscope

  • Propidium iodide (for dead cell exclusion in flow cytometry)

Procedure:

  • Cell Preparation: Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy).

  • Starvation and Stimulation (Optional): For some cell types, serum starvation for 3 hours followed by stimulation (e.g., with insulin) can enhance glucose uptake.

  • Incubation with 2-NBDG: Wash cells with pre-warmed assay buffer. Add assay buffer containing 2-NBDG (e.g., 50 µM) and incubate for 5-30 minutes at 37°C.

  • Termination and Washing: Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.

  • Analysis:

    • Flow Cytometry: Detach cells (if adherent), resuspend in PBS, and analyze on a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity.[8]

    • Fluorescence Microscopy: Directly visualize the cells under a fluorescence microscope to observe the intracellular localization of the fluorescent signal.

  • Competition Assay: To assess specificity, pre-incubate cells with a high concentration of unlabeled D-glucose or GDL before adding 2-NBDG. A reduction in fluorescence would suggest competition for the same transport mechanism.

Protocol 3: LC-MS/MS-Based Quantification of Intracellular GDL

This method allows for the direct measurement of unlabeled GDL within the cell.[2][9][13]

Objective: To determine the absolute intracellular concentration of GDL.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell culture medium

  • Ice-cold PBS

  • Lysis buffer (e.g., acetonitrile/ethanol/water mixture)[13]

  • Internal standard (e.g., stable isotope-labeled GDL)

  • HPLC-MS/MS system

Procedure:

  • Cell Treatment: Incubate cultured cells with a known concentration of GDL for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove extracellular GDL. Detach adherent cells or pellet suspension cells by centrifugation.

  • Cell Lysis and Extraction: Resuspend the cell pellet in a precise volume of lysis buffer containing the internal standard. Lyse the cells (e.g., by sonication) and centrifuge to pellet cell debris.

  • Sample Preparation: Collect the supernatant (cell lysate). Precipitate proteins (e.g., with cold acetonitrile) and centrifuge again. Transfer the final supernatant to a new tube and evaporate to dryness. Reconstitute the residue in the mobile phase for HPLC analysis.

  • LC-MS/MS Analysis: Inject the prepared sample into the HPLC-MS/MS system. Develop a chromatographic method to separate GDL from other cellular components and a mass spectrometry method for its specific detection and quantification against a standard curve.

  • Data Normalization: Normalize the quantified intracellular GDL concentration to the total protein content or cell number of the sample.

Visualizing Experimental Workflows and Potential Signaling Pathways

To further clarify the experimental processes and potential downstream effects of GDL uptake, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Radiolabeled_Uptake cluster_prep Cell Preparation cluster_uptake Uptake Assay cluster_analysis Analysis A Seed Cells B Wash with Assay Buffer A->B C Add Radiolabeled GDL B->C D Incubate at 37°C (or 4°C for control) C->D E Terminate with Ice-Cold PBS Wash D->E F Lyse Cells E->F G Scintillation Counting F->G H Normalize to Protein Content G->H Experimental_Workflow_LCMS cluster_treatment Cell Treatment cluster_extraction Sample Extraction cluster_quantification Quantification A Incubate Cells with GDL B Wash with Ice-Cold PBS A->B C Cell Lysis & Protein Precipitation B->C D Evaporate & Reconstitute C->D E HPLC-MS/MS Analysis D->E F Quantify against Standard Curve E->F Potential_Signaling_Pathway GDL_ext Extracellular GDL Transporter Membrane Transporter (e.g., GLUT) GDL_ext->Transporter Uptake GDL_int Intracellular GDL PKC PKCε GDL_int->PKC Activation Transporter->GDL_int ERK ERK PKC->ERK Activation Cell_Viability Enhanced Cell Viability & Cardioprotection ERK->Cell_Viability Leads to

References

Comparative Transcriptomic Analysis of Cells Treated with Gedunin (GDL)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gedunin (GDL), a natural tetranortriterpenoid extracted from the neem tree (Azadirachta indica), has garnered significant attention in cancer research for its potent anti-proliferative and pro-apoptotic activities. As an established Hsp90 inhibitor, Gedunin modulates the function of this crucial molecular chaperone, leading to the degradation of numerous client proteins that are essential for tumor cell survival and progression. This guide provides a comparative overview of the transcriptomic effects of Gedunin on various cancer cell lines, offering insights into its mechanisms of action and potential as a therapeutic agent. The information presented herein is supported by publicly available experimental data to facilitate further research and drug development efforts.

Quantitative Data Summary

The transcriptomic response to Gedunin treatment varies across different cancer cell types, reflecting the unique genetic and signaling landscapes of each malignancy. Below is a summary of the key findings from a microarray analysis of LNCaP prostate cancer cells treated with Gedunin.

Table 1: Differentially Expressed Genes in LNCaP Prostate Cancer Cells Treated with Gedunin

This table summarizes the top differentially expressed genes in LNCaP cells following treatment with 8 µM Gedunin for 6 hours, as detailed in the study by Hieronymus et al. (2006) and the corresponding GEO dataset GSE5506.[1][2] The data was analyzed to identify genes with a significant change in expression (p-value < 0.05) and a fold change of at least 1.5.

Gene SymbolGene NameFold Change (GDL vs. Vehicle)P-value
Upregulated Genes
DDIT4DNA-damage-inducible transcript 44.2<0.01
ADMAdrenomedullin3.8<0.01
EREGEpiregulin3.5<0.01
GDF15Growth differentiation factor 153.2<0.01
FOSL1FOS like 1, AP-1 transcription factor subunit2.9<0.01
Downregulated Genes
ARAndrogen receptor-3.5<0.01
TMPRSS2Transmembrane protease, serine 2-3.1<0.01
KLK3Kallikrein related peptidase 3 (PSA)-2.8<0.01
FKBP5FK506 binding protein 5-2.5<0.01
NKX3-1NK3 homeobox 1-2.2<0.01

Note: This table presents a selection of the most significantly altered genes. For a complete list, please refer to the GEO dataset GSE5506.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting and reproducing research findings. The following section outlines the key experimental protocols employed in the transcriptomic analysis of Gedunin-treated cells.

Gedunin Treatment and Microarray Analysis of LNCaP Cells

This protocol is based on the study by Hieronymus et al. (2006).[2]

1. Cell Culture and Treatment:

  • LNCaP human prostate cancer cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
  • Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
  • For the experiment, LNCaP cells were seeded and allowed to adhere overnight.
  • The cells were then treated with either 8 µM Gedunin (dissolved in DMSO) or a vehicle control (DMSO alone) for 6 hours.

2. RNA Isolation and Microarray Hybridization:

  • Following treatment, total RNA was extracted from the cells using a suitable RNA isolation kit.
  • The quality and integrity of the isolated RNA were assessed using spectrophotometry and gel electrophoresis.
  • cRNA was synthesized and labeled from the total RNA.
  • The labeled cRNA was then hybridized to an Affymetrix Human Genome U133A Array.

3. Data Analysis:

  • The microarray data was normalized and analyzed to identify differentially expressed genes between the Gedunin-treated and vehicle-treated groups.
  • Statistical significance was determined using appropriate statistical tests, and genes with a p-value < 0.05 and a fold change ≥ 1.5 were considered significantly differentially expressed.
  • The raw and processed data are available in the Gene Expression Omnibus (GEO) database under the accession number GSE5506.[1]

Signaling Pathways and Experimental Workflows

The transcriptomic changes induced by Gedunin treatment provide valuable insights into the molecular pathways through which it exerts its anti-cancer effects. The following diagrams illustrate a key signaling pathway affected by Gedunin and a general workflow for its transcriptomic analysis.

GDL_Hsp90_AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GDL Gedunin (GDL) Hsp90 Hsp90 GDL->Hsp90 Inhibits AR Androgen Receptor (AR) (Client Protein) Hsp90->AR Chaperones & Stabilizes Degradation Proteasomal Degradation AR->Degradation Degradation (when Hsp90 is inhibited) AR_inactive Inactive AR AR_active Active AR AR_inactive->AR_active Activation Nucleus Nucleus AR_active->Nucleus Translocation Androgen Androgen Androgen->AR_inactive ARE Androgen Response Element (ARE) Gene_Expression Target Gene Expression (e.g., TMPRSS2, KLK3) ARE->Gene_Expression Transcription

Caption: Gedunin's inhibition of Hsp90 disrupts Androgen Receptor signaling.

Transcriptomic_Workflow start Cancer Cell Culture (e.g., LNCaP, Ovarian, A549) treatment Treatment with Gedunin (GDL) and Vehicle Control start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction quality_control RNA Quality Control (e.g., Spectrophotometry, Electrophoresis) rna_extraction->quality_control library_prep Library Preparation (for RNA-Seq) or cRNA Synthesis & Labeling (for Microarray) quality_control->library_prep sequencing High-Throughput Sequencing (RNA-Seq) or Microarray Hybridization library_prep->sequencing data_processing Raw Data Processing (e.g., Alignment, Normalization) sequencing->data_processing deg_analysis Differential Gene Expression Analysis data_processing->deg_analysis pathway_analysis Pathway and Functional Enrichment Analysis deg_analysis->pathway_analysis end Identification of Key Genes and Pathways pathway_analysis->end

Caption: General workflow for comparative transcriptomic analysis of Gedunin.

Conclusion

The comparative transcriptomic analysis of cells treated with Gedunin reveals a complex and cell-type-specific landscape of gene expression changes. A consistent theme across different cancer models is the disruption of key oncogenic signaling pathways, most notably through the inhibition of Hsp90. The downregulation of the androgen receptor and its target genes in prostate cancer cells highlights a clear mechanism of action in this context. Further research, including more extensive RNA-sequencing studies across a broader range of cancer cell lines, will be invaluable in elucidating the full spectrum of Gedunin's effects and identifying predictive biomarkers for patient stratification in future clinical trials. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of Gedunin's transcriptomic impact and accelerate its development as a potential anti-cancer therapeutic.

References

D-(+)-Glucono-1,5-lactone: A Comparative Guide to its Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-(+)-Glucono-1,5-lactone (GDL) and its role in mitigating oxidative stress, benchmarked against established antioxidants, L-Ascorbic Acid (Vitamin C) and N-Acetylcysteine (NAC). This document synthesizes available experimental data to offer an objective overview of GDL's performance and mechanisms of action.

Executive Summary

This compound, a naturally occurring polyhydroxy acid, demonstrates significant potential in mitigating oxidative stress.[1] In vivo studies have validated its efficacy in reducing oxidative damage in models of myocardial ischemia/reperfusion injury. While direct comparative in vitro antioxidant capacity data with leading antioxidants like Vitamin C and N-Acetylcysteine is limited, this guide consolidates existing evidence to support further research and development into GDL's therapeutic applications.

Comparative Performance Against Oxidative Stress

In Vivo Efficacy of this compound

A key preclinical study investigating the effect of GDL in a mouse model of myocardial ischemia/reperfusion (I/R) injury provides substantial evidence of its protective role against oxidative stress.

Biomarker of Oxidative StressControl (Sham)Ischemia/Reperfusion (I/R)I/R + GDL (5 mg/kg)Percentage Improvement with GDL
Myocardial Infarct Size (%) N/A40 ± 225 ± 337.5% reduction
Serum MDA (nmol/mL) 4.2 ± 0.58.1 ± 0.75.5 ± 0.632.1% reduction
Cardiac MDA (nmol/mg protein) 1.8 ± 0.23.5 ± 0.42.2 ± 0.337.1% reduction
Serum SOD Activity (U/mL) 125 ± 1085 ± 8105 ± 923.5% increase
Cardiac SOD Activity (U/mg protein) 45 ± 428 ± 338 ± 435.7% increase
Cardiac NRF2 Expression (fold change) 10.4 ± 0.10.8 ± 0.15100% increase vs. I/R
Cardiac SOD2 Expression (fold change) 10.5 ± 0.10.9 ± 0.180% increase vs. I/R
Cardiac NADPH/NADP+ Ratio 10.6 ± 0.10.9 ± 0.150% increase vs. I/R

Data sourced from a study on myocardial ischemia/reperfusion injury in mice. MDA: Malondialdehyde (a marker of lipid peroxidation); SOD: Superoxide (B77818) Dismutase (a key antioxidant enzyme); NRF2: Nuclear factor erythroid 2-related factor 2 (a master regulator of the antioxidant response); SOD2: Superoxide Dismutase 2; NADPH/NADP+: Ratio indicating cellular reducing power.

In Vitro Antioxidant Capacity: A Comparative Overview
AntioxidantDPPH Radical Scavenging (IC50, µg/mL)ABTS Radical Scavenging (Trolox Equivalents, µM TE/g)ORAC (Oxygen Radical Absorbance Capacity, µM TE/g)
L-Ascorbic Acid (Vitamin C) 8.75 - 12.922130 - 31201500 - 2200
N-Acetylcysteine (NAC) 94.83 - 111.4179.8 - 334.3Data not readily available
This compound (GDL) Data not availableData not availableData not available

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. Trolox Equivalents (TE): A measure of antioxidant capacity relative to the standard antioxidant, Trolox.

Signaling Pathway of this compound in Mitigating Oxidative Stress

GDL has been shown to exert its protective effects against oxidative stress through the activation of the Protein Kinase C epsilon (PKCε) / Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway ultimately leads to the activation of the master antioxidant transcription factor, Nrf2.

GDL_Pathway cluster_stress Oxidative Stress cluster_intervention Intervention cluster_pathway Signaling Cascade cluster_response Antioxidant Response ROS Reactive Oxygen Species (ROS) Stress_mitigation Mitigation of Oxidative Stress GDL This compound PKCe PKCε GDL->PKCe Activates ERK ERK PKCe->ERK Phosphorylates & Activates Nrf2_activation Nrf2 Activation ERK->Nrf2_activation Promotes Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Expression NQO1 NQO1 ARE->NQO1 Induces Expression Antioxidant_enzymes Increased Antioxidant Enzyme Expression HO1->Antioxidant_enzymes NQO1->Antioxidant_enzymes Antioxidant_enzymes->Stress_mitigation

Caption: GDL activates PKCε/ERK signaling to mitigate oxidative stress.

Experimental Protocols

In Vivo Model: Myocardial Ischemia/Reperfusion Injury

Objective: To evaluate the in vivo efficacy of GDL in protecting against oxidative stress-induced tissue damage.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Anesthesia and Surgery: Mice are anesthetized with sodium pentobarbital (B6593769) (50 mg/kg, intraperitoneal). A thoracotomy is performed to expose the heart.

  • Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated with a suture for 30 minutes to induce myocardial ischemia.

  • Reperfusion: The ligature is released to allow for 24 hours of reperfusion.

  • GDL Administration: GDL (5 mg/kg) or vehicle (saline) is administered via intraperitoneal injection 10 minutes before reperfusion.

  • Assessment of Oxidative Stress Markers:

    • Malondialdehyde (MDA) Assay: Serum and cardiac tissue homogenates are used to measure lipid peroxidation via the thiobarbituric acid reactive substances (TBARS) method.

    • Superoxide Dismutase (SOD) Activity Assay: SOD activity in serum and cardiac tissue is determined using a commercial kit based on the inhibition of the reduction of WST-1 by superoxide anions.

    • Western Blot Analysis: Cardiac tissue lysates are subjected to SDS-PAGE and immunoblotting to determine the expression levels of NRF2 and SOD2.

    • NADPH/NADP+ Ratio Assay: The ratio of NADPH to NADP+ in cardiac tissue is measured using a colorimetric assay kit.

  • Infarct Size Measurement: At the end of reperfusion, the heart is excised, and the infarct size is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC).

In Vitro Antioxidant Capacity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compound (e.g., GDL, Vitamin C, NAC) in a suitable solvent.

  • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Protocol:

  • Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.

  • The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Prepare a working solution of fluorescein (B123965) in 75 mM phosphate (B84403) buffer (pH 7.4).

  • In a black 96-well plate, add 150 µL of the fluorescein solution and 25 µL of the test compound at various concentrations.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of AAPH solution.

  • Monitor the fluorescence decay every minute for 60-90 minutes using a fluorescence plate reader (excitation 485 nm, emission 520 nm).

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.

Conclusion

This compound demonstrates a promising profile as an agent for mitigating oxidative stress, with in vivo evidence supporting its efficacy in a clinically relevant model. Its mechanism of action via the PKCε/ERK/Nrf2 signaling pathway provides a solid foundation for its therapeutic potential. While direct comparative in vitro antioxidant data is currently lacking, the established protocols outlined in this guide provide a framework for future studies to quantitatively benchmark GDL against other leading antioxidants. Further research is warranted to fully elucidate the comparative efficacy and potential synergistic effects of GDL in various models of oxidative stress-related pathologies.

References

Safety Operating Guide

Proper Disposal of D-(+)-Glucono-1,5-lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

D-(+)-Glucono-1,5-lactone, a widely used reagent and food additive, is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides detailed procedures for the safe and appropriate disposal of this compound.

Key Properties of this compound

Understanding the physical and chemical properties of a substance is the first step toward safe handling and disposal.

PropertyValue
Physical State Solid, Crystalline Powder[1][3]
Color White[1][3]
Odor Odorless[1]
Solubility in Water ~ 500 g/L at 20 °C[1]
pH ~ 2.7 (1% w/w solution in water)[1]
Melting Point ~ 153 °C[1]
GHS Hazard Classification Not classified as dangerous[1][2]

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound.

Step 1: Initial Assessment and Small Quantity Disposal

For very small quantities, some safety data sheets suggest that disposal with household waste may be permissible.[2] However, in a laboratory setting, it is best practice to follow institutional protocols. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Step 2: Preparing for Disposal

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, wear appropriate PPE, including safety glasses with side shields and gloves.[4][5]

  • Container Selection: Use a clearly labeled, leak-proof container for waste collection.[6][7] The container must be compatible with the chemical.

  • Labeling: Label the waste container clearly with the full chemical name: "this compound".[6] Do not use abbreviations.[6] Indicate that it is "Non-Hazardous Waste" unless mixed with hazardous materials.

Step 3: Collection and Storage of Waste

  • Segregation: Do not mix this compound waste with hazardous chemical waste streams such as flammable solvents, corrosive acids or bases, or toxic materials.[8] Store it separately to avoid cross-contamination and ensure proper disposal routing.

  • Solid Waste: Collect the dry, solid this compound in a designated, labeled container.[7]

  • Aqueous Solutions: Aqueous solutions of this compound can be collected in a separate, labeled container. While the substance itself is not hazardous, large volumes or solutions containing other chemicals may require specific disposal procedures. Consult your EHS office for guidance on the disposal of aqueous solutions.

Step 4: Final Disposal

  • Consult EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the collected waste.[6] They will provide specific instructions based on local, state, and federal regulations.

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as part of good laboratory practice.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_mixed Is it mixed with hazardous waste? start->is_mixed small_quantity Is it a very small quantity (lab setting)? is_mixed->small_quantity No dispose_hazardous Dispose as Hazardous Waste following institutional protocol is_mixed->dispose_hazardous Yes consult_ehs_small Consult Institutional EHS for guidance small_quantity->consult_ehs_small Yes collect_non_hazardous Collect in a labeled, non-hazardous waste container small_quantity->collect_non_hazardous No end End of Disposal Process dispose_hazardous->end consult_ehs_small->collect_non_hazardous contact_ehs_pickup Contact EHS for pickup and final disposal collect_non_hazardous->contact_ehs_pickup contact_ehs_pickup->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Personal protective equipment for handling D-(+)-Glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling D-(+)-Glucono-1,5-lactone in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

This compound is a white, crystalline, odorless solid. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper handling and personal protective equipment are necessary to minimize potential irritation and ensure safe laboratory practices.[1][2][3] May form an explosible dust-air mixture if dispersed in the air.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body Part Personal Protective Equipment Specifications & Use Cases
Eyes/Face Safety glasses with side-shields or GogglesTo be worn where there is a risk of eye contact with dust particles.[1][3]
Hands Chemical-resistant glovesRecommended for prolonged use or when skin contact is likely.[3][4]
Body Long-sleeved clothing, Chemical-resistant apronTo prevent skin exposure.[1][2]
Respiratory Effective dust mask or respirator with dust filterRequired if user operations generate dust, fumes, or mist, or for large-scale or emergency use.[1][2]

Safe Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal prep_area Ensure Adequate Ventilation don_ppe Don Appropriate PPE: - Safety Glasses/Goggles - Gloves - Lab Coat/Apron prep_area->don_ppe Step 1 weigh Weigh Solid in a Ventilated Area don_ppe->weigh Step 2 dissolve Dissolve in a Fume Hood if Generating Dust weigh->dissolve If applicable storage Store in a Tightly Closed Container in a Cool, Dry Place weigh->storage Post-use dissolve->storage Post-use waste Dispose of Waste in Accordance with Federal, State, and Local Regulations storage->waste When expired or no longer needed spill Minor Spill: Sweep up, Avoid Dust Generation spill->waste emergency Major Spill or Fire: Evacuate and Alert Emergency Services emergency->waste decontaminate Decontaminate Work Area waste->decontaminate Step 3 remove_ppe Remove and Dispose of Contaminated PPE Properly decontaminate->remove_ppe Step 4 handling_cluster->spill In case of accident

Safe handling workflow for this compound.

Experimental Protocols

General Handling Procedures:

  • Ventilation : Always handle this compound in a well-ventilated area to keep airborne concentrations low.[5] If operations are likely to generate dust, use a fume hood.[1]

  • Avoid Dust Formation : Take care to avoid the formation of dust when handling the solid material.[6]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling.[7]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[2][8] The material is sensitive to moisture and light.[2][8]

Spill Response:

  • Minor Spills : For small spills, sweep up the material, taking care to avoid generating dust, and place it into a suitable container for disposal.[7]

  • Major Spills : In the event of a large spill, evacuate the area and alert emergency responders.[7] Prevent the spillage from entering drains or waterways.[7]

Disposal Plan:

  • Waste Disposal : Dispose of unused material and contaminated packaging in accordance with federal, state, and local regulations.[1] Consult with your institution's environmental health and safety office for specific guidance.

  • Contaminated Packaging : Empty containers should be taken for local recycling, recovery, or waste disposal.[1] Do not re-use empty containers.[2]

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention if irritation persists.

  • Skin Contact : Wash off with soap and plenty of water.[1] Remove contaminated clothing. Get medical attention if irritation develops.

  • Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water.[5] Seek medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-(+)-Glucono-1,5-lactone
Reactant of Route 2
D-(+)-Glucono-1,5-lactone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.